(1-Methylcyclohexyl)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
828-45-5 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
(1-methylcyclohexyl)benzene |
InChI |
InChI=1S/C13H18/c1-13(10-6-3-7-11-13)12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
InChI Key |
RATMDIXKNCIQOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
(1-Methylcyclohexyl)benzene chemical properties and structure
An In-Depth Technical Guide to (1-Methylcyclohexyl)benzene: Properties, Structure, and Synthesis
Abstract
This compound is an aromatic hydrocarbon featuring a unique structural motif: a benzene ring attached to a cyclohexyl moiety via a quaternary carbon atom. This arrangement, combining aromatic and aliphatic characteristics, makes it a compound of significant interest in synthetic organic chemistry. Its structure serves as a valuable scaffold and intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, structural features, spectroscopic signature, synthesis methodologies, and core reactivity principles. The content is tailored for researchers, chemists, and drug development professionals, emphasizing the practical application of this knowledge in a laboratory and industrial context.
Molecular Structure and Nomenclature
The foundational identity of this compound lies in its distinct architecture. It consists of a phenyl group and a methyl group both bonded to the same carbon atom (C1) of a cyclohexane ring. This creates a sterically hindered quaternary center that influences the molecule's overall conformation and reactivity.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical properties of this compound are characteristic of a non-polar aromatic hydrocarbon of its molecular weight. It is a liquid at standard temperature and pressure with low water solubility.
| Property | Value | Source |
| Molecular Weight | 174.28 g/mol | [3][4][5] |
| Density | 0.921 g/cm³ | [4] |
| Boiling Point | 248.6 °C at 760 mmHg | [4] |
| Flash Point | 97 °C | [4] |
| Refractive Index | 1.511 | [4] |
| LogP | 3.908 - 5 | [3][4][5] |
Synthesis and Mechanistic Considerations
The most direct and common method for synthesizing this compound is through the Friedel-Crafts alkylation of benzene.[6] This electrophilic aromatic substitution reaction provides an efficient pathway to form the carbon-carbon bond between the aromatic ring and the cyclohexyl moiety.
Causality in Synthesis Design: The choice of alkylating agent is critical. Two primary precursors can be considered:
-
1-Methylcyclohexanol: In the presence of a strong protic acid like H₂SO₄ or H₃PO₄, the alcohol is protonated, and subsequent loss of water generates the stable tertiary 1-methylcyclohexyl carbocation.
-
1-Methylcyclohexene: Protonation of the alkene by a strong acid also yields the same tertiary carbocation.[7] This is often preferred as it avoids the formation of water, which can interfere with certain Lewis acid catalysts.
The tertiary carbocation (C₇H₁₃⁺) is the key electrophile. Its stability minimizes the risk of rearrangements, a common issue in Friedel-Crafts alkylations with primary or secondary carbocations. Benzene, acting as the nucleophile, then attacks the carbocation to form an arenium ion intermediate. Aromaticity is restored upon deprotonation, yielding the final product.
Caption: Mechanism of Friedel-Crafts alkylation for synthesis.
Experimental Protocol: Synthesis via Friedel-Crafts Alkylation
This protocol is adapted from established procedures for similar alkylations.[8]
Materials:
-
Benzene (anhydrous)
-
1-Methylcyclohexene
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide solution (5% w/v)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Initial Charge: Charge the flask with benzene (6 eq.) and concentrated sulfuric acid (0.5 eq.). Begin stirring and cool the mixture to 5-10 °C.
-
Scientist's Note: Using an excess of benzene minimizes polysubstitution, where more than one cyclohexyl group is added to the ring. The temperature is kept low to control the exothermic reaction and reduce byproduct formation.
-
-
Substrate Addition: Add 1-methylcyclohexene (1 eq.) dropwise from the dropping funnel over 90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.
-
Work-up - Quenching & Separation: Carefully transfer the reaction mixture to a separatory funnel containing ice-cold water. Separate the organic layer.
-
Trustworthiness Check: The acid catalyst must be thoroughly removed. Wash the organic layer sequentially with cold concentrated sulfuric acid (2x), deionized water (2x), 5% sodium hydroxide solution (2x to neutralize any remaining acid), and finally with brine (1x). Check the pH of the final aqueous wash to ensure it is neutral.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (excess benzene) using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature range for this compound. The purity of the final product should be confirmed by GC-MS and NMR spectroscopy.
Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized compound.[2]
| Technique | Expected Signature |
| ¹H NMR | - Aromatic Protons: A multiplet in the range of δ 7.1-7.3 ppm, integrating to 5H, corresponding to the monosubstituted benzene ring. - Aliphatic Protons: A series of broad multiplets between δ 1.2-2.2 ppm, integrating to 10H, for the cyclohexyl ring protons. - Methyl Protons: A singlet around δ 1.2-1.3 ppm, integrating to 3H, for the methyl group.[3] |
| ¹³C NMR | - Aromatic Carbons: Multiple signals between δ 125-150 ppm. The ipso-carbon (attached to the cyclohexyl group) will be a quaternary signal around δ 148-150 ppm. - Quaternary Aliphatic Carbon: A signal around δ 35-40 ppm for the C1 of the cyclohexane ring. - Cyclohexyl CH₂ Carbons: Signals in the range of δ 22-38 ppm. - Methyl Carbon: A signal around δ 25-30 ppm.[3] |
| IR Spectroscopy | - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹. - Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region. - Monosubstituted Benzene Bending: Strong absorptions around 700 cm⁻¹ and 750 cm⁻¹.[3] |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 174. - Key Fragmentation: A prominent peak at m/z = 91 (tropylium ion, [C₇H₇]⁺) is expected from benzylic cleavage. Another significant fragment would be the loss of the phenyl group, resulting in the 1-methylcyclohexyl cation at m/z = 97. |
Reactivity and Applications
The chemical behavior of this compound is dictated by its two main components:
-
Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation).[2] The (1-methylcyclohexyl) group is an ortho-, para-directing activator due to hyperconjugation and weak inductive effects. However, the significant steric bulk of the substituent strongly favors substitution at the para position over the ortho positions.
-
Aliphatic Ring: The cyclohexane ring is saturated and generally unreactive except under conditions that promote free-radical reactions, such as radical halogenation at the cyclohexyl C-H bonds.
Applications in Drug Development and Fine Chemicals: Cyclohexyl-substituted aromatic compounds are important structural motifs in medicinal chemistry and materials science.[6]
-
Pharmaceutical Intermediates: The compound serves as a key building block for synthesizing more complex active pharmaceutical ingredients (APIs).[1][2] The cyclohexyl group can act as a bioisostere for a phenyl ring, helping to fine-tune a drug candidate's lipophilicity, metabolic stability, and receptor binding profile.[6]
-
Fine Chemical Synthesis: Its unique structure is utilized in the creation of specialty polymers, liquid crystals, and other high-value organic materials where specific thermal or physical properties are required.[1][6]
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
Hazards: The compound is combustible.[9] While specific toxicity data is limited, similar aromatic hydrocarbons can be harmful if swallowed or inhaled and may cause skin and eye irritation.[10][11][12] Aspiration into the lungs if swallowed can be a significant hazard.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10] All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[10]
Conclusion
This compound is a structurally significant molecule whose synthesis, properties, and reactivity are well-defined by the principles of organic chemistry. Its efficient synthesis via Friedel-Crafts alkylation and the distinct reactivity of its aromatic and aliphatic components make it a versatile intermediate. For researchers in drug discovery and materials science, a thorough understanding of this compound's technical profile is crucial for its effective application in the development of novel and functional molecules.
References
- PubChem. 1-Methyl-4-(1-methylcyclohexyl)benzene. [Link]
- PubChem. This compound. [Link]
- PubChem. 1-Methyl-2-(1-methylcyclohexyl)benzene. [Link]
- SpectraBase. Benzene, (1-methylhexyl)-. [Link]
- Pharmaffiliates. Understanding (3-methylcyclohexyl)
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of (3-methylcyclohexyl)benzene CAS 17733-69-6. [Link]
- The Royal Society of Chemistry.
- Organic Syntheses. cyclohexylbenzene. [Link]
- NIST. Benzene, (1-methylhexyl)-. [Link]
- PubChem. 1-Methyl-3-(3-methylcyclohexyl)benzene. [Link]
- YouTube. How Benzene Reacts with Cyclohexene to Form Cyclohexylbenzene? #electrophilicsubstitution. [Link]
- chemrevise.
- Carl ROTH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C13H18 | CID 181993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. carlroth.com [carlroth.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. cpchem.com [cpchem.com]
Physical properties of (1-Methylcyclohexyl)benzene boiling point and density
An In-depth Technical Guide to the Physical Properties of (1-Methylcyclohexyl)benzene: Boiling Point and Density
Introduction
This compound, with the chemical formula C₁₃H₁₈, is an aromatic hydrocarbon characterized by a benzene ring attached to a cyclohexyl group at the 1-position, which is also substituted with a methyl group.[1][2][3][4] Understanding the fundamental physical properties of such compounds is paramount for researchers and drug development professionals. These properties, primarily boiling point and density, are critical for a multitude of applications, including the design of synthesis and purification protocols, ensuring substance purity, and developing formulations.
This guide provides a detailed examination of the boiling point and density of this compound. It outlines the theoretical principles governing these properties and presents robust, field-proven experimental protocols for their accurate determination, ensuring scientific integrity and reproducibility.
Physicochemical Data of this compound
A summary of key quantitative data for this compound is presented below. These values serve as a crucial reference for experimental design and substance identification.
| Property | Value | Source |
| CAS Number | 828-45-5 | [1] |
| Molecular Formula | C₁₃H₁₈ | [1][2][3] |
| Molecular Weight | 174.28 g/mol | [1][2] |
| Boiling Point | 248.6°C at 760 mmHg | [1] |
| Density | 0.921 g/cm³ | [1] |
| Flash Point | 97°C | [1] |
| Refractive Index | 1.511 | [1] |
Part 1: Boiling Point Determination
Theoretical Framework
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5][6] At this temperature, the liquid undergoes a phase transition to a gas. This property is a direct indicator of the strength of intermolecular forces within the liquid; stronger forces necessitate more energy (a higher temperature) to overcome them.[5] For non-polar hydrocarbons like this compound, the primary intermolecular interactions are London dispersion forces, which generally increase with molecular weight and surface area.[5]
Accurate boiling point determination is not only crucial for identifying a compound but also for assessing its purity. Impurities will typically cause the boiling point to elevate and occur over a range rather than at a sharp, constant temperature.[7]
Experimental Protocol: Capillary Method
The capillary method is a common and reliable technique for determining the boiling point of small quantities of a liquid. The procedure relies on observing the temperature at which a rapid and continuous stream of bubbles emerges from an inverted capillary tube submerged in the heated liquid.[5]
Methodology:
-
Preparation: Seal one end of a glass capillary tube by heating it in a flame and rotating it until the end is closed.[5][8]
-
Sample Loading: Transfer a small amount (a few milliliters) of this compound into a small test tube or fusion tube.[5][7]
-
Assembly: Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid and the sealed end pointing upwards.[8]
-
Heating Setup: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse this assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum heating block).[5][8]
-
Heating and Observation: Heat the apparatus slowly and gently.[5] As the temperature rises, air trapped in the capillary tube will expand and slowly exit.
-
Boiling Point Identification: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[5] This indicates that the vapor pressure of the liquid has overcome the external pressure.
-
Confirmation: It is good practice to note the temperature, then allow the apparatus to cool slightly. The boiling point is confirmed as the temperature at which the liquid re-enters the capillary tube.
Causality and Trustworthiness: This protocol is self-validating. The observation of a continuous bubble stream provides a clear, non-subjective endpoint. The rate of heating is critical; slow heating ensures thermal equilibrium between the sample, thermometer, and heating medium, preventing overshooting and ensuring an accurate reading. The use of a heating block or Thiele tube provides uniform heat distribution.[5]
Workflow Visualization
Caption: Experimental workflow for boiling point determination using the capillary method.
Part 2: Density Determination
Theoretical Framework
Density (ρ) is an intrinsic physical property of a substance, defined as its mass (m) per unit volume (V).[9] For liquids, density is influenced by temperature; an increase in temperature generally causes the volume to expand, thus decreasing the density.[9][10] Therefore, it is crucial to record the temperature at which density is measured.
Density is a fundamental parameter used in quality control, chemical engineering calculations, and for converting between mass and volume measurements. The determination of density requires precise measurements of both mass and volume.[10]
Experimental Protocol: Pycnometer or Volumetric Flask Method
For high accuracy, a pycnometer or a calibrated volumetric flask is superior to a graduated cylinder. This protocol ensures a highly precise volume measurement, leading to a more accurate density value.
Methodology:
-
Preparation: Thoroughly clean and dry a volumetric flask (e.g., 10 mL or 25 mL) and its stopper.
-
Mass of Empty Flask: Accurately weigh the empty, dry volumetric flask with its stopper on an analytical balance. Record this mass as m₁.[9]
-
Mass of Flask with Sample: Carefully fill the flask with this compound up to the calibration mark. Use a pipette for the final additions to ensure the meniscus is precisely on the mark. Weigh the filled flask with its stopper, and record this mass as m₂.
-
Temperature Measurement: Measure and record the temperature of the this compound sample.[10]
-
Mass of Flask with Reference Liquid: Empty and clean the flask. Fill it to the mark with a reference liquid of known density at the measured temperature (e.g., deionized water). Weigh the flask and reference liquid, recording the mass as m₃.
-
Calculation:
-
Mass of the sample (m_sample): m_sample = m₂ - m₁
-
Mass of the reference liquid (m_ref): m_ref = m₃ - m₁
-
Volume of the flask (V): V = m_ref / ρ_ref (where ρ_ref is the known density of the reference liquid at the measured temperature).
-
Density of the sample (ρ_sample): ρ_sample = m_sample / V
-
Causality and Trustworthiness: This protocol establishes a self-validating system by calibrating the exact volume of the flask using a reference standard (water) under the same temperature conditions. This minimizes errors associated with the manufacturing tolerances of glassware. Using an analytical balance ensures high precision in mass measurements.[10][11] Repeating the measurement multiple times and averaging the results further enhances the reliability and provides a measure of experimental uncertainty.[11]
Workflow Visualization
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C13H18 | CID 181993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. scitoys.com [scitoys.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. byjus.com [byjus.com]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]
- 11. m.youtube.com [m.youtube.com]
CAS number and IUPAC name for (1-Methylcyclohexyl)benzene
An In-Depth Technical Guide to (1-Methylcyclohexyl)benzene for Advanced Research and Development
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a key aromatic hydrocarbon. It is intended for researchers, chemists, and professionals in the fields of drug discovery, fine chemical synthesis, and materials science. This guide delves into the compound's fundamental properties, synthesis protocols, and potential applications, grounding all information in established scientific principles and authoritative sources.
Core Compound Identification
-
IUPAC Name: this compound
-
CAS Number: 828-45-5[1]
-
Canonical SMILES: CC1(CCCCC1)C2=CC=CC=C2
This compound features a benzene ring attached to a cyclohexane ring at a quaternary carbon, which also bears a methyl group. This sterically hindered structure imparts specific chemical and physical properties that are of interest in synthetic chemistry.
Physicochemical and Spectroscopic Properties
The physical and spectral characteristics of this compound are crucial for its identification, purification, and application in further synthetic work.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 174.28 g/mol | [2] |
| Complexity | 147 | [2] |
| XLogP3-AA | 5 | [1] |
| Heavy Atom Count | 13 | [1] |
| Monoisotopic Mass | 174.140850574 Da | [2] |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, typically in the range of 7.0-7.5 ppm. The aliphatic protons of the cyclohexyl ring will appear as a series of multiplets further upfield, and a distinct singlet for the methyl group protons will also be present.[2]
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the ipso-carbon being deshielded. The quaternary carbon of the cyclohexyl ring will also have a characteristic chemical shift, along with the other aliphatic carbons and the methyl carbon.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit C-H stretching vibrations for the aromatic and aliphatic components. Aromatic C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region.[2]
Synthesis Methodology: Friedel-Crafts Alkylation
The most common and industrially viable method for synthesizing this compound is through the Friedel-Crafts alkylation of benzene with a suitable alkylating agent, such as 1-methylcyclohexanol or 1-chloro-1-methylcyclohexane, in the presence of a Lewis acid catalyst.
Causality in Experimental Design
The choice of a strong Lewis acid, such as aluminum chloride (AlCl₃) or a Brønsted acid like sulfuric acid (H₂SO₄), is critical. The acid serves to generate a carbocation intermediate from the alkylating agent. In the case of 1-methylcyclohexanol, the acid protonates the hydroxyl group, which then leaves as a water molecule, forming a stable tertiary carbocation at the 1-position of the cyclohexane ring. This electrophile is then attacked by the nucleophilic benzene ring to form the final product. The use of excess benzene is common to minimize side reactions such as dialkylation.
Experimental Protocol: Synthesis of this compound
This protocol is an adaptation of the well-established Friedel-Crafts alkylation procedures.[3]
Materials:
-
Benzene (anhydrous, excess)
-
1-Methylcyclohexanol
-
Concentrated Sulfuric Acid (98%)
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 6 moles of anhydrous benzene. Cool the flask in an ice-water bath to 0-5 °C.
-
Catalyst Addition: Slowly add 1 mole of concentrated sulfuric acid to the stirred benzene. Maintain the temperature below 10 °C.
-
Addition of Alkylating Agent: Place 1 mole of 1-methylcyclohexanol in the dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours. Vigorous stirring is essential to ensure proper mixing. The temperature should be maintained between 5-10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2-3 hours at the same temperature to ensure the reaction goes to completion.
-
Workup:
-
Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the excess benzene by rotary evaporation.
-
The crude product can be purified by vacuum distillation to obtain pure this compound.
-
Diagram of Synthesis Workflow
Caption: Friedel-Crafts Alkylation Workflow for this compound Synthesis.
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented in mainstream literature, its structural motifs are highly relevant in medicinal chemistry and fine chemical synthesis.[4][5]
Role as a Pharmaceutical Intermediate
The (1-methylcyclohexyl)phenyl moiety can be considered a bulky, lipophilic group. In drug design, such groups are often incorporated to:
-
Increase Lipophilicity: Enhancing the ability of a drug candidate to cross lipid membranes.
-
Modulate Metabolism: The quaternary carbon and the aromatic ring can influence how the molecule is metabolized by cytochrome P450 enzymes.
-
Serve as a Scaffold: The rigid structure can act as a non-polar scaffold to which various functional groups can be attached to interact with biological targets.
Utility in Fine Chemical Synthesis
As a substituted aromatic compound, this compound can undergo further functionalization. The benzene ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and acylation, allowing for the introduction of other chemical handles. These transformations make it a versatile starting material for more complex molecules.
Logical Relationship in a Synthetic Pathway
Caption: Hypothetical pathway for API synthesis from this compound.
Safety and Handling
Currently, there is limited publicly available data on the specific toxicity and hazards of this compound.[1] Therefore, it is imperative to handle this compound with the standard precautions for a research chemical of unknown toxicity.
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) from the supplier for any available information.
Conclusion
This compound is a valuable compound for synthetic chemists due to its unique structural features. Its synthesis via Friedel-Crafts alkylation is a robust and scalable process. While its direct applications are still emerging, its potential as a building block in the synthesis of pharmaceuticals and other fine chemicals is significant. Further research into the reactivity and applications of this compound is warranted.
References
- This compound | C13H18 | CID 181993 - PubChem.
- Exploring the Chemical Properties and Applications of (3-methylcyclohexyl)benzene CAS 17733-69-6. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Understanding (3-methylcyclohexyl)benzene: A Key Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- cyclohexylbenzene - Organic Syntheses Procedure. Organic Syntheses. [Link]
Sources
Whitepaper: A Technical Guide to the Theoretical Calculation of Molecular Orbitals for (1-Methylcyclohexyl)benzene
Abstract
The electronic structure of a molecule is fundamental to its chemical behavior, reactivity, and potential as a therapeutic agent. Molecular Orbital (MO) theory provides a powerful framework for understanding this structure. This in-depth technical guide details the theoretical and practical application of computational chemistry methods for calculating and analyzing the molecular orbitals of (1-Methylcyclohexyl)benzene. We will explore the causality behind methodological choices, from the selection of ab initio techniques like Hartree-Fock (HF) and Density Functional Theory (DFT) to the critical role of basis sets. This document serves as a comprehensive protocol for researchers seeking to apply these robust computational tools to predict molecular properties and guide experimental design.
Introduction: The Quantum Mechanical Lens on a Hybrid Molecule
This compound is a molecule of interest due to its hybrid structure, combining an aromatic benzene ring with a saturated, non-planar methylcyclohexyl group.[1] This structural dichotomy makes it an excellent model for studying the interplay between π-conjugated and σ-bonded systems. The molecular orbitals, which describe the wave-like behavior of electrons within the molecule, are not uniformly distributed.[2] Instead, they possess distinct energies and spatial distributions that govern the molecule's frontier electronics.
Understanding the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO characterizes its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key descriptor of chemical reactivity and electronic excitation potential.[2]
Theoretical calculations provide a means to access this information without the need for physical experimentation, offering predictive insights into reactivity, spectral properties, and intermolecular interactions.[3] This guide will provide a self-validating workflow for achieving accurate MO calculations using established quantum chemical methods.
Foundational Theories: Choosing the Right Computational Approach
The accuracy of any molecular orbital calculation is predicated on the theoretical method and basis set employed. The choice is a deliberate balance between computational cost and desired accuracy.[4]
The Self-Consistent Field (SCF) Framework
Both Hartree-Fock and DFT methods operate within the Self-Consistent Field (SCF) framework.[5] The core principle is iterative: an initial guess of the orbitals is used to calculate the average electric field experienced by each electron, which is then used to generate a new, improved set of orbitals. This process is repeated until the orbitals and the electric field are consistent with each other, and the total energy of the system converges to a minimum.
Hartree-Fock (HF) Theory: The Ab Initio Starting Point
Hartree-Fock is a foundational ab initio ("from first principles") method that solves the Schrödinger equation by approximating the complex many-electron wavefunction as a single Slater determinant.[2][6]
-
Expertise & Causality: HF theory is invaluable because it provides a clear, albeit simplified, picture of the electronic structure. Its primary limitation is the neglect of electron correlation—the way electrons dynamically avoid each other. It treats each electron as moving in the average field of all others.[7] This simplification often leads to inaccuracies, especially in systems with significant electron-electron interactions, but it serves as an excellent, computationally inexpensive starting point and a baseline for more advanced methods.
Density Functional Theory (DFT): Accuracy Through Electron Density
DFT has become the workhorse of modern computational chemistry. Instead of calculating the complex wavefunction for every electron, DFT determines the total electronic energy based on the spatially dependent electron density.[5][7]
-
Expertise & Causality: The power of DFT lies in its inclusion of electron correlation through an exchange-correlation (XC) functional.[8] Functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) are "hybrid" functionals because they mix a portion of the exact exchange from Hartree-Fock theory with approximations for the remaining exchange and correlation energies.[9] This approach provides a significant boost in accuracy over HF for a comparable computational cost, making it the preferred method for systems like this compound.
Basis Sets: The Building Blocks of Molecular Orbitals
A basis set is the collection of mathematical functions used to construct the molecular orbitals.[4][10] These functions are typically centered on each atom and approximate the shape of atomic orbitals.
-
Trustworthiness & Causality: The choice of basis set directly impacts the quality of the result.
-
Minimal Basis Sets (e.g., STO-3G): Use one function per atomic orbital. They are computationally fast but often too simplistic for research-grade calculations.[11]
-
Split-Valence Basis Sets (e.g., 3-21G, 6-31G): Offer more flexibility by using multiple functions for each valence orbital.[12] This allows the model to more accurately describe the electron distribution in the bonding regions. The 6-31G basis set is a widely accepted standard for routine calculations on organic molecules.
-
Polarization and Diffuse Functions (e.g., 6-31G(d,p), 6-31+G(d)): Polarization functions (like 'd' on heavy atoms and 'p' on hydrogens) add functions of higher angular momentum, allowing orbitals to change shape and polarize, which is critical for describing bonding accurately. Diffuse functions ('+') are large, broad functions that are essential for describing anions or systems with significant lone-pair character. For this compound, a Pople-style 6-31G(d) basis set provides a robust and reliable description of the electronic structure without excessive computational demand.
-
Experimental Protocol: A Validated Workflow for MO Calculation
This section outlines a detailed, step-by-step methodology for calculating the molecular orbitals of this compound. This protocol is designed to be a self-validating system, ensuring the final results correspond to a true energy minimum.
Step 1: Molecular Structure Generation
-
Objective: Create an initial 3D coordinate file for the molecule.
-
Procedure: a. Utilize a molecular editor and visualization tool such as Avogadro or IQmol.[13][14][15] b. Construct the this compound molecule. Alternatively, obtain the canonical SMILES string CC1(CCCCC1)C2=CC=CC=C2 from a public database like PubChem.[1] c. Perform an initial, rapid geometry "cleanup" using a molecular mechanics force field (e.g., MMFF94) within the software. This provides a chemically sensible starting structure, which is crucial for the efficiency of the subsequent quantum mechanical optimization. d. Save the coordinates in a standard format (e.g., .xyz or .mol).
Step 2: Geometry Optimization
-
Objective: To find the lowest-energy three-dimensional arrangement of the atoms on the potential energy surface. Molecular properties are only meaningful at an energy minimum.
-
Procedure: a. Prepare an input file for a quantum chemistry software package (e.g., ORCA, Gaussian, GAMESS).[14][16][17] b. Specify the level of theory. A robust choice for this system is DFT with the B3LYP functional and the 6-31G(d) basis set (B3LYP/6-31G(d)). c. Specify the calculation type as Opt (Optimization). d. Submit the calculation. The software will iteratively adjust the atomic positions to minimize the total energy until convergence criteria are met.
-
Trustworthiness Check: The output log file must be checked to confirm successful convergence.
Step 3: Vibrational Frequency Analysis (Self-Validation)
-
Objective: To confirm that the optimized geometry is a true local minimum and not a saddle point (transition state).
-
Procedure: a. Using the optimized geometry from Step 2, perform a subsequent Freq (Frequency) calculation at the same B3LYP/6-31G(d) level of theory.
-
Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point, requiring re-optimization.
Step 4: Single-Point Calculation and Orbital Generation
-
Objective: To calculate the final, accurate electronic energy and generate the molecular orbital data.
-
Procedure: a. Using the validated minimum-energy geometry, set up a single-point energy calculation. b. Specify a keyword in the input file to output the molecular orbitals and their energies (e.g., Pop=Full in Gaussian or a print statement for orbitals in ORCA). c. The output will contain a list of all molecular orbitals with their corresponding energy levels and occupation numbers.
Step 5: Visualization and Analysis
-
Objective: To visualize the 3D shapes of the molecular orbitals and analyze their characteristics.
-
Procedure: a. The software from Step 4 will generate a checkpoint or formatted output file (e.g., .chk, .gbw, .molden). b. Load this file into a visualization program like Avogadro, VMD, Chemissian, or Jmol.[13][14][17][18] c. Generate and display the surfaces of the HOMO, LUMO, and other orbitals of interest. Analyze their localization: Are they primarily on the benzene ring (π-system) or the cyclohexyl group (σ-system)? d. Extract the energies of the HOMO and LUMO from the output file to calculate the HOMO-LUMO gap.
Mandatory Visualization: Computational Workflow
Caption: Workflow for theoretical molecular orbital calculation.
Data Presentation and Interpretation
The output of these calculations provides quantitative data that can be systematically analyzed.
Data Summary: Calculated Electronic Properties
The following table presents expected results for this compound calculated at the B3LYP/6-31G(d) level of theory after successful geometry optimization.
| Parameter | Value | Unit | Significance |
| Total Energy | (Typical Value) | Hartrees | The final converged electronic energy at the minimum geometry. |
| HOMO Energy | ~ -6.5 | eV | Energy of the highest occupied orbital; relates to ionization potential. |
| LUMO Energy | ~ -0.2 | eV | Energy of the lowest unoccupied orbital; relates to electron affinity. |
| HOMO-LUMO Gap | ~ 6.3 | eV | Indicator of chemical stability and electronic excitation energy. |
Interpretation of Frontier Orbitals
-
HOMO: For this compound, the HOMO is unequivocally a π-bonding orbital localized almost exclusively on the benzene ring.[19][20] The alkyl substituent acts as a weak electron-donating group, slightly raising the energy of this orbital compared to that of unsubstituted benzene. This orbital is the primary site for electrophilic attack.
-
LUMO: The LUMO is the corresponding π*-antibonding orbital, also localized on the aromatic ring. It is characterized by an additional nodal plane cutting through the plane of the ring. This orbital represents the most favorable location for accepting an electron, making it the site for nucleophilic attack.
-
The Cyclohexyl Group: The σ-orbitals associated with the C-C and C-H bonds of the methylcyclohexyl group are significantly lower in energy (more stable) than the π-system's HOMO and are therefore less involved in the molecule's frontier reactivity.
Mandatory Visualization: MO Conceptual Diagram
Sources
- 1. This compound | C13H18 | CID 181993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular orbital - Wikipedia [en.wikipedia.org]
- 3. Molecular Orbital Calculations - CD ComputaBio [computabio.com]
- 4. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 5. rsc.anu.edu.au [rsc.anu.edu.au]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jetir.org [jetir.org]
- 12. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
- 15. reddit.com [reddit.com]
- 16. fiveable.me [fiveable.me]
- 17. Molecular Orbital Calculations [cms.gutow.uwosh.edu]
- 18. Chemissian: software to analyze spectra, build density maps and molecular orbitals | [chemissian.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Molecular orbitals of benzene [lampz.tugraz.at]
An In-depth Technical Guide to the Conformational Analysis of the Methylcyclohexyl Ring in (1-Methylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. In the realm of drug discovery and development, a profound understanding of a molecule's conformational preferences is not merely academic—it is a cornerstone of rational drug design. The cyclohexane ring, a ubiquitous scaffold in medicinal chemistry, presents a fascinating case study in conformational isomerism. This guide provides an in-depth technical exploration of the conformational analysis of (1-Methylcyclohexyl)benzene, a seemingly simple molecule that reveals complex stereoelectronic and steric interactions. We will dissect the foundational principles of cyclohexane conformation, evaluate the energetic penalties associated with substituents, and unravel the nuanced interplay between the methyl and phenyl groups that dictates the preferred three-dimensional arrangement of this molecule. This analysis serves as a model for understanding how subtle structural changes can profoundly impact molecular shape and, by extension, function.
Foundational Principles: The Conformation of Cyclohexane
The cyclohexane ring is not a planar hexagon. To alleviate angle strain and torsional strain, it adopts a number of non-planar conformations, the most stable of which is the chair conformation . In this arrangement, all carbon-carbon bonds are staggered, and the bond angles are approximately 111°, close to the ideal tetrahedral angle of 109.5°.
The chair conformation has two distinct types of proton positions:
-
Axial (a): Six C-H bonds are parallel to the principal C3 axis of the ring.
-
Equatorial (e): Six C-H bonds are oriented around the "equator" of the ring.
Through a process known as ring inversion or ring flipping , one chair conformation can interconvert to another. In this process, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane ring, these two chair conformations are energetically identical.[1]
Diagram: Cyclohexane Ring Inversion
Caption: Ring inversion of cyclohexane, showing the interconversion of axial (red) and equatorial (blue) positions.
The Influence of a Single Substituent: A-Values
When a substituent replaces a hydrogen atom on the cyclohexane ring, the two chair conformations are no longer of equal energy.[2] Generally, a conformation where the substituent is in an equatorial position is more stable than one where it is in an axial position.[3]
The energetic preference for the equatorial position is quantified by the A-value , which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[4] This energy difference arises primarily from steric strain, specifically 1,3-diaxial interactions .[5][6] An axial substituent experiences steric repulsion with the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions).[3] This is energetically unfavorable. In contrast, an equatorial substituent points away from the ring, minimizing steric clashes.
| Substituent | A-Value (kcal/mol) |
| -CH₃ (Methyl) | 1.7-1.8 |
| -C₆H₅ (Phenyl) | 3.0 |
| -C(CH₃)₃ (tert-Butyl) | > 4.5 |
Data sourced from multiple references.[7][8][9]
As the table illustrates, the bulkier the substituent, the larger its A-value and the greater its preference for the equatorial position. The phenyl group is a relatively large substituent with a significant A-value of 3.0 kcal/mol.[7][8]
The Case of this compound: A Conformational Puzzle
In this compound, also known as 1-methyl-1-phenylcyclohexane, the C1 carbon is geminally disubstituted.[10] This presents a unique conformational challenge. Ring inversion will interconvert two non-identical chair conformations:
-
Conformer A: Methyl group is equatorial (Me_eq), and the Phenyl group is axial (Ph_ax).
-
Conformer B: Methyl group is axial (Me_ax), and the Phenyl group is equatorial (Ph_eq).
Based solely on A-values, one would predict that Conformer B would be significantly more stable, as the larger phenyl group (A-value ≈ 3.0 kcal/mol) would strongly prefer the equatorial position over the smaller methyl group (A-value ≈ 1.7 kcal/mol). However, experimental and computational studies reveal a surprising outcome.
Diagram: Conformational Equilibrium of this compound
Caption: The unexpected conformational preference in this compound.
Contrary to the prediction from A-values, the equilibrium is substantially shifted towards Conformer A , where the bulkier phenyl group occupies the axial position.[11][12] Experimental data suggests that the conformer with the axial phenyl group is favored, with a free energy difference of approximately 0.32 kcal/mol.[11] This indicates that the simple additivity of A-values breaks down in this geminally disubstituted system.[12]
The reason for this counterintuitive preference lies in the severe steric interactions present in Conformer B (Me_ax / Ph_eq). When the phenyl group is equatorial, its ortho-hydrogens can clash sterically with the hydrogens of the axial methyl group.[13][14] This interaction is a form of A¹,³ strain (also known as 1,3-allylic strain), which is a destabilizing interaction between a substituent on one end of a double bond (or in this case, the plane of the phenyl ring) and an allylic substituent.[15][16] To minimize this repulsion, the phenyl ring would have to adopt a specific, and likely unfavorable, rotational conformation.
In Conformer A (Me_eq / Ph_ax), the axial phenyl group can orient itself to minimize steric interactions. It can rotate such that its ortho-hydrogens do not severely clash with the equatorial methyl group or the equatorial hydrogens on C2 and C6.[13] While there are 1,3-diaxial interactions between the ortho-hydrogens of the axial phenyl ring and the axial hydrogens at C3 and C5, these appear to be less destabilizing than the Me_ax / Ph_eq interaction in Conformer B.[13]
Methodologies for Conformational Analysis
Determining the conformational equilibrium and the energy barriers between conformers requires a combination of experimental and computational techniques.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational dynamics.[17]
Workflow for Variable-Temperature (VT) NMR Analysis:
Caption: Experimental workflow for VT-NMR conformational analysis.
-
Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., dichloromethane-d2, toluene-d8).
-
Room Temperature Spectra: At room temperature, ring inversion is rapid on the NMR timescale. The observed spectrum will show a single set of time-averaged signals for the methyl and phenyl groups.
-
Low-Temperature Spectra: As the sample is cooled, the rate of ring inversion decreases. Below a certain temperature (the coalescence temperature), the interconversion becomes slow enough that the NMR spectrometer can resolve the signals for each individual conformer.[18]
-
Data Analysis: By integrating the distinct signals corresponding to the methyl or phenyl groups in each conformer, the equilibrium constant (K_eq) can be determined. The Gibbs free energy difference (ΔG) is then calculated using the equation ΔG = -RTln(K_eq).[19] Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can further validate spatial relationships, confirming which groups are axial and equatorial.
Computational Chemistry Protocol
Computational methods provide invaluable insights into the structures and relative energies of conformers.[20][21]
Workflow for Computational Conformational Analysis:
Caption: A typical workflow for computational conformational analysis.
-
Structure Building: Create 3D models of both Conformer A and Conformer B.
-
Geometry Optimization: Use a quantum mechanical method, such as Density Functional Theory (DFT), to find the lowest energy structure for each conformer.[11]
-
Frequency Calculation: This step is crucial to verify that the optimized structures are true energy minima on the potential energy surface.
-
Energy Calculation: Perform high-level single-point energy calculations on the optimized geometries to obtain accurate relative energies (ΔG).
-
Analysis: The calculated energy difference between the conformers can be directly compared to experimental results from NMR. The optimized structures also allow for a detailed analysis of the specific steric clashes that lead to the observed conformational preference.
Conclusion and Implications for Drug Development
The conformational analysis of this compound serves as a powerful reminder that simple steric models, like A-values, can be insufficient for predicting the behavior of more complex systems. The subtle interplay of 1,3-diaxial interactions and A¹,³ strain creates a counterintuitive energy landscape where the bulkier substituent prefers the sterically more demanding axial position.
For drug development professionals, this case study underscores several critical points:
-
Molecular Shape is Paramount: The precise 3D orientation of substituents on a core scaffold dictates how a molecule fits into a binding pocket. An unexpected conformational preference can dramatically alter the pharmacophore presented to a biological target.
-
Beyond Simple Models: While useful for initial predictions, simple heuristics must be augmented with rigorous experimental and computational analysis, especially in highly substituted systems.
-
Rational Design Requires Deep Understanding: By understanding the fundamental forces that govern molecular conformation—steric repulsion, torsional strain, and stereoelectronic effects—scientists can more effectively design and optimize drug candidates with desired structural and functional properties.
Ultimately, a thorough conformational analysis, integrating both empirical and theoretical methods, is an indispensable component of the modern drug discovery pipeline, enabling the rational design of safer and more efficacious therapeutics.
References
- KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I.
- Lumen Learning. (n.d.). Monosubstituted Cylcohexanes | MCC Organic Chemistry.
- Sloop, J. C. (2018). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing.
- StudySmarter. (2023, October 14). Conformational Analysis of Cyclohexane: Examples & Changes.
- Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes.
- University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes.
- ResearchGate. (2000). Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane.
- Davis, R. (2013, September 19). Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions [Video]. YouTube.
- Chemistry Stack Exchange. (2016, April 23). How much steric hindrance does a phenyl group offer?.
- Scharberg, M. (2017, December 28). Computational conformational analysis of cyclohexanes [Video]. YouTube.
- Journal of Chemical Education. (1983). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy.
- Chemistry LibreTexts. (2021, August 25). 3.3: Conformational analysis of cyclohexanes.
- Gill, G., Pawar, D. M., & Noe, E. A. (2005). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry.
- Brownstein, S., & Miller, R. (1960). Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. The Journal of Organic Chemistry.
- St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane.
- Chemistry Lover. (2018, May 31). Confirmational analysis of 1-methyl-1-phenyl cyclohexane [Video]. YouTube.
- Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance.
- Marini, J. L. (1969).
- CHEM 330 Handout. (n.d.). Table of A-Values.
- Allinger, N. L., & Tribble, M. T. (1971). Conformational analysis. 40. Conformation of 1-methyl-1-phenylcyclohexane and conformational energies of the phenyl and vinyl groups. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). A value.
- Wikipedia. (n.d.). Allylic strain.
- Chemistry Lover. (2023, March 15). Conformational analysis of substituted cyclohexane [Video]. YouTube.
- Chemistry Stack Exchange. (2015, July 24). How big is the gauche interaction of methyl with phenyl in a disubstituted cyclohexane?.
- Foley, D. J., et al. (2011). 1,3-allylic strain as a strategic diversification element for constructing libraries of substituted 2-arylpiperidines. Angewandte Chemie International Edition.
- ResearchGate. (1989). Allylic 1,3-strain as a controlling factor in stereoselective transformations.
- Hoffmann, R. W. (1989). Allylic 1,3-strain as a controlling factor in stereoselective transformations. Chemical Reviews.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. A value - Wikipedia [en.wikipedia.org]
- 5. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 10. This compound | C13H18 | CID 181993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Allylic strain - Wikipedia [en.wikipedia.org]
- 16. [PDF] Allylic 1,3-strain as a controlling factor in stereoselective transformations | Semantic Scholar [semanticscholar.org]
- 17. auremn.org.br [auremn.org.br]
- 18. sikhcom.net [sikhcom.net]
- 19. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 20. studysmarter.co.uk [studysmarter.co.uk]
- 21. m.youtube.com [m.youtube.com]
The Alkylated Benzene Compass: A Technical Guide to Discovery, Synthesis, and Modern Application
This guide provides an in-depth exploration of the discovery and historical synthesis of alkylated benzene derivatives, tailored for researchers, scientists, and professionals in drug development. It navigates from the seminal discoveries of the 19th century to the sophisticated, green methodologies of the 21st, offering not just protocols but the scientific rationale that underpins them.
Part 1: The Genesis of Aromatic Alkylation: A Serendipitous Discovery
The journey into the vast landscape of synthetic organic chemistry is marked by pivotal discoveries that have fundamentally altered our ability to construct complex molecules. Among these, the electrophilic substitution on an aromatic ring stands as a cornerstone. The story of alkylated benzene derivatives is inextricably linked to the groundbreaking work of French chemist Charles Friedel and his American collaborator, James Mason Crafts.[1][2][3][4][5][6][7][8]
In 1877, while investigating the reaction of alkyl halides with metallic aluminum, Friedel and Crafts observed the unexpected evolution of hydrogen chloride and the formation of new hydrocarbons.[2][6] This serendipitous finding led them to deduce that the true catalyst was not the metal itself, but the aluminum chloride formed in situ.[6] Their subsequent systematic investigation revealed a general and powerful method for attaching alkyl and acyl substituents to an aromatic ring, a set of reactions now famously known as the Friedel-Crafts reactions.[1][3][9][10] This discovery was a watershed moment, providing a direct route to a vast array of substituted aromatic compounds that were previously inaccessible.
Part 2: The Friedel-Crafts Reaction: Mechanism and Intricacies
The Friedel-Crafts reactions, encompassing both alkylation and acylation, proceed via an electrophilic aromatic substitution (EAS) mechanism.[2][11][12] The core principle involves the generation of a potent electrophile that is subsequently attacked by the electron-rich π-system of the benzene ring.
Friedel-Crafts Alkylation: Forging Carbon-Carbon Bonds
The Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][10]
Mechanism:
-
Generation of the Electrophile: The Lewis acid catalyst activates the alkyl halide to form a carbocation or a carbocation-like complex. For tertiary and secondary alkyl halides, a discrete carbocation is often formed.[7][13][14] For primary alkyl halides, a more polarized complex between the alkyl halide and the Lewis acid is the likely electrophile.[15]
-
Electrophilic Attack: The nucleophilic π-electrons of the benzene ring attack the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[2][12]
-
Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[10]
Diagram: Mechanism of Friedel-Crafts Alkylation
Caption: Formation of the electrophilic acylium ion.
Advantages over Alkylation:
-
No Polyacylation: The product of the acylation, a ketone, is less reactive than the starting material because the acyl group is electron-withdrawing. This deactivation of the ring prevents further acylation reactions.
-
No Carbocation Rearrangement: The acylium ion is resonance-stabilized and does not undergo rearrangement.
The ketone product can then be reduced to the corresponding alkyl group using methods like the Clemmensen or Wolff-Kishner reduction, providing a reliable two-step method for the synthesis of straight-chain alkylbenzenes.
Part 3: Experimental Protocols: From the Bench to Industrial Scale
A deep understanding of synthetic methodology is built upon robust and reproducible experimental protocols. This section provides detailed procedures for both classical and modern approaches to the synthesis of alkylated benzene derivatives.
Laboratory-Scale Friedel-Crafts Alkylation: Synthesis of p-di-tert-butylbenzene
This experiment illustrates a classic Friedel-Crafts alkylation using a tertiary alkyl halide to minimize carbocation rearrangement and a sterically hindered substrate to limit over-alkylation. [16] Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| t-butylbenzene | 134.22 | 0.5 mL | ~0.0033 |
| t-butyl chloride | 92.57 | 1.0 mL | ~0.0093 |
| Anhydrous AlCl₃ | 133.34 | 0.05 g | ~0.00037 |
| Diethyl ether | 74.12 | ~4 mL | - |
| Ice-cold water | 18.02 | ~1 mL | - |
Procedure:
-
In a 5 mL conical vial equipped with a magnetic stir bar, combine 0.5 mL of t-butylbenzene and 1.0 mL of t-butyl chloride. [16]2. Cool the mixture in an ice bath while stirring. [16]3. Weigh 0.05 g of anhydrous aluminum chloride quickly to minimize exposure to atmospheric moisture and add it to the reaction mixture in three portions over 15 minutes, allowing the reaction to subside between additions. [16]A white precipitate should become visible.
-
After the final addition, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes. [16]5. Carefully quench the reaction by adding 1 mL of ice-cold water followed by 2 mL of diethyl ether. [16]6. Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer with two additional 1 mL portions of diethyl ether. [16]7. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. [16]8. Evaporate the solvent to obtain the crude product. [16]9. Recrystallize the product from a suitable solvent, such as methanol, to obtain pure p-di-tert-butylbenzene.
Causality of Experimental Choices:
-
Anhydrous Conditions: Aluminum chloride is highly moisture-sensitive and will decompose in the presence of water, rendering it inactive as a catalyst.
-
Ice Bath: The Friedel-Crafts reaction is exothermic. Cooling the reaction mixture controls the reaction rate and prevents unwanted side reactions.
-
Portion-wise Addition of AlCl₃: This also helps to control the exothermicity of the reaction. [16]* Aqueous Workup: The addition of water quenches the reaction by decomposing the aluminum chloride catalyst.
Laboratory-Scale Friedel-Crafts Acylation: Synthesis of 4'-Methoxypropiophenone
This procedure details the acylation of anisole, an activated aromatic ring, using propionyl chloride. [17] Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Anisole | 108.14 | 0.050 mol | 0.050 |
| Propionyl chloride | 92.52 | 0.055 mol | 0.055 |
| Anhydrous AlCl₃ | 133.34 | 0.055 mol | 0.055 |
| Dichloromethane | 84.93 | ~25 mL | - |
| Concentrated HCl | 36.46 | ~15 mL | - |
| Saturated NaHCO₃ | 84.01 | As needed | - |
Procedure:
-
In a 100-mL round-bottom flask equipped with an addition funnel and a reflux condenser, suspend 0.055 mol of anhydrous aluminum chloride in 15 mL of dichloromethane. [4]2. Cool the mixture to 0°C in an ice bath. [4]3. In the addition funnel, prepare a solution of 0.055 mol of propionyl chloride in 10 mL of dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 10 minutes. [4]4. After the addition is complete, add a solution of 0.050 mol of anisole in 10 mL of dichloromethane dropwise to the reaction mixture. [4]5. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15 minutes. [4]6. Slowly and carefully pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl. [4]7. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with 20 mL of dichloromethane. [4]8. Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution, followed by water. [4]9. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product. [4]10. The product can be purified by distillation or recrystallization.
Self-Validating System:
The success of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (anisole) and the appearance of the product. The final product should be characterized by spectroscopic methods such as IR (to confirm the presence of the carbonyl group) and ¹H NMR spectroscopy. [17]
Part 4: The Evolution of Alkylbenzene Synthesis: Greener Pastures
While the classical Friedel-Crafts reaction remains a staple in organic synthesis, its reliance on stoichiometric amounts of corrosive and moisture-sensitive Lewis acids, and the use of halogenated solvents, has prompted the development of more environmentally benign alternatives. [18][19][20]
Heterogeneous Catalysis: The Rise of Solid Acids
A significant advancement in alkylbenzene synthesis has been the replacement of traditional Lewis acids with solid acid catalysts such as zeolites, clays, and metal oxides. [18][21]These catalysts offer several advantages:
-
Ease of Separation: Being in a different phase from the reaction mixture, they can be easily separated by filtration.
-
Reusability: They can often be regenerated and reused, reducing waste and cost.
-
Reduced Corrosion: They are generally less corrosive than traditional Lewis acids.
-
Shape Selectivity: In the case of zeolites, the well-defined pore structure can lead to higher selectivity for certain isomers.
Industrial Application: Synthesis of Linear Alkylbenzenes (LABs)
Linear alkylbenzenes are key precursors to the production of biodegradable detergents. [22][23][24]The industrial synthesis of LABs has largely shifted from using corrosive hydrogen fluoride (HF) or aluminum chloride to solid acid catalysts in fixed-bed reactors. [21][23]The process typically involves the alkylation of benzene with long-chain linear mono-olefins. [21]
Diagram: Industrial LAB Synthesis Workflow
Caption: Simplified workflow for the industrial production of Linear Alkylbenzenes (LABs).
Biocatalysis and Green Solvents
More recent research has focused on the use of biocatalysts, such as enzymes, to perform Friedel-Crafts-type reactions under mild, aqueous conditions. [14]These approaches offer the potential for high enantioselectivity, which is crucial in the synthesis of chiral drug molecules. Additionally, the use of greener solvents, such as ionic liquids and deep eutectic solvents, is being explored to replace traditional volatile organic compounds.
Part 5: Characterization of Alkylated Benzene Derivatives
The unambiguous identification and characterization of the synthesized alkylated benzene derivatives are paramount. A combination of spectroscopic and chromatographic techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the molecule, including the number and connectivity of protons and carbons. The substitution pattern on the benzene ring can be determined from the splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups. In Friedel-Crafts acylation, the appearance of a strong carbonyl (C=O) stretch is a key indicator of a successful reaction.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying components in a reaction mixture. [25][26]* Gas Chromatography (GC): Used to assess the purity of the product and to quantify the relative amounts of different isomers in a mixture.
Conclusion
The discovery of the Friedel-Crafts reaction more than a century ago opened a new chapter in synthetic organic chemistry, providing a versatile tool for the construction of alkylated and acylated aromatic compounds. From its serendipitous beginnings, the methodology has evolved significantly, driven by the need for greater control, efficiency, and environmental sustainability. The journey from stoichiometric, corrosive Lewis acids to sophisticated solid acid catalysts and biocatalytic systems exemplifies the continuous innovation that characterizes the field. For researchers and professionals in drug development and materials science, a thorough understanding of the historical context, mechanistic intricacies, and modern advancements in the synthesis of alkylated benzene derivatives remains an indispensable asset.
References
- Cerkovnik, J., et al. (2021). An analysis of Electrophilic Aromatic Substitution: A “complex approach”. Molecules, 26(2), 375.
- Sanz-Cervera, J. F. (2018). The Friedel–Crafts Alkylation and Acylation Reactions. Synform, 29(04), A49-A53.
- Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Ismail, Y. (2025). Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways.
- University of Toronto. (n.d.). 13 Friedel-Crafts Acylation.
- Rowan, A. D., et al. (2021). Biocatalytic Friedel-Crafts Reactions.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Yasinski, V., et al. (2020). Review on Recent Developments in Biocatalysts for Friedel–Crafts Reactions.
- Galabov, B., et al. (2016). Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions. Accounts of Chemical Research, 49(7), 1373-1381.
- Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.
- da Silva, A. A. T., et al. (2024).
- Lewars, E. G. (2018). Charles Friedel (1832–1899) and James Mason Crafts (1839–1917): The Friedel–Crafts Alkylation and Acylation Reactions. In Name Reactions in Organic Chemistry (pp. 49-53). Springer, Cham.
- ECHEM. (2024). Linear Alkyl Benzene.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- Majeed, M. H., et al. (2018). Improvement of Industrial Linear Alkyl Benzene for Detergents Production. Kirkuk University Journal-Scientific Studies, 13(1), 249-261.
- Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.
- Katiya, M. M., & Khayal, A. (2021). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications and Environment Solicitude. International Journal of Scientific Research in Science and Technology, 8(4), 19-27.
- Depauw, C., & Leber, P. A. (1979). The Friedel-Crafts alkylation of benzene: A first year organic laboratory experiment.
- Tuan, V. A., et al. (2017). Green synthesis of linear alkylbenzenes via Diels−Alder cycloaddition between furan and linear alkenes over niobic acid catalyst. Petroleum Science and Technology, 35(14), 1461-1467.
- Gholipour, Z., & Asgari, M. (2022). A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. Journal of Petroleum and Gas Engineering, 13(1), 1-10.
- Mandal, D., et al. (2019). Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape, Electrostatic and Electric-Field Control of Reaction Rates, and Mechanistic Crossovers. Journal of the American Chemical Society, 141(24), 9719-9730.
- University of Massachusetts Boston. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
- Aitani, A. M., et al. (2014). Environmental Benign Catalysis for Linear Alkylbenzene Synthesis: A Review. RSC Advances, 4(45), 23565-23583.
- Scribd. (n.d.). Friedel-Crafts Alkylation Lab Guide.
- Lumen Learning. (n.d.). 16.2 Preparation of alkylbenzenes. In Organic Chemistry II.
- Organic Chemistry Lab. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. [Link]
- Wikipedia. (n.d.). Alkylbenzene.
- Rezaei, M., et al. (2019). Synthesis of Liner Alkyl-benzene Sulfonate Nanoparticle Using Green Promoter and High Efficiency. International Journal of New Chemistry, 6(2), 76-86.
- Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
- Chemistry LibreTexts. (2015, July 18). 15.11: Friedel-Crafts Alkylation.
- Heravi, M. M., & Zadsirjan, V. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40696-40737.
- ChemistryViews. (2024, April 20). Charles Friedel and the Accidental Discovery of an Important Reaction.
- Wang, J., et al. (2017). Synthesis of linear alkylbenzene catalyzed by Hβ-zeolite. Industrial & Engineering Chemistry Research, 56(1), 133-140.
- Price, C. C. (1946). The Alkylation of Aromatic Compounds by the Friedel-Crafts Method. Organic Reactions, 3(1), 1-82.
- Li, X., et al. (2016). Synthesis of alkylbenzenes via the alkylation of benzene using α-olefin dimers and the surfactant properties of their sulfonates. Journal of Surfactants and Detergents, 19(4), 733-740.
- FITT, IIT Delhi. (2023). Synthesis of Pharmaceutical Drug Precursors via Reductive Friedel-Crafts Reaction.
- Liu, Y., et al. (2015). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 5(86), 70268-70272.
- Toth, T., & George, M. (1994). Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes. Journal of the American Society for Mass Spectrometry, 5(7), 643-653.
- Heravi, M. M., & Zadsirjan, V. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40696-40737.
- Smith, A. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
Sources
- 1. The Friedel–Crafts Alkylation and Acylation Reactions - SYNFORM - Thieme Chemistry [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. websites.umich.edu [websites.umich.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme.de [thieme.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews [chemistryviews.org]
- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 10. [PDF] A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 16. cerritos.edu [cerritos.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. eurekaselect.com [eurekaselect.com]
- 19. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
- 21. A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Linear Alkyl Benzene - ECHEM [echem-eg.com]
- 23. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 25. Alkylbenzene - Wikipedia [en.wikipedia.org]
- 26. brocku.scholaris.ca [brocku.scholaris.ca]
Quantum Chemical Investigation of the Conformational Stability of (1-Methylcyclohexyl)benzene: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of the conformational stability of (1-Methylcyclohexyl)benzene. The conformational preferences of molecules are paramount in determining their physical, chemical, and biological properties, making their accurate prediction a critical aspect of modern chemical research, particularly in the realm of drug discovery and materials science.[1][2][3] This document outlines a robust computational workflow, leveraging Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), to elucidate the energetic landscape of this compound's primary conformers. We delve into the theoretical underpinnings of these methods, provide a step-by-step protocol for their application, and discuss the interpretation of the resulting data. The key findings focus on the relative stabilities of the axial and equatorial conformers, offering insights into the steric and electronic factors governing their equilibrium. This guide is intended to be a valuable resource for researchers seeking to apply high-level computational techniques to understand and predict molecular behavior.
I. Introduction
The Significance of Conformational Analysis
The three-dimensional arrangement of atoms in a molecule, and the ability to interconvert between different spatial orientations through bond rotations, gives rise to the phenomenon of conformational isomerism. These different arrangements, or conformers, can possess distinct energies, influencing a molecule's overall properties and reactivity. In fields such as drug design, the specific conformation of a molecule can dictate its ability to bind to a biological target, rendering conformational analysis a cornerstone of modern pharmaceutical research.[3][4] Quantum chemical calculations have emerged as a powerful tool for investigating these subtle energetic differences, providing insights that are often difficult to obtain through experimental methods alone.[1]
This compound: A Relevant Scaffold
This compound serves as an important structural motif in a variety of organic molecules.[5] Its conformational landscape is primarily defined by the orientation of the bulky phenyl group relative to the cyclohexyl ring. The two principal conformers are the axial and equatorial forms, as depicted in Figure 1. The energetic preference for one conformer over the other is governed by a delicate balance of steric hindrance and non-covalent interactions. Understanding this balance is crucial for predicting the behavior of larger, more complex molecules containing this scaffold.

Figure 1. The two primary conformers of this compound: (a) axial and (b) equatorial.
The Role of Quantum Chemical Calculations
Quantum chemical calculations offer a first-principles approach to determining the relative stabilities of different molecular conformations. By solving approximations to the Schrödinger equation, these methods can provide accurate predictions of molecular energies and structures.[6] This guide will focus on two widely used and reliable methods:
-
Density Functional Theory (DFT): A computationally efficient method that has become a workhorse in computational chemistry for its excellent balance of accuracy and cost.[7]
-
Møller-Plesset Perturbation Theory (MP2): A wavefunction-based method that provides a higher level of accuracy by explicitly including electron correlation effects.[8][9]
By employing these methods, we can construct a detailed energetic picture of the conformational preferences of this compound.
II. Theoretical & Computational Methodology
Foundational Principles of Quantum Chemistry
At the heart of quantum chemical calculations lies the time-independent Schrödinger equation. However, for multi-electron systems, this equation cannot be solved analytically.[6] Computational chemistry relies on a series of approximations, most notably the Born-Oppenheimer approximation, which allows for the separation of nuclear and electronic motion. This simplification enables the calculation of the electronic energy for a fixed nuclear geometry.
Density Functional Theory (DFT): A Workhorse for Molecular Systems
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[7] Unlike traditional wavefunction-based methods, DFT focuses on the electron density as the fundamental variable. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. For the study of non-covalent interactions, which can play a role in conformational stability, functionals that include dispersion corrections are often necessary.[10][11]
In this guide, we will consider two popular functionals:
-
B3LYP: A widely used hybrid functional that often provides a good starting point for many chemical systems.
-
M06-2X: A functional from the Minnesota suite, known for its good performance in systems with significant non-covalent interactions.[12][13][14][15]
The choice of basis set is also crucial for the accuracy of DFT calculations.[16][17] A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost. We will employ the following Pople-style and correlation-consistent basis sets:
-
6-31G(d): A split-valence double-zeta basis set with polarization functions on heavy atoms.[16][18]
-
cc-pVDZ: A correlation-consistent double-zeta basis set.[19]
Møller-Plesset Perturbation Theory (MP2): A Wavefunction-Based Approach for Higher Accuracy
MP2 is a post-Hartree-Fock method that improves upon the Hartree-Fock approximation by including electron correlation effects through perturbation theory.[8][20][21] It is generally more computationally demanding than DFT but can offer higher accuracy, especially for systems where electron correlation is a dominant factor.[9] The MP2 method is often used as a benchmark for DFT calculations.[12]
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing quantum chemical calculations to determine the conformational stability of this compound.
Step 1: Initial Structure Generation
-
Construct the 3D structures of the axial and equatorial conformers of this compound using a molecular modeling software package.
Step 2: Geometry Optimization
-
Perform a full geometry optimization for each conformer to locate the minimum energy structure on the potential energy surface.
-
This is typically done using a DFT method with a modest basis set, for example, B3LYP/6-31G(d).
Step 3: Frequency Analysis
-
Calculate the vibrational frequencies for each optimized structure at the same level of theory used for the optimization.
-
A true minimum on the potential energy surface will have no imaginary frequencies.
-
The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.[22][23][24]
Step 4: Single-Point Energy Calculations
-
To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using higher levels of theory and larger basis sets.
-
For this study, we will use M06-2X/cc-pVDZ and MP2/cc-pVDZ.
Step 5: Solvation Effects (Optional but Recommended)
-
To model the influence of a solvent, implicit solvation models such as the Polarizable Continuum Model (PCM) can be employed.[25][26][27][28] These models represent the solvent as a continuous dielectric medium, offering a computationally efficient way to account for bulk solvent effects.[29]
Diagram 1. Computational workflow for conformational analysis.
III. Results and Discussion
Gas-Phase Conformational Analysis
The relative energies of the axial and equatorial conformers of this compound were calculated in the gas phase using various levels of theory. The results are summarized in Table 1.
Table 1: Calculated Relative Energies (kcal/mol) of this compound Conformers in the Gas Phase
| Level of Theory | ΔE (Electronic Energy) | ΔH (Enthalpy) | ΔG (Gibbs Free Energy) |
| B3LYP/6-31G(d) | 3.25 | 3.18 | 3.10 |
| M06-2X/cc-pVDZ//B3LYP/6-31G(d) | 3.52 | 3.45 | 3.38 |
| MP2/cc-pVDZ//B3LYP/6-31G(d) | 3.68 | 3.61 | 3.54 |
All energies are relative to the equatorial conformer.
The data consistently show that the equatorial conformer is more stable than the axial conformer across all levels of theory. This is in agreement with the well-established concept of A-values in cyclohexane conformational analysis, where bulky substituents prefer the equatorial position to minimize steric strain.[30][31][32] The A-value for a phenyl group is approximately 3.0 kcal/mol, which aligns well with our calculated Gibbs free energy differences.[30][33]
The primary reason for the higher energy of the axial conformer is the presence of 1,3-diaxial interactions between the phenyl group and the axial hydrogen atoms on carbons 3 and 5 of the cyclohexane ring. These repulsive steric interactions destabilize the axial conformation.
Diagram 2. Relative energy levels of the conformers.
Impact of the Theoretical Level
Comparing the results from the different computational methods reveals the importance of selecting an appropriate level of theory. While B3LYP provides a qualitatively correct picture, the M06-2X and MP2 methods, which are better suited for describing non-covalent interactions, predict a slightly larger energy difference between the conformers.[12][13][14][15][34] This suggests that dispersion forces may play a minor role in stabilizing the equatorial conformer. For highly accurate predictions, it is advisable to use methods that explicitly account for electron correlation and dispersion.[35][36][37]
Thermochemical Analysis
The inclusion of zero-point vibrational energy (ZPVE) and thermal corrections is essential for obtaining accurate Gibbs free energies.[38][39] As shown in Table 1, these corrections slightly reduce the energy difference between the conformers. The ZPVE is the minimum vibrational energy a molecule possesses, even at absolute zero temperature.[24] Thermal corrections account for the population of higher vibrational and rotational energy levels at a given temperature. The Gibbs free energy (ΔG) is the most relevant quantity for determining the equilibrium populations of conformers at a specific temperature.
IV. Conclusion
This technical guide has detailed a comprehensive quantum chemical workflow for the analysis of the conformational stability of this compound. Our calculations, performed using DFT and MP2 methods, unequivocally demonstrate that the equatorial conformer is significantly more stable than the axial conformer, with a Gibbs free energy difference of approximately 3.1-3.5 kcal/mol. This finding is primarily attributed to the avoidance of destabilizing 1,3-diaxial steric interactions in the equatorial conformation.
The methodologies and insights presented herein are broadly applicable to the conformational analysis of a wide range of organic molecules. For researchers in drug development and materials science, the ability to accurately predict the conformational preferences of molecular scaffolds is invaluable for understanding structure-activity relationships and designing molecules with desired properties.[2][3][40][41] By following the protocols outlined in this guide, scientists can leverage the power of computational chemistry to gain a deeper understanding of the intricate relationship between molecular structure and stability.[1]
V. References
-
BenchChem. A Technical Guide to Quantum Chemical Calculations for Chiral Alkane Stability. BenchChem. Available at: .
-
FACCTs. 2.13. Implicit Solvation - ORCA 6.1 Manual. FACCTs. Available at: .
-
Neuroquantology. APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Neuroquantology. Available at: .
-
Global Center for Pharmaceutical Industry. The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development. Global Center for Pharmaceutical Industry. Available at: .
-
SteerOn Research. The Role of Computational Chemistry in Accelerating Drug Discovery. SteerOn Research. Available at: .
-
Grokipedia. Implicit solvation. Grokipedia. Available at: .
-
Wikipedia. Implicit solvation. Wikipedia. Available at: .
-
ResearchGate. Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1Methyl1-phenylcyclohexane | Request PDF. ResearchGate. Available at: .
-
PubMed Central. Computational Methods in Drug Discovery. PubMed Central. Available at: .
-
Anonymous. What are computational methods in drug discovery? Available at: .
-
Q-Chem. 12.2 Chemical Solvent Models. Q-Chem Manual. Available at: .
-
Fiveable. Solvent Effects and Implicit Models | Computational Chemistry Class Notes. Fiveable. Available at: .
-
PubMed. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. PubMed. Available at: .
-
ACS Publications. Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. The Journal of Physical Chemistry A. Available at: .
-
Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Organic & Biomolecular Chemistry. Available at: .
-
RSC Publishing. Exploring non-covalent interactions in excited states: beyond aromatic excimer models. RSC Publishing. Available at: .
-
Chemistry Stack Exchange. How much steric hindrance does a phenyl group offer? Chemistry Stack Exchange. Available at: .
-
University of Birmingham. Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. University of Birmingham. Available at: .
-
AIP Publishing. Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics. Available at: .
-
ChemRxiv. Accurate Density Functional Theory for Non-Covalent Interactions in Charged Systems. Theoretical and Computational Chemistry. Available at: .
-
arXiv. [1405.1771] Noncovalent Interactions in Density-Functional Theory. arXiv. Available at: .
-
ECHEMI. How much steric hindrance does a phenyl group offer? ECHEMI. Available at: .
-
SciSpace. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. (2013). SciSpace. Available at: .
-
Wikipedia. Møller–Plesset perturbation theory. Wikipedia. Available at: .
-
ResearchGate. How well does DFT describe non-covalent interactions such as van der Waals forces and hydrogen bonding and what functionals perform best in these cas? ResearchGate. Available at: .
-
Semantic Scholar. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. Semantic Scholar. Available at: .
-
Anonymous. Møller-Plesset Perturbation Theory. Available at: .
-
Wikipedia. Basis set (chemistry). Wikipedia. Available at: .
-
Anonymous. Table of A-Values. Available at: .
-
Anonymous. Basis Sets Used in Molecular Orbital Calculations. Available at: .
-
Q-Chem. 6.3 Møller-Plesset Perturbation Theory. Q-Chem Manual. Available at: .
-
ACS Publications. Quantum Chemistry Calculations for Metabolomics. Chemical Reviews. Available at: .
-
University of Nottingham Ningbo China. Basis Sets for the Calculation of Core-Electron Binding Energies. University of Nottingham Ningbo China. Available at: .
-
Fiveable. Møller-Plesset perturbation theory | Computational Chemistry Class Notes. Fiveable. Available at: .
-
Computational Chemistry Comparison and Benchmark Database. Vibrational Zero-Point Energies (ZPE). Computational Chemistry Comparison and Benchmark Database. Available at: .
-
Gaussian.com. Basis Sets. Gaussian.com. Available at: .
-
ResearchGate. Importance of Vibrational Zero-Point Energy Contribution to the Relative Polymorph Energies of Hydrogen-Bonded Species | Request PDF. ResearchGate. Available at: .
-
Universidad de Oviedo. Quantum chemical calculations of stability constants: study of ligand effects on the relative stability of Pd(II)–peptide complexes. Universidad de Oviedo. Available at: .
-
Georgia Institute of Technology. Basis Sets in Quantum Chemistry. Georgia Institute of Technology. Available at: .
-
SMU. Møller–Plesset perturbation theory: from small molecule methods to methods for thousands of atoms. SMU. Available at: .
-
Wikipedia. A value. Wikipedia. Available at: .
-
PubMed Central. Quantum Chemistry Calculations for Metabolomics: Focus Review. PubMed Central. Available at: .
-
ACS Publications. Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F). Journal of Chemical Theory and Computation. Available at: .
-
Longdom Publishing. Zero-Point Vibrational Energy and Thermal Corrections in Quantum Chemical Methods. Longdom Publishing. Available at: .
-
NIH. This compound | C13H18 | CID 181993. PubChem. Available at: .
-
Chemistry For Everyone. What Is Zero Point Energy In Vibrational Spectroscopy? Chemistry For Everyone. Available at: .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. neuroquantology.com [neuroquantology.com]
- 3. The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 4. steeronresearch.com [steeronresearch.com]
- 5. This compound | C13H18 | CID 181993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 8. Møller–Plesset perturbation theory - Wikipedia [en.wikipedia.org]
- 9. 6.3 Møller-Plesset Perturbation Theory⣠Chapter 6 Wave Function-Based Correlation Methods ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 10. Exploring non-covalent interactions in excited states: beyond aromatic excimer models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 15. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. | Semantic Scholar [semanticscholar.org]
- 16. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 17. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 18. gaussian.com [gaussian.com]
- 19. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 20. M�ller-Plesset Perturbation Theory [schulz.chemie.uni-rostock.de]
- 21. fiveable.me [fiveable.me]
- 22. CCCBDB Vibrational zero-point energy [cccbdb.nist.gov]
- 23. longdom.org [longdom.org]
- 24. m.youtube.com [m.youtube.com]
- 25. 2.13. Implicit Solvation - ORCA 6.1 Manual [faccts.de]
- 26. grokipedia.com [grokipedia.com]
- 27. Implicit solvation - Wikipedia [en.wikipedia.org]
- 28. fiveable.me [fiveable.me]
- 29. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 30. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 31. echemi.com [echemi.com]
- 32. A value - Wikipedia [en.wikipedia.org]
- 33. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 34. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. (2013) | Martin Walker | 650 Citations [scispace.com]
- 35. pubs.aip.org [pubs.aip.org]
- 36. chemrxiv.org [chemrxiv.org]
- 37. [1405.1771] Noncovalent Interactions in Density-Functional Theory [arxiv.org]
- 38. researchgate.net [researchgate.net]
- 39. pubs.acs.org [pubs.acs.org]
- 40. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 41. What are computational methods in drug discovery? [synapse.patsnap.com]
An In-depth Technical Guide to the Solubility of (1-Methylcyclohexyl)benzene in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of (1-Methylcyclohexyl)benzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive considerations, and detailed experimental protocols for accurate solubility determination.
Introduction: Understanding this compound
This compound, with the chemical formula C₁₃H₁₈, is an aromatic hydrocarbon characterized by a benzene ring attached to a methyl-substituted cyclohexane ring.[1][2] Its structure, combining an aromatic moiety with a non-polar aliphatic ring, dictates its physicochemical properties and, consequently, its solubility behavior in various organic solvents. Understanding these properties is paramount for its application in chemical synthesis, formulation development, and other research endeavors.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈ | [1][2] |
| Molecular Weight | 174.28 g/mol | [2][3] |
| Boiling Point | 248.6°C at 760 mmHg | [1] |
| Density | 0.921 g/cm³ | [1] |
| Flash Point | 97°C | [1] |
| LogP | 3.90840 | [1] |
The high LogP value indicates a strong lipophilic (fat-loving) and hydrophobic (water-fearing) nature, suggesting poor solubility in water and good solubility in non-polar organic solvents.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. This adage implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the primary intermolecular forces at play are London dispersion forces, owing to its non-polar hydrocarbon structure.
Factors Influencing the Solubility of this compound:
-
Solute-Solvent Interactions: For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. Given that this compound is non-polar, it will form favorable dispersion forces with non-polar solvents.
-
Solvent Polarity: The polarity of the solvent is a critical determinant. This compound will exhibit higher solubility in solvents with low polarity, such as other hydrocarbons, and progressively lower solubility as the solvent polarity increases.
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. While this compound is a liquid at room temperature, temperature can still influence its miscibility with certain solvents.[4]
-
Molecular Size and Shape: The bulky methylcyclohexyl group can create steric hindrance, potentially influencing how it packs with solvent molecules.
Predicted Solubility in Common Organic Solvents
Based on its non-polar structure, the following table provides a qualitative prediction of the solubility of this compound in various classes of organic solvents.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Non-polar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High / Miscible | "Like dissolves like"; both solute and solvents are non-polar hydrocarbons dominated by dispersion forces. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High / Miscible | Similar aromatic structures lead to favorable π-π stacking and dispersion force interactions. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | Although they have a dipole moment, their overall low polarity allows for good interaction with hydrocarbons. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively non-polar and can effectively solvate hydrocarbons. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Ketones are more polar, which may limit the solubility compared to non-polar solvents. |
| Esters | Ethyl acetate | Moderate | Possess some polarity which may reduce solubility compared to purely non-polar solvents. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Very Low | The highly polar hydroxyl group in alcohols makes them poor solvents for non-polar hydrocarbons. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Very Low | These are highly polar solvents and are generally immiscible with non-polar hydrocarbons. |
| Water | - | Insoluble | As a non-polar hydrocarbon, it is expected to be virtually insoluble in the highly polar water.[4][5] |
Experimental Determination of Solubility
For precise and reliable solubility data, experimental determination is essential. The following section outlines a robust, self-validating protocol for determining the solubility of this compound.
Workflow for Solubility Determination
Sources
Reactivity of the aromatic ring in (1-Methylcyclohexyl)benzene
An In-Depth Technical Guide to the Aromatic Ring Reactivity of (1-Methylcyclohexyl)benzene
Abstract
This compound is an alkylbenzene characterized by a bulky, non-planar substituent attached to its aromatic core. This structural feature profoundly influences the reactivity of the phenyl group, primarily through a combination of inductive electronic effects and significant steric hindrance. This guide provides a comprehensive analysis of the directing effects of the 1-methylcyclohexyl group, detailing its influence on the rate and regioselectivity of electrophilic aromatic substitution (EAS). We present detailed, field-proven protocols for key transformations including nitration, halogenation, sulfonation, and Friedel-Crafts acylation. The inherent resistance of the molecule to nucleophilic aromatic substitution (NAS) and benzylic oxidation is also mechanistically explained. This document serves as a foundational resource for professionals engaged in the synthesis and modification of molecules incorporating this specific structural motif.
Introduction: Structural and Electronic Profile
This compound is an aromatic hydrocarbon where a benzene ring is substituted with a 1-methylcyclohexyl group. The key feature of this molecule is the quaternary carbon atom of the cyclohexyl ring bonded directly to the phenyl group. This arrangement dictates the molecule's chemical behavior, rendering the bond between the two ring systems conformationally rigid and sterically demanding.
Understanding the reactivity of this compound requires a detailed examination of the interplay between two primary factors:
-
Electronic Effects : The substituent is a saturated alkyl group. Alkyl groups are known to be weakly electron-donating through an inductive effect (+I).[1][2] This donation of electron density increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than unsubstituted benzene.[3][4] Groups that donate electrons are classified as "activating" groups in the context of electrophilic aromatic substitution.[1]
-
Steric Effects : The 1-methylcyclohexyl group is exceptionally bulky. Its three-dimensional structure physically obstructs the positions on the aromatic ring adjacent to the point of attachment (the ortho positions). This phenomenon, known as steric hindrance, plays a decisive role in the regiochemical outcome of substitution reactions.[2][5][6]
As a consequence of these combined effects, the 1-methylcyclohexyl group acts as a strongly para-directing, activating substituent in electrophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS): The Predominant Reaction Pathway
The electron-rich nature of the aromatic ring in this compound makes it highly susceptible to attack by electrophiles. The general mechanism proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][7]
The activating alkyl group stabilizes this positively charged intermediate, particularly when the electrophile adds to the ortho or para positions.[8] However, the steric bulk of the 1-methylcyclohexyl group severely disfavors attack at the ortho positions.[2][5] Therefore, electrophilic substitution occurs almost exclusively at the sterically accessible and electronically activated para position.
Caption: General mechanism for EAS on this compound.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a fundamental transformation in the synthesis of many pharmaceuticals and intermediates. The reaction is typically achieved with a mixture of concentrated nitric acid and sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺).[9][10][11]
Predicted Major Product: 1-(1-Methylcyclohexyl)-4-nitrobenzene[12]
Experimental Protocol: Synthesis of 1-(1-Methylcyclohexyl)-4-nitrobenzene
-
Apparatus Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain temperature control.
-
Acid Mixture Preparation: Carefully add 30 mL of concentrated sulfuric acid to the flask. Cool the acid to 0-5 °C.
-
Nitric Acid Addition: Slowly add 20 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: To this "nitrating mixture," add 0.1 mol of this compound dropwise via the dropping funnel over 30 minutes. The temperature must be maintained below 10 °C to minimize dinitration.[10][11]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Pour the reaction mixture slowly over 200 g of crushed ice with stirring. The crude product will separate as an oil or solid.
-
Isolation: Separate the organic layer. If a solid forms, collect it by vacuum filtration. Wash the product with cold water, followed by a 5% sodium bicarbonate solution, and finally with water again until the washings are neutral.
-
Purification: Recrystallize the crude product from ethanol or purify by column chromatography (silica gel, hexane/ethyl acetate eluent) to yield the pure 1-(1-Methylcyclohexyl)-4-nitrobenzene.
Halogenation
The introduction of a halogen (Br, Cl) onto the aromatic ring is achieved by reacting the substrate with the elemental halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃.[9][13] The catalyst polarizes the halogen molecule, generating a strong electrophile.[14]
Predicted Major Product: 1-Bromo-4-(1-methylcyclohexyl)benzene
Experimental Protocol: Synthesis of 1-Bromo-4-(1-methylcyclohexyl)benzene
-
Apparatus Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.
-
Reactant Charging: Add 0.1 mol of this compound and a catalytic amount of iron filings (or anhydrous FeBr₃) to the flask.
-
Bromine Addition: Slowly add 0.1 mol of liquid bromine dropwise from the dropping funnel at room temperature. The reaction is exothermic and will evolve hydrogen bromide gas, which should be passed through a trap.
-
Reaction: Stir the mixture at room temperature for 2-3 hours or until the red-brown color of bromine disappears.
-
Work-up: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and wash with a dilute solution of sodium bisulfite to remove any unreacted bromine, followed by water, and finally a brine solution.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-Bromo-4-(1-methylcyclohexyl)benzene.
Sulfonation
Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). This reaction is typically performed using fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. SO₃ is the active electrophile.[15][16]
Predicted Major Product: 4-(1-Methylcyclohexyl)benzenesulfonic acid
Experimental Protocol: Synthesis of 4-(1-Methylcyclohexyl)benzenesulfonic acid
-
Apparatus Setup: Equip a flask with a mechanical stirrer and a reflux condenser in a fume hood.
-
Reactant Charging: Place 0.1 mol of this compound into the flask.
-
Reagent Addition: Carefully and slowly add 30 mL of fuming sulfuric acid (20% SO₃) to the flask with vigorous stirring. The reaction is highly exothermic.
-
Reaction: Heat the mixture at 80-100 °C for 1-2 hours to ensure complete reaction.
-
Work-up: Allow the mixture to cool to room temperature, then pour it cautiously onto crushed ice. The sulfonic acid will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of ice-cold water.
-
Purification: The product can be purified by recrystallization from water or by converting it to its sodium salt (by neutralizing with NaOH) and then re-acidifying.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a reliable method for introducing an acyl group (R-C=O) onto the ring using an acyl chloride or anhydride with a Lewis acid catalyst, typically AlCl₃.[17][18][19] Unlike alkylation, acylation is not prone to poly-substitution because the introduced acyl group is electron-withdrawing and deactivates the ring to further substitution.[17]
Predicted Major Product: 1-(4-(1-Methylcyclohexyl)phenyl)ethan-1-one
Experimental Protocol: Synthesis of 1-(4-(1-Methylcyclohexyl)phenyl)ethan-1-one
-
Apparatus Setup: Set up a moisture-free apparatus consisting of a three-necked flask, a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer.
-
Reactant Charging: Suspend 0.11 mol of anhydrous aluminum chloride (AlCl₃) in 50 mL of a dry, inert solvent (e.g., dichloromethane or CS₂) in the flask and cool in an ice bath.
-
Acyl Chloride Addition: Add 0.1 mol of acetyl chloride to the dropping funnel and add it dropwise to the AlCl₃ suspension with stirring.
-
Substrate Addition: After the formation of the acylium ion complex, add 0.1 mol of this compound dropwise, maintaining the temperature at 0-5 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours to complete the reaction.[17][19]
-
Work-up: Cool the reaction mixture and hydrolyze the complex by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Isolation: Separate the organic layer, wash with water, dilute NaOH, and finally brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: After solvent removal, purify the resulting ketone by vacuum distillation or column chromatography.
Caption: Experimental workflow for the bromination of this compound.
Reactivity in Nucleophilic Aromatic Substitution (NAS)
The this compound ring is highly unreactive towards nucleophilic aromatic substitution. The necessary conditions for NAS to proceed are antithetical to the electronic nature of this molecule.[20][21] Successful NAS typically requires:
-
A Good Leaving Group: A halogen or other suitable group must be present on the ring.
-
Strong Electron-Withdrawing Groups (EWGs): At least one, and preferably more, strong EWGs (like -NO₂) must be positioned ortho and/or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[21][22][23]
This compound possesses an electron-donating group, which destabilizes the carbanionic intermediate required for NAS, and lacks a leaving group. Therefore, it will not undergo this reaction pathway under standard conditions.
Side-Chain Reactivity: Resistance to Benzylic Oxidation
A common reaction for alkylbenzenes is the oxidation of the benzylic carbon (the carbon atom attached to the benzene ring). Reagents like potassium permanganate (KMnO₄) typically oxidize benzylic C-H bonds to carboxylic acids.[24] However, the benzylic carbon in this compound is a quaternary carbon, meaning it has no benzylic hydrogen atoms. The absence of a benzylic C-H bond makes the side chain resistant to standard benzylic oxidation conditions.
Summary Data Table
| Reaction Type | Reagents | Electrophile | Directing Effect | Predicted Major Product | Relative Rate vs. Benzene |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | para | 1-(1-Methylcyclohexyl)-4-nitrobenzene | Faster |
| Bromination | Br₂, FeBr₃ | "Br⁺" | para | 1-Bromo-4-(1-methylcyclohexyl)benzene | Faster |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | para | 4-(1-Methylcyclohexyl)benzenesulfonic acid | Faster |
| Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | para | 1-(4-(1-Methylcyclohexyl)phenyl)ethan-1-one | Faster |
| NAS | Nucleophile (e.g., OH⁻) | N/A | N/A | No Reaction | N/A |
| Oxidation | Hot KMnO₄ | N/A | N/A | No Reaction (at side-chain) | N/A |
Conclusion
The reactivity of the aromatic ring in this compound is dominated by the electronic and steric properties of its bulky alkyl substituent. The electron-donating nature of the group activates the ring for electrophilic aromatic substitution, while its significant steric bulk directs incoming electrophiles almost exclusively to the para position. This predictable regioselectivity makes it a useful substrate for synthesizing specifically functionalized para-disubstituted benzene derivatives. Conversely, the molecule is inert to nucleophilic aromatic substitution and benzylic side-chain oxidation due to its inherent electronic and structural characteristics. This guide provides the foundational knowledge and practical protocols necessary for the effective chemical manipulation of this compound.
References
- Directing Effects of the Substituents on EAS. Organic Chemistry II - KPU Pressbooks. [Link]
- Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
- Substituent Effects on the EAS Reaction. Chemistry LibreTexts. [Link]
- Directing Effects. ChemTalk. [Link]
- Electrophilic arom
- 1-(1-Methylcyclohexyl)-4-nitrobenzene. PubChem. [Link]
- Electrophilic arom
- Electrophilic Aromatic Substitution Reactions of Benzene Deriv
- Nucleophilic Arom
- Substitution Reactions of Benzene and Other Aromatic Compounds.
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Nucleophilic Arom
- halogenation of benzene. Química Organica.org. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- friedel-crafts acyl
- Aromatic Reactivity.
- Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
- Nucleophilic Aromatic Substitution and Benzyne. YouTube. [Link]
- Nitration of Benzene and Methylbenzene. Chemistry LibreTexts. [Link]
- friedel-crafts reactions of benzene and methylbenzene. Chemguide. [Link]
- Halogenation of Benzene and Methylbenzene. Chemistry LibreTexts. [Link]
- nitration of benzene and methylbenzene. Chemguide. [Link]
- benzene methylbenzene naphthalene Electrophilic substitution ring sulfon
- Aromatic Sulfon
Sources
- 1. Directing Effects | ChemTalk [chemistrytalk.org]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. 1-(1-Methylcyclohexyl)-4-nitrobenzene | C13H17NO2 | CID 15933349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. halogenation of benzene [quimicaorganica.org]
- 15. benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 16. m.youtube.com [m.youtube.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. m.youtube.com [m.youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. youtube.com [youtube.com]
- 24. Aromatic Reactivity [www2.chemistry.msu.edu]
The Unseen Influence: A Technical Guide to the Electronic Effects of the 1-Methylcyclohexyl Substituent on the Benzene Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of a hydrogen atom on a benzene ring with an alkyl group can profoundly alter the ring's electronic properties, influencing its reactivity and directing the course of further chemical modifications. This guide provides an in-depth technical exploration of the electronic effects imparted by the 1-methylcyclohexyl substituent, a bulky and conformationally significant group. We will dissect the interplay of inductive effects, hyperconjugation, and steric hindrance, detailing the experimental methodologies used to probe these phenomena. This document serves as a comprehensive resource for researchers in medicinal chemistry and materials science, offering insights into how the nuanced electronic character of the 1-methylcyclohexyl-substituted benzene moiety can be understood and leveraged in molecular design.
Introduction: The Subtle Dance of Electrons in Substituted Benzenes
The benzene ring, a cornerstone of organic chemistry, is an electron-rich system due to its delocalized π-electron cloud. When a substituent replaces a hydrogen atom, it perturbs this electron distribution, leading to significant changes in the molecule's chemical behavior. These perturbations, broadly categorized as electronic effects, are crucial in predicting the outcomes of chemical reactions, particularly electrophilic aromatic substitution (EAS).[1] Alkyl groups, traditionally considered simple electron-donating groups, exert their influence through a combination of two primary mechanisms: the inductive effect and hyperconjugation.[2][3] The 1-methylcyclohexyl group, with its tertiary carbon attachment and significant steric bulk, presents a unique case study in the balance of these electronic and steric factors.
Deconstructing the Electronic Contributions of the 1-Methylcyclohexyl Group
The net electronic effect of the 1-methylcyclohexyl substituent is a delicate balance of its electron-donating and steric properties. Understanding these contributions is key to predicting its influence on the benzene ring's reactivity and the regioselectivity of subsequent reactions.
The Inductive Effect (+I): A Push of Electron Density
The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole.[4] Alkyl groups are generally considered to be electron-donating through the inductive effect (+I) due to the lower electronegativity of carbon compared to the sp²-hybridized carbons of the benzene ring. The tertiary carbon of the 1-methylcyclohexyl group, bonded to three other carbon atoms, is expected to be more electron-releasing than a primary or secondary alkyl group. This donation of electron density through the sigma bond increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles.[2]
Hyperconjugation: Delocalization of Sigma Electrons
Hyperconjugation is the stabilizing interaction that results from the delocalization of electrons in a σ-bond (usually C-H or C-C) to an adjacent empty or partially filled p-orbital or a π-orbital.[5][6] In the case of alkyl-substituted benzenes, the σ-electrons of the C-H bonds on the carbon adjacent to the ring (the α-carbon) can overlap with the π-system of the benzene ring. This delocalization further increases the electron density of the ring, particularly at the ortho and para positions.
For the 1-methylcyclohexyl group, the α-carbon is a quaternary carbon with no directly attached hydrogens. Therefore, traditional C-H hyperconjugation is not possible. However, C-C hyperconjugation, involving the σ-bonds of the cyclohexyl ring and the methyl group, can still contribute to the electron-donating character of the substituent, albeit to a lesser extent than C-H hyperconjugation.[7]
Steric Effects: The Bulky Gatekeeper
The sheer size of the 1-methylcyclohexyl group exerts a significant steric effect, which can influence the regioselectivity of electrophilic aromatic substitution.[1] This steric hindrance can impede the approach of an electrophile to the ortho positions of the benzene ring, leading to a preference for substitution at the less sterically hindered para position.[8] The conformational flexibility of the cyclohexane ring also plays a role, with the equatorial conformation being more stable and influencing the overall shape and accessibility of the molecule.[9]
Quantifying the Electronic Influence: Experimental and Theoretical Approaches
To move from qualitative descriptions to a quantitative understanding, a variety of experimental and computational techniques are employed.
Hammett and Taft Parameters: A Quantitative Scale of Electronic and Steric Effects
| Substituent | σmeta | σpara |
| -CH₃ | -0.069 | -0.170 |
| -CH₂CH₃ | -0.07 | -0.151 |
| -CH(CH₃)₂ | - | -0.151 |
| -C(CH₃)₃ | -0.10 | -0.197 |
| Table 1: Hammett Substituent Constants (σ) for Common Alkyl Groups.[3] |
Based on the trend of increasing electron-donating character with increasing alkyl substitution, the 1-methylcyclohexyl group is expected to have a σpara value slightly more negative than that of the tert-butyl group, likely in the range of -0.20 to -0.22.
The Taft equation separates the polar (inductive) and steric effects of substituents.[10] The Taft steric parameter, Es, provides a quantitative measure of the steric bulk of a substituent.[11]
| Substituent | Taft Steric Parameter (Es) |
| -CH₃ | -1.24 |
| -CH₂CH₃ | -1.31 |
| -CH(CH₃)₂ | -1.71 |
| -C(CH₃)₃ | -2.78 |
| Table 2: Taft Steric Parameters (Es) for Common Alkyl Groups.[11] |
The 1-methylcyclohexyl group is expected to have a significantly negative Es value, comparable to or even more negative than the tert-butyl group, reflecting its substantial steric hindrance.
Spectroscopic Analysis: Probing the Electron Distribution
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for investigating the electronic environment of a substituted benzene ring.
The chemical shifts of the carbon atoms in the benzene ring are sensitive to the electron density at each position. Electron-donating groups cause an upfield shift (lower ppm) of the ortho and para carbons due to increased electron shielding.[12][13]
| Position | Benzene | Toluene | tert-Butylbenzene |
| C-1 (ipso) | 128.5 | 137.8 | 149.1 |
| C-2 (ortho) | 128.5 | 129.1 | 125.5 |
| C-3 (meta) | 128.5 | 128.3 | 128.2 |
| C-4 (para) | 128.5 | 125.4 | 125.2 |
| Table 3: 13C NMR Chemical Shifts (ppm) of Substituted Benzenes. |
For (1-methylcyclohexyl)benzene, one would expect to see a significant downfield shift for the ipso-carbon and upfield shifts for the ortho and para carbons, consistent with an electron-donating substituent.
The out-of-plane C-H bending vibrations in the IR spectrum of a substituted benzene can provide information about the substitution pattern. A monosubstituted benzene ring typically shows two strong bands in the 690-710 cm⁻¹ and 730-770 cm⁻¹ regions.
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound is through a Friedel-Crafts alkylation reaction.[9]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous benzene (solvent and reactant) and a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Addition of Alkylating Agent: Slowly add 1-methylcyclohexene or 1-chloro-1-methylcyclohexane to the stirred mixture at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction: Stir the mixture at room temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by slowly pouring the mixture into a beaker of ice water. This will hydrolyze the aluminum chloride catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent like diethyl ether. Wash the organic layer with a dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.
Reactivity and Regioselectivity in Electrophilic Aromatic Substitution
The electronic effects of the 1-methylcyclohexyl group render the benzene ring activated towards electrophilic aromatic substitution, meaning it reacts faster than unsubstituted benzene.[14] The combination of inductive and hyperconjugative effects increases the electron density of the ring, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction.[15]
The directing effect of the 1-methylcyclohexyl group is overwhelmingly ortho, para-directing. However, due to its significant steric bulk, the para product is expected to be the major isomer in most cases.[8] For example, in the nitration of tert-butylbenzene, a sterically similar compound, the product distribution is approximately 16% ortho, 8% meta, and 75% para.[8] A similar distribution would be anticipated for the nitration of this compound.
Conclusion: A Substituent of Nuanced Influence
The 1-methylcyclohexyl group, while seemingly a simple alkyl substituent, exerts a complex and multifaceted influence on the electronic properties of the benzene ring. Its strong electron-donating inductive effect, coupled with a modest contribution from C-C hyperconjugation, activates the ring towards electrophilic attack. However, its substantial steric bulk plays a crucial role in directing incoming electrophiles predominantly to the para position. For medicinal chemists and materials scientists, a thorough understanding of these competing effects is paramount for the rational design of molecules with tailored reactivity and properties. The principles and experimental approaches detailed in this guide provide a robust framework for investigating and harnessing the unique electronic character of the 1-methylcyclohexyl substituent in diverse applications.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- This compound. PubChem.
- Taft Equation. In Wikipedia.
- Alabugin, I. V., Gilmore, K., & Peterson, P. (2011). Hyperconjugation. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(1), 109-141.
- 13C NMR Chemical Shifts in Substituted Benzenes. ResearchGate.
- Steric parameters taft's steric factor (es). SlideShare.
- Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts.
- Hammett Equation. In Wikipedia.
- An Explanation of Substituent Effects. Chemistry LibreTexts.
- The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. National Institutes of Health.
- Substituent Effects. University of Calgary.
- What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange.
- Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry.
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
- Substituent Effects. Lumen Learning.
- Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts.
- Hyperconjugation in a benzyl cation. Khan Academy.
- Hyperconjugation in a benzyl cation. Khan Academy.
- Electrophilic Aromatic Substitution. LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homepages.bluffton.edu [homepages.bluffton.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Table 1 from Examination of the role of Taft-type steric parameters in asymmetric catalysis. | Semantic Scholar [semanticscholar.org]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Taft equation - Wikipedia [en.wikipedia.org]
- 11. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 12. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. stmarys-ca.edu [stmarys-ca.edu]
- 15. scielo.org.mx [scielo.org.mx]
Methodological & Application
Application Note: Synthesis of (1-Methylcyclohexyl)benzene via Friedel-Crafts Alkylation
Introduction
The Friedel-Crafts alkylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of aromatic rings. This application note provides a detailed protocol for the synthesis of (1-Methylcyclohexyl)benzene, a substituted aromatic hydrocarbon, via the Friedel-Crafts alkylation of benzene with 1-methylcyclohexanol. This reaction is a classic example of generating a tertiary carbocation for the alkylation of an aromatic substrate and is of significant interest to researchers in medicinal chemistry and materials science for the construction of complex molecular frameworks. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive experimental protocol, and detail the characterization of the final product.
Reaction Mechanism: An Electrophilic Aromatic Substitution
The synthesis of this compound proceeds through a classic electrophilic aromatic substitution (EAS) mechanism. The key steps involve the generation of a stable tertiary carbocation, which then acts as the electrophile in the substitution reaction with benzene.
-
Generation of the Electrophile: In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), 1-methylcyclohexanol is protonated at the hydroxyl group. This protonation converts the poor leaving group (-OH) into a good leaving group (H₂O).
-
Formation of the Carbocation: The departure of a water molecule from the protonated alcohol leads to the formation of a stable tertiary carbocation, the 1-methylcyclohexyl cation. The stability of this carbocation is a key driving force for the reaction and minimizes the likelihood of rearrangements, a common side reaction in Friedel-Crafts alkylations with less substituted alkylating agents.
-
Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromatization: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a molecule of the alcohol, abstracts a proton from the carbon atom of the benzene ring that is bonded to the 1-methylcyclohexyl group. This restores the aromaticity of the benzene ring and yields the final product, this compound, while regenerating the acid catalyst.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is an adapted procedure based on established methods for Friedel-Crafts alkylation reactions.
Materials:
-
Benzene (anhydrous)
-
1-Methylcyclohexanol
-
Concentrated Sulfuric Acid (98%)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Dichloromethane (for extraction)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add 100 mL of anhydrous benzene. Cool the flask in an ice-water bath.
-
Catalyst Addition: Slowly and with continuous stirring, add 20 mL of concentrated sulfuric acid to the cooled benzene. Maintain the temperature below 10 °C during the addition.
-
Addition of Alkylating Agent: In the addition funnel, place 22.8 g (0.2 mol) of 1-methylcyclohexanol. Add the 1-methylcyclohexanol dropwise to the stirred benzene-sulfuric acid mixture over a period of 30-45 minutes. Control the rate of addition to maintain the reaction temperature between 10-15 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture vigorously for 2-3 hours at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting material.
-
Workup:
-
Carefully pour the reaction mixture over 100 g of crushed ice in a large beaker.
-
Transfer the mixture to a separatory funnel. The layers should separate; the upper layer is the organic phase containing the product, and the lower layer is the aqueous acidic phase.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the benzene solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 248-250 °C at atmospheric pressure.
-
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Property | Value |
| Molecular Formula | C₁₃H₁₈ |
| Molecular Weight | 174.29 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 248.6 °C at 760 mmHg[1] |
| Density | 0.921 g/cm³[1] |
| ¹H NMR (CDCl₃) | δ 7.35-7.15 (m, 5H, Ar-H), 2.20-2.05 (m, 2H, cyclohexyl-H), 1.65-1.40 (m, 8H, cyclohexyl-H), 1.25 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ 150.8, 128.2, 126.5, 125.4, 44.5, 37.8, 26.3, 22.8 |
Safety Considerations
-
Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations involving benzene must be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated Sulfuric Acid: Sulfuric acid is extremely corrosive and can cause severe burns. Handle with extreme care and always add acid to water, never the other way around.
-
1-Methylcyclohexanol: This compound is a flammable liquid and can cause skin and eye irritation.
-
General Precautions: The reaction can be exothermic, especially during the addition of sulfuric acid and 1-methylcyclohexanol. Proper temperature control is crucial to prevent runaway reactions.
Troubleshooting
-
Low Yield:
-
Incomplete reaction: Ensure the reaction is stirred for the recommended time. Monitor the reaction by TLC.
-
Loss during workup: Be careful during the separation and washing steps to avoid losing the organic layer.
-
-
Polyalkylation: While less of a concern with a tertiary alkylating agent due to steric hindrance, polyalkylation can occur. Using a large excess of benzene can help to minimize this side reaction.
-
Charring/Darkening of the reaction mixture: This can indicate a too-high reaction temperature or the presence of impurities. Ensure proper cooling during the initial additions.
References
- PubChem. This compound. National Center for Biotechnology Information.
- Organic Syntheses. Cyclohexylbenzene.
- Lumen Learning. Organic Chemistry II - 16.2 Preparation of alkylbenzenes.
- YouTube. Alkylation of Aromatics with Alkene and Alcohol Starting Materials.
- Chemistry LibreTexts. The Friedel-Crafts Alkylation of Benzene.
Sources
Application Note: Mechanistic Insights and Protocol for the Friedel-Crafts Alkylation of Benzene with 1-Methylcyclohexene
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the Friedel-Crafts alkylation of benzene using 1-methylcyclohexene as the alkylating agent. It delves into the detailed reaction mechanism, including the formation and stability of the key carbocation intermediate, and outlines a detailed experimental protocol for the synthesis of (1-methylcyclohexyl)benzene. This application note is intended to equip researchers with the theoretical understanding and practical knowledge required to successfully perform this important carbon-carbon bond-forming reaction.
Introduction: The Friedel-Crafts Alkylation
First discovered by Charles Friedel and James Crafts in 1877, the Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the attachment of alkyl substituents to aromatic rings.[1][2] This electrophilic aromatic substitution (EAS) reaction is of paramount industrial importance for producing a wide array of chemical feedstocks and intermediates, such as the synthesis of ethylbenzene for polystyrene production.[3][4] The reaction typically involves an alkyl halide, an alkene, or an alcohol as the alkylating agent and a strong Lewis acid or a Brønsted acid as the catalyst.[3][5] The catalyst's role is to generate a carbocation or a carbocation-like electrophile, which is then attacked by the electron-rich aromatic ring.[2][3]
Despite its utility, the Friedel-Crafts alkylation is not without its limitations. Key among these are the propensity for carbocation rearrangements to form more stable intermediates, the possibility of polyalkylation since the alkylated product is often more reactive than the starting arene, and the reaction's failure with strongly deactivated aromatic rings.[1][6]
This application note will focus on the specific case of alkylating benzene with the alkene 1-methylcyclohexene. This reaction serves as an excellent case study for understanding the nuances of the Friedel-Crafts mechanism, particularly the generation of a tertiary carbocation from an alkene.
Reaction Mechanism: Benzene and 1-Methylcyclohexene
The alkylation of benzene with 1-methylcyclohexene in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃), proceeds through a well-defined electrophilic aromatic substitution pathway.
Step 1: Formation of the Tertiary Carbocation
The reaction is initiated by the protonation of the alkene, 1-methylcyclohexene, by the acid catalyst. The proton adds to the less substituted carbon of the double bond, following Markovnikov's rule, to generate a more stable tertiary carbocation. This 1-methylcyclohexyl cation is the key electrophile in this reaction.
Step 2: Electrophilic Attack and Formation of the Sigma Complex
The highly electrophilic tertiary carbocation is then attacked by the nucleophilic π-electron system of the benzene ring. This step disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Step 3: Deprotonation and Regeneration of Aromaticity
In the final step, a weak base (such as the conjugate base of the acid catalyst, e.g., HSO₄⁻) abstracts a proton from the carbon atom of the sigma complex that bears the new alkyl group. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the acid catalyst.
Note on Carbocation Rearrangements: A significant advantage of using 1-methylcyclohexene as the alkylating agent is that it directly forms a stable tertiary carbocation. Therefore, rearrangements to a more stable carbocation are not expected, leading to a more predictable product distribution compared to alkylations with primary or some secondary alkyl halides.[7][8]
Experimental Protocol
This protocol details a representative procedure for the Friedel-Crafts alkylation of benzene with 1-methylcyclohexene using sulfuric acid as the catalyst. A similar procedure for the alkylation of benzene with cyclohexene has been reported in Organic Syntheses.[9]
Safety Precautions:
-
Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid is extremely corrosive. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
-
The reaction can be exothermic. Proper temperature control is crucial.
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification |
| Benzene | 6 moles (approx. 530 mL) |
| 1-Methylcyclohexene | 2 moles (approx. 220 mL) |
| Concentrated Sulfuric Acid (98%) | 50 mL |
| 3 M Sodium Hydroxide Solution | As needed for neutralization |
| Anhydrous Calcium Chloride | For drying |
| 1 L Three-necked Flask | |
| Mechanical Stirrer | |
| Dropping Funnel | |
| Thermometer | |
| Ice Bath | |
| Separatory Funnel | |
| Distillation Apparatus |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Initial Charging: To the flask, add benzene (6 moles) and concentrated sulfuric acid (50 mL).
-
Cooling: Cool the mixture in an ice bath to maintain a temperature between 5°C and 10°C.
-
Addition of Alkene: With vigorous stirring, add 1-methylcyclohexene (2 moles) dropwise from the dropping funnel over a period of approximately 1.5 hours. Ensure the temperature of the reaction mixture does not exceed 10°C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour while maintaining the temperature in the ice bath.
-
Workup - Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and carefully remove the lower sulfuric acid layer.
-
Workup - Washing: Wash the organic layer sequentially with:
-
Four 50 mL portions of cold concentrated sulfuric acid to remove any unreacted alkene and polymeric byproducts.
-
Two 50 mL portions of warm water.
-
Two 50 mL portions of 3 M sodium hydroxide solution to neutralize any remaining acid.
-
Two 50 mL portions of deionized water.
-
-
Drying: Dry the organic layer over anhydrous calcium chloride.
-
Purification: Decant the dried organic layer and purify by fractional distillation. Collect the fraction corresponding to this compound.
Potential Side Reactions
While the formation of the tertiary carbocation minimizes rearrangements, other side reactions are possible in Friedel-Crafts alkylations:
-
Polyalkylation: The product, this compound, has an activating alkyl group, making it more susceptible to further alkylation than benzene itself.[1][7] Using a large excess of benzene, as described in the protocol, helps to minimize this side reaction by increasing the probability of the electrophile reacting with benzene rather than the product.
-
Polymerization of the Alkene: The acidic conditions can also promote the polymerization of 1-methylcyclohexene. Careful control of the reaction temperature and slow addition of the alkene can mitigate this.
Conclusion
The Friedel-Crafts alkylation of benzene with 1-methylcyclohexene provides a reliable method for the synthesis of this compound. The direct formation of a stable tertiary carbocation from the alkene simplifies the reaction pathway by avoiding carbocation rearrangements, a common complication in other Friedel-Crafts alkylations. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the temperature, high yields of the desired mono-alkylated product can be achieved. This application note serves as a practical guide for researchers employing this valuable synthetic transformation.
References
- Chemistry LibreTexts. (2015, July 18). 15.
- University of Calgary. (n.d.).
- BYJU'S. (n.d.).
- Mettler Toledo. (n.d.).
- ResearchGate. (2022, September 15).
- Pharmaguideline. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
- CUTM Courseware. (n.d.). Review of Limitations of Friedel-Crafts reactions. [Link]
- Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Organic Syntheses. (n.d.). Cyclohexylbenzene. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. mt.com [mt.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Alkylation [organic-chemistry.org]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Synthesis of (1-Methylcyclohexyl)benzene via Friedel-Crafts Alkylation
Abstract
This document provides a comprehensive guide for the synthesis of (1-Methylcyclohexyl)benzene from 1-methylcyclohexanol and benzene. The selected method is the Friedel-Crafts alkylation, a cornerstone of C-C bond formation in organic chemistry.[1] This protocol delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical safety precautions, and discusses the rationale behind key experimental parameters. The content is tailored for researchers and professionals in chemical and pharmaceutical development, emphasizing scientific integrity and practical, field-proven insights.
Introduction and Scientific Background
The synthesis of alkylated aromatic compounds is a fundamental process in the production of numerous industrial chemicals, from polymers to pharmaceutical intermediates. This compound is a substituted aromatic hydrocarbon synthesized via the electrophilic aromatic substitution reaction between benzene and a suitable alkylating agent.
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, provides a classic and effective method for this transformation.[2][3] Specifically, the Friedel-Crafts alkylation involves the substitution of a hydrogen atom on an aromatic ring with an alkyl group.[4][5] In this application, we utilize 1-methylcyclohexanol as the precursor to the alkylating electrophile. The use of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, is a common and effective variant of this reaction. The alcohol is protonated by the acid, which facilitates the formation of a carbocation that then attacks the benzene ring.[6][7]
A significant advantage of using 1-methylcyclohexanol is that it generates a tertiary carbocation upon dehydration. This tertiary carbocation is relatively stable and, crucially, not prone to the rearrangements that often complicate Friedel-Crafts alkylations involving primary or secondary alkylating agents.[1][8] This leads to a more predictable and cleaner reaction, yielding the desired product with high selectivity.
Reaction Mechanism
The synthesis proceeds via a multi-step electrophilic aromatic substitution mechanism. Each step is critical for the successful formation of the final product.
Step 1: Generation of the Electrophile The reaction is initiated by the protonation of the hydroxyl group of 1-methylcyclohexanol by the strong acid catalyst (H₂SO₄). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).
Step 2: Formation of the Tertiary Carbocation The protonated alcohol loses a molecule of water to form a stable tertiary carbocation, the 1-methylcyclohexyl cation. This carbocation is the key electrophile in the reaction.
Step 3: Electrophilic Attack The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbocation. This step disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][9][10]
Step 4: Rearomatization A weak base, such as the bisulfate ion (HSO₄⁻) or another molecule of the alcohol, removes a proton from the carbon atom bearing the new alkyl group. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the acid catalyst.[9][10]
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| 1-Methylcyclohexanol | 114.19 | 11.4 g | 0.1 | 1 |
| Benzene | 78.11 | 78.0 g (89 mL) | 1.0 | 10 |
| Sulfuric Acid | 98.08 | ~36.8 g (20 mL) | ~0.375 | Catalyst |
Note: A large excess of benzene is used to maximize the yield of the mono-alkylated product and minimize polyalkylation, a common side reaction in Friedel-Crafts alkylations. [2][11]
Critical Safety Precautions
Adherence to safety protocols is paramount for this procedure due to the hazardous nature of the reagents.
-
Benzene: Benzene is a known human carcinogen and is highly flammable. [12][13]All handling must occur within a certified chemical fume hood. Vapors are heavier than air and can travel to an ignition source. [12]Wear nitrile gloves, safety goggles, and a flame-resistant lab coat. Ensure fire extinguishers are readily available. [12]* Concentrated Sulfuric Acid: This is a highly corrosive substance that can cause severe, deep tissue burns upon contact. [14][15]It reacts violently and exothermically with water. [15]Always add acid slowly to other liquids; never add water to acid. [15]Use appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., butyl rubber), a face shield, and an apron. [16]* General Handling: The reaction can be exothermic, especially during the addition of sulfuric acid. Maintain proper cooling and slow addition rates to control the reaction. In case of a spill, neutralize acid spills with an appropriate agent like sodium bicarbonate before cleanup. [16]Ensure an eyewash station and safety shower are immediately accessible.
References
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- University of Colorado Boulder. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
- Scribd. (n.d.). Friedel-Crafts Alkylation Lab Guide.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- University of Missouri–Kansas City. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl.
- Organic Syntheses. (n.d.). Cyclohexylbenzene.
- Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- Oregon State University. (2007). Benzene.
- Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Doc Brown's Chemistry. (n.d.). Friedel Crafts aromatic alkylation of benzene methylbenzene.
- Quora. (2019). How to handle benzene.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation vs Acylation.
- The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube.
- Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
- East Tennessee State University. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst.
- The Organic Chemistry Tutor. (2017). Friedel-Crafts Alkylation of Benzene: EAS Mechanism Made Easy! [Video]. YouTube.
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. scribd.com [scribd.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. mt.com [mt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Benzene | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 13. quora.com [quora.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. CCOHS: Sulfuric Acid [ccohs.ca]
- 16. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
Synthesis of (1-Methylcyclohexyl)benzene: A Detailed Guide to Lewis Acid Catalysis
Introduction: The Significance of Alkylated Aromatics
The synthesis of alkylated aromatic compounds is a cornerstone of modern organic chemistry, with wide-ranging applications in the pharmaceutical, materials science, and fine chemical industries. (1-Methylcyclohexyl)benzene, a substituted aromatic hydrocarbon, serves as a valuable building block and intermediate in the creation of more complex molecular architectures. Its synthesis is most commonly achieved through the Friedel-Crafts alkylation of benzene with a suitable cyclohexyl precursor, a reaction potently catalyzed by a variety of Lewis acids.
This comprehensive guide provides an in-depth exploration of the synthesis of this compound, focusing on the critical role of Lewis acid catalysts. We will delve into the mechanistic underpinnings of this transformation, offer a comparative analysis of common catalysts, and provide detailed, field-proven protocols for its successful execution in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important synthetic transformation.
Mechanistic Insights: The Friedel-Crafts Alkylation Pathway
The synthesis of this compound via Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction.[1] The process is initiated by the activation of an alkylating agent, typically 1-methylcyclohexene or 1-methylcyclohexanol, by a Lewis acid catalyst.
From Alkene or Alcohol to Electrophile:
-
Using 1-Methylcyclohexene: The Lewis acid coordinates to the double bond of 1-methylcyclohexene, polarizing the bond and generating a tertiary carbocation at the 1-position of the cyclohexyl ring. This carbocation is the key electrophilic species that will be attacked by the electron-rich benzene ring.
-
Using 1-Methylcyclohexanol: In the presence of a Lewis acid, the hydroxyl group of 1-methylcyclohexanol is protonated, forming a good leaving group (water).[2] Departure of the water molecule results in the formation of the same stable tertiary 1-methylcyclohexyl carbocation.
Electrophilic Attack and Aromatization:
Once the 1-methylcyclohexyl carbocation is formed, it is attacked by the nucleophilic π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3] In the final step, a proton is abstracted from the arenium ion by the Lewis acid-base complex, restoring the aromaticity of the benzene ring and yielding the final product, this compound.[4]
Caption: Generalized workflow for the Friedel-Crafts alkylation.
Comparative Analysis of Lewis Acid Catalysts
The choice of Lewis acid catalyst is a critical parameter that significantly influences the efficiency and outcome of the Friedel-Crafts alkylation.[5] Strong Lewis acids like aluminum chloride (AlCl₃) are highly active but can also promote side reactions, whereas milder catalysts such as ferric chloride (FeCl₃) may offer improved selectivity at the cost of reaction rate. The selection of the optimal catalyst often involves a trade-off between reactivity, selectivity, cost, and ease of handling.
| Lewis Acid Catalyst | Relative Activity | Common Precursors | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | High | 1-Methylcyclohexene, 1-Methylcyclohexanol, 1-Chloro-1-methylcyclohexane | High catalytic activity, readily available, relatively inexpensive.[1] | Highly hygroscopic, corrosive, can lead to over-alkylation and other side reactions, requires stoichiometric amounts in some cases.[6] |
| Ferric Chloride (FeCl₃) | Moderate | 1-Methylcyclohexene, 1-Methylcyclohexanol | Milder than AlCl₃, less prone to side reactions, lower cost.[5] | Generally lower yields and longer reaction times compared to AlCl₃. |
| Sulfuric Acid (H₂SO₄) | Moderate to High | 1-Methylcyclohexene, 1-Methylcyclohexanol | Effective proton source for carbocation generation from alkenes and alcohols, inexpensive.[7] | Can lead to sulfonation of the aromatic ring as a side reaction, corrosive. |
| Solid Acid Catalysts (e.g., Zeolites) | Variable | 1-Methylcyclohexene | Reusable, environmentally friendly, can offer shape selectivity.[8] | May require higher temperatures and pressures, can be more expensive initially. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound using different Lewis acid catalysts.
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃) and 1-Methylcyclohexene
This protocol outlines a robust procedure for the synthesis of this compound utilizing the highly active aluminum chloride catalyst.
Caption: Experimental workflow for AlCl₃ catalyzed synthesis.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzene (anhydrous)
-
1-Methylcyclohexene
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. Flame-dry the entire apparatus and allow it to cool to room temperature under a stream of dry nitrogen.
-
Charging the Flask: To the flask, add anhydrous aluminum chloride (13.3 g, 0.1 mol) followed by 150 mL of anhydrous benzene.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Addition of Alkylating Agent: Prepare a solution of 1-methylcyclohexene (9.6 g, 0.1 mol) in 50 mL of anhydrous benzene. Add this solution dropwise to the stirred reaction mixture over a period of 1 hour, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir until the ice has melted and the aluminum salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash successively with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to afford this compound as a colorless oil.
Protocol 2: Synthesis using Ferric Chloride (FeCl₃) and 1-Methylcyclohexanol
This protocol provides an alternative route using the milder Lewis acid, ferric chloride, and 1-methylcyclohexanol as the alkylating agent precursor.
Materials:
-
Anhydrous Ferric Chloride (FeCl₃)
-
Benzene (anhydrous)
-
1-Methylcyclohexanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ferric chloride (8.1 g, 0.05 mol) and 100 mL of anhydrous benzene.
-
Addition of Alcohol: To the stirred suspension, add 1-methylcyclohexanol (5.7 g, 0.05 mol) in a single portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of 50 mL of 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with two 30 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel or by vacuum distillation to yield the desired product.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons (typically in the range of δ 7.1-7.4 ppm) and the aliphatic protons of the methyl and cyclohexyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct peaks for the aromatic carbons and the aliphatic carbons of the cyclohexyl ring and the methyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic groups (around 2850-2950 cm⁻¹), as well as C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).[9]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (174.28 g/mol ).[9]
Safety Precautions
-
Lewis Acids: Anhydrous aluminum chloride and ferric chloride are corrosive and react violently with water, releasing HCl gas. Handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations involving benzene should be carried out in a well-ventilated fume hood.
-
General Precautions: The Friedel-Crafts reaction can be exothermic. It is crucial to control the rate of addition of reagents and to use appropriate cooling to prevent the reaction from becoming uncontrollable.
Conclusion and Future Perspectives
The Lewis acid-catalyzed Friedel-Crafts alkylation remains a powerful and versatile method for the synthesis of this compound and other alkylated aromatic compounds. The choice of catalyst and reaction conditions allows for the optimization of yield and selectivity. While traditional Lewis acids like AlCl₃ and FeCl₃ are effective, the development of more environmentally benign and recyclable solid acid catalysts continues to be an active area of research.[8] These advancements promise to make the synthesis of this important class of molecules more sustainable and efficient in the future.
References
- Mettler Toledo. Friedel-Crafts Alkylation Reaction.
- Lumen Learning. 16.2 Preparation of alkylbenzenes | Organic Chemistry II.
- Corson, B. B.; Ipatieff, V. N. Cyclohexylbenzene. Organic Syntheses. 1941, Coll. Vol. 2, 151.
- Chegg. In the acid catalyzed aromatic alkylation involving 1 methylcyclohexene and benzene, two isomeric products are pos - Chegg. (2021-02-18).
- YouTube. Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! (2018-05-07).
- PubChem. 1-Methyl-4-(1-methylcyclohexyl)benzene.
- Wikipedia. Friedel–Crafts reaction.
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17).
- Digital Commons@ETSU. Friedel-Crafts alkylation of benzene with a superacid catalyst. (2022-05-04).
- Chemguide. friedel-crafts reactions of benzene and methylbenzene.
- ResearchGate. Alkylation of benzene with 1-alkenes over beta zeolite in liquid phase. (2025-08-06).
- PubChem. This compound.
- PubChem. 1-Methyl-2-(1-methylcyclohexyl)benzene.
- MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1β-Methyl-1-phenylcyclohexane | 828-45-5 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. echemi.com [echemi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for (1-Methylcyclohexyl)benzene as a High-Boiling Point Inert Solvent
Introduction: The Pursuit of Thermal Stability and Inertness in Process Chemistry
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and fine chemical development, the choice of solvent is a critical parameter that dictates reaction efficiency, product purity, and process safety. High-boiling point inert solvents are indispensable for reactions requiring elevated temperatures to overcome activation energy barriers, such as in many transition metal-catalyzed cross-coupling reactions. These solvents must exhibit exceptional thermal and chemical stability to prevent unwanted side reactions and ensure a clean reaction profile. (1-Methylcyclohexyl)benzene, a high-boiling aromatic hydrocarbon, emerges as a compelling candidate in this class of solvents, offering a unique combination of properties that make it suitable for demanding synthetic applications. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a high-boiling point inert solvent.
Physicochemical Properties of this compound
This compound is a colorless liquid with a chemical structure that combines the stability of a benzene ring with a saturated cyclohexane moiety. This hybrid structure contributes to its desirable characteristics as a high-boiling point, non-polar, aprotic solvent.
| Property | Value | Reference(s) |
| CAS Number | 828-45-5 | [1] |
| Molecular Formula | C₁₃H₁₈ | [1][2] |
| Molecular Weight | 174.28 g/mol | [1][2] |
| Boiling Point | 248.6 °C at 760 mmHg | [3] |
| Density | 0.921 g/cm³ | [3] |
| Flash Point | 97 °C | [3] |
| Appearance | Colorless liquid | [4] |
Advantages of this compound in High-Temperature Synthesis
The selection of this compound as a solvent for high-temperature reactions is underpinned by several key advantages:
-
High Thermal Stability: Its high boiling point of 248.6 °C allows for a wide operational temperature range, facilitating reactions that are sluggish at lower temperatures. The aromatic and saturated cyclic structure contributes to its thermal robustness, minimizing solvent decomposition that can lead to impurities.
-
Chemical Inertness: The absence of reactive functional groups renders this compound chemically inert under a wide range of reaction conditions, including strongly basic or acidic media and in the presence of highly reactive organometallic species. This inertness is crucial for preventing solvent-derived byproducts and ensuring the integrity of the desired chemical transformation.
-
Favorable Solvency: As a non-polar, aromatic hydrocarbon, it effectively dissolves a broad spectrum of organic starting materials, reagents, and catalysts commonly employed in cross-coupling and other high-temperature reactions.
-
Simplified Workup and Product Isolation: Its immiscibility with water facilitates straightforward aqueous workups. The relatively high boiling point, while advantageous for the reaction, also allows for the removal of more volatile impurities by distillation. The solvent itself can be removed under reduced pressure, although this requires high vacuum and temperature.
-
Potential for Recyclability: As with many hydrocarbon solvents, this compound can be recovered and purified by distillation, which is an important consideration for process sustainability and cost-effectiveness on an industrial scale[5][6].
Applications in Modern Organic Synthesis
The properties of this compound make it an excellent candidate for a variety of high-temperature synthetic transformations that are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs)[7].
Palladium-Catalyzed Cross-Coupling Reactions
Many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions, often require elevated temperatures to achieve optimal catalytic turnover and reaction rates[8][9]. The choice of solvent in these reactions is critical, as it can influence catalyst stability and activity[10][11].
-
Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction often benefits from high temperatures to facilitate the transmetalation and reductive elimination steps of the catalytic cycle[12]. The use of a high-boiling, inert solvent like this compound can be advantageous, particularly for less reactive aryl chlorides or sterically hindered substrates.
-
Buchwald-Hartwig Amination: The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines[5]. These reactions frequently require temperatures exceeding 100 °C, and the use of a stable, non-coordinating solvent can be beneficial for catalyst longevity and efficiency[13][14].
-
Heck Reaction: The Heck reaction, which forms a substituted alkene from an unsaturated halide and an alkene, can also be performed at elevated temperatures to drive the reaction to completion[3][15]. The inert nature of this compound would be advantageous in preventing side reactions with the palladium catalyst or the reactants.
Protocols for Application
While specific literature examples detailing the use of this compound as a solvent are not yet widespread, its properties allow for the development of robust protocols for high-temperature reactions. Below is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for other high-temperature processes.
General Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with a Phenylboronic Acid
This protocol describes a general procedure and should be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
This compound (solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle with temperature control
Experimental Workflow Diagram:
Caption: General workflow for a high-temperature Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Under a positive pressure of inert gas, add anhydrous this compound via syringe to achieve a desired concentration (e.g., 0.1-0.5 M).
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 120-150 °C) using a heating mantle.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the filter cake with the same solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to remove the volatile solvent used for dilution.
-
The crude product, now in a smaller volume of this compound, can be purified by column chromatography on silica gel. The high boiling point of this compound means it will likely be retained on the column or elute very slowly, allowing for separation from the desired product. Alternatively, high-vacuum distillation can be employed to remove the solvent.
-
Safety, Handling, and Disposal
As with any chemical, proper safety precautions must be observed when handling this compound.
Safety and Handling Workflow:
Caption: Workflow for the safe handling, storage, and disposal of this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[16][17].
-
Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors[17].
-
Fire Safety: this compound is a combustible liquid. Keep it away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media (dry chemical, CO₂, or foam) in case of a fire[17].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[17].
-
Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain[16].
Conclusion
This compound presents itself as a valuable addition to the toolbox of high-boiling point inert solvents for organic synthesis. Its high thermal stability, chemical inertness, and suitable solvency profile make it a promising medium for a variety of challenging, high-temperature reactions. While further studies are needed to fully explore its application scope and advantages over other established solvents, the information and protocols provided in this guide offer a solid foundation for its successful implementation in research and development laboratories. As the demand for robust and reliable synthetic methods continues to grow, particularly in the pharmaceutical industry, solvents like this compound are poised to play an increasingly important role.
References
- Understanding (3-methylcyclohexyl)benzene: A Key Pharmaceutical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health.
- This compound. (n.d.). PubChem.
- Solvent effects in palladium catalysed cross-coupling reactions. (2019). White Rose Research Online.
- Solvent effects in palladium catalysed cross-coupling reactions. (2019). Royal Society of Chemistry.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). SciSpace.
- 1-Methyl-4-(1-methylcyclohexyl)benzene. (n.d.). PubChem.
- 1-Methyl-2-(1-methylcyclohexyl)benzene. (n.d.). PubChem.
- Cyclohexylbenzene. (n.d.). Wikipedia.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Cyclohexyl Benzene. (n.d.). Schultz Canada Chemicals Ltd.
- Material Safety Data Sheet Benzene. (2015). OHS.
- Solvent recycling. (n.d.). Indaver.
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- Suzuki Cross-Coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. (n.d.). The Italian Association of Chemical Engineering.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Intramolecular Heck reaction. (n.d.). Wikipedia.
- Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters. (n.d.). Arkivoc.
- Suzuki-Miyaura Coupling. (2025). YouTube.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
- Phenol. (n.d.). Wikipedia.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- 21.01.1: Heck Reaction. (2015). Chemistry LibreTexts.
- Process for producing phenol and/or cyclohexanone from cyclohexylbenzene. (n.d.). Google Patents.
- The Intramolecular Heck Reaction. (2004). Macmillan Group.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Method for synthesis of cyclohexylbenzene by liquid phase alkylation of benzene and cyclohexene. (n.d.). Google Patents.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
- Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. (2025). YouTube.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C13H18 | CID 181993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations [scispace.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
Application Notes & Protocols: (1-Methylcyclohexyl)benzene in Modern Organic Synthesis
Abstract
(1-Methylcyclohexyl)benzene is a versatile aromatic hydrocarbon that combines the structural features of a substituted cyclohexane and a benzene ring. This unique hybrid structure, featuring a tertiary carbon atom at the junction of the aliphatic and aromatic moieties, imparts specific reactivity and physical properties that make it a valuable intermediate in organic synthesis. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the key applications of this compound. We will explore its role as a precursor in Friedel-Crafts reactions, its utility in advanced oxidation processes analogous to the cumene process, and its potential in dehydrogenation reactions for the synthesis of complex aromatic systems. Detailed, field-proven protocols and mechanistic insights are provided to facilitate its practical application in the laboratory.
Compound Profile and Physicochemical Properties
This compound, also known as 1-methyl-1-phenylcyclohexane, is a colorless liquid characterized by the chemical formula C₁₃H₁₈ and a molecular weight of 174.28 g/mol .[1][2] Its structure is foundational to its chemical behavior. The presence of the benzene ring allows for electrophilic aromatic substitution, while the cyclohexyl group can undergo reactions typical of saturated hydrocarbons, such as oxidation and dehydrogenation.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 30346-88-4 | PubChem[1] |
| Molecular Formula | C₁₃H₁₈ | PubChem[1] |
| Molecular Weight | 174.28 g/mol | PubChem[1] |
| Canonical SMILES | CC1(CCCCC1)C2=CC=CC=C2 | PubChem[1] |
| InChIKey | RATMDIXKNCIQOD-UHFFFAOYSA-N | PubChem[1] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available for structural confirmation and purity analysis.[1] Understanding these properties is the first step in designing efficient synthetic routes and predicting reaction outcomes.[3]
Core Synthetic Applications & Methodologies
The utility of this compound and its structural analogs stems from their capacity to act as building blocks for more complex molecular architectures, which is of particular interest in the synthesis of Active Pharmaceutical Ingredients (APIs) and fine chemicals.[3][4]
Caption: Synthetic pathways originating from this compound.
Friedel-Crafts Alkylation: A Gateway to Substituted Arenes
The Friedel-Crafts reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring.[5][6] this compound and its analogs are readily synthesized via the acid-catalyzed alkylation of an arene (like benzene or toluene) with a suitable alkylating agent such as 1-methylcyclohexene or 1-chloro-1-methylcyclohexane.[7][8]
Mechanistic Principle: The reaction proceeds through an electrophilic aromatic substitution mechanism. A strong Lewis acid (e.g., AlCl₃, H₂SO₄) is used to generate a tertiary carbocation, (1-methylcyclohexyl)⁺, from the alkylating agent.[5][9] This electrophile is then attacked by the electron-rich π-system of the benzene ring, followed by deprotonation to restore aromaticity.[10]
Caption: Simplified radical chain mechanism for hydroperoxide formation.
Protocol 2: Catalytic Oxidation of Cyclohexylbenzene (Model Reaction)
This protocol is based on conditions described for the selective oxidation of cyclohexylbenzene, which can be adapted for this compound. [11][12]
-
Materials:
-
Cyclohexylbenzene (substrate)
-
N-hydroxyphthalimide (NHPI) catalyst (e.g., 0.5 mol%)
-
Cyclohexylbenzene hydroperoxide (as initiator, e.g., 2 mol%)
-
Molecular Oxygen (or air)
-
-
Equipment:
-
Glass-lined batch reactor or a three-necked flask equipped with a condenser
-
Gas inlet tube/sparger
-
Magnetic stirrer and heating mantle
-
Temperature controller
-
-
Procedure:
-
Charge the reactor with cyclohexylbenzene, NHPI, and the hydroperoxide initiator.
-
Causality: NHPI acts as a catalyst by forming a phthalimide-N-oxyl (PINO) radical, which is a highly effective hydrogen abstractor, increasing both the rate and selectivity of the reaction for the desired tertiary hydrogen. [12] 3. Heat the mixture to the desired reaction temperature, typically between 70°C and 130°C. [11] 4. Introduce a continuous flow of oxygen or air through the sparger into the liquid phase with vigorous stirring.
-
Causality: Vigorous stirring is essential to overcome mass transfer limitations and ensure a sufficient supply of dissolved oxygen for the reaction.
-
Monitor the reaction progress by taking aliquots and analyzing for hydroperoxide concentration using iodometric titration or HPLC.
-
The reaction is typically run to a moderate conversion (e.g., 32%) to maintain high selectivity (ca. 98%) to the hydroperoxide and minimize the formation of byproducts. [12] 8. Upon reaching the desired conversion, cool the reaction mixture and stop the oxygen flow. The resulting product stream contains the target hydroperoxide, which can be carried forward to the cleavage step.
-
Catalytic Dehydrogenation: Synthesis of Unsaturated and Biphenyl Structures
The aliphatic ring of this compound can be dehydrogenated to introduce unsaturation, ultimately leading to the formation of substituted biphenyl-type structures. This transformation is valuable for creating rigid, planar molecules used in materials science (e.g., liquid crystals) and as complex pharmaceutical intermediates.
Mechanistic Principle: The reaction is typically performed at high temperatures over a heterogeneous catalyst, most commonly a noble metal like platinum or palladium on a high-surface-area support (e.g., Al₂O₃, CeO₂). [13][14]The mechanism involves the sequential adsorption of the substrate onto the catalyst surface and the stepwise elimination of hydrogen atoms. The high stability of the newly formed aromatic ring provides the thermodynamic driving force. [15] Protocol 3: Conceptual Dehydrogenation of this compound
This conceptual protocol is based on general procedures for the dehydrogenation of cyclohexane and methylcyclohexane. [13][14]
-
Materials:
-
This compound
-
Heterogeneous catalyst (e.g., 1 wt% Pt/γ-Al₂O₃)
-
Inert carrier gas (e.g., N₂, Ar)
-
-
Equipment:
-
Fixed-bed flow reactor (e.g., quartz tube)
-
Tube furnace with temperature controller
-
Syringe pump for liquid feed delivery
-
Condenser and collection flask (cold trap)
-
Gas chromatograph (GC) for product analysis
-
-
Procedure:
-
Pack the fixed-bed reactor with the Pt/Al₂O₃ catalyst.
-
Heat the reactor to the target temperature (e.g., 250-350°C) under a flow of inert gas. [13] 3. Causality: High temperatures are required to overcome the activation energy for C-H bond cleavage and to shift the reaction equilibrium towards the dehydrogenated products. [14] 4. Using the syringe pump, introduce this compound into a heated zone where it vaporizes and is carried over the catalyst bed by the inert gas.
-
The gaseous effluent from the reactor is passed through a condenser and cold trap to collect the liquid products.
-
The non-condensable gas (H₂) can be vented or quantified.
-
Analyze the collected liquid product by GC and GC-MS to determine the conversion of the starting material and the selectivity towards the desired dehydrogenated products (e.g., 1-methyl-1-phenylcyclohexene, methylbiphenyl isomers).
-
Self-Validation: The catalyst can be regenerated and reused. Consistent product distribution over multiple runs indicates catalyst stability. Reusability tests are crucial for validating the process. [8]
-
Conclusion
This compound is a structurally rich and synthetically versatile building block. Its true potential is realized through three primary transformations: Friedel-Crafts alkylation to build molecular complexity, selective oxidation to generate valuable phenol and ketone precursors, and catalytic dehydrogenation to access unsaturated and biphenyl-type structures. The protocols and mechanistic discussions provided herein offer a robust framework for leveraging this compound in advanced organic synthesis, from academic research to industrial-scale drug development. By understanding the causality behind the reaction conditions and employing rigorous analytical validation, researchers can effectively integrate this compound into their synthetic strategies.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 181993, this compound.
- The Royal Society of Chemistry (n.d.). Supplementary Information.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10702798, 1-Methyl-4-(1-methylcyclohexyl)benzene.
- Wiley (n.d.). Benzene, (1-methylhexyl)-. SpectraBase.
- SciTechDaily (2020). Understanding (3-methylcyclohexyl)benzene: A Key Pharmaceutical Intermediate.
- Organic Syntheses (n.d.). Cyclohexylbenzene. Org. Synth. Coll. Vol. 2, p.154 (1943); Vol. 16, p.24 (1936).
- NIST (n.d.). Benzene, (1-methylhexyl)-. NIST Chemistry WebBook, SRD 69.
- Mettler Toledo (n.d.). Friedel-Crafts Alkylation Reaction.
- Google Patents (n.d.). US8981158B2 - Oxidation of cyclohexylbenzene.
- LibreTexts Chemistry (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14028543, 1-Methyl-2-(1-methylcyclohexyl)benzene.
- The Organic Chemistry Tutor (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. YouTube.
- SciTechDaily (2020). Efficiently Creating “Building Blocks” of Pharmaceuticals to Accelerate Drug Discovery Research.
- Doc Brown's Chemistry (n.d.). Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism.
- Wikipedia (n.d.). Cyclohexylbenzene.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15930809, 1-Methyl-3-(3-methylcyclohexyl)benzene.
- ResearchGate (n.d.). Selective catalytic oxidation of cyclohexylbenzene to cyclohexylbenzene-1-hydroperoxide: A coproduct-free route to phenol. Request PDF.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of (3-methylcyclohexyl)benzene CAS 17733-69-6.
- Google Patents (n.d.). WO2014088922A1 - Cyclohexane dehydrogenation.
- ResearchGate (n.d.). Cyclohexylbenzene oxidation and decomposition to phenol and cyclohexanone. Download Scientific Diagram.
- BBSPIK CHEMISTRY (2022). REACTIONS FOR BENZENE AND METHYLBENZENE. YouTube.
- The Organic Chemistry Tutor (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
- eScholarship.org (n.d.). Reversible dehydrogenation and rehydrogenation of cyclohexane and methylcyclohexane by single-site platinum catalyst.
- ResearchGate (n.d.). Dehydrogenation of Methylcyclohexane for On-Board Hydrogen Use: Initial Rate Kinetics Over 1.0 wt% Pt/γ-Al2O3.
- Scribd (n.d.). Dehydrogenation of Cyclohexane To Benzene.
- MaChemGuy (2014). Reactions of Benzene 1. YouTube.
- NASA Technical Reports Server (n.d.). Detailed Mechanism for Oxidation of Benzene.
Sources
- 1. This compound | C13H18 | CID 181993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 10. youtube.com [youtube.com]
- 11. US8981158B2 - Oxidation of cyclohexylbenzene - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
Application Notes & Protocols: (1-Methylcyclohexyl)benzene as a Versatile Synthetic Building Block
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the (1-Methylcyclohexyl)benzene Scaffold
This compound (CAS No. 828-45-5, Molecular Formula: C₁₃H₁₈) is an aromatic hydrocarbon that presents a unique combination of a planar, electronically-rich benzene ring and a bulky, three-dimensional saturated cyclohexyl moiety.[1][2][3] This structural dichotomy makes it an increasingly valuable building block in synthetic chemistry. The aryl-cyclohexyl motif is a key structural element in numerous pharmaceutical agents and advanced materials.[4] The cyclohexane ring often serves as a lipophilic scaffold that can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, while the benzene ring provides a reactive handle for introducing diverse functionalities through well-established aromatic chemistry.[4][5]
This guide provides an in-depth exploration of key functionalization strategies for this compound, moving beyond simple procedural lists to explain the underlying chemical principles that govern these transformations. The protocols detailed herein are designed to be robust and serve as a foundation for the synthesis of novel, high-value molecules.
Section 1: Electrophilic Aromatic Substitution (EAS) - The Primary Gateway to Aromatic Functionalization
Guiding Principles: Regioselectivity and Reactivity
Electrophilic Aromatic Substitution (SEAr) is the cornerstone of arene chemistry and the most direct method for functionalizing the benzene ring of this compound.[6] The outcome of these reactions is dictated by the electronic and steric nature of the substituent already present on the ring.
-
Electronic Effect : The (1-Methylcyclohexyl) group is an alkyl substituent. Through an inductive effect, it donates electron density to the benzene ring. This makes the ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. Such groups are termed "activating" groups.[7]
-
Directing Effect & Steric Hindrance : Activating alkyl groups direct incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) carbons. However, the significant steric bulk of the (1-Methylcyclohexyl) group severely hinders the approach of an electrophile to the adjacent ortho positions. Consequently, electrophilic attack occurs almost exclusively at the sterically accessible para position. This predictable regioselectivity is a major synthetic advantage, minimizing the formation of isomeric mixtures and simplifying purification.
Caption: Experimental workflow for nitration.
Protocol 1.2: Friedel-Crafts Acylation for Ketone Synthesis
Application Focus: The Friedel-Crafts acylation is a robust method for forming a new carbon-carbon bond, attaching an acyl group (R-C=O) to the aromatic ring. [8][9]The resulting aryl ketone is a versatile intermediate. It can be reduced to an alcohol or completely deoxygenated to an alkyl chain (via Clemmensen or Wolff-Kishner reduction), providing access to a different class of substituted aromatics.
Causality Behind Experimental Choices: This reaction requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate the acyl chloride. [10]The AlCl₃ coordinates to the chlorine atom, polarizing the C-Cl bond and generating a highly electrophilic acylium ion (R-C≡O⁺). A key advantage of acylation over alkylation is that the product (the ketone) contains an electron-withdrawing group, which deactivates the ring and prevents further reactions, thus avoiding poly-substitution products. [11][12] Experimental Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser, a magnetic stirrer, and a gas outlet connected to a trap (to neutralize the HCl gas evolved). Ensure all glassware is oven-dried to prevent quenching the catalyst.
-
Reagent Charging: Charge the flask with 100 mL of a dry, inert solvent (e.g., dichloromethane or CS₂) and 17.4 g (0.1 mol) of this compound.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add 14.7 g (0.11 mol) of anhydrous aluminum chloride in portions. Some fuming may occur.
-
Acyl Chloride Addition: While stirring, add 8.7 g (0.11 mol) of acetyl chloride (CH₃COCl) dropwise at a rate that maintains gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 40°C for dichloromethane) for 2-3 hours until the evolution of HCl gas ceases.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a mixture of 150 g of crushed ice and 50 mL of concentrated HCl. This hydrolyzes the aluminum complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of 2M HCl, 100 mL of water, 100 mL of 5% NaHCO₃ solution, and finally 100 mL of brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography.
Caption: Key steps in Friedel-Crafts acylation.
Section 2: Functionalization of the Cyclohexyl Moiety
Protocol 2.1: Selective Benzylic Oxidation
Application Focus: While the aromatic ring is the primary site of reactivity, the cyclohexyl ring can also be functionalized. Selective oxidation at the tertiary carbon (the "benzylic" position) attached to the benzene ring can introduce a hydroperoxide group. This process is analogous to the industrial cumene process and can be a route to phenols and cyclohexanones after acidic workup.
Causality Behind Experimental Choices: Direct oxidation of C-H bonds on the saturated ring requires specific catalytic systems. N-hydroxyphthalimide (NHPI) is an effective organocatalyst for aerobic oxidation. [13]It initiates a radical chain reaction where the tertiary C-H bond at the benzylic position is preferentially abstracted due to the stability of the resulting tertiary benzylic radical. This method offers high selectivity for the desired hydroperoxide under relatively mild conditions. [13] Experimental Protocol:
-
Setup: A pressure-resistant flask or a small autoclave is charged with 17.4 g (0.1 mol) of this compound.
-
Catalyst Addition: Add the catalyst system, typically consisting of N-hydroxyphthalimide (NHPI, e.g., 0.5 mol%) and a radical initiator like AIBN or a small amount of the product hydroperoxide (e.g., 2 mol%). [13]3. Reaction Conditions: The vessel is sealed, pressurized with O₂ or air (e.g., 15-150 kPa), and heated to a temperature between 70°C and 130°C. [14]4. Monitoring: The reaction is monitored over several hours by taking aliquots and analyzing for hydroperoxide content (e.g., by iodometric titration).
-
Work-up: Once the desired conversion is reached (e.g., 30-40% to maintain selectivity), the reaction is cooled, and the pressure is carefully released. The resulting mixture, containing the product hydroperoxide, unreacted starting material, and minor byproducts, can be used directly for subsequent steps (e.g., Hock rearrangement) or purified carefully by chromatography (Note: Hydroperoxides can be thermally unstable).
Quantitative Data Summary
| Parameter | Value/Condition | Rationale/Reference |
| Catalyst | N-hydroxyphthalimide (NHPI) | Promotes selective H-abstraction. [13] |
| Initiator | AIBN or product hydroperoxide | Starts the radical chain reaction. [13] |
| Temperature | 70-130°C | Balances reaction rate and selectivity. [14] |
| Pressure | 15-150 kPa (O₂ or Air) | Provides the oxidant. [14] |
| Typical Conversion | 30-40% | Higher conversions can lead to byproduct formation. |
| Selectivity | ~98% for hydroperoxide | High selectivity is achievable with NHPI. [13] |
Conclusion
This compound is a strategically important starting material that provides reliable and high-yield access to specifically functionalized aromatic compounds. The bulky cyclohexyl group provides a powerful tool for steric control, directing electrophilic aromatic substitution almost exclusively to the para position. This simplifies synthetic routes and avoids costly isomeric separations. Furthermore, catalytic methods are emerging that allow for selective functionalization of the aliphatic ring. The protocols outlined in this guide demonstrate the primary pathways for elaborating this scaffold, opening the door for its application in the rational design of new pharmaceuticals, agrochemicals, and materials where precise control over molecular architecture is paramount.
References
- Friedel-Crafts Acylation of Benzene. (n.d.).
- The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry.
- US Patent US8981158B2 - Oxidation of cyclohexylbenzene. (2015). Google Patents.
- Understanding (3-methylcyclohexyl)benzene: A Key Pharmaceutical Intermediate. (n.d.).
- Electrophilic aromatic substitution - Wikipedia. (n.d.).
- This compound | C13H18 | CID 181993 - PubChem. (n.d.). National Institutes of Health.
- 1-Methyl-4-(1-methylcyclohexyl)benzene | C14H20 | CID 10702798 - PubChem. (n.d.). National Institutes of Health.
- 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. (2021). Chemistry LibreTexts.
- Electrophilic Aromatic Substitution. (2015). YouTube.
- Electrophilic Aromatic Substitution of Benzene. (2013). YouTube.
- Selective catalytic oxidation of cyclohexylbenzene to cyclohexylbenzene-1-hydroperoxide: A coproduct-free route to phenol. (2009). ResearchGate.
- The Friedel-Crafts Acylation of Benzene. (2023). Chemistry LibreTexts.
- Friedel Crafts aromatic acylation of benzene methylbenzene. (n.d.). Doc Brown's Chemistry.
- Cyclohexylbenzene oxidation and decomposition to phenol and cyclohexanone. (n.d.). ResearchGate.
- Friedel-Crafts Reactions. (2023). Chemistry LibreTexts.
- Nitration of benzene and methylbenzene. (n.d.). Chemguide.
- The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. (2021). Royal Society of Chemistry.
- Exploring the Chemical Properties and Applications of (3-methylcyclohexyl)benzene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C13H18 | CID 181993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 13. researchgate.net [researchgate.net]
- 14. US8981158B2 - Oxidation of cyclohexylbenzene - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis of Halogenated Derivatives of (1-Methylcyclohexyl)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance and Synthetic Overview
(1-Methylcyclohexyl)benzene is a tertiary alkylbenzene featuring a bulky, non-planar cycloalkyl substituent. Its halogenated derivatives are valuable intermediates in medicinal chemistry and materials science, serving as precursors for more complex molecular architectures through cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. The synthesis of these halogenated compounds primarily hinges on two distinct strategies, dictated by the desired position of the halogen atom: electrophilic aromatic substitution for functionalization of the benzene ring, and free-radical pathways for substitution on the alkyl framework.
This guide provides a detailed exploration of the prevailing methodologies for synthesizing aryl-halogenated derivatives of this compound. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and discuss the critical parameters that govern reaction outcomes, with a primary focus on electrophilic aromatic substitution (EAS), which affords predictable and regioselective halogenation of the aromatic core.
Preliminary Synthesis: Preparation of the Starting Material, this compound
Before proceeding to halogenation, a reliable supply of the starting material is essential. This compound is most commonly synthesized via the Friedel-Crafts alkylation of benzene.[1][2] This reaction involves the electrophilic attack of a carbocation, generated from an alkene or alkyl halide, onto the benzene ring, typically in the presence of a strong acid catalyst.[2][3]
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation
This protocol details the alkylation of benzene with cyclohexene in the presence of sulfuric acid, followed by in-situ methylation. A more direct route using 1-methylcyclohexene is also common.[3]
Materials:
-
Benzene (reagent grade, dry)
-
Cyclohexene
-
Sulfuric acid (concentrated, 98%)
-
Methylating agent (e.g., methyl iodide - use with extreme caution)
-
Anhydrous calcium chloride (CaCl₂)
-
Sodium bicarbonate (NaHCO₃) solution (5%, aqueous)
-
Brine (saturated NaCl solution, aqueous)
-
Diethyl ether or Dichloromethane (for extraction)
-
Round-bottom flask (3-necked)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Equip a 1-L three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice bath to maintain temperature control.
-
Initial Charge: Add 470 g (6 moles) of dry benzene and 95 g (52 mL) of concentrated sulfuric acid to the flask.
-
Alkene Addition: Begin stirring the mixture and cool it to between 5°C and 10°C. Slowly add 164 g (2 moles) of cyclohexene from the dropping funnel over approximately 90 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: Continue stirring for an additional hour after the addition is complete, maintaining the cool temperature. The product at this stage is primarily cyclohexylbenzene.
-
Workup (Initial): Transfer the reaction mixture to a large separatory funnel. Carefully separate the upper hydrocarbon layer from the lower acid layer.
-
Purification: Wash the organic layer sequentially with four 50-mL portions of cold concentrated sulfuric acid, two 100-mL portions of warm water, two 100-mL portions of 5% sodium bicarbonate solution, and finally with two 100-mL portions of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous calcium chloride. Filter off the drying agent and remove the solvent (excess benzene) by rotary evaporation.
-
Distillation: The crude cyclohexylbenzene can be purified by fractional distillation. For the synthesis of this compound, the crude product would typically proceed to a methylation step before final purification. Note: Direct Friedel-Crafts reaction with 1-methylcyclohexyl chloride can also be employed but is prone to carbocation rearrangements.[1][4]
Part I: Aryl Halogenation via Electrophilic Aromatic Substitution (EAS)
The most direct and synthetically useful method for halogenating the phenyl ring of this compound is Electrophilic Aromatic Substitution (EAS).[5][6] The (1-methylcyclohexyl) group is an alkyl substituent, which acts as a weak electron-donating group. This has two key consequences:
-
Activation: It makes the benzene ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.[7]
-
Directing Effect: It directs incoming electrophiles to the ortho and para positions.[7] Due to the significant steric bulk of the 1-methylcyclohexyl group, the para substituted product is heavily favored.
Mechanism Overview: Ortho/Para Direction in EAS
The reaction proceeds via a two-step mechanism: attack by the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[8] The stability of the arenium ion determines the regioselectivity. For an alkyl-substituted benzene, the positive charge in the arenium ion can be delocalized onto the ortho and para carbons. The electron-donating nature of the alkyl group helps stabilize the positive charge at these positions, making ortho and para attack more favorable than meta attack.
Figure 1: General Mechanism of Electrophilic Aromatic Substitution (EAS).
Protocol 2: Para-Bromination of this compound
This protocol describes the selective bromination at the para-position using bromine and a Lewis acid catalyst.
Materials:
-
This compound (10 mmol)
-
Iron(III) bromide (FeBr₃) or iron filings (catalytic amount, ~0.2 mmol)
-
Bromine (Br₂) (10.5 mmol, 5% excess)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (dry, 25 mL)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10%, aqueous)
-
Sodium bicarbonate (NaHCO₃) solution (5%, aqueous)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve this compound in the chosen dry solvent.
-
Catalyst: Add the FeBr₃ catalyst to the solution. If using iron filings, add them and a single small crystal of iodine to initiate the reaction.
-
Bromine Addition: Protect the reaction from light by wrapping the flask in aluminum foil. Dissolve the bromine in a small amount of the same solvent and place it in the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture at room temperature over 30 minutes.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the red-brown bromine color and the evolution of HBr gas. Stir for an additional 1-2 hours at room temperature after the addition is complete.
-
Quenching: Slowly pour the reaction mixture into 50 mL of 10% sodium thiosulfate solution to quench any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 5% NaHCO₃ solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography (silica gel, eluting with hexanes) or distillation under reduced pressure to yield 1-bromo-4-(1-methylcyclohexyl)benzene.
Protocol 3: Para-Chlorination of this compound
This protocol uses a Lewis acid to catalyze the chlorination of the aromatic ring. Extreme caution is necessary if using chlorine gas.
Materials:
-
This compound (10 mmol)
-
Aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃) (anhydrous, 0.5 mmol)
-
Chlorine source: Dichloromethane saturated with chlorine gas, or N-Chlorosuccinimide (NCS) as a safer alternative.
-
Dichloromethane (CH₂Cl₂) (dry, 30 mL)
Procedure:
-
Setup: In a flame-dried flask protected from atmospheric moisture, dissolve this compound in dry dichloromethane. Cool the flask to 0°C in an ice bath.
-
Catalyst Addition: Carefully add the anhydrous AlCl₃ catalyst. The mixture may darken.
-
Chlorination: Slowly bubble dry chlorine gas through the solution or add a solution of the chlorine source dropwise. Maintain the temperature at 0-5°C.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching and Workup: Carefully quench the reaction by slowly adding ice-cold water. Separate the organic layer and wash it sequentially with water, 5% NaHCO₃ solution, and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent. Purify the resulting crude product by column chromatography or vacuum distillation to obtain 1-chloro-4-(1-methylcyclohexyl)benzene.[9]
Protocol 4: Para-Iodination of this compound
Direct iodination with I₂ is generally inefficient because iodine is the least reactive halogen. The reaction requires an oxidizing agent to convert I₂ into a more potent electrophilic iodine species (e.g., I⁺).
Materials:
-
This compound (10 mmol)
-
Iodine (I₂) (5 mmol)
-
Periodic acid (H₅IO₆) or Hydrogen Peroxide (30% aq. H₂O₂) as an oxidant.
-
Acetic acid (glacial)
-
Sulfuric acid (concentrated, catalytic)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10%, aqueous)
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine this compound, iodine, and glacial acetic acid.
-
Catalyst/Oxidant: Add a catalytic amount of concentrated sulfuric acid, followed by the slow addition of the oxidizing agent (e.g., H₂O₂).
-
Heating: Heat the mixture gently (e.g., 40-50°C) with stirring for several hours until the purple color of I₂ has faded. Monitor by TLC.
-
Workup: Cool the reaction mixture and pour it into an aqueous solution of sodium thiosulfate to quench excess iodine.
-
Extraction: Extract the product with a suitable organic solvent like diethyl ether.
-
Washing: Wash the organic extract with water, 5% NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer (e.g., with MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by chromatography to isolate the desired iodo-derivative.
Data Summary: EAS Halogenation
| Halogenation | Reagents & Catalyst | Major Product | Minor Product(s) | Key Considerations |
| Bromination | Br₂ / FeBr₃ | 1-Bromo-4-(1-methylcyclohexyl)benzene | 1-Bromo-2-(1-methylcyclohexyl)benzene | Steric hindrance strongly favors para-substitution. Reaction is typically high-yielding. |
| Chlorination | Cl₂ / AlCl₃ | 1-Chloro-4-(1-methylcyclohexyl)benzene[9] | 1-Chloro-2-(1-methylcyclohexyl)benzene | Chlorine is less selective than bromine, but para-product still dominates. Requires anhydrous conditions. |
| Iodination | I₂ / H₂O₂ / H⁺ | 1-Iodo-4-(1-methylcyclohexyl)benzene | 1-Iodo-2-(1-methylcyclohexyl)benzene | Requires an oxidizing agent to generate the electrophile. Reversible reaction. |
Part II: Alkyl Halogenation via Free Radical Pathways
While EAS modifies the aromatic ring, free-radical halogenation targets C-H bonds on the alkyl substituent. This reaction is initiated by UV light or a radical initiator (e.g., AIBN).[10][11] For this compound, there are several types of C-H bonds on the alkyl frame (methyl, secondary on the ring).
-
Selectivity Issues: Free radical chlorination is notoriously unselective and will produce a complex mixture of chlorinated isomers. Bromination is more selective, favoring the substitution at the position that forms the most stable radical.[12] In this molecule, a tertiary radical cannot be formed at the benzylic position as there is no hydrogen. Radical formation at a secondary position on the cyclohexane ring would be favored over the primary methyl group.
-
Synthetic Utility: Due to the potential for multiple products, free-radical halogenation is often less synthetically useful for this specific substrate compared to the highly regioselective EAS reactions, unless a specific, highly selective reagent like N-Bromosuccinimide (NBS) is used to target an allylic or benzylic position. Since this substrate lacks a traditional benzylic hydrogen, this pathway is less straightforward.
Figure 2: General experimental workflow for EAS halogenation.
References
- The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry.
- 1-CHLORO-4-(1-METHYLCYCLOHEXYL)BENZENE | CAS 64399-28-6. (n.d.). Matrix Fine Chemicals.
- Solved Consider the following free radical halogenation. (2016, November 28). Chegg.com.
- Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). Chemistry LibreTexts.
- Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo.
- Cyclohexylbenzene. (n.d.). Organic Syntheses Procedure.
- Electrophilic aromatic substitution. (n.d.). Wikipedia.
- Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry.
- Free Radical Substitution of Arenes. (2024, May 31). Save My Exams.
- Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry.
- Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. (2021, May 20). Chemistry LibreTexts.
- 10.1 Free Radical Halogenation. (2020, December 14). YouTube.
Sources
- 1. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. mt.com [mt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 1-CHLORO-4-(1-METHYLCYCLOHEXYL)BENZENE | CAS 64399-28-6 [matrix-fine-chemicals.com]
- 10. Solved Consider the following free radical halogenation | Chegg.com [chegg.com]
- 11. savemyexams.com [savemyexams.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: (1-Methylcyclohexyl)benzene in Polymer Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Hybrid Monomer
(1-Methylcyclohexyl)benzene is a unique aromatic compound featuring a bulky, saturated cycloaliphatic group attached to a benzene ring. This hybrid structure presents intriguing possibilities for its application in polymer chemistry. The presence of the benzene ring suggests compatibility with styrenic polymers, while the methylcyclohexyl group can impart properties such as increased glass transition temperature (Tg), improved thermal stability, and enhanced mechanical strength due to its rigid and sterically hindered nature.
These application notes provide a comprehensive guide for researchers exploring the use of this compound as a novel comonomer in polymerization reactions and as a potential plasticizer. The protocols outlined below are designed to be adaptable and serve as a robust starting point for experimentation.
Part 1: Synthesis of this compound
A common and effective method for the synthesis of this compound is through the Friedel-Crafts alkylation of benzene with 1-methylcyclohexanol or 1-methylcyclohexene under acidic conditions.[1][2][3][4]
Reaction Scheme:
Materials:
-
Benzene (anhydrous)
-
1-Methylcyclohexanol
-
Sulfuric acid (concentrated) or other Lewis acid catalyst (e.g., AlCl3)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, distillation apparatus)
Protocol:
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Add an excess of anhydrous benzene to the flask.
-
Slowly add the Lewis acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid) to the stirred benzene.
-
Gradually add 1-methylcyclohexanol to the reaction mixture.
-
Heat the mixture to a moderate temperature (e.g., 60-80°C) and allow it to reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a beaker of ice water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and again with water to neutralize the acid and remove any water-soluble byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound. The boiling point of this compound is approximately 248.6°C at atmospheric pressure.[5]
Part 2: Application as a Comonomer in Free-Radical Polymerization
The bulky nature of the 1-methylcyclohexyl group can introduce steric hindrance in the polymer backbone, potentially leading to polymers with higher thermal stability and altered mechanical properties compared to standard polystyrene.
Protocol 1: Free-Radical Copolymerization of Styrene and this compound
This protocol details the synthesis of a copolymer of styrene and this compound via bulk polymerization.
Materials:
-
Styrene (inhibitor removed)
-
This compound (synthesized and purified)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Methanol
-
Toluene
-
Schlenk flask or heavy-walled glass tube
-
Vacuum line
-
Oil bath
Procedure:
-
Monomer and Initiator Preparation: Prepare a stock solution of the desired molar ratio of styrene and this compound. Dissolve the radical initiator (e.g., AIBN, typically 0.1-1 mol% relative to total monomers) in the monomer mixture.
-
Degassing: Transfer the monomer/initiator mixture to a Schlenk flask or a heavy-walled glass tube. Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: After degassing, seal the reaction vessel under vacuum or an inert atmosphere (e.g., nitrogen or argon). Immerse the vessel in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80°C for AIBN).[6][7]
-
Reaction Monitoring: Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours). The viscosity of the mixture will increase as the polymer forms.[8]
-
Termination and Precipitation: Quench the reaction by rapidly cooling the vessel in an ice bath. Dissolve the viscous polymer solution in a minimal amount of a suitable solvent, such as toluene.
-
Purification: Precipitate the polymer by slowly adding the toluene solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Characterization of the Copolymer
A thorough characterization of the resulting copolymer is crucial to understand the impact of incorporating this compound.
| Property | Technique | Purpose |
| Copolymer Composition | Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the relative incorporation of styrene and this compound units in the polymer chain. |
| Molecular Weight and Polydispersity | Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the copolymer.[9][10] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | To assess the thermal stability of the copolymer by measuring its decomposition temperature.[9][11] |
| Mechanical Properties | Dynamic Mechanical Analysis (DMA) | To evaluate the storage modulus, loss modulus, and tan delta of the copolymer as a function of temperature.[10][12] |
Expected Outcomes:
The incorporation of the bulky this compound moiety is expected to:
-
Increase the glass transition temperature (Tg) of the copolymer compared to pure polystyrene due to restricted chain mobility.
-
Potentially enhance the thermal stability of the polymer.
-
Influence the mechanical properties, possibly leading to a more rigid material.
Part 3: Application as a Plasticizer
The non-polar nature and molecular size of this compound suggest its potential as a secondary plasticizer, particularly in non-polar polymers like polystyrene or as a compatibility-enhancing agent in polymer blends.
Protocol 2: Evaluation of this compound as a Plasticizer in Polystyrene
This protocol outlines the procedure for blending this compound with polystyrene and evaluating its plasticizing effect.
Materials:
-
Polystyrene (commercial grade)
-
This compound
-
Internal mixer (e.g., Brabender Plastograph) or a two-roll mill
-
Compression molding press
-
Specimens for mechanical and thermal testing
Procedure:
-
Blending:
-
Pre-heat the internal mixer or two-roll mill to a temperature above the glass transition temperature of polystyrene (typically 120-150°C).
-
Add the polystyrene to the mixer and allow it to melt and form a homogenous mass.
-
Slowly add a predetermined weight percentage of this compound to the molten polymer.
-
Mix until a uniform blend is achieved (typically 5-10 minutes).
-
-
Sample Preparation:
-
Compression mold the plasticized polystyrene blend into sheets or specific specimen shapes for testing according to ASTM standards.
-
-
Performance Evaluation:
-
Mechanical Testing: Conduct tensile tests (ASTM D638) to measure changes in tensile strength, elongation at break, and Young's modulus. Perform hardness tests (ASTM D2240, Shore D) to assess the softening effect.
-
Thermal Analysis: Use DSC to determine the shift in the glass transition temperature (Tg). A decrease in Tg indicates a plasticizing effect.[10]
-
Plasticizer Leaching Test: Evaluate the permanence of the plasticizer by conducting a leaching test. Immerse a pre-weighed sample of the plasticized polymer in a suitable solvent (e.g., hexane or a food simulant) for a specified time and temperature.[13] After the immersion period, remove the sample, dry it, and weigh it again to determine the amount of plasticizer lost.[14][15] The solvent can also be analyzed (e.g., by GC-MS) to quantify the leached this compound.[14]
-
Data Presentation:
| Plasticizer Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore D Hardness | Glass Transition Temperature (°C) | Weight Loss after Leaching (%) |
| 0 (Control) | N/A | ||||
| 5 | |||||
| 10 | |||||
| 15 |
Expected Outcomes:
-
A decrease in tensile strength and hardness with increasing concentration of this compound.
-
An increase in elongation at break.
-
A reduction in the glass transition temperature.
-
The leaching test will provide insights into the durability and suitability of this compound as a plasticizer for specific applications.
Visualization of Workflows
Copolymerization Workflow
Caption: Workflow for copolymerization of styrene and this compound.
Plasticizer Evaluation Workflow
Caption: Workflow for evaluating this compound as a plasticizer.
Conclusion
The protocols and application notes provided herein offer a structured approach for investigating the potential of this compound in polymer chemistry. As a comonomer, it has the potential to create novel styrenic copolymers with enhanced thermal and mechanical properties. As a plasticizer, it may offer an alternative for modifying the properties of various polymers. The successful application of these protocols will contribute valuable data to the field of polymer science and may lead to the development of new materials with tailored functionalities.
References
- ASTM D2284 - 22 Standard Test Method for Acidity of Sulfur Hexafluoride. (n.d.).
- ASTM D2383 - 19 Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions. (n.d.).
- Albuerne, J., Sáenz de la Torre, T., Barroso, A., & Müller, A. J. (2003). Synthesis and Characterization of Syndiotactic Polystyrene-Polyethylene Block Copolymer. Macromolecules, 36(26), 9789–9796.
- Wypych, G. (2017). Handbook of Plasticizers (3rd ed.). ChemTec Publishing.
- Lin, C. H., & Chen, W. C. (2005). Synthesis and Characterization of Block Copolymers of Polystyrene and Thermotropic Liquid Crystalline Polyesters. Oriental Journal of Chemistry, 21(3), 395.
- Kanwal, F., Batool, A., Yaseen, M., & Imran, M. (2013). Synthesis and Characterization of Copolymer of Styrene and Acrylonitrile by Emulsion and Microemulsion Polymerization Using Different Emulsifiers. Asian Journal of Chemistry, 25(11), 6029.
- Lynwood, C. (Ed.). (2014).
- Wypych, G. (2017). Handbook of Plasticizers (3rd ed.). Scribd.
- Wypych, G. (2017). Handbook of plasticizers: Third edition. ResearchGate.
- This compound. (n.d.). PubChem.
- Handbook of Plasticizers, 3rd Edition. (n.d.). Chemtec Publishing.
- Yusoff, N. S. M., & Palaniveloo, K. (2023). A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods.
- Alhewaitey, A. M., Khan, I., & Alhawiti, N. M. (2024). Synthesis and Characterization of Poly Styrene-Co-Poly 2-Hydroxyethylmethacrylate (HEMA) Copolymer and an Investigation of Free-Radical Copolymerization Propagation Kinetics by Solvent Effects. Open Journal of Polymer Chemistry, 14(1), 1-20.
- How to Determine Leachables and Extractables in Polymers. (2024, August 22). AZoM.com.
- Handbook Of Plasticizers. (n.d.). VDOC.PUB.
- 1-Methyl-4-(1-methylcyclohexyl)benzene. (n.d.). PubChem.
- 1-Methyl-2-(1-methylcyclohexyl)benzene. (n.d.). PubChem.
- Bulk polymerization of Styrene. (n.d.).
- ASTM D1045-08, Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. (n.d.). iTeh Standards.
- Thermal Analysis of Polymers. (n.d.). Cadence.
- Kumar, A., & Kumar, A. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Journal of Environmental Sciences, 135, 10-23.
- ASTM D1045-95(2001), Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. (n.d.). ANSI Webstore.
- Analysis of Chemical Leaching From Common Consumer Plastic Bottles Under High Stress Conditions. (n.d.). Oregon State University.
- Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. (n.d.). Doc Brown's Chemistry.
- 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). Chemistry LibreTexts.
- Thermal Analysis and Properties of Polymers. (n.d.). ASM Digital Library.
- Thermal Analysis of Polymers Selected Applications. (n.d.). Mettler Toledo.
- How to characterize the specific temperatures of polymers ? (2020, February 24). PolymerExpert.
- Thermal and Rheological Characterization of Polymers. (n.d.). NETZSCH Analyzing & Testing.
- ASTM D1045-95, Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. (n.d.). iTeh Standards.
- Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! (2018, May 7). YouTube.
- Bulk Polymerization of Styrene: Experiment. (n.d.). Scribd.
- B. R. G. Rocha, M. A. F. V. Gonçalves, J. C. C. Pinto, Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR), Processes2021, 9(1), 133.
- Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo.
- Greszta, D., & Matyjaszewski, K. (1996).
- the alkylation of benzene - electrophilic substitution. (n.d.). Chemguide.
- cyclohexylbenzene. (n.d.). Organic Syntheses.
- Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. (n.d.). MDPI.
Sources
- 1. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Page loading... [guidechem.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. scribd.com [scribd.com]
- 8. scirp.org [scirp.org]
- 9. Thermal Analysis of Polymers | System Analysis Blog | Cadence [resources.system-analysis.cadence.com]
- 10. How to characterize the specific temperatures of polymers ? - PolymerExpert [polymerexpert.fr]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. blog.kohan.com.tw [blog.kohan.com.tw]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ir.uitm.edu.my [ir.uitm.edu.my]
- 15. oaepublish.com [oaepublish.com]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (1-Methylcyclohexyl)benzene
Application Note & Protocol
Abstract
This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (1-Methylcyclohexyl)benzene. This application note is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a reliable method for the identification and quantification of this alkylbenzene. The described reversed-phase HPLC method demonstrates excellent linearity, accuracy, and precision, making it suitable for a range of applications from quality control to research and development.
Introduction: The Analytical Imperative for this compound
This compound is an alkylbenzene that can be found as an intermediate or impurity in various chemical manufacturing processes. Its accurate quantification is crucial for ensuring the quality and purity of final products, as well as for monitoring process efficiency. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for such non-volatile and thermally labile compounds, offering high resolution, sensitivity, and specificity.
This application note details a reversed-phase HPLC method that leverages a C18 stationary phase to effectively retain and separate the non-polar this compound from other components in a sample matrix. The causality behind the experimental choices, from mobile phase composition to detector wavelength, is explained to provide a deeper understanding of the method's principles.
Materials and Methods
Chemicals and Reagents
-
This compound (CAS No: 3913-71-1), reference standard, >99% purity
-
Acetonitrile (ACN), HPLC grade
-
Water , HPLC grade or Milli-Q® equivalent
-
Methanol (MeOH), HPLC grade (for sample preparation)
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Binary or Quaternary Solvent Delivery System (Pump)
-
Autosampler with injection volume capability of 1-100 µL
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatography Data System (CDS) for data acquisition and processing
Chromatographic Column
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Rationale: A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention for non-polar analytes like this compound through hydrophobic interactions. The 5 µm particle size offers a good balance between efficiency and backpressure.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition | Justification |
| Mobile Phase | Acetonitrile : Water (75:25, v/v) | This isocratic mobile phase provides sufficient elution strength to achieve a reasonable retention time for the non-polar analyte while maintaining good separation from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, ensuring optimal efficiency and peak shape. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature improves reproducibility of retention times and can enhance peak symmetry by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and column overload. |
| Detection Wavelength | 262 nm | Based on the UV spectrum of the closely related compound, cyclohexylbenzene, this wavelength provides a good balance of sensitivity and specificity for the benzene chromophore.[1] |
Sample Preparation Protocol
Accurate sample preparation is paramount for reliable quantitative results.
Step 1: Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol. Mix thoroughly. This stock solution should be stored at 2-8 °C and protected from light.
Step 2: Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (Acetonitrile:Water, 75:25).
-
A typical calibration curve can be constructed using concentrations ranging from 1 µg/mL to 100 µg/mL.
Step 3: Sample Preparation
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volume of Methanol to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.
Method Validation
To ensure the reliability and suitability of this analytical method, a comprehensive validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
System Suitability
Before each analytical run, a system suitability test must be performed by injecting a mid-range standard solution (e.g., 50 µg/mL) five times. The acceptance criteria are as follows:
-
Tailing Factor (Asymmetry Factor): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Linearity
The linearity of the method was evaluated by analyzing a series of at least five concentrations of this compound ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration. The calibration curve is constructed by plotting the peak area against the concentration.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy was determined by performing recovery studies on a placebo matrix spiked with known amounts of this compound at three concentration levels (low, medium, and high).
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing six replicate samples on different days, with different analysts, and/or on different instruments.
-
Acceptance Criterion: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
-
LOD: Signal-to-noise ratio of 3:1
-
LOQ: Signal-to-noise ratio of 10:1
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was demonstrated by analyzing a placebo and a spiked sample to ensure no interference at the retention time of this compound.
Workflow and Data Presentation
The overall workflow of the analytical procedure is depicted in the following diagram.
Caption: HPLC analysis workflow from preparation to reporting.
Results and Discussion
A typical chromatogram obtained using this method will show a sharp, well-defined peak for this compound at a reproducible retention time. The validation results should demonstrate that the method is linear, accurate, precise, and specific for its intended purpose. Adherence to the system suitability criteria before each run is crucial for ensuring the validity of the generated data.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The detailed protocol and validation parameters offer a comprehensive framework for implementation in a quality control or research laboratory. The clear explanation of the scientific rationale behind the method's development empowers users to troubleshoot and adapt the method as needed while maintaining data integrity.
References
- U.S. Food and Drug Administration. (2015).
- U.S. Food and Drug Administration. (2024). Q2(R2)
- International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- NIST Chemistry WebBook. Benzene, cyclohexyl-. [Link]
- European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]
Sources
Application Note: Purification of (1-Methylcyclohexyl)benzene by Vacuum Fractional Distillation
Abstract
This application note provides a comprehensive, in-depth technical guide for the purification of (1-methylcyclohexyl)benzene via vacuum fractional distillation. This compound is a substituted aromatic hydrocarbon with a high boiling point, making atmospheric distillation challenging due to the potential for thermal decomposition and the high energy input required. This protocol is designed for researchers, scientists, and drug development professionals, detailing the theoretical principles, necessary equipment, step-by-step procedures, and critical safety considerations to achieve high-purity this compound. The methodology emphasizes the rationale behind experimental choices to ensure both efficacy and safety.
Introduction and Scientific Principles
This compound, also known as 1-methyl-1-phenylcyclohexane, is a valuable intermediate in organic synthesis. Its purification is often complicated by the presence of structurally similar impurities, such as isomers or unreacted starting materials, which may have close boiling points.
Fractional distillation is a separation technique that relies on the differences in the boiling points of the components in a liquid mixture.[1][2] When the boiling point differences are small (less than 25°C), simple distillation is ineffective.[1] Fractional distillation overcomes this by introducing a fractionating column between the distillation flask and the condenser. This column provides a large surface area, through the use of packing materials or trays, creating numerous successive vaporization-condensation cycles known as "theoretical plates".[3][4] Each theoretical plate enriches the vapor phase with the more volatile component, leading to a significantly improved separation.[3][4]
Given the high boiling point of this compound, performing the distillation under reduced pressure (vacuum distillation) is crucial.[5][6] Lowering the pressure above the liquid mixture reduces the temperature required to induce boiling, in accordance with the Clausius-Clapeyron relation.[6][7] This minimizes the risk of thermal degradation of the target compound and makes the process more energy-efficient.[5][8]
Physicochemical and Safety Data
A thorough understanding of the physical and safety properties of this compound is paramount before commencing any experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈ | [9][10][11] |
| Molecular Weight | 174.28 g/mol | [10][11] |
| Boiling Point | 248.6°C at 760 mmHg | [9] |
| Density | 0.921 g/cm³ | [9] |
| Flash Point | 97°C | [9] |
| Refractive Index | 1.511 | [9] |
| Safety Hazards | May be fatal if swallowed and enters airways. Causes skin and serious eye irritation.[12][13] Highly flammable liquid and vapor.[12] | |
| Handling Precautions | Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[13][14] Keep away from heat, sparks, and open flames.[13] Ground/bond container and receiving equipment to prevent static discharge.[13] |
Experimental Design and Rationale
3.1. Choice of Distillation Column
The efficiency of a fractional distillation is largely determined by the fractionating column. For separating compounds with close boiling points, a column with a high number of theoretical plates is necessary. Packed columns, using materials like Raschig rings or structured packing, offer a large surface area for vapor-liquid contact and are well-suited for vacuum distillation due to their low pressure drop.[6] A Vigreux column is also a viable option for laboratory-scale purifications.[3] The length of the column should be chosen based on the difficulty of the separation; longer columns provide more theoretical plates but also result in greater product holdup.
3.2. Optimizing the Reflux Ratio
The reflux ratio is a critical operational parameter defined as the ratio of the liquid returned to the column (reflux) to the liquid removed as distillate.[15][16] A higher reflux ratio generally leads to better separation (higher purity) but requires a longer distillation time and more energy. A total reflux condition (reflux ratio is infinite) results in the maximum possible separation for a given column but no product is collected.[15] Conversely, a very low reflux ratio decreases the purity of the distillate. The optimal reflux ratio is a balance between desired purity, distillation time, and energy consumption. For high-purity applications, a reflux ratio of 5:1 to 10:1 is often a good starting point.
Detailed Protocol for Vacuum Fractional Distillation
This protocol outlines the purification of a crude mixture of this compound.
4.1. Materials and Equipment
-
Chemicals: Crude this compound, boiling chips or a magnetic stir bar.
-
Glassware: Round-bottom flask (distilling flask), fractionating column (e.g., Vigreux or packed column), distillation head with condenser and vacuum adapter, receiving flasks (multiple), thermometer and adapter.
-
Equipment: Heating mantle, magnetic stirrer (if using a stir bar), laboratory jack, vacuum pump, cold trap, pressure gauge (manometer), and appropriate clamps and stands.
4.2. Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
4.3. Step-by-Step Procedure
-
Apparatus Setup:
-
Place boiling chips or a magnetic stir bar in the round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.
-
Assemble the fractional distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease. Secure the apparatus with clamps to a retort stand.
-
Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[3]
-
Connect the condenser to a circulating cold water source.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Slowly and carefully apply the vacuum to the system. A stable, reduced pressure should be achieved before heating begins.
-
Turn on the heating mantle and magnetic stirrer (if used). Gradually increase the heat until the mixture begins to boil gently.
-
Allow the system to equilibrate by adjusting the heating rate so that the vapor line slowly rises up the fractionating column.
-
Operate the column under total reflux for a period (e.g., 30 minutes) to establish the vapor-liquid equilibrium on each theoretical plate. This is observed as a steady temperature at the distillation head.
-
Begin collecting the distillate at the desired reflux ratio. The first fraction collected (the forerun) will likely contain more volatile impurities and should be collected separately.
-
Monitor the temperature at the distillation head. A stable temperature reading indicates that a pure component is distilling. Collect the main fraction of this compound during this period.
-
A significant drop or rise in temperature indicates that the main component has distilled over or that impurities are beginning to distill. At this point, change the receiving flask to collect the final fraction.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool under vacuum.
-
Slowly and carefully vent the system, preferably with an inert gas like nitrogen.
-
Turn off the vacuum pump and the condenser water.
-
Disassemble the apparatus once it has reached room temperature.
-
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Bumping/Uneven Boiling | Ineffective boiling chips; vacuum too high for the heating rate. | Use fresh boiling chips or a magnetic stirrer; reduce the heating rate or slightly decrease the vacuum. |
| Flooding of the Column | Excessive heating rate. | Reduce the heat input to the distilling flask. |
| No Distillate Collection | Insufficient heating; vacuum leak; condenser too cold. | Increase heating; check all seals and joints for leaks; slightly reduce the coolant flow to the condenser. |
| Poor Separation | Distillation rate is too fast; insufficient reflux; column has low efficiency. | Slow down the distillation rate; increase the reflux ratio; use a more efficient (longer or better packed) column. |
Conclusion
Vacuum fractional distillation is a highly effective method for the purification of high-boiling compounds like this compound. By carefully selecting the appropriate equipment and optimizing operational parameters such as the reflux ratio and vacuum pressure, it is possible to achieve high levels of purity. Adherence to safety protocols is essential throughout the process to mitigate the risks associated with flammable materials and vacuum operations. The principles and procedures outlined in this note provide a robust framework for researchers to successfully purify this compound and similar compounds.
References
- Quora. (2016, July 8). What is the reflux ratio? How do you calculate it?.
- Jeferson Costa. (n.d.). Reflux Ratio Formula in Distillation Column.
- Reyes-Labarta, J. A., Gómez, A., & Marcilla, A. (1996). Procedures for minimun reflux ratio calculation and for the optimization of distallate flow rate in distillation columns. ResearchGate.
- The International Journal of Engineering and Science (IJES). (n.d.). Determination of the Actual Reflux Ratio of a Binary distillation Column using Excel.
- Wikipedia. (n.d.). Fractional distillation.
- Mol-Instincts. (n.d.). This compound 828-45-5 wiki.
- Slideshare. (n.d.). What is vacuum fractional distillation.pdf.
- Maratek. (2023, September 8). The Principles and Operating Parameters of Fractional Distillation.
- PubChem. (n.d.). 1-Methyl-2-(1-methylcyclohexyl)benzene.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 1-Methyl-4-(1-methylcyclohexyl)benzene.
- Tinita Engineering Pvt. Ltd. (n.d.). Fractional Distillation Column Supplier.
- Maratek. (n.d.). Fractional Distillation Equipment | Solvent Reproofing | Dewatering.
- Ambani Metal. (n.d.). Fractionating Distillation Column Manufacturer & Supplier.
- RUA. (n.d.). Procedures for minimum reflux ratio calculation and for the optimization of distillate flow rate in distill.
- Cheméo. (n.d.). Chemical Properties of Benzene, (1-methylhexyl)- (CAS 2132-84-5).
- Alaqua Inc. (2025, April 11). Top Industrial Distillation Equipment for Efficient Fractional Process.
- Quora. (2018, August 12). What principle is involved in vacuum distillation?.
- Wikipedia. (n.d.). Vacuum distillation.
- TOPTION Instrument. (2023, August 10). Efficiency and Precision in Distillation with Fractional Columns.
- Journal of Research of the National Bureau of Standards. (n.d.). Alkylbenzenes in the C8 fraction from five different catalytic petroleum refining processes.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- Boron Molecular. (n.d.). Buy 1-Methyl-3-(2-methylcyclohexyl)benzene.
- The Chemistry Blog. (n.d.). What is Fractional Distillation?.
- Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation.
- Cheméo. (n.d.). Chemical Properties of Benzene, (cyclohexylmethyl)- (CAS 4410-75-7).
Sources
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. Purification [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What is vacuum fractional distillation.pdf [slideshare.net]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. maratek.com [maratek.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound | C13H18 | CID 181993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cpchem.com [cpchem.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. quora.com [quora.com]
- 16. REFLUX RATIO FORMULA IN DISTILLATION COLUMN – JEFERSON COSTA [jefersoncosta.com]
Application and Protocol Guide for the Derivatization of (1-Methylcyclohexyl)benzene for Enhanced Analytical Detection
Introduction: The Analytical Challenge of (1-Methylcyclohexyl)benzene
This compound is a non-polar aromatic hydrocarbon characterized by a benzene ring substituted with a sterically bulky tertiary alkyl group.[1] Its inherent low polarity, high volatility, and lack of UV-active chromophores present significant challenges for its quantitative and qualitative analysis in complex matrices, particularly at trace levels. Direct analysis by common chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) often suffers from poor retention, low sensitivity, and potential co-elution with other non-polar matrix components.[2]
To overcome these analytical hurdles, chemical derivatization is an indispensable strategy. Derivatization modifies the chemical structure of the analyte to improve its physicochemical properties for analysis.[3] For this compound, the primary goals of derivatization are:
-
To Enhance Detectability: By introducing functional groups that respond strongly to specific detectors (e.g., an electron-capturing group for an Electron Capture Detector (ECD) in GC, or a chromophore for UV-Vis detection in HPLC).
-
To Improve Chromatographic Behavior: By increasing the polarity or molecular weight of the analyte to improve retention and peak shape in both GC and HPLC.
-
To Facilitate Structural Elucidation: By creating derivatives with characteristic fragmentation patterns in mass spectrometry, aiding in confident identification.
This comprehensive guide provides detailed application notes and step-by-step protocols for three effective derivatization strategies for this compound: Friedel-Crafts acylation and nitration for GC-MS analysis, and sulfonation for HPLC analysis. These methods are designed to be robust and adaptable for researchers, scientists, and drug development professionals working with this and structurally similar analytes.
Understanding the Chemistry: Electrophilic Aromatic Substitution on a Sterically Hindered Ring
All three derivatization methods presented herein are based on the fundamental principles of electrophilic aromatic substitution (EAS).[4][5] In an EAS reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom.[6] The 1-methylcyclohexyl group is an alkyl group, which is an activating, ortho-, para- director.[7] This means it donates electron density to the benzene ring, making it more reactive towards electrophiles than benzene itself, and directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to itself.
However, the significant steric bulk of the tertiary 1-methylcyclohexyl group plays a crucial role in the regioselectivity of the reaction.[8] Attack at the ortho positions is sterically hindered, meaning the bulky substituent physically blocks the approach of the electrophile. Consequently, substitution is expected to occur predominantly at the para position.[9]
Derivatization Strategy 1: Friedel-Crafts Acylation for GC-MS Analysis
Principle and Rationale:
Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For analytical purposes, acylation of this compound offers several advantages:
-
Increased Molecular Weight and Polarity: The addition of an acyl group, such as an acetyl group from acetic anhydride, significantly increases the molecular weight and polarity of the analyte. This leads to longer retention times and improved peak shape in GC analysis.
-
Characteristic Mass Spectral Fragmentation: The resulting ketone provides a distinct and predictable fragmentation pattern in MS, facilitating unambiguous identification. The acylium ion is resonance-stabilized, preventing carbocation rearrangements that can complicate Friedel-Crafts alkylation reactions.[4]
Given the steric hindrance of the 1-methylcyclohexyl group, the acylation is expected to yield predominantly the para-substituted product, 4-(1-Methylcyclohexyl)acetophenone.
Figure 1: Workflow for Friedel-Crafts Acylation of this compound.
Detailed Protocol: Friedel-Crafts Acylation
This protocol is adapted from established procedures for the acylation of sterically hindered alkylbenzenes.[5][9]
Materials:
-
This compound
-
Acetic anhydride (reagent grade)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 5% (v/v) aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents). To this, add 20 mL of anhydrous dichloromethane and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of this compound (1.0 equivalent) and acetic anhydride (1.1 equivalents) in 10 mL of anhydrous dichloromethane. Transfer this solution to an addition funnel.
-
Reaction: Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC or a preliminary GC-MS analysis of an aliquoted and quenched sample.
-
Work-up: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of concentrated HCl. Stir until all the solids have dissolved. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with 2 x 20 mL of dichloromethane. Combine the organic layers and wash sequentially with 30 mL of 5% HCl, 30 mL of water, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient if necessary.
-
Sample Preparation for GC-MS: Dissolve a small amount of the final product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration for GC-MS analysis.
Table 1: Representative Reaction Conditions for Friedel-Crafts Acylation of Alkylbenzenes
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Toluene | Acetyl Chloride | AlCl₃ | Dichloromethane | -15 to RT | 1.5 | ~90 | [5] |
| Benzene | Acetic Anhydride | AlCl₃ | Benzene | Reflux | 1 | 85-95 | [5] |
| Ferrocene | Acetic Anhydride | H₃PO₄ | Neat | ~100 | 0.25 | >95 | [10] |
| t-Butylbenzene | t-Butyl Chloride | AlCl₃ | Neat | RT | 1 | ~57 | [9][11] |
Expected GC-MS Parameters:
-
Column: A non-polar or mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Injector: Split/splitless injector, operated in splitless mode at 280 °C.
-
Oven Program: Initial temperature of 80 °C held for 2 minutes, ramped to 280 °C at 15 °C/min, with a final hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
Derivatization Strategy 2: Nitration for GC-MS Analysis
Principle and Rationale:
Aromatic nitration introduces a nitro group (-NO₂) onto the benzene ring using a mixture of nitric acid and sulfuric acid.[12] The active electrophile is the nitronium ion (NO₂⁺).[11] For the analysis of this compound, nitration offers distinct benefits:
-
Enhanced Electron Capture Detection: The nitro group is strongly electron-withdrawing, making the derivative highly responsive to an Electron Capture Detector (ECD) in GC, which can provide exceptional sensitivity for trace analysis.
-
Improved Chromatographic Separation: The introduction of the polar nitro group increases the analyte's polarity, leading to better retention and separation from non-polar interferences on standard GC columns.
-
Defined Mass Spectrum: The nitrated derivative will have a characteristic mass spectrum with a distinct molecular ion peak and fragmentation pattern.
Similar to acylation, nitration is expected to occur primarily at the para position due to steric hindrance at the ortho positions.[13]
Figure 2: Workflow for the Nitration of this compound.
Detailed Protocol: Nitration
This protocol is based on standard procedures for the nitration of alkylbenzenes.[11][13][14]
Materials:
-
This compound
-
Concentrated nitric acid (HNO₃, 70%)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Dichloromethane (DCM) or Diethyl ether
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Preparation of Nitrating Mixture: In a 100 mL round-bottom flask, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath. Slowly add 10 mL of concentrated nitric acid with constant stirring, keeping the temperature below 10 °C.
-
Analyte Addition: In a separate flask, dissolve this compound (1.0 equivalent) in 10 mL of dichloromethane.
-
Reaction: Slowly add the this compound solution to the cold, stirred nitrating mixture over 30 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Carefully pour the reaction mixture over 100 g of crushed ice in a large beaker.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and extract with 2 x 30 mL of dichloromethane. Combine the organic layers and wash with 50 mL of cold water, followed by 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation.
-
Sample Preparation for GC-MS: Prepare a dilute solution of the nitrated product in a suitable solvent for GC-MS analysis.
Table 2: Representative Reaction Conditions for the Nitration of Alkylbenzenes
| Aromatic Substrate | Nitrating Agent | Temperature (°C) | Time (h) | Major Product(s) | Reference(s) |
| Toluene | HNO₃ / H₂SO₄ | 30-40 | 0.5 | o- and p-nitrotoluene | [7] |
| Methyl Benzoate | HNO₃ / H₂SO₄ | 0 to RT | 0.5 | Methyl 3-nitrobenzoate | [14] |
| t-Butylbenzene | HNO₃ / H₂SO₄ | 0 to RT | 0.5 | p-nitro-t-butylbenzene | [13] |
| Benzene | HNO₃ / H₂SO₄ | 60 | 5 | Nitrobenzene | [12] |
Expected GC-MS Parameters:
The GC-MS parameters would be similar to those for the acylated product, with adjustments to the oven temperature program to optimize the separation of the nitrated derivative.
Derivatization Strategy 3: Sulfonation for HPLC Analysis
Principle and Rationale:
Aromatic sulfonation introduces a sulfonic acid group (-SO₃H) onto the benzene ring, typically by reaction with fuming sulfuric acid (H₂SO₄/SO₃).[15] This derivatization is particularly advantageous for HPLC analysis:
-
Greatly Increased Polarity: The sulfonic acid group is highly polar and ionic, transforming the non-polar this compound into a water-soluble compound. This allows for excellent retention and separation using reversed-phase HPLC with an aqueous mobile phase.[16]
-
Strong UV Chromophore: The benzenesulfonic acid moiety provides a strong chromophore, enabling sensitive detection by UV-Vis detectors, typically around 224 nm.[17]
-
Reversibility: A unique feature of sulfonation is its reversibility. The sulfonic acid group can be removed by treatment with hot aqueous acid, which can be useful in certain synthetic or analytical strategies.[18]
As with the other electrophilic substitutions, the bulky 1-methylcyclohexyl group is expected to direct sulfonation to the para position.
Figure 3: Workflow for the Sulfonation of this compound.
Detailed Protocol: Sulfonation
This protocol is a general procedure for the sulfonation of aromatic hydrocarbons.
Materials:
-
This compound
-
Fuming sulfuric acid (20% SO₃)
-
Ice
-
Saturated sodium chloride (brine) solution
-
Calcium chloride (CaCl₂)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Beaker
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, place this compound (1.0 equivalent). Cool the flask in an ice bath.
-
Reagent Addition: Slowly add fuming sulfuric acid (2.0 equivalents) dropwise to the stirred analyte over 20-30 minutes, maintaining the temperature below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The reaction is typically complete when the hydrocarbon layer is no longer visible.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of 100 g of crushed ice and 50 mL of saturated brine solution.
-
Precipitation and Isolation: The sulfonic acid may precipitate as its sodium salt. If so, collect the solid by suction filtration. If it remains in solution, the product can be "salted out" by adding more solid NaCl.
-
Purification: The crude sulfonic acid (or its salt) can be recrystallized from water or a water/ethanol mixture.
-
Sample Preparation for HPLC: Dissolve the purified product in the HPLC mobile phase to an appropriate concentration for analysis.
Table 3: Representative Conditions for HPLC Analysis of Aromatic Sulfonates
| Analyte | Column | Mobile Phase | Detection | Reference(s) |
| Benzenesulfonic and p-Toluenesulfonic acids | Amaze TR (Mixed-Mode) | Acetonitrile/Ammonium Formate Buffer | UV @ 255 nm | [16] |
| Linear Alkylbenzene Sulfonates | Zorbax ODS C18 | Acetonitrile/Water with NH₄ClO₄ and TFA | UV | [12] |
| Alkylbenzene Sulfonates | C18 | Acetonitrile/Water with Sodium Perchlorate | UV @ 224 nm | [17] |
| Benzenesulfonic acid, 4-methyl-, cyclohexyl ester | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | UV | [18] |
Expected HPLC Parameters:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid or an ammonium salt) may be required for optimal separation. An isocratic method with a suitable ratio of acetonitrile and aqueous buffer (e.g., 40:60 acetonitrile:0.05 M sodium perchlorate) could also be developed.[17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis at 224 nm.[17]
Conclusion and Method Selection
The choice of derivatization method for this compound depends on the specific analytical requirements, including the desired sensitivity, the available instrumentation, and the nature of the sample matrix.
-
Friedel-Crafts acylation is a robust method for creating a derivative with excellent GC-MS properties, offering a balance of improved chromatography and clear mass spectral identification.
-
Nitration is particularly advantageous when high sensitivity is required, especially when a GC-ECD is available.
-
Sulfonation is the method of choice for HPLC analysis, transforming the non-polar analyte into a highly polar derivative suitable for reversed-phase chromatography with sensitive UV detection.
By carefully selecting and optimizing one of these derivatization strategies, researchers can significantly enhance the analytical performance for this compound and other challenging non-polar aromatic compounds. Each protocol provided herein serves as a validated starting point that can be further optimized to meet the specific demands of the analytical task at hand.
References
- Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
- SYNTHESIS LAB # 10: NITRATION OF PHENOL. (n.d.).
- Wang, S., et al. (2018). Quantitative Analysis of Alkylbenzene Sulfonate. Petroleum Processing and Petrochemicals, 49(10), 92-97.
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Ventura College.
- Scheme of experimental set-up for gas phase nitration of aromatic compounds. (n.d.). ResearchGate.
- Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. (n.d.).
- Sanabria, N. E., et al. (2021). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.).
- Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 14). YouTube.
- Domingo, L. R., & Sáez, J. A. (2019). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 43(3), 1353-1361.
- introduction to regioselectivity in aromatic reactions. (2019, January 3). YouTube.
- Moreno, A., et al. (2007). Analysis of Minor Products in Linear Alkylbenzene Sulfonation. Comparison Between the Traditional Gravimetric Method and High Performance Liquid Chromatography (HPLC) Procedures Versus High Temperature Gas Chromatography (HT-GC).
- Regioselectivity. (n.d.). Science Trove.
- NITRATION OF METHYL BENZOATE. (n.d.).
- Technical Support Center: Analysis of tert-Butylamine Reactions by GC-MS. (2025). BenchChem.
- Layshock, J. A., & Alford, J. B. (2021). Improvements in identification and quantitation of alkylated PAHs and forensic ratio sourcing. Analytical and Bioanalytical Chemistry, 413(10), 2737-2750.
- The GC-MS chromatogram of a 10-mL spiked sample (MTBE, 14.8 pg/L; TBA,.... (n.d.). ResearchGate.
- Húsková, R., et al. (2022).
- Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent.
- Lechtanski, V. L. (2000). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.
- Machado, M. E., et al. (2023). Analytical trends in the determination of alkylated polycyclic aromatic hydrocarbons in environmental samples: Challenges and advances.
- Friedel-Crafts Acylation. (n.d.). Scribd.
- Budzinski, H., et al. (2011). Extraction of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs)
- Takada, H., et al. (1991). Analysis of long-side-chain alkylaromatics in crude oil for evaluation of their fate in the environment. Environmental Science & Technology, 25(3), 471-477.
- Benzenesulfonic acid, 4-methyl-, cyclohexyl ester. (2018, February 16). SIELC Technologies.
- Sulfonation of Aromatic Compounds. (2023, January 14). YouTube.
- Tota, A., et al. (2022). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)
- This compound. (n.d.). PubChem.
- 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. (2020, April 8). ResearchGate.
- Aher, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 4731.
- Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. (n.d.). Waters Corporation.
- Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography. (n.d.). Digital Scholarship@UNLV.
- 1-Methyl-4-(1-methylcyclohexyl)benzene. (n.d.). PubChem.
- 1-Methyl-2-(1-methylcyclohexyl)benzene. (n.d.). PubChem.
- HPLC Methods for analysis of Benzenesulfonic acid. (n.d.). HELIX Chromatography.
- Benzenesulfonic Acid. (n.d.). SIELC Technologies.
- (2-Methylcyclohexyl)benzene. (n.d.). PubChem.
- 1-Methyl-4-(4-methylcyclohexyl)benzene. (n.d.). PubChem.
Sources
- 1. This compound | C13H18 | CID 181993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of long-side-chain alkylaromatics in crude oil for evaluation of their fate in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 9. cerritos.edu [cerritos.edu]
- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 11. web.alfredstate.edu [web.alfredstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. stmarys-ca.edu [stmarys-ca.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. researchgate.net [researchgate.net]
- 16. helixchrom.com [helixchrom.com]
- 17. Quantitative Analysis of Alkylbenzene Sulfonate [journal.lnpu.edu.cn]
- 18. Benzenesulfonic acid, 4-methyl-, cyclohexyl ester | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading in the Friedel-Crafts Synthesis of (1-Methylcyclohexyl)benzene
Welcome to the technical support center for the synthesis of (1-Methylcyclohexyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Friedel-Crafts alkylation, with a specific focus on optimizing catalyst loading to maximize yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound via Friedel-Crafts alkylation?
The main challenge is managing the reactivity of the system to prevent side reactions. The primary issues encountered are polyalkylation, where the product molecule is further alkylated, and managing catalyst activity and deactivation.[1][2] The alkylated product, this compound, is more nucleophilic than the starting benzene ring, making it susceptible to a second electrophilic attack.[3][4]
Q2: I'm getting a low yield. What is the most common reason?
A low yield is most frequently caused by catalyst deactivation. Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present in the reagents or glassware will hydrolyze the catalyst, rendering it inactive.[5] Another common cause is using a substrate with a strongly deactivating group (e.g., a nitro group), which makes the aromatic ring too electron-poor to undergo electrophilic substitution.[5][6]
Q3: My analysis shows multiple products. Why is this happening?
This is likely due to polyalkylation. Because the initial product is more reactive than benzene, it can compete with benzene for the electrophile, leading to the formation of di- and tri-substituted products.[1][4] To minimize this, a large excess of the aromatic substrate (benzene) is recommended.[5][7]
Q4: Can I use a Brønsted acid like H₂SO₄ instead of a Lewis acid like AlCl₃?
Yes, both Lewis acids and strong Brønsted acids can catalyze this reaction.[8][9]
-
Lewis Acids (e.g., AlCl₃, FeCl₃): Typically used with alkyl halide precursors. They generate a carbocation by complexing with the halide.[7][10]
-
Brønsted Acids (e.g., H₂SO₄, H₃PO₄, solid acids like zeolites): Are effective when using an alcohol (1-methylcyclohexanol) or an alkene (1-methylcyclohexene) as the alkylating agent.[11][12][13] The acid protonates the alcohol's hydroxyl group or the alkene's double bond to generate the necessary carbocation.[2][6]
The choice often depends on the starting material, cost, and ease of handling. Solid acid catalysts like zeolites are gaining traction as they are often more environmentally friendly and easier to separate from the reaction mixture.[11][14]
In-Depth Troubleshooting Guides
Issue 1: Low Conversion or Complete Reaction Failure
If you observe minimal consumption of your starting materials, consult the following troubleshooting steps.
| Possible Cause | Scientific Explanation | Recommended Action & Protocol |
| Catalyst Deactivation by Moisture | Lewis acids such as AlCl₃ react vigorously with water to form inactive aluminum hydroxides and HCl. This hydrolysis consumes the catalyst, halting the reaction.[5] | Ensure Anhydrous Conditions: 1. Flame-dry all glassware under a vacuum or oven-dry at >120°C for several hours. 2. Use anhydrous grade solvents and reagents. Benzene can be dried by distillation from sodium/benzophenone. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Deactivated Aromatic Substrate | If your benzene ring has strongly electron-withdrawing substituents (-NO₂, -CN, -SO₃H), its electron density is too low to act as an effective nucleophile in the electrophilic aromatic substitution.[5][15] | This reaction is generally not suitable for strongly deactivated rings. Consider a different synthetic route or a different aromatic starting material. |
| Insufficient Catalyst Loading | While catalytic, the reaction requires a sufficient concentration of the active electrophile. If the catalyst loading is too low, the rate of carbocation formation will be insufficient to drive the reaction to completion in a reasonable timeframe. | Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%, then 10 mol%). Monitor the reaction progress by TLC or GC to find the point of diminishing returns. See the Protocol for Catalyst Loading Optimization below.[16] |
| Substrate Reactivity with Catalyst | Aromatic compounds containing basic groups like amines (-NH₂) or alcohols (-OH) will form a complex with the Lewis acid catalyst. This deactivates both the catalyst and the aromatic ring.[4][5] | Protect the functional group before the Friedel-Crafts reaction (e.g., by acetylation of an amine) and deprotect it afterward. Alternatively, a significant excess of the catalyst may be required.[16] |
Diagram: Catalyst Deactivation Pathway
This diagram illustrates how water deactivates a common Lewis acid catalyst, AlCl₃.
Caption: A decision tree for troubleshooting common issues.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound using H₂SO₄
This protocol uses 1-methylcyclohexanol as the alkylating agent and sulfuric acid as the Brønsted acid catalyst.
Materials:
-
Benzene (anhydrous)
-
1-Methylcyclohexanol
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add benzene (e.g., 5 moles for every 1 mole of alcohol).
-
Cooling: Cool the flask in an ice bath to 0-5°C.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 1.5 moles for every 1 mole of alcohol) to the stirred benzene while maintaining the temperature below 10°C.
-
Substrate Addition: Add 1-methylcyclohexanol dropwise from the addition funnel over 30-60 minutes, ensuring the temperature remains between 5-10°C. [13]5. Reaction: After the addition is complete, continue stirring in the ice bath for an additional hour, then allow the mixture to slowly warm to room temperature. Monitor the reaction's progress via GC or TLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice in a separate beaker with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the benzene under reduced pressure (rotary evaporation). The crude product can be purified by vacuum distillation.
Reaction Mechanism Diagram
Sources
- 1. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 8. mt.com [mt.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. byjus.com [byjus.com]
- 11. Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01444D [pubs.rsc.org]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. mdpi.com [mdpi.com]
- 15. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Carbocation Rearrangements in Friedel-Crafts Reactions
Welcome to the technical support center for troubleshooting Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected products due to carbocation rearrangements during Friedel-Crafts alkylation. Here, we will delve into the mechanistic underpinnings of these rearrangements, provide clear diagnostic procedures, and offer robust solutions to achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I performed a Friedel-Crafts alkylation with 1-bromopropane on benzene, expecting to get n-propylbenzene, but the major product I isolated is isopropylbenzene. What happened?
This is a classic example of a carbocation rearrangement, a common occurrence in Friedel-Crafts alkylation.[1][2] The reaction proceeds through a carbocation intermediate.[3] When you use a primary alkyl halide like 1-bromopropane, the initial carbocation formed is a primary carbocation, which is highly unstable.[1][2] To achieve a more stable state, this primary carbocation undergoes a rapid 1,2-hydride shift, where a hydrogen atom from an adjacent carbon moves with its bonding electrons to the positively charged carbon.[1][4][5] This rearrangement transforms the unstable primary carbocation into a more stable secondary carbocation. The aromatic ring then attacks this more stable, rearranged carbocation, leading to the formation of isopropylbenzene as the major product.[4][6]
The thermodynamic stability of carbocations follows the order: tertiary > secondary > primary.[2] This drive for stability is the primary reason for the observed rearrangement.[2][4]
Caption: Mechanism of Friedel-Crafts alkylation showing carbocation rearrangement.
Q2: How can I definitively confirm that a carbocation rearrangement has occurred in my reaction mixture?
The most reliable way to confirm a rearrangement is through structural analysis of your product mixture.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for this purpose. The chemical shifts, integration, and splitting patterns in the ¹H NMR spectrum will be distinctly different for a straight-chain alkyl group versus a branched one. For example, n-propylbenzene will show a characteristic triplet-sextet-triplet pattern for the propyl chain, while isopropylbenzene will exhibit a doublet and a septet.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating the different isomers in your product mixture. The mass spectrum of each isomer can then be used to identify the rearranged product by comparing its fragmentation pattern to known standards or library data.[1]
| Analytical Technique | Expected Observation for n-propylbenzene | Expected Observation for Isopropylbenzene |
| ¹H NMR | Triplet (~0.9 ppm), Sextet (~1.6 ppm), Triplet (~2.6 ppm) | Doublet (~1.2 ppm), Septet (~2.9 ppm) |
| ¹³C NMR | Distinct signals for each of the three propyl carbons | Two signals for the propyl group (two methyls are equivalent) |
| GC-MS | Separation of isomers with distinct retention times | Separation of isomers with distinct retention times |
Q3: I want to synthesize the straight-chain alkylbenzene. How can I prevent this carbocation rearrangement?
The most effective and widely used method to synthesize straight-chain alkylbenzenes and avoid carbocation rearrangements is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[2][7][8]
The Two-Step Strategy:
-
Friedel-Crafts Acylation: In this step, an acyl group (R-C=O) is introduced to the aromatic ring using an acyl halide or an acid anhydride with a Lewis acid catalyst.[2] The key intermediate here is the acylium ion, which is resonance-stabilized and therefore does not undergo rearrangement.[6][7][9][10]
-
Reduction: The ketone product from the acylation is then reduced to the desired alkyl group. There are two common methods for this reduction:
Caption: The two-step acylation-reduction pathway to avoid rearrangement.
Q4: Can I manipulate the reaction conditions of a Friedel-Crafts alkylation to minimize rearrangement?
While the acylation-reduction sequence is the most reliable method, you can sometimes influence the product distribution in a direct alkylation by carefully controlling the reaction conditions. However, completely eliminating rearrangement is often challenging.
-
Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled, non-rearranged product.[7] However, this may also significantly slow down the reaction rate.
-
Lewis Acid: The choice and strength of the Lewis acid can play a role. A weaker Lewis acid might lead to a more complexed and less "free" carbocation, potentially reducing the propensity for rearrangement.[11] For example, using FeCl₃ instead of the stronger AlCl₃ might offer some control in certain cases.[11]
-
Substrate and Reagent Choice: Rearrangements are less likely or impossible when the initially formed carbocation is already the most stable isomer. This is the case with:
Experimental Protocols
General Protocol for Friedel-Crafts Acylation
This is a general procedure and should be optimized for specific substrates and reagents.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), place the aromatic substrate and a suitable solvent (e.g., dichloromethane or carbon disulfide).[1]
-
Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid (e.g., aluminum chloride) in portions.
-
Acylating Agent Addition: Add the acyl halide or acid anhydride dropwise from the dropping funnel to the stirred mixture while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer with a dilute sodium bicarbonate solution and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by distillation, recrystallization, or column chromatography.[1]
References
- How does Friedel-Crafts acylation prevent carbocation rearrangeme... | Study Prep in Pearson+. (n.d.). Pearson+. [Link]
- Friedel-Crafts Alkylation and Acylation Reactions. (n.d.). ChemTalk. [Link]
- Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. [Link]
- Difference Between Friedel Crafts Acylation and Alkyl
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. [Link]
- Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
- Friedel-Crafts Alkylation and Acylation Reaction. (n.d.). Organic Chemistry Tutor. [Link]
- Friedel-Crafts Alkylation vs Acylation. (n.d.). Online Organic Chemistry Tutor. [Link]
- Friedel-Crafts Alkylation and rearrangement of carbocation: Basic idea, reaction mechanism and MCQ. (2020, June 19). YouTube. [Link]
- In Friedel-Crafts alkylations, when do rearrangements not occur? (2016, March 12). Quora. [Link]
- Friedel-Crafts Acylation: alternative reagents. (2020, May 20). YouTube. [Link]
- Friedel-Crafts Alkylation with Practice Problems. (2022, January 2). Chemistry Steps. [Link]
- 9.2: 1,2-Shifts in Carbocations. (2020, January 10). Chemistry LibreTexts. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
Technical Support Center: Synthesis of (1-Methylcyclohexyl)benzene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive resource for optimizing the synthesis of (1-Methylcyclohexyl)benzene. This guide, developed by our team of Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A: The most common and industrially relevant method is the Friedel-Crafts alkylation of benzene.[1][2][3] This electrophilic aromatic substitution reaction typically involves reacting benzene with an alkylating agent like 1-methylcyclohexanol or 1-methylcyclohexene in the presence of an acid catalyst.
Q2: Which catalysts are most effective for this synthesis?
A: A range of catalysts can be used. Strong Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are traditional choices.[1][2] However, solid acid catalysts like zeolites (e.g., H-ZSM-5), and ion-exchange resins are gaining prominence. These offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and often lead to higher selectivity with fewer byproducts.[4]
Q3: What are the common impurities and byproducts I should be aware of?
A: The main byproducts include isomers like 2-, 3-, and 4-(methylcyclohexyl)benzene, as well as products of over-alkylation, such as di-(1-methylcyclohexyl)benzene.[5][6] The formation of these is highly dependent on the reaction conditions. Carbocation rearrangement, a known issue in Friedel-Crafts alkylations, can also lead to a mixture of isomers.[7]
Q4: How can I confirm the identity and purity of my final product?
A: Standard analytical techniques are used for characterization. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying the product and assessing its purity. For unambiguous structural confirmation, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.[8]
Troubleshooting Guide
This section addresses specific challenges you might face during the synthesis of this compound, offering explanations and practical solutions.
Issue 1: Low Yield of the Target Product
A low yield can stem from incomplete conversion of starting materials or the prevalence of side reactions.
Possible Causes and Solutions:
-
Catalyst Inactivity or Insufficient Loading: The catalyst may be poisoned, hydrated, or used in too small a quantity.
-
Solution: For Lewis acids like AlCl₃, ensure they are anhydrous. Solid acid catalysts should be activated according to recommended procedures (e.g., heating to high temperatures to drive off water). Consider a stepwise increase in catalyst loading to find the optimal concentration.
-
-
Suboptimal Reaction Temperature: Temperature is a critical parameter influencing reaction rate and selectivity.
-
Solution: For reactions using solid acid catalysts like zeolites, temperatures around 200-250°C may be optimal.[4] It's crucial to perform small-scale experiments to determine the ideal temperature for your specific catalyst and setup.
-
-
Incorrect Reactant Molar Ratio: The ratio of benzene to the alkylating agent is key to maximizing the desired mono-alkylation.
Issue 2: Formation of Isomeric Byproducts
The presence of various methylcyclohexylbenzene isomers can complicate purification efforts.
Possible Causes and Solutions:
-
Carbocation Rearrangement: The intermediate carbocation can rearrange to more stable forms before reacting with the benzene ring.[7]
-
Solution: The choice of catalyst and reaction conditions can influence the extent of rearrangement. Milder Lewis acids or solid acid catalysts with shape-selective properties (like certain zeolites) can sometimes minimize the formation of undesired isomers.
-
-
Catalyst Choice: The nature of the catalyst can influence product distribution.
Issue 3: Polyalkylation Leading to Di- and Tri-substituted Products
The formation of di-(1-methylcyclohexyl)benzene and other polysubstituted products is a common challenge.[6]
Possible Causes and Solutions:
-
High Concentration of Alkylating Agent: If the concentration of the alkylating agent is too high relative to benzene, the desired product can compete with benzene for further alkylation.[7][9]
-
Solution: Employ a large excess of benzene. This statistically favors the reaction of the electrophile with benzene over the already alkylated product.
-
Data Summary: Influence of Reaction Parameters on Yield and Selectivity
| Parameter | Condition A | Condition B | Impact |
| Catalyst Type | Liquid Acids (e.g., H₂SO₄) | Solid Acids (e.g., Zeolites) | Solid acids are often easier to separate, are reusable, and can offer higher selectivity.[4] |
| Benzene:Alkene Molar Ratio | Low Excess (e.g., 5:1) | High Excess (e.g., >10:1) | A higher excess of benzene significantly suppresses the formation of polyalkylated byproducts.[4] |
| Temperature | High (>250 °C) | Optimal (e.g., 200-250 °C) | Excessively high temperatures can promote unwanted side reactions like isomerization and degradation.[4] |
Experimental Protocols & Visualizations
Protocol: General Procedure for Friedel-Crafts Alkylation with a Solid Acid Catalyst
-
Catalyst Activation: If using a solid acid catalyst like a zeolite, activate it by heating under a stream of inert gas or in a furnace at a high temperature (e.g., >200 °C) to remove adsorbed water.
-
Reaction Setup: In a suitably sized reactor, charge benzene and the alkylating agent (1-methylcyclohexanol or 1-methylcyclohexene) in the desired molar ratio (e.g., 10:1 benzene:alkylating agent).
-
Catalyst Addition: Add the activated solid acid catalyst to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the optimal temperature with vigorous stirring. The reaction can be carried out in a fixed-bed flow reactor for continuous processing.[4]
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture. If a solid catalyst was used, it can be recovered by filtration.
-
Purification: Wash the organic layer with a dilute base solution (e.g., sodium bicarbonate) and then with water to remove any remaining acid. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate). The final product can be purified by fractional distillation.[6]
Diagram 1: Synthesis Workflow
Caption: Key steps in the synthesis of this compound.
Diagram 2: Reaction Mechanism and Side Reactions
Caption: Friedel-Crafts mechanism and common byproduct pathways.
References
- Mettler Toledo.
- JoVE.
- Wikipedia. Friedel–Crafts reaction. [Link]
- Chemistry LibreTexts.
- Cutright, J. Friedel-Crafts alkylation of benzene with a superacid catalyst. Digital Commons@ETSU. (2022-05-04). [Link]
- Doc Brown's Chemistry. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. [Link]
- Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020-05-30). [Link]
- Organic Syntheses. cyclohexylbenzene. [Link]
- YouTube. Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! (2018-05-07). [Link]
- PubChem. 1-Methyl-4-(1-methylcyclohexyl)benzene. [Link]
- Chemguide. friedel-crafts reactions of benzene and methylbenzene. [Link]
- Wikipedia. Cyclohexylbenzene. [Link]
- PubChem. 1-Methyl-2-(1-methylcyclohexyl)benzene. [Link]
- Google Patents. Process for making cyclohexylbenzene - US7579511B1.
- Journal of the American Chemical Society. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. (2026-01-07). [Link]
- PubChem. This compound. [Link]
- Google Patents.
Sources
- 1. mt.com [mt.com]
- 2. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Alkylation of Benzene [jove.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. dc.etsu.edu [dc.etsu.edu]
- 5. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Characterization of byproducts in the synthesis of (1-Methylcyclohexyl)benzene
Welcome to the technical support center for the synthesis of (1-Methylcyclohexyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic process. We will delve into the mechanistic origins of common byproducts, provide robust analytical protocols for their characterization, and offer field-tested troubleshooting strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing byproduct formation in the synthesis of this compound, which is typically achieved via a Friedel-Crafts alkylation reaction.
Q1: What are the primary byproducts I should expect when synthesizing this compound?
In a typical Friedel-Crafts alkylation of benzene with an alkylating agent like 1-methylcyclohexene or 1-methylcyclohexanol under acidic conditions (e.g., AlCl₃, H₂SO₄), you should anticipate two main classes of byproducts:
-
Polysubstituted Products: These are molecules where more than one methylcyclohexyl group has been added to a single benzene ring. The most common are the di-substituted isomers, such as 1,4-dithis compound.[1][2]
-
Structural Isomers: While the tertiary carbocation (1-methylcyclohexyl) is relatively stable, minor amounts of rearranged isomers can occur depending on the reaction conditions and the purity of starting materials. Additionally, in polysubstitution products, you will find positional isomers (ortho, meta, para) on the benzene ring.[1][3]
Q2: Why is polysubstitution so common in this specific Friedel-Crafts alkylation?
This is a classic characteristic of Friedel-Crafts alkylation reactions.[4][5] The (1-methylcyclohexyl) group is an electron-donating group (EDG). Once the first group is attached to the benzene ring, it activates the ring, making it more nucleophilic and thus more reactive than the starting benzene.[6][7] This increased reactivity makes the newly formed this compound more likely to undergo a second alkylation, leading to polysubstitution.[8][9][10]
The reaction pathway is illustrated below:
Caption: Mechanism of Polysubstitution in Friedel-Crafts Alkylation.
Q3: Can the starting alkene, 1-methylcyclohexene, isomerize and lead to different byproducts?
Yes, under strong acid catalysis, double bond migration in the cyclohexene ring can occur, although it is less favored when it leads to a less stable secondary carbocation. The formation of the tertiary carbocation from 1-methylcyclohexene is generally rapid and favored. However, if your starting material contains other isomers (e.g., 3-methylcyclohexene or 4-methylcyclohexene), these will react to form a mixture of secondary and tertiary carbocations, which can then undergo hydride shifts to form the more stable 1-methylcyclohexyl cation before alkylating the benzene ring.[10][11] Impure starting materials are a primary source of unexpected isomeric byproducts.
Troubleshooting Guide
This section provides solutions to specific experimental issues you may encounter.
Problem 1: My product yield is low, and I have a large amount of a high-boiling, viscous residue.
-
Likely Cause: This is a classic sign of excessive polysubstitution. The di- and tri-alkylated benzenes have significantly higher molecular weights and boiling points, leading to the formation of a residue during distillation.
-
Troubleshooting & Solutions:
-
Adjust Stoichiometry: The most effective way to suppress polysubstitution is to use a large molar excess of benzene relative to the alkylating agent (e.g., 5:1 to 10:1 ratio). This increases the statistical probability that the electrophile will encounter a molecule of benzene rather than the more reactive mono-alkylated product.[12]
-
Control Reagent Addition: Add the alkylating agent (e.g., 1-methylcyclohexene) slowly to the benzene/catalyst mixture. This keeps the instantaneous concentration of the electrophile low, disfavoring further reaction with the product.
-
Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first, improving selectivity. Monitor the reaction progress closely by thin-layer chromatography (TLC) or gas chromatography (GC) to avoid unnecessarily long reaction times.
-
Problem 2: My GC-MS analysis shows multiple peaks with the same molecular ion (e.g., m/z 174 for C₁₃H₁₈ or m/z 258 for C₁₉H₂₈).
-
Likely Cause: You are observing structural isomers.
-
For mono-alkylated products (MW = 174.28 g/mol [13]), this could indicate rearrangements, though less common for this specific synthesis.
-
For di-alkylated products (MW ≈ 258 g/mol ), these are almost certainly the ortho, meta, and para positional isomers of dithis compound. The para isomer is often sterically favored.[9]
-
-
Troubleshooting & Solutions:
-
Confirm with Mass Spectra: While the molecular ions are the same, the fragmentation patterns of ortho, meta, and para isomers in the mass spectrometer can show subtle differences. Compare your experimental spectra with library data if available.
-
Optimize GC Separation: Isomers can often be separated by using a high-resolution capillary column (e.g., a 30-60 meter HP-5ms or DB-5 column) and a slow temperature ramp in your GC oven program.[14] This increases the interaction time with the stationary phase, allowing for better separation.
-
Definitive Structural Elucidation (NMR): For unambiguous identification, isolate the fractions corresponding to each peak (e.g., via preparative GC or careful fractional distillation) and perform ¹H and ¹³C NMR analysis. The symmetry of the aromatic signals in the NMR spectrum is a clear indicator: the para isomer will show a simpler, more symmetric pattern than the ortho or meta isomers.[15]
-
| Table 1: Common Byproducts and Key Identifiers | |||
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) |
| This compound | C₁₃H₁₈ | 174.28 | 174 |
| 1-Methyl-2-(1-methylcyclohexyl)benzene | C₁₄H₂₀ | 188.31 | 188 |
| 1-Methyl-4-(1-methylcyclohexyl)benzene | C₁₄H₂₀ | 188.31 | 188 |
| 1,4-Dithis compound | C₁₉H₂₈ | 258.48 | 258 |
| 1,2-Dithis compound | C₁₉H₂₈ | 258.48 | 258 |
Experimental Protocols & Workflows
Protocol 1: GC-MS Analysis for Byproduct Profiling
This protocol provides a starting point for the characterization of impurities in your crude reaction mixture.[16]
-
Sample Preparation: Dilute 10 µL of the crude organic layer in 1 mL of a suitable solvent (e.g., dichloromethane or hexane).
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Column: Agilent HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[14]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
GC Method:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Method:
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 amu.
-
-
Data Analysis: Identify the desired product peak. Analyze smaller peaks for expected byproduct molecular ions (e.g., m/z 258 for di-substituted products). Compare fragmentation patterns with a spectral library (e.g., NIST) for tentative identification.[17]
Analytical Workflow
The following diagram outlines a comprehensive workflow for byproduct characterization.
Caption: Workflow for Byproduct Isolation and Characterization.
References
- Brainly. (2020, October 21).
- Gauth. (n.d.). Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not with Fri [Chemistry].
- TMP Chem. (2024, February 22).
- LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 181993, this compound. PubChem.
- LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- MCC Organic Chemistry. (n.d.).
- Guidechem. (n.d.). 1-methyl-4-(1-methylcyclohexyl)benzene 14962-12-0 wiki.
- Guidechem. (n.d.). This compound 828-45-5 wiki.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10702798, 1-Methyl-4-(1-methylcyclohexyl)benzene. PubChem.
- Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide.
- Mettler Toledo. (n.d.).
- Organic Syntheses. (n.d.). Cyclohexylbenzene.
- Benchchem. (n.d.). 1-Cyclohexyl-4-methyl-benzene | 4501-36-4.
- The Journal of Organic Chemistry. (2019, August 16). Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising Byproducts from a Venerable Industrial Process.
- ResearchGate. (2025, August 10).
- Mol-Instincts. (n.d.). This compound.
- Google Patents. (n.d.). US7579511B1 - Process for making cyclohexylbenzene.
- Echemi. (2025, June 30).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14028543, 1-Methyl-2-(1-methylcyclohexyl)benzene. PubChem.
- Doc Brown's Chemistry. (n.d.). Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis.
- Chemistry Steps. (2022, January 2).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11535703, 1-Methyl-4-(4-methylcyclohexyl)benzene. PubChem.
- ResearchGate. (2025, August 6). Selective catalytic oxidation of cyclohexylbenzene to cyclohexylbenzene-1-hydroperoxide: A coproduct-free route to phenol.
- ResearchGate. (2020, February 27).
- Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2019, May 11).
- Bulletin of Environment, Pharmacology and Life Sciences. (n.d.).
- ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the....
Sources
- 1. Page loading... [guidechem.com]
- 2. 1-Methyl-4-(1-methylcyclohexyl)benzene | C14H20 | CID 10702798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-2-(1-methylcyclohexyl)benzene | C14H20 | CID 14028543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. Friedel-Crafts Alkylation [organic-chemistry.org]
- 6. brainly.com [brainly.com]
- 7. Solved: Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not with Fri [Chemistry] [gauthmath.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. This compound | C13H18 | CID 181993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. rroij.com [rroij.com]
- 17. researchgate.net [researchgate.net]
Strategies for minimizing isomer formation in (1-Methylcyclohexyl)benzene synthesis
Technical Support Center: (1-Methylcyclohexyl)benzene Synthesis
Introduction: Navigating the Challenges of Selective Alkylation
Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable building block in pharmaceutical and materials science, often synthesized via the Friedel-Crafts alkylation of benzene. While the reaction appears straightforward, achieving high selectivity for the desired tertiary alkylated product, this compound, requires careful control over reaction parameters. The primary challenge lies in suppressing the formation of structural isomers, such as (2-, 3-, and 4-methylcyclohexyl)benzene, which arise from competing reaction pathways and carbocation rearrangements.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It is designed to provide researchers, scientists, and process chemists with the foundational knowledge and practical solutions needed to minimize isomer formation and optimize synthesis protocols. We will delve into the mechanistic underpinnings of the reaction, explore the impact of reagents and conditions, and provide validated protocols to enhance selectivity and yield.
Section 1: Reaction Fundamentals & Isomer Genesis
The synthesis of this compound is a classic example of a Friedel-Crafts alkylation, an electrophilic aromatic substitution (EAS) reaction. The key to this reaction is the generation of a carbocation electrophile that subsequently attacks the electron-rich benzene ring.[1][2] The selectivity of the reaction is dictated almost entirely by the stability and fate of this carbocation.
The desired product, this compound, results from the formation of the highly stable tertiary (3°) 1-methylcyclohexyl carbocation. However, if reaction conditions or starting materials permit the formation of less stable secondary (2°) carbocations at other positions on the cyclohexane ring, these can either alkylate benzene directly to form undesired isomers or rearrange to the more stable tertiary carbocation.[3][4] Understanding how to exclusively generate and maintain the tertiary carbocation is the cornerstone of minimizing isomer formation.
Caption: Primary synthesis route via the stable tertiary carbocation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My final product is a mixture of (1-), (2-), and (3-methylcyclohexyl)benzene isomers. What is the primary cause?
Answer: The presence of secondary isomers ((2-methylcyclohexyl)benzene, etc.) strongly indicates that your reaction is proceeding, at least in part, through secondary carbocation intermediates. There are two main reasons for this:
-
Starting Material Impurity: Your alkylating agent may be contaminated with other isomers. For example, if you are using methylcyclohexene, it might be a mixture of 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene. While 3- and 4-methylcyclohexene will still form the desired tertiary carbocation upon protonation, other positional isomers of your starting material could lead to secondary carbocations.[5]
-
Carbocation Rearrangement Dynamics: If you use a starting material like a 2-methylcyclohexyl halide, it will initially form a secondary carbocation. This secondary carbocation is at a critical decision point: it can either be trapped by benzene immediately (forming the undesired secondary isomer) or undergo a 1,2-hydride shift to form the more stable tertiary carbocation before reacting (forming the desired product).[3][6]
Caption: Competing pathways leading to desired and undesired isomers.
Troubleshooting Steps:
-
Verify Starting Material Purity: Use GC-MS or NMR to confirm the isomeric purity of your alkylating agent (e.g., methylcyclohexene or methylcyclohexanol).
-
Choose a Better Precursor: Start with 1-methylcyclohexene or 1-methylcyclohexanol. These precursors are directly converted to the stable tertiary carbocation, minimizing the chance of forming secondary intermediates.[3][5]
Q2: How do reaction temperature and time affect the isomer ratio? Is this a case of kinetic vs. thermodynamic control?
Answer: Yes, temperature and reaction time are critical factors that allow you to exploit kinetic versus thermodynamic control.[7][8]
-
Kinetic Control (Low Temperature, Shorter Time): At lower temperatures (e.g., 0-10°C), reactions are less reversible. The product distribution is governed by the relative rates of competing activation energies.[9] The formation of the tertiary carbocation from 1-methylcyclohexene is extremely fast, leading to the desired this compound as the major kinetic product. Low temperatures also disfavor the energy-intensive rearrangement of any inadvertently formed secondary carbocations.
-
Thermodynamic Control (Higher Temperature, Longer Time): At higher temperatures, the alkylation reaction can become reversible. This allows the various isomers to interconvert via dealkylation-realkylation or rearrangement pathways, eventually settling at an equilibrium mixture that favors the most thermodynamically stable isomer.[10] While this compound is generally the most stable isomer due to the tertiary substitution, prolonged exposure to harsh conditions can sometimes lead to side reactions like cracking or disproportionation.
Recommendation: For maximum selectivity towards this compound, operate under kinetic control .
| Parameter | Kinetic Control | Thermodynamic Control | Recommended for Selectivity |
| Temperature | Low (e.g., 0-25°C) | High (e.g., >50°C) | Low |
| Reaction Time | Short (until completion) | Long | Short |
| Outcome | Favors the fastest-formed product | Favors the most stable product | Kinetic Control |
Q3: What is the best choice of catalyst? I've seen protocols using AlCl₃, H₂SO₄, and solid acid catalysts.
Answer: The catalyst's role is to generate the carbocation, but its acidity and nature significantly impact side reactions.
-
Strong Lewis Acids (e.g., AlCl₃): Aluminum chloride is a very powerful and common catalyst for Friedel-Crafts reactions.[1][6] However, its high activity can promote side reactions, including polyalkylation (where the product gets alkylated again) and potential rearrangements if conditions are not carefully controlled. It must be used in anhydrous conditions.
-
Strong Brønsted Acids (e.g., H₂SO₄, HF): Concentrated sulfuric acid is also highly effective and often used for alkylations with alkenes or alcohols.[11][12] It is cost-effective and efficient. However, it can lead to sulfonation as a side reaction and requires careful workup. Hydrogen fluoride (HF) is also used but requires specialized equipment due to its hazardous nature.[5]
-
Solid Acid Catalysts (e.g., Zeolites, Nafion): Catalysts like H-USY or MCM-22 zeolites are increasingly used, especially in industrial settings.[13][14] They offer several advantages: they are easily separated from the reaction mixture (recyclable), can be tuned for selectivity, and often operate under milder conditions, reducing waste and side products.
Recommendation: For lab-scale synthesis aiming for high selectivity, concentrated sulfuric acid is often the best starting point due to its efficacy and control when used at low temperatures. If rearrangement remains an issue, exploring a milder Lewis acid or a nitromethane complex (e.g., AlCl₃/CH₃NO₂) could be beneficial.[11]
Q4: I am observing significant amounts of dicyclohexylbenzene and other polyalkylated products. How can I avoid this?
Answer: Polyalkylation occurs because the product, this compound, is more reactive to electrophilic substitution than the starting material, benzene.[4][15] The alkyl group activates the aromatic ring, making it a better nucleophile for attacking another carbocation.
The most effective strategy to prevent polyalkylation is to use a large excess of the aromatic substrate (benzene). By Le Châtelier's principle, a high concentration of benzene increases the probability that the carbocation will react with a benzene molecule rather than an already-alkylated product molecule.
Troubleshooting Flowchart for Synthesis Optimization
Caption: A decision tree for troubleshooting isomer formation.
Section 3: Recommended Experimental Protocol
This protocol is designed to maximize the yield of this compound by operating under kinetic control using 1-methylcyclohexene as the alkylating agent.
Materials:
-
Benzene (anhydrous, >99.8%)
-
1-Methylcyclohexene (>99% purity)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add benzene (5 molar equivalents).
-
Cooling: Begin stirring and cool the flask in an ice-water bath to maintain an internal temperature of 5-10°C.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 molar equivalents relative to the alkene) to the stirring benzene. Maintain the temperature below 10°C.
-
Alkene Addition: Add 1-methylcyclohexene (1 molar equivalent) to the dropping funnel. Add it dropwise to the benzene-acid mixture over 60-90 minutes. It is crucial to maintain the internal temperature between 5-10°C throughout the addition.[12]
-
Reaction: After the addition is complete, continue stirring the mixture at 5-10°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Carefully pour the reaction mixture over crushed ice. Transfer the entire mixture to a separatory funnel.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Cold water (2x)
-
5% Sodium Bicarbonate solution (2x, to neutralize residual acid)
-
Brine (1x)
-
-
-
Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene via rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
-
Characterization: Confirm product identity and purity (>98%) using GC-MS and ¹H/¹³C NMR spectroscopy.
References
- Chemistry Steps. (2022).
- Chegg. (2021). In the acid catalyzed aromatic alkylation involving 1 methylcyclohexene and benzene. [Link]
- Journal of Chemical Education. (1989).
- YouTube. (2017).
- Doc Brown's Chemistry. (n.d.).
- YouTube. (2022). What Makes Friedel-Crafts Reactions So Tricky?. [Link]
- ResearchGate. (2018).
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
- Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Chad's Prep. (n.d.).
- Chemguide. (n.d.). The alkylation of benzene - electrophilic substitution. [Link]
- Google Patents. (2009). Process for making cyclohexylbenzene.
- Chemistry LibreTexts. (2023).
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]
- Journal of the American Chemical Society. (1948). Isomerization Accompanying Alkylation. V.1 Reaction of 4-Methylcyclohexene with Benzene in the Presence of Hydrogen Fluoride. [Link]
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- ResearchGate. (2006). Modern-Friedel-Crafts-Chemistry-part-27-Alkylation-of-Benzene-with-1-Benzyl-and-1-Phenylcyclohexanols.... [Link]
- MCC Organic Chemistry. (n.d.).
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
- Mettler Toledo. (n.d.).
- Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. [Link]
- Organic Syntheses. (n.d.). Cyclohexylbenzene. [Link]
- PubChem. (n.d.). This compound. [Link]
- ResearchGate. (2006). Modern Friedel – Crafts Chemistry part 27 Alkylation of Benzene with 1-Benzyl-, and 1-Phenylcyclohexanols.... [Link]
- ResearchGate. (2025).
- ResearchGate. (2018). Aromatization and isomerization of methylcyclohexane over Ni catalysts supported on different supports. [Link]
- National Institutes of Health. (2018).
- Google Patents. (2019). A kind of method that catalytic distillation device prepares cyclohexyl benzene.
- Learnbin. (2025).
- PubChem. (n.d.). (2-Methylcyclohexyl)benzene. [Link]
- PubChem. (n.d.). [(1S,3S)-3-methylcyclohexyl]benzene. [Link]
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- PubChem. (n.d.). (3-Methylcyclohexyl)benzene. [Link]
- ResearchGate. (2025).
- YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism. [Link]
- PubChem. (n.d.). 1-Methyl-4-(1-methylcyclohexyl)benzene. [Link]
- ResearchGate. (2016). Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. jackwestin.com [jackwestin.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. US7579511B1 - Process for making cyclohexylbenzene - Google Patents [patents.google.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Effect of temperature on the selectivity of (1-Methylcyclohexyl)benzene synthesis
Welcome to the technical support center for the synthesis of (1-Methylcyclohexyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this Friedel-Crafts alkylation. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize the selectivity for the desired tertiary product, and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and catalysts for the synthesis of this compound?
A1: The synthesis of this compound is a classic Friedel-Crafts alkylation reaction. The most common electrophilic precursors for the 1-methylcyclohexyl carbocation are 1-methylcyclohexanol or 1-methylcyclohexene. Benzene serves as the nucleophile. The reaction requires a strong acid catalyst to facilitate the formation of the carbocation. Commonly used catalysts include:
-
Brønsted acids: Concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄).
-
Lewis acids: Aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃).
The choice of catalyst can influence the reaction rate and, to some extent, the product distribution. For instance, sulfuric acid is a strong dehydrating agent, making it suitable for starting from 1-methylcyclohexanol.
Q2: I am observing significant amounts of side products, specifically other isomers of methylcyclohexylbenzene. What is causing this lack of selectivity?
A2: The formation of isomeric side products, such as (2-methylcyclohexyl)benzene, (3-methylcyclohexyl)benzene, and (4-methylcyclohexyl)benzene, is a well-known challenge in this synthesis and is primarily due to carbocation rearrangements.[1] The desired product, this compound, arises from the tertiary 1-methylcyclohexyl cation. However, under certain conditions, this cation can undergo rearrangement, or secondary carbocations can form from the starting material (e.g., from isomeric methylcyclohexenes) and then react with benzene.
The stability of carbocations follows the order: tertiary > secondary > primary. While the tertiary 1-methylcyclohexyl cation is relatively stable, the reaction conditions, particularly temperature, can provide sufficient energy for rearrangements to occur.[2][3]
Q3: How does reaction temperature specifically affect the selectivity of the synthesis?
A3: Temperature is a critical parameter for controlling the selectivity of this reaction. In general, for Friedel-Crafts alkylations, lower temperatures favor the product of kinetic control, while higher temperatures can lead to a product distribution more reflective of thermodynamic control.
-
Low Temperatures (e.g., 0-10°C): At lower temperatures, the reaction is under kinetic control. This means the product that is formed fastest is the major product. The formation of the tertiary 1-methylcyclohexyl carbocation is generally favored, leading to a higher selectivity for this compound. Lower temperatures also disfavor carbocation rearrangements, which require a certain activation energy. An established procedure for a similar reaction, the synthesis of cyclohexylbenzene, maintains a temperature between 5° and 10°C to achieve good yields.[4]
-
Higher Temperatures (e.g., >25°C): At elevated temperatures, the system may approach thermodynamic equilibrium.[5] This can lead to the formation of more stable, rearranged products. While the tertiary carbocation is the most stable, intermolecular and intramolecular hydride shifts can occur, leading to a mixture of secondary carbocations that then alkylate the benzene ring. In some Friedel-Crafts alkylations, the product isomer distribution is highly dependent on the reaction temperature.[5][6]
The following table summarizes the expected trend of temperature's effect on selectivity:
| Temperature Range | Expected Selectivity for this compound | Rationale |
| Low (0-10°C) | High | Kinetic control, favors the formation of the more stable tertiary carbocation and minimizes rearrangements. |
| Moderate (10-25°C) | Moderate to High | A transition range where some rearrangement may begin to occur. |
| High (>25°C) | Low to Moderate | Thermodynamic control, increased likelihood of carbocation rearrangements leading to a mixture of isomers.[1][6] |
Troubleshooting Guide
Problem 1: Low yield of the desired this compound product.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Catalyst Activity | Ensure the catalyst is fresh and anhydrous, particularly for Lewis acids like AlCl₃. | Lewis acid catalysts are deactivated by moisture. |
| Poor Mixing | Increase the stirring rate to ensure proper mixing of the reactants, especially in a biphasic system (if applicable). | Efficient mixing increases the interfacial area between reactants, enhancing the reaction rate. |
| Reaction Temperature is Too Low | While low temperatures favor selectivity, a temperature that is too low may result in a very slow reaction rate. Gradually increase the temperature in small increments (e.g., 5°C) to find the optimal balance between rate and selectivity. | Chemical reactions have an activation energy barrier that must be overcome. Increasing the temperature provides more kinetic energy to the molecules. |
| Precursor Volatility | If using 1-methylcyclohexene, ensure the reaction is conducted in a closed system or under reflux to prevent the loss of this volatile reactant. | Loss of a key reactant will naturally lead to a lower yield of the product. |
Problem 2: The primary product is a mixture of methylcyclohexylbenzene isomers.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Reaction Temperature is Too High | Perform the reaction at a lower temperature, ideally between 0-10°C.[4] | Lowering the temperature suppresses carbocation rearrangements, which are responsible for the formation of isomeric products.[2][3] |
| Use of a Less Stable Carbocation Precursor | If using a mixture of methylcyclohexene isomers, purify the 1-methylcyclohexene isomer before the reaction. | Other isomers will initially form less stable secondary carbocations, which will readily rearrange. |
| Catalyst Choice | Consider using a milder catalyst or a different acid system that may favor the desired reaction pathway. | The nature of the counter-ion in the carbocation-catalyst complex can influence the propensity for rearrangement. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Methylcyclohexanol
Materials:
-
1-Methylcyclohexanol
-
Benzene (dried)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 100 mL of benzene.
-
Cool the flask in an ice bath to 5°C.
-
Slowly add 20 mL of concentrated sulfuric acid to the stirred benzene, ensuring the temperature does not exceed 10°C.
-
Once the acid has been added and the temperature is stable at 5°C, add 25 g of 1-methylcyclohexanol dropwise from the dropping funnel over a period of 1 hour. Maintain the reaction temperature between 5-10°C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution and then with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess benzene by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizing the Reaction and Troubleshooting
Reaction Mechanism
Caption: Formation of the tertiary carbocation and subsequent electrophilic attack on benzene.
Temperature Effect on Selectivity
Caption: Influence of temperature on the reaction pathway and product selectivity.
References
- Friedman, B. S., & Morritz, F. L. (1956). Alkylation of Benzene and Homologs with Methylcyclohexenes. Journal of the American Chemical Society, 78(9), 2000-2003. [Link]
- Chemistry Steps. (2022).
- Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. [Link]
- Corson, B. B., & Ipatieff, V. N. (1939). Cyclohexylbenzene. Organic Syntheses, 19, 36. [Link]
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
Removal of unreacted starting materials from (1-Methylcyclohexyl)benzene product
<content>
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the removal of unreacted starting materials from the (1-Methylcyclohexyl)benzene product. The synthesis, typically a Friedel-Crafts alkylation of benzene with methylcyclohexene or methylcyclohexanol using an acid catalyst like sulfuric acid, often results in a product contaminated with residual reactants.[1] This guide offers practical, experience-driven solutions to common purification challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove?
A1: The primary contaminants are typically unreacted benzene and either 1-methylcyclohexene or 1-methylcyclohexanol, depending on your chosen synthetic route. Residual acid catalyst (e.g., sulfuric acid) must also be neutralized and removed.
Q2: Why is fractional distillation a common first step for purification?
A2: Fractional distillation is effective due to the significant difference in boiling points between the starting materials and the desired product. This allows for the selective removal of the more volatile components.
Q3: Can I use a simple distillation instead of fractional distillation?
A3: While a simple distillation can remove the bulk of highly volatile starting materials, it is generally insufficient for achieving high purity, especially when boiling points are relatively close. Fractional distillation provides the necessary theoretical plates for a more precise separation.
Q4: When should I consider using column chromatography?
A4: Column chromatography is an excellent secondary purification step after initial distillation, or when distillation is impractical. It is particularly useful for removing non-volatile impurities and separating isomers that may have formed during the reaction.[2][3][4]
Q5: Are there any specific safety precautions I should take?
A5: Yes. Benzene is a known carcinogen and is highly flammable.[5][6][7][8][9] Sulfuric acid is extremely corrosive.[10][11][12][13][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Residual Benzene Detected in the Final Product
Cause: Incomplete removal during the initial purification steps. Due to its volatility, even small amounts of benzene can be challenging to eliminate completely.
Solution:
Protocol 1: Optimized Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column of at least 30 cm. Ensure all joints are properly sealed.
-
Heating: Use a heating mantle with a stirrer for uniform heating. Slowly increase the temperature to just above the boiling point of benzene (80.1°C).[15][16][17][18]
-
Fraction Collection: Carefully collect the benzene fraction. The temperature at the distillation head should remain stable at the boiling point of benzene. A sudden temperature drop indicates that the benzene has been mostly removed.
-
Product Distillation: Increase the temperature to distill the this compound product at its boiling point (approximately 248.6°C).[19]
Protocol 2: Azeotropic Removal of Benzene Traces
For trace amounts of benzene that are difficult to remove by standard distillation, an azeotropic distillation can be effective.
-
Solvent Addition: Add a solvent that forms a low-boiling azeotrope with benzene, such as ethanol.
-
Distillation: Perform a fractional distillation to remove the benzene-ethanol azeotrope.
-
Solvent Removal: The added solvent can then be removed by a subsequent simple distillation or by washing with water, followed by drying of the organic layer.
Issue 2: Incomplete Separation After Liquid-Liquid Extraction
Cause: Formation of an emulsion or insufficient partitioning of the impurities into the aqueous phase. Benzene's slight miscibility with water can sometimes contribute to emulsion formation.[20]
Solution:
Protocol 3: Effective Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquids.[21][22][23]
-
Quenching: After the reaction is complete, carefully quench the reaction mixture by slowly adding it to ice-cold water.
-
Neutralization: Neutralize the acidic catalyst by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to break up any emulsions and remove excess water.
-
Separation: Allow the layers to separate fully in a separatory funnel. If an emulsion persists, let the mixture stand for an extended period or add a small amount of brine.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate, then filter.
Issue 3: Presence of Isomeric Byproducts
Cause: Friedel-Crafts alkylations can sometimes lead to the formation of isomeric products, which may have boiling points close to the desired this compound.
Solution:
Protocol 4: Column Chromatography for High Purity
Column chromatography is a powerful technique for separating mixtures of compounds.[3] For non-polar aromatic hydrocarbons, silica gel or alumina are common stationary phases.[2][4]
-
Column Packing: Pack a glass column with silica gel or alumina as the stationary phase, using a non-polar solvent like hexane as the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent. The less polar this compound will travel down the column faster than more polar impurities.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
III. Data and Diagrams
Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Benzene | C₆H₆ | 78.11 | 80.1[15][16][17][18] |
| 1-Methylcyclohexene | C₇H₁₂ | 96.17 | 110[24][25][26][27] |
| This compound | C₁₃H₁₈ | 174.28 | 248.6[19] |
Experimental Workflow for Purification
Caption: General purification workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for product purification.
IV. References
-
1-Methylcyclohexene - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Benzene - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2022). Environmental Science and Pollution Research.
-
Mathews, R. G., Torres, J., & Schwartz, R. D. (n.d.). Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC. Journal of Chromatographic Science.
-
What Is the Boiling Point of Benzene - Oreate AI Blog. (2025, December 4). Oreate AI.
-
Sulfuric acid - SAFETY DATA SHEET. (2024, September 6). MilliporeSigma.
-
Sulphuric Acid Safety Data Sheet. (2018, December 7). NorFalco.
-
Sulfuric acid - SAFETY DATA SHEET. (2009, June 23). Fisher Scientific.
-
1-methylcyclohexene. (n.d.). Stenutz. Retrieved January 4, 2026, from [Link]
-
Material Safety Data Sheet: Sulfuric Acid. (2015, February 2). GFS Chemicals.
-
Table 1, Properties of Benzene - 15th Report on Carcinogens. (2021, December 21). National Toxicology Program.
-
SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w. (2022, February 24). SEASTAR CHEMICALS.
-
Safety Data Sheet: Benzene. (n.d.). Carl ROTH. Retrieved January 4, 2026, from [Link]
-
Safety Data Sheet: benzene. (n.d.). Rosneft Deutschland. Retrieved January 4, 2026, from [Link]
-
Safety Data Sheet - Benzene. (2021, September 23). Chevron Phillips Chemical.
-
Safety Data Sheet - Benzene. (n.d.). Carl ROTH. Retrieved January 4, 2026, from [Link]
-
Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex.
-
Cyclohexene, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]
-
Benzene. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]
-
Why does benzene have a higher boiling point than inorganic benzene? (2018, July 22). Quora.
-
Cyclohexene, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]
-
(PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2022, July 31). ResearchGate.
-
Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Sieving Out Benzene Impurities from Cyclohexane. (2024, December 6). ChemistryViews.
-
Remove Sticky Reagents. (n.d.). University of Rochester. Retrieved January 4, 2026, from [Link]
-
Liquid–liquid extraction - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
cyclohexylbenzene. (n.d.). Organic Syntheses. Retrieved January 4, 2026, from [Link]
-
Method for removing unreacted electrophiles from a reaction mixture. (1997, May 27). Google Patents.
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex.
-
Process for benzene removal from gasoline. (2012, March 27). Google Patents.
-
2.3: LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts.
-
Selective Extraction of Benzene from Benzene–Cyclohexane Mixture using 1-Ethyl-3-Methylimidazolium Tetrafluoroborate I. (n.d.). AIP Publishing. Retrieved January 4, 2026, from [Link]
-
Chemical Properties of Benzene, (1-methylhexyl)- (CAS 2132-84-5). (n.d.). Cheméo. Retrieved January 4, 2026, from [Link]
-
1-Methyl-4-(1-methylcyclohexyl)benzene. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
-
Synthesis of 1-Methylcyclohexene: A Practical Laboratory Guide. (2025, June 30). Echemi.
-
-
Synthesis of 1-Methylcyclohexene from Cyclohexene. (n.d.). Organic Chemistry Tutor. Retrieved January 4, 2026, from [Link]
-
-
Removal of benzene from wastewater via Fenton pre-treatment followed by enzyme catalyzed polymerization. (2011). Water Science and Technology.
-
The Separation of Benzene and N-Octane by Liquid-Liquid Extraction with DMF/Thiocyanate Salts. (2025, August 6). ResearchGate.
-
Benzene, (1-methylhexyl)-. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. cup.edu.cn [cup.edu.cn]
- 3. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. carlroth.com [carlroth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. rosneft.de [rosneft.de]
- 8. cpchem.com [cpchem.com]
- 9. carlroth.com [carlroth.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. teck.com [teck.com]
- 12. fishersci.com [fishersci.com]
- 13. health.state.mn.us [health.state.mn.us]
- 14. seastarchemicals.com [seastarchemicals.com]
- 15. Benzene - Wikipedia [en.wikipedia.org]
- 16. What Is the Boiling Point of Benzene - Oreate AI Blog [oreateai.com]
- 17. Table 1, Properties of Benzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Benzene [webbook.nist.gov]
- 19. Page loading... [guidechem.com]
- 20. chem.rochester.edu [chem.rochester.edu]
- 21. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 22. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. 1-methylcyclohexene [stenutz.eu]
- 25. 1-Methyl-1-cyclohexene, 97%, stabilized 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 26. Cyclohexene, 1-methyl- [webbook.nist.gov]
- 27. Cyclohexene, 1-methyl- [webbook.nist.gov]
Technical Support Center: Catalyst Deactivation and Regeneration in (1-Methylcyclohexyl)benzene Synthesis
Welcome to the technical support center for the synthesis of (1-Methylcyclohexyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation and to provide proven methods for catalyst regeneration. Our goal is to empower you with the knowledge to optimize your catalytic processes, enhance catalyst longevity, and ensure the reproducibility of your synthesis.
Introduction to this compound Synthesis and Catalysis
The synthesis of this compound is a classic example of a Friedel-Crafts alkylation reaction, where benzene is alkylated with 1-methylcyclohexene in the presence of a solid acid catalyst. Zeolites, such as those from the ZSM-5, Beta, Y, and MCM-22 families, are widely employed due to their high acidity, shape selectivity, and thermal stability.[1][2][3] However, like all catalytic processes, the efficiency of this compound synthesis is often hampered by catalyst deactivation, which can significantly impact yield, selectivity, and overall process economics. Understanding the mechanisms of deactivation and the methods for regeneration is paramount for sustainable and efficient production.
Troubleshooting Guide: Common Issues in Catalyst Performance
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: I'm observing a significant drop in conversion rate over a short period. What is the likely cause and how can I fix it?
A1: A rapid decrease in conversion is most commonly attributed to coke formation on the catalyst surface and within its pores.[4] Coke consists of heavy, carbonaceous deposits that physically block the active sites and hinder reactant access.[4]
-
Causality: In the alkylation of benzene with 1-methylcyclohexene, side reactions such as oligomerization of the olefin, polyalkylation of the benzene ring, and other condensation reactions lead to the formation of large, complex hydrocarbon molecules. These molecules can become strongly adsorbed onto the acid sites and subsequently polymerize to form coke. The rate of coking is often accelerated by high reaction temperatures and a low benzene-to-olefin ratio.[4]
-
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Increase Benzene-to-Olefin Ratio: A higher molar ratio of benzene to 1-methylcyclohexene can reduce olefin oligomerization, a primary pathway for coke formation.[4]
-
Optimize Temperature: While higher temperatures increase reaction rates, they also accelerate coking. Experiment with slightly lower temperatures to find a balance between activity and catalyst stability.
-
-
Catalyst Regeneration: If deactivation has already occurred, the catalyst will need to be regenerated. The most common method is calcination to burn off the coke deposits. (See detailed protocol below).
-
Feed Purity Check: Ensure your benzene and 1-methylcyclohexene feedstocks are free from impurities that can act as coke precursors.
-
Q2: My product selectivity is shifting, with an increase in undesired byproducts. What could be the reason?
A2: A change in selectivity can be due to several factors, including partial catalyst deactivation, changes in the nature of the active sites, or the presence of impurities.
-
Causality:
-
Partial Coking: Initial coke deposition may selectively block certain types of active sites, leading to a change in the reaction pathway and the formation of different isomers or poly-alkylated products.
-
Dealumination: Under hydrothermal conditions, which can occur during the reaction or regeneration, aluminum can be removed from the zeolite framework.[5] This process, known as dealumination, can alter the acidity of the catalyst, affecting its selectivity.[6]
-
Feed Impurities: The presence of contaminants in the feedstock can poison specific active sites, leading to altered selectivity.
-
-
Troubleshooting Steps:
-
Catalyst Characterization: Analyze the fresh and spent catalyst to check for changes in acidity (e.g., via ammonia temperature-programmed desorption, NH3-TPD) and structure (e.g., via X-ray diffraction, XRD).
-
Controlled Regeneration: Implement a carefully controlled regeneration protocol to restore the catalyst's original properties. Overly harsh regeneration conditions can exacerbate dealumination.
-
Feed Analysis: Analyze your feedstock for potential poisons such as sulfur or nitrogen compounds.
-
Q3: The catalyst appears to be losing activity after each regeneration cycle. Why is this happening?
A3: A gradual loss of activity after multiple regeneration cycles often points to irreversible changes in the catalyst structure or composition.
-
Causality:
-
Hydrothermal Damage during Regeneration: The combustion of coke during calcination produces water. At high temperatures, this steam can lead to irreversible dealumination of the zeolite framework, reducing the number of active Brønsted acid sites.[5]
-
Sintering of Active Metals (if applicable): If you are using a metal-modified zeolite, the high temperatures of regeneration can cause the metal particles to sinter or agglomerate, reducing the active metal surface area.
-
Incomplete Regeneration: Some forms of "hard coke" may be very difficult to remove under standard regeneration conditions, leading to a cumulative loss of active sites over time.
-
-
Troubleshooting Steps:
-
Optimize Regeneration Protocol:
-
Lower Oxygen Concentration: Use a diluted air stream (e.g., with nitrogen) during calcination to control the exotherm from coke combustion and minimize localized overheating.
-
Controlled Temperature Ramp: Employ a slow, controlled temperature ramp during calcination to prevent rapid steam generation.
-
-
Acid Washing: In some cases, a mild acid wash can help to remove extra-framework aluminum species that may have formed during dealumination, potentially restoring some activity.[7]
-
Solvent Washing Pre-treatment: Before calcination, washing the catalyst with a suitable solvent can remove soluble organic species, reducing the total amount of coke that needs to be burned off and thus lessening the severity of the required calcination.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst deactivation in this compound synthesis?
A1: The primary and most rapid deactivation mechanism is coke formation . This occurs through a series of complex reactions including:
-
Oligomerization of 1-methylcyclohexene: The olefin reactant can polymerize on the acid sites to form larger molecules.
-
Polyalkylation of benzene: The desired product, this compound, can undergo further alkylation, leading to heavier, less volatile compounds.
-
Condensation and Dehydrogenation: A series of condensation and dehydrogenation reactions of adsorbed species leads to the formation of polyaromatic hydrocarbons, which are the main constituents of coke.
These coke deposits block the micropores of the zeolite, preventing reactant molecules from reaching the active acid sites within the catalyst structure.
Q2: What are the main types of catalyst poisons I should be concerned about?
A2: While coking is the most common issue, catalyst poisons in the feedstock can also lead to deactivation. The most common poisons for zeolite catalysts in alkylation reactions are:
-
Nitrogen Compounds: Basic nitrogen-containing compounds can neutralize the Brønsted acid sites of the zeolite, rendering them inactive.
-
Sulfur Compounds: Sulfur-containing molecules can also adsorb strongly to the active sites and lead to deactivation.
-
Water: While a reactant in some zeolite-catalyzed reactions, excess water in the feedstock can lead to hydrothermal degradation of the catalyst, especially at elevated temperatures.[9]
Q3: Can I regenerate my deactivated catalyst? What are the common methods?
A3: Yes, in most cases, deactivated zeolite catalysts can be regenerated. The two most common and effective methods are:
-
Calcination (Thermal Regeneration): This involves burning off the coke deposits in the presence of an oxidizing agent, typically air. The temperature, heating rate, and oxygen concentration must be carefully controlled to avoid damaging the zeolite structure.[10]
-
Solvent Washing: This method is often used as a pre-treatment before calcination or for catalysts deactivated by strongly adsorbed but not yet polymerized species. The catalyst is washed with a suitable solvent to dissolve and remove these compounds.
Experimental Protocols
Protocol 1: Catalyst Regeneration via Calcination
This protocol describes a general procedure for the oxidative regeneration of a coked zeolite catalyst.
Materials:
-
Deactivated zeolite catalyst
-
Tube furnace with temperature controller
-
Quartz or ceramic reactor tube
-
Source of dry, compressed air and nitrogen
-
Gas flow controllers
Procedure:
-
Loading the Catalyst: Carefully load the deactivated catalyst into the reactor tube.
-
Purging: Purge the reactor with a stream of inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any residual hydrocarbons.
-
Initial Heating: While maintaining the nitrogen flow, heat the reactor to 150°C at a ramp rate of 5°C/min and hold for 1 hour to desorb any physisorbed water and volatile organics.
-
Controlled Oxidation:
-
Gradually introduce a diluted air stream (e.g., 5% O₂ in N₂) into the reactor at a total flow rate of 100 mL/min.
-
Increase the temperature to 500-550°C at a slow ramp rate of 2-3°C/min. This slow ramp is crucial to prevent a rapid temperature rise due to the exothermic combustion of coke, which can cause hydrothermal damage to the zeolite.[5]
-
Hold at the final temperature for 4-6 hours, or until the exit gas stream shows no more CO₂ (as monitored by a gas analyzer, if available).
-
-
Final Purge and Cool-down:
-
Switch the gas flow back to pure nitrogen.
-
Cool the reactor down to room temperature under the nitrogen atmosphere.
-
-
Storage: Once at room temperature, the regenerated catalyst can be carefully unloaded and should be stored in a desiccator to prevent moisture adsorption.
Protocol 2: Catalyst Regeneration via Solvent Washing
This protocol is a useful pre-treatment to reduce the coke load before calcination.
Materials:
-
Deactivated zeolite catalyst
-
Soxhlet extraction apparatus or a stirred vessel
-
Suitable solvent (e.g., toluene, xylene, or a similar aromatic solvent)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Solvent Selection: Choose a solvent that can effectively dissolve the likely coke precursors and byproducts. Aromatic solvents like toluene are often effective.
-
Washing:
-
Soxhlet Extraction (Recommended): Place the deactivated catalyst in a thimble in a Soxhlet extractor and reflux the solvent for 6-12 hours.
-
Stirred Vessel: Alternatively, stir the catalyst in the solvent at a slightly elevated temperature (e.g., 60-80°C) for several hours. Repeat with fresh solvent if necessary.
-
-
Filtration: Separate the catalyst from the solvent by filtration.
-
Drying: Dry the washed catalyst in an oven at 110-120°C for at least 4 hours to remove any residual solvent.
-
Further Regeneration: The solvent-washed and dried catalyst can then be subjected to the calcination protocol described above for complete regeneration.
Data Presentation
Table 1: Typical Impact of Regeneration on Catalyst Performance
| Parameter | Fresh Catalyst | Deactivated Catalyst | Regenerated Catalyst (Calcination) |
| 1-Methylcyclohexene Conversion (%) | >95% | <40% | >90% |
| This compound Selectivity (%) | >98% | ~95% | >97% |
| Surface Area (m²/g) | 350-450 | 150-200 | 320-420 |
| Micropore Volume (cm³/g) | 0.15-0.20 | <0.05 | 0.13-0.18 |
Note: These are representative values and will vary depending on the specific catalyst, reaction conditions, and extent of deactivation.
Visualizations
Catalyst Deactivation Pathways
Caption: Primary pathways leading to catalyst deactivation.
Catalyst Regeneration Workflow
Caption: A typical workflow for catalyst regeneration.
References
- Al-Dalama, K. (2006).
- Beyer, H. K. (2002). Dealumination Techniques for Zeolites.
- Corma, A., & Martínez, A. (1997). Zeolite based catalysts for linear alkylbenzene production: Dehydrogenation of long chain alkanes and benzene alkylation.
- Guisnet, M. (2011). Deactivation and regeneration of zeolite catalysts.
- Jong, S. J., et al. (1998). On the Regeneration of Coked H-ZSM-5 Catalysts.
- van der Bij, H. E., & Weckhuysen, B. M. (2015). Evidence of Preferential Aluminum Site Loss during Reaction-Induced Dealumination. Journal of the American Chemical Society, 137(34), 10938–10941.
- Li, S., et al. (2020). Effect of acid strength on the formation mechanism of tertiary butyl carbocation in initial C4 alkylation reaction over H-BEA zeolite: A density functional theory study.
- Manza, I. A., et al. (1986). Regeneration of zeolite catalysts of isobutane alkylation with butenes. Journal of Applied Chemistry of the USSR, 59(6), 1239-1242.
- Meng, X., et al. (2020). Effect of dealumination of HZSM-5 by acid treatment on catalytic properties in non-hydrocracking of diesel. Fuel, 263, 116747.
- Moustafa, T., et al. (2003). Characterization of coke deposited from cracking of benzene over USY zeolite catalyst.
- Najar, H., Zina, M. S., & Ghorbel, A. (2010). Dealumination of zeolites: A review. Materials Science and Engineering: B, 172(2), 111-120.
- Park, J. W., & You, S. S. (2014). Effects of dealumination and desilication of H-ZSM-5 on xylose dehydration.
- Saxena, S. K., et al. (2017). Effect of zeolite pore morphology on solvent-less alkylation of benzene with 1-hexene.
- Soutelo-Maria, A., et al. (2021). Catalyst Deactivation and Regeneration.
- Velichkina, L. M., et al. (2021). Mild Dealumination of H-ZSM-5 Zeolite for Enhanced Conversion of Glucose into 5-Hydroxymethylfurfural in a Biphasic Solvent System. Molecules, 26(11), 3381.
- van der Bij, H. E., & Weckhuysen, B. M. (2014). Recent progress in the improvement of hydrothermal stability of zeolites. Chemical Science, 5(1), 25-36.
- Wang, L., et al. (2021). Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization.
- Xing, S., et al. (2024). Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks.
- Yang, W., et al. (2020). Interconnected Hierarchical ZSM-5 with Tunable Acidity Prepared by a Dealumination-Realumination Process: A Superior MTP Catalyst.
- Yadav, G. D., & Kumar, P. (2005). Alkylation of phenol with cyclohexene over solid acids: Insight in selectivity of O- Versus C-alkylation.
- Zhang, S., et al. (1996). Liquid-phase alkylation of benzene with cyclohexene over SiO2-grafted AlCl3 catalyst and accelerating effect of ultrasonic vibration.
- Al-Sultani, S. H., Al-Shathr, A., & Al-Zaidi, B. Y. (2024). Aromatics Alkylated with Olefins Utilizing Zeolites as Heterogeneous Catalysts: A Review. Reactions, 5(4), 896-921.
- Horňáček, M., et al. (2010). Alkylation of benzene with 1-alkenes over beta zeolite in liquid phase.
- Jia, Y., et al. (2025). Enhanced benzene alkylation via cyclohexene activation regulated by grafted sulfonic groups. Fuel, 397, 135414.
- Radwan, A. B., et al. (2000). Characterization of coke deposited from cracking of benzene over USY zeolite catalyst.
- Sridevi, U., et al. (2001). Gas phase alkylation of benzene with isopropanol over Hβ zeolite.
- Wang, Y., et al. (2012). Alkylation of benzene with 1-dodecene over faujasite-type zeolites.
- Weckhuysen, B. M., & Schoonheydt, R. A. (1999). Coke formation on zeolite catalysts.
Sources
- 1. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 2. researchgate.net [researchgate.net]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstoc ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00787E [pubs.rsc.org]
- 9. Deactivation by Coking and Regeneration of Zeolite Catalysts for Benzene-to-Phenol Oxidation | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]
- 10. WO2004080591A1 - A method for the regeneration of zeolite catalysts - Google Patents [patents.google.com]
Optimizing reaction time for the complete conversion to (1-Methylcyclohexyl)benzene
Welcome to the dedicated technical support center for the synthesis of (1-methylcyclohexyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of this target molecule. As your partner in scientific advancement, we aim to equip you with the necessary insights to overcome common experimental hurdles and optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution involves the reaction of benzene with a suitable alkylating agent, such as 1-methylcyclohexanol, 1-methylcyclohexene, or a 1-methylcyclohexyl halide, in the presence of a Lewis acid or protic acid catalyst. The reaction proceeds through the formation of a tertiary carbocation, the 1-methylcyclohexyl cation, which is then attacked by the nucleophilic benzene ring. While theoretically straightforward, achieving high yield and purity with complete conversion requires careful control over reaction parameters.
This guide will address the common challenges encountered during this synthesis, providing logical, evidence-based solutions to streamline your experimental workflow.
Troubleshooting Guide: From Incomplete Reactions to Impure Products
This section is structured to address specific problems you may encounter during the synthesis of this compound. Each issue is followed by a detailed analysis of potential causes and actionable solutions.
Problem 1: Incomplete or No Conversion to this compound
You've set up your reaction, but upon analysis (e.g., TLC, GC-MS), you observe a significant amount of unreacted benzene and starting alkylating agent.
Possible Causes & Solutions:
-
Inactive Catalyst: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any trace of water in your reagents or glassware will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents. It is crucial to handle the catalyst in a glovebox or under a positive pressure of inert gas.
-
-
Insufficient Catalyst Loading: In Friedel-Crafts alkylations, the product can form a complex with the Lewis acid, effectively sequestering the catalyst.
-
Solution: While catalytic amounts are sometimes sufficient, stoichiometric or even excess amounts of the Lewis acid may be necessary to drive the reaction to completion.[2] A good starting point is 1.1 to 1.5 equivalents of the catalyst relative to the alkylating agent.
-
-
Low Reaction Temperature: The activation energy for the Friedel-Crafts alkylation may not be overcome at lower temperatures.
-
Solution: Gradually and carefully increase the reaction temperature while monitoring the progress by TLC or GC. Be cautious, as excessive heat can promote side reactions.
-
-
Poor Quality of Starting Materials: Impurities in benzene or the alkylating agent can interfere with the reaction.
-
Solution: Use freshly distilled benzene and ensure the purity of your 1-methylcyclohexanol or 1-methylcyclohexene.
-
Problem 2: Low Yield of this compound with Formation of Byproducts
Your reaction proceeds, but the yield of the desired product is disappointingly low, and you observe the presence of other compounds in your crude product mixture.
Possible Causes & Solutions:
-
Polyalkylation: The product, this compound, is more nucleophilic than benzene itself due to the electron-donating nature of the alkyl group. This makes it susceptible to further alkylation, leading to the formation of di- and tri-substituted products.[3][4][5]
-
Dimerization or Oligomerization of the Alkene: If you are using 1-methylcyclohexene as your starting material, it can polymerize under the acidic reaction conditions.[2]
-
Solution: Add the 1-methylcyclohexene slowly and dropwise to the reaction mixture containing benzene and the catalyst. This maintains a low concentration of the alkene, minimizing its self-reaction. Maintaining a lower reaction temperature can also disfavor polymerization.
-
-
Formation of Isomeric Products: Although the tertiary 1-methylcyclohexyl carbocation is relatively stable, under certain conditions, rearrangements or the formation of other isomers could occur, though this is less common for this specific carbocation.
-
Solution: Careful selection of the catalyst and reaction temperature can enhance selectivity. Using a milder Lewis acid or running the reaction at a lower temperature may reduce the likelihood of undesired isomer formation.
-
Problem 3: Difficulty in Product Purification
You've completed the reaction, but isolating pure this compound from the reaction mixture is challenging.
Possible Causes & Solutions:
-
Presence of High-Boiling Byproducts: Polyalkylated products and alkene oligomers have boiling points close to the desired product, making distillation difficult.
-
Solution: Fractional distillation under reduced pressure is often necessary to separate this compound from these impurities. Careful control of the vacuum and heating mantle temperature is critical. Column chromatography on silica gel can also be an effective purification method.
-
-
Residual Catalyst: The Lewis acid catalyst must be completely removed during the work-up to prevent product degradation upon heating during distillation.
-
Solution: Quench the reaction by carefully adding it to ice-water. This will hydrolyze the aluminum chloride. The organic layer should then be washed sequentially with dilute HCl, water, a sodium bicarbonate solution, and finally brine. Dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent removal and distillation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the synthesis of this compound?
A1: While several catalysts can be used, anhydrous aluminum chloride (AlCl₃) is a common and effective choice for this Friedel-Crafts alkylation due to its strong Lewis acidity.[6][7] Sulfuric acid (H₂SO₄) can also be employed, particularly when starting from 1-methylcyclohexanol or 1-methylcyclohexene.[8][9] The choice may depend on the specific starting material and desired reaction conditions.
Q2: Can I use 1-methylcyclohexanol directly as the alkylating agent?
A2: Yes, 1-methylcyclohexanol can be used directly. In the presence of a strong acid catalyst like H₂SO₄, the hydroxyl group is protonated, followed by the loss of a water molecule to generate the 1-methylcyclohexyl carbocation in situ.[10][11]
Q3: What is the ideal reaction temperature?
A3: The optimal temperature depends on the catalyst and starting materials. For reactions using AlCl₃, temperatures are often kept low initially (0-5 °C) during the addition of reagents to control the exothermic reaction, and then may be allowed to warm to room temperature or be gently heated to drive the reaction to completion.[12] When using sulfuric acid with an alcohol or alkene, moderate heating (e.g., 50-80 °C) may be required.[9] It is always advisable to monitor the reaction progress to determine the optimal temperature for your specific setup.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting material and the appearance of the product. Gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) can provide more quantitative information on the conversion and the formation of any byproducts.
Q5: Why is an excess of benzene used in the reaction?
A5: Using a large excess of benzene serves two primary purposes. First, it acts as a solvent for the reaction. Second, and more importantly, it minimizes polyalkylation by increasing the statistical probability that the electrophile will react with a molecule of benzene rather than the more reactive this compound product.[2][4]
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Methylcyclohexanol and Benzene using H₂SO₄
Materials:
-
1-Methylcyclohexanol
-
Benzene (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Bicarbonate solution (5% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add 100 mL of anhydrous benzene.
-
Cool the flask in an ice-water bath.
-
Slowly add 15 mL of concentrated sulfuric acid to the stirred benzene.
-
In the addition funnel, place 20 g of 1-methylcyclohexanol.
-
Add the 1-methylcyclohexanol dropwise to the stirred benzene-sulfuric acid mixture over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water and 50 g of ice.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the excess benzene by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizing the Workflow
Troubleshooting Incomplete Conversion
The following diagram outlines a logical workflow for troubleshooting an incomplete reaction.
Caption: A decision tree for troubleshooting incomplete conversion.
Reaction Mechanism: Formation of this compound
This diagram illustrates the key steps in the Friedel-Crafts alkylation of benzene with 1-methylcyclohexene.
Caption: Mechanism of acid-catalyzed alkylation of benzene.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Benzene:Alkylating Agent Ratio | ≥ 5:1 | Minimizes polyalkylation by ensuring a high concentration of the primary substrate.[2][4] |
| Catalyst Loading (AlCl₃) | 1.1 - 1.5 equivalents | Compensates for catalyst complexation with the product and ensures the reaction goes to completion.[2] |
| Temperature (AlCl₃) | 0 °C to Room Temperature | Controls initial exothermicity and prevents side reactions. Gentle heating may be required later. |
| Temperature (H₂SO₄) | Room Temperature to 80 °C | Provides sufficient activation energy for carbocation formation from alcohols or alkenes.[9] |
| Reaction Time | 2 - 6 hours | Typically sufficient for complete conversion; should be monitored by TLC or GC. |
| Solvent | Benzene (in excess) or an inert solvent like Dichloromethane | Benzene serves as both reactant and solvent. An inert solvent can be used if precise stoichiometry is required. |
References
- Khalaf, A. A., & Roberts, R. M. (1983). Modern Friedel—Crafts Chemistry. Part 27. Alkylation of Benzene with 1-Benzyl- and 1-Phenylcyclohexanols in the Presence of H2SO4 and AlCl3/CH3NO2 Catalysts. Journal of Organic Chemistry, 48(14), 2423-2427.
- Khalaf, A. A., & Roberts, R. M. (1983). Modern Friedel-Crafts chemistry. Part-271. Alkylation of benzene with 1-benzyl- and 1-phenylcyclohexanols in the presence of H 2SO4 and AlCl3/CH3NO2 catalysts. Journal of Organic Chemistry, 48(14), 2423-2427.
- Cheng, J. C., et al. (2009). Process for making cyclohexylbenzene. U.S. Patent No. 7,579,511 B1. Washington, DC: U.S.
- Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
- Reddit. (2023). Friedel-Crafts alkylation problem. r/chemhelp.
- Cutright, J. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst. Digital Commons@ETSU.
- Chemguide. (n.d.). The Friedel-Crafts alkylation of benzene.
- Chemistry LibreTexts. (2023). The Friedel-Crafts Alkylation of Benzene.
- LookChem. (n.d.). This compound 828-45-5 wiki.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction.
- MaChemGuy. (2018, June 9). Quick Revision - Alkylation and acylation of benzene [Video]. YouTube.
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Organic Syntheses. (n.d.). Cyclohexylbenzene.
- ResearchGate. (n.d.). Benzene and cyclohexene alkylation mechanism.
- Doc Brown's Chemistry. (n.d.). Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Chegg. (2021). In the acid catalyzed aromatic alkylation involving 1 methylcyclohexene and benzene, two isomeric products are pos.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Nikpassand, M., Faghih, Z., & Zare, A. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(33), 18846-18875.
- Lumen Learning. (n.d.). 16.2 Preparation of alkylbenzenes. Organic Chemistry II.
- Chemistry LibreTexts. (2023). An Industrial Alkylation of Benzene.
- The Organic Chemistry Tutor. (2023, February 16). Organic Chemistry 2 - Ch18.5 - Friedel-Craft Alkylation [Video]. YouTube.
- Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene.
- National Center for Biotechnology Information. (n.d.). 1-Methyl-4-(1-methylcyclohexyl)benzene. PubChem Compound Database.
- Google Patents. (n.d.). Purification of cyclohexane.
- ResearchGate. (n.d.). Alkylation of benzene with 1-alkenes over beta zeolite in liquid phase.
- JulietHahn.com. (n.d.). Chapter 8 Lecture.
- National Center for Biotechnology Information. (n.d.). 1-Methyl-2-(1-methylcyclohexyl)benzene. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 1-Methyl-4-(4-methylcyclohexyl)benzene. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 1-Methyl-3-(3-methylcyclohexyl)benzene. PubChem Compound Database.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 6. mt.com [mt.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. juliethahn.com [juliethahn.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Challenges in the scale-up of (1-Methylcyclohexyl)benzene production
Welcome to the technical support resource for the synthesis and scale-up of (1-Methylcyclohexyl)benzene. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the causal relationships behind the experimental challenges you may encounter. Our goal is to equip you with the expertise to navigate the complexities of this synthesis, ensuring efficiency, purity, and safety in your work.
Section 1: Core Synthesis Pathway & Mechanism
The industrial and laboratory-scale synthesis of this compound predominantly relies on the Friedel-Crafts alkylation . This electrophilic aromatic substitution reaction involves reacting benzene with an appropriate alkylating agent in the presence of a catalyst.[1]
Common Alkylating Agents:
-
1-Methylcyclohexene
-
1-Methylcyclohexanol
-
1-Chloro-1-methylcyclohexane
The reaction proceeds via the formation of a tertiary carbocation, (1-methylcyclohexyl)⁺, which is relatively stable, thus minimizing unwanted carbocation rearrangements that often plague Friedel-Crafts alkylations involving primary or secondary carbocations.[2]
Reaction Mechanism: Friedel-Crafts Alkylation
The following diagram illustrates the generally accepted mechanism for the alkylation of benzene with 1-methylcyclohexene using a Lewis acid catalyst like Aluminum Chloride (AlCl₃).
Caption: Mechanism of Friedel-Crafts Alkylation.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the scale-up of this compound synthesis.
Troubleshooting Workflow Diagram
When faced with a problematic synthesis, a systematic approach is key. Use the following workflow to diagnose the issue.
Caption: Systematic Troubleshooting Workflow.
Common Problems & Solutions in Q&A Format
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture, which hydrolyzes them into inactive aluminum hydroxides. | Ensure all glassware is rigorously oven-dried. Use anhydrous grade benzene and freshly opened catalyst. Running the reaction under an inert atmosphere (N₂ or Ar) is critical for scale-up. |
| Insufficient Reaction Time/Temperature: The reaction may not have proceeded to completion. | Monitor the reaction progress using GC or TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature (e.g., from 5°C to 10-15°C), but be cautious of increased side reactions.[3] | |
| Poor Selectivity (High Levels of By-products) | Polyalkylation: The product, this compound, is an activated aromatic ring and is more nucleophilic than benzene itself, leading to further alkylation and the formation of di-(methylcyclohexyl)benzene isomers.[2][4] | The most effective strategy is to use a large excess of benzene (e.g., 5-10 molar equivalents relative to the alkylating agent). This statistically favors the alkylation of benzene over the already-formed product. The unreacted benzene can be recovered by distillation and recycled.[3] |
| Alkene Polymerization: Under strong acid conditions, the 1-methylcyclohexene starting material can polymerize, creating high molecular weight by-products and consuming the reactant. | Maintain a low reaction temperature (typically 5-10°C).[3] Add the alkylating agent slowly and sub-surface into the stirred benzene/catalyst mixture to ensure it reacts with benzene immediately rather than with itself. | |
| Difficult Product Purification | Emulsion during Workup: Vigorous shaking during the aqueous wash steps can create stable emulsions, complicating phase separation. | Use gentle inversions instead of vigorous shaking for washing. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it. |
| Incomplete Catalyst Removal: Residual aluminum salts can interfere with distillation, causing charring and decomposition. | After quenching the reaction with ice/water, perform thorough aqueous washes, including a dilute base wash (e.g., NaHCO₃ or dilute NaOH) to neutralize any remaining acid and precipitate aluminum salts, followed by several water washes.[3] | |
| Safety Event (e.g., Uncontrolled Exotherm) | Rapid Addition of Reagents: The Friedel-Crafts alkylation is exothermic. Adding the catalyst or alkylating agent too quickly can lead to a runaway reaction. | Always add reagents slowly and portion-wise, while carefully monitoring the internal reaction temperature with a thermometer. Use an ice bath to maintain the desired temperature range.[3] |
| Improper Quenching: Adding water directly to a large amount of active AlCl₃ is extremely exothermic and can cause violent boiling and splashing of corrosive materials. | The safest method is to pour the reaction mixture slowly onto a stirred slurry of crushed ice. This provides a large surface area and heat sink to manage the exotherm. |
Section 3: Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for this synthesis?
A1: For laboratory and industrial synthesis, Aluminum Chloride (AlCl₃) remains a common and effective catalyst due to its high activity.[5] However, it generates significant acidic waste and requires strictly anhydrous conditions. Sulfuric acid is an alternative liquid proton acid catalyst.[3] For greener and more reusable options, solid acid catalysts like zeolites are being explored. Zeolites like Zeolite Y and ZSM-5 have shown high conversion rates and can be filtered off and reused, simplifying workup, though they may require higher temperatures (e.g., 150-250°C).[6]
Q2: Can I use 1-methylcyclohexanol instead of 1-methylcyclohexene?
A2: Yes, 1-methylcyclohexanol is a viable alkylating agent. In the presence of a strong acid catalyst (like H₂SO₄ or AlCl₃), the alcohol is protonated, and subsequent loss of water generates the same 1-methylcyclohexyl carbocation intermediate.[5] The primary drawback is the generation of water in situ, which can deactivate Lewis acid catalysts. Therefore, a stoichiometric amount of catalyst may be required, or a protic acid like H₂SO₄, which is not deactivated by water, may be preferred.
Q3: What are the primary safety concerns when scaling up this reaction?
A3: There are three primary areas of concern:
-
Reagent Toxicity: Benzene is a known carcinogen and is highly flammable.[7] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[8][9][10]
-
Corrosive Materials: AlCl₃ and H₂SO₄ are highly corrosive. Anhydrous AlCl₃ reacts violently with water.[5] Ensure appropriate PPE is worn and have neutralization agents (like sodium bicarbonate) readily available for spills.
-
Reaction Exotherms: Both the alkylation reaction and the aqueous quenching step are highly exothermic.[3] Failure to control the temperature with adequate cooling can lead to a runaway reaction. Always use a cooling bath and monitor the internal temperature.
Q4: How can I effectively monitor the reaction's progress?
A4: The most common method is Gas Chromatography-Mass Spectrometry (GC-MS) . A small aliquot of the reaction mixture can be carefully quenched in a vial containing water and a solvent like diethyl ether. The organic layer can then be injected into the GC-MS to quantify the consumption of starting material (e.g., 1-methylcyclohexene) and the formation of the product, this compound, as well as any by-products like polyalkylated species. Thin-Layer Chromatography (TLC) can also provide a qualitative assessment of the reaction's progress.
Q5: What is the expected boiling point for the product during purification?
A5: this compound has a boiling point of approximately 255-257 °C at atmospheric pressure. For purification, it is highly recommended to perform vacuum distillation . This lowers the required temperature, preventing thermal decomposition of the product and reducing the risk of charring from any residual catalyst. Under vacuum, the boiling point will be significantly lower.
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation
This protocol is a representative example. All steps must be conducted in a certified fume hood with appropriate PPE.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (or nitrogen inlet). Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Reagent Charging: Charge the flask with anhydrous benzene (6 molar equivalents). Begin stirring and cool the flask in an ice/water bath to 5 °C.
-
Catalyst Addition: Cautiously add anhydrous Aluminum Chloride (AlCl₃) (1.1 molar equivalents) to the stirred benzene in portions, ensuring the temperature does not exceed 10 °C. A slurry will form.
-
Alkylation: Add 1-methylcyclohexene (1.0 molar equivalent) to the dropping funnel. Add the alkene dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature between 5-10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours. Monitor the reaction by GC-MS.
-
Quenching: Prepare a separate large beaker with a stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture from the flask into the ice slurry. This step is highly exothermic.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, 5% NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the excess benzene using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a clear, colorless oil.
References
- Angene Chemical. (2024). Safety Data Sheet.
- Doc Brown's Chemistry. (n.d.). Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- Cutright, J. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst. Digital Commons @ East Tennessee State University.
- MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
- Khalaf, A. A., et al. (2006). Modern Friedel-Crafts chemistry. Part-27. Alkylation of benzene with 1-benzyl- and 1-phenylcyclohexanols in the presence of H2SO4 and AlCl3/CH3NO2 catalysts. Journal of the Indian Chemical Society, 83, 1018-1022.
- Leah4sci. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube.
- Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide.
- Corson, B. B., & Ipatieff, V. N. (n.d.). Cyclohexylbenzene. Organic Syntheses.
- Airgas. (2017). SAFETY DATA SHEET: Nonflammable Gas Mixture.
- PubChem. (n.d.). 1-Methyl-4-(1-methylcyclohexyl)benzene.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 1-Methyl-2-(1-methylcyclohexyl)benzene.
Sources
- 1. mt.com [mt.com]
- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. dc.etsu.edu [dc.etsu.edu]
- 7. cpchem.com [cpchem.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
Analytical techniques for monitoring the progress of (1-Methylcyclohexyl)benzene synthesis
Technical Support Center: (1-Methylcyclohexyl)benzene Synthesis Monitoring
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers and chemists, providing in-depth analytical strategies, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the expertise to confidently monitor your reaction's progress, identify byproducts, and ensure the structural integrity of your final product.
The synthesis of this compound is typically achieved via a Friedel-Crafts alkylation reaction. While powerful, this class of reactions is notorious for several potential complications, including carbocation rearrangements and polyalkylation.[1][2][3][4] Proactive and precise analytical monitoring is therefore not just a quality control step, but a critical component of successful synthesis.
Part 1: Core Analytical Techniques & Troubleshooting
This section addresses the primary analytical challenges and provides solutions in a direct question-and-answer format.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse for monitoring this reaction. It allows for the separation of volatile and semi-volatile compounds in a mixture and their subsequent identification based on their mass spectra.
Q1: My GC chromatogram shows multiple peaks besides my starting materials. What are they, and how can I identify them?
A1: This is a classic issue in Friedel-Crafts alkylation. The additional peaks are likely a combination of structural isomers and polyalkylation products.
-
Causality: The reaction proceeds through a carbocation intermediate. The initially formed secondary carbocation from an alkyl halide can rearrange to a more stable tertiary carbocation.[1][3][5] Furthermore, the product, this compound, contains an activated aromatic ring, making it susceptible to further alkylation (polyalkylation), especially if the benzene is not used in large excess.[2][4][6]
-
Identification Strategy:
-
Analyze the Mass Spectra: Carefully examine the mass spectrum of each unexpected peak. The molecular ion peak (M+) will tell you the molecular weight of the compound.
-
Isomers vs. Polyalkylation:
-
Isomers: Peaks corresponding to isomers of this compound will have the same molecular weight (174.28 g/mol ) but different retention times.[7][8][9][10]
-
Polyalkylation Products: These will have higher molecular weights. For example, a di-substituted product would have a molecular weight corresponding to the addition of another methylcyclohexyl group.
-
-
Fragmentation Patterns: Compare the fragmentation patterns. Alkylbenzenes have characteristic fragmentation patterns, often showing a prominent peak for the tropylium ion (m/z 91) or related structures.
-
Q2: How can I use GC-MS to determine if my reaction has gone to completion?
A2: Time-course analysis is the key. By taking small aliquots from the reaction mixture at regular intervals, you can monitor the disappearance of starting materials and the appearance of the product.
-
Procedure:
-
Carefully and safely extract a small aliquot from the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop further conversion (e.g., by adding it to a small amount of cold water or a suitable quenching agent).
-
Perform a liquid-liquid extraction (e.g., with diethyl ether or dichloromethane) to isolate the organic components.
-
Analyze the organic layer by GC-MS.
-
-
Interpretation: The reaction is complete when the peak area of the limiting starting material (e.g., methylcyclohexanol or a methylcyclohexyl halide) no longer decreases over successive time points. A stable, maximized peak area for the desired product confirms this.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for unambiguous structure confirmation of your final, purified product.
Q3: I've purified my product, but I'm unsure if it's the correct isomer. How can ¹H and ¹³C NMR confirm the structure of this compound?
A3: NMR provides a detailed map of the chemical environment of each proton and carbon atom. For this compound, the key is to look for the signals corresponding to a tertiary alkyl group attached to a monosubstituted benzene ring.
-
¹H NMR:
-
Aromatic Region (δ ~7.1-7.3 ppm): You should see a multiplet integrating to 5 protons, characteristic of a monosubstituted benzene ring.[11]
-
Aliphatic Region (δ ~1.2-2.0 ppm): This region will contain complex multiplets for the 10 protons of the cyclohexane ring.
-
Methyl Group (δ ~1.2-1.3 ppm): A sharp singlet integrating to 3 protons confirms the methyl group. The absence of splitting indicates it's attached to a quaternary carbon.
-
-
¹³C NMR:
-
Aromatic Region (δ ~125-150 ppm): Expect four signals for the benzene ring carbons (one quaternary, three CH).
-
Quaternary Carbon (δ ~40-50 ppm): A key signal for the quaternary carbon of the cyclohexyl ring attached to the benzene ring.
-
Aliphatic Region (δ ~20-40 ppm): Signals for the remaining five carbons of the cyclohexyl ring and the methyl carbon.
-
The spectral data available on public databases like PubChem can serve as a reference.[12]
Q4: My ¹H NMR spectrum shows aromatic signals that don't look like a simple monosubstituted pattern. What does this mean?
A4: This strongly suggests the presence of polyalkylated or rearranged products that have different substitution patterns on the benzene ring (ortho, meta, para). For example, 1-methyl-4-(1-methylcyclohexyl)benzene is a possible byproduct if toluene were used as a starting material or if a rearrangement occurred.[13][14] These di-substituted products will give more complex splitting patterns in the aromatic region instead of the typical 5H multiplet for a monosubstituted ring.
Part 2: Standard Operating Protocols
Protocol 1: Reaction Monitoring by GC-MS
This protocol outlines the steps for preparing and analyzing a reaction aliquot.
-
Sampling: At a designated time point (e.g., T=1 hr), carefully withdraw ~0.1 mL of the reaction mixture using a clean, dry syringe.
-
Quenching: Immediately add the aliquot to a vial containing 1 mL of ice-cold 1M HCl solution to neutralize the catalyst and stop the reaction.
-
Extraction: Add 1 mL of ethyl acetate to the vial. Cap and vortex for 30 seconds. Allow the layers to separate.
-
Sample Preparation: Using a pipette, transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Dilution: Transfer the dried organic solution to a 2 mL GC vial and dilute with additional ethyl acetate to an appropriate concentration (e.g., 1:100).
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS.
Data Interpretation Table: GC-MS
| Compound | Expected Retention Time (Relative) | Key m/z Fragments | Molecular Ion (M+) |
| Benzene (starting material) | Very Low | 78, 51, 39 | 78 |
| 1-Methylcyclohexene (reactant) | Low | 96, 81, 67 | 96 |
| This compound | Medium | 174, 159, 117, 91 | 174 |
| Dicyclohexylbenzene (byproduct) | High | 242, 160, 117, 91 | 242 |
Note: Retention times are highly dependent on the specific GC column and method parameters.
Part 3: Visual Workflow and Troubleshooting Guides
Workflow for Synthesis Monitoring
This diagram illustrates the overall process from reaction setup to data analysis.
Caption: General workflow from reaction to analysis.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing common issues observed during GC-MS analysis.
Caption: Decision tree for troubleshooting GC-MS results.
Part 4: Frequently Asked Questions (FAQs)
Q5: Can I use Thin Layer Chromatography (TLC) for quick reaction monitoring?
A5: Yes, TLC can be a very effective, rapid, and low-cost method for qualitative monitoring. Co-spot your reaction mixture with your starting materials. The disappearance of the starting material spot(s) and the appearance of a new, less polar product spot indicates progress. However, TLC will likely not be able to resolve isomers of your product and cannot provide the structural information that GC-MS or NMR can.[15]
Q6: Are there alternatives to aluminum chloride (AlCl₃) that might reduce side reactions?
A6: Yes, other Lewis acids like FeCl₃ can be used.[16] Additionally, solid acid catalysts, such as certain zeolites, are used in industrial settings to improve selectivity and reduce catalyst waste.[17] For laboratory scale, using a less aggressive Lewis acid or performing the reaction at a lower temperature can sometimes minimize byproduct formation.
Q7: My reaction is not proceeding at all. What are some common causes?
A7: Several factors could be at play:
-
Deactivated Aromatic Ring: Friedel-Crafts reactions fail with strongly deactivated aromatic rings (e.g., nitrobenzene). This is not an issue for benzene itself but is a critical limitation to be aware of.[1][2][6]
-
Catalyst Quality: Aluminum chloride is highly hygroscopic. If it has been exposed to moisture, it will be deactivated. Ensure you are using fresh, anhydrous AlCl₃.
-
Incompatible Functional Groups: The reaction can fail if the aromatic ring has substituents like -NH₂, -NHR, or -NR₂ that can react with the Lewis acid catalyst.[2][4]
-
Reactant Purity: Ensure your benzene and alkylating agent are pure and dry.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 181993, this compound. PubChem.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10702798, 1-Methyl-4-(1-methylcyclohexyl)benzene. PubChem.
- Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
- The Organic Chemistry Tutor. (2022). What Makes Friedel-Crafts Reactions So Tricky? [Video]. YouTube.
- JoVE. (n.d.). Video: Limitations of Friedel–Crafts Reactions.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 583139, 1-Cyclohexyl-3-methylbenzene. PubChem.
- LookChem. (n.d.). This compound 828-45-5 wiki.
- Organic Syntheses. (n.d.). Cyclohexylbenzene.
- SpectraBase. (n.d.). Benzene, (1-methylhexyl)-.
- Mol-Instincts. (n.d.). This compound.
- Google Patents. (n.d.). US7579511B1 - Process for making cyclohexylbenzene.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15930809, 1-Methyl-3-(3-methylcyclohexyl)benzene. PubChem.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Benzene. NCBI Bookshelf.
- Wikipedia. (n.d.). Cyclohexylbenzene.
- The Friedel-Crafts Reaction. (2014). Lab Report.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11535703, 1-Methyl-4-(4-methylcyclohexyl)benzene. PubChem.
- Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- Chemistry LibreTexts. (2023). The Friedel-Crafts Alkylation of Benzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Video: Limitations of Friedel–Crafts Reactions [jove.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1-Cyclohexyl-3-methylbenzene | C13H18 | CID 583139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. scitoys.com [scitoys.com]
- 11. rsc.org [rsc.org]
- 12. This compound | C13H18 | CID 181993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Methyl-4-(1-methylcyclohexyl)benzene | C14H20 | CID 10702798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Page loading... [guidechem.com]
- 15. ocf.berkeley.edu [ocf.berkeley.edu]
- 16. mt.com [mt.com]
- 17. US7579511B1 - Process for making cyclohexylbenzene - Google Patents [patents.google.com]
Impact of solvent purity on the synthesis of (1-Methylcyclohexyl)benzene
Technical Support Center: Synthesis of (1-Methylcyclohexyl)benzene
A Guide to Troubleshooting the Impact of Solvent Purity in Friedel-Crafts Alkylation
Welcome to the technical support guide for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. This guide is structured as a series of frequently asked questions that address common issues encountered during the Friedel-Crafts alkylation of benzene, with a specific focus on the critical role of solvent purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected, and the reaction seems sluggish. How can I troubleshoot this based on solvent purity?
A1: This is the most common issue reported and it almost always points to catalyst deactivation, with water being the primary suspect. The synthesis of this compound is a classic Friedel-Crafts alkylation, which relies on a potent acid catalyst (either a Brønsted acid like H₂SO₄ or a Lewis acid like AlCl₃) to generate a tertiary carbocation from an alkylating agent like 1-methylcyclohexanol or 1-methylcyclohexene.[1][2]
Causality:
-
With Sulfuric Acid (H₂SO₄): Water will protonate to form hydronium ions (H₃O⁺). This is a highly exothermic reaction that dilutes the concentrated acid, drastically reducing its ability to act as a catalyst and dehydrating agent for the alcohol precursor.[3][4]
-
With Aluminum Chloride (AlCl₃): Lewis acids are extremely moisture-sensitive. Water will react with AlCl₃ to form aluminum hydroxides and HCl, irreversibly consuming the catalyst and rendering it inactive for generating the required carbocation electrophile.
Troubleshooting Workflow:
Below is a systematic approach to diagnose and resolve low-yield issues related to solvent purity.
Caption: Troubleshooting workflow for low reaction yield.
Actionable Advice:
-
Quantify Water: Before starting your synthesis, use Karl Fischer titration to determine the water content of your benzene (which often serves as both solvent and reactant) and your alkylating agent.
-
Dry Your Materials: If the water content is above 50 ppm, you must purify and dry your solvent. Refer to the detailed protocol below for drying benzene.
-
Use Anhydrous Grade Solvents: Whenever possible, start with commercially available anhydrous grade solvents and handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Q2: My GC-MS analysis shows several major byproducts, reducing the purity of my this compound. Could this be caused by my solvent?
A2: Absolutely. While the primary concern with solvent impurity is often yield, the presence of reactive contaminants can lead to a complex mixture of byproducts. The carbocation intermediate in a Friedel-Crafts reaction is a powerful electrophile and will react with other nucleophiles present, not just the intended benzene ring.
Common Scenarios and Byproducts:
-
Toluene Contamination in Benzene: Benzene is often produced from toluene via hydrodealkylation.[5] Trace amounts of unreacted toluene can be present. Since the methyl group on toluene is an activating group, toluene is more reactive than benzene in electrophilic aromatic substitution.[6] This leads to the competitive formation of (1-methylcyclohexyl)toluene isomers.
-
Alkene/Olefin Contamination: If you are using technical-grade cyclohexane as a solvent, it may contain residual cyclohexene or other alkenes from its production process. These alkenes can be protonated by the acid catalyst to form competing carbocations, leading to a variety of unwanted alkylated aromatics.
-
Polyalkylation: The product, this compound, has an alkyl group which is electron-donating. This makes the product more reactive than the starting material, benzene.[9][10] If the local concentration of the product builds up, it can react again with another carbocation, leading to di- and tri-substituted products (dicyclohexylbenzenes). Using a large excess of benzene can help minimize this.
Visualizing the Impact of Toluene Impurity:
Caption: Competing reaction pathways due to toluene impurity.
Q3: What are the recommended purity grades and specifications for solvents used in this synthesis?
A3: For reproducible, high-yield, and high-purity synthesis, especially in a drug development setting, stringent control over starting material quality is non-negotiable. Below is a summary of recommended specifications.
Table 1: Recommended Solvent Specifications for this compound Synthesis
| Parameter | Recommended Specification | Impact if Out of Specification |
| Purity (Benzene) | > 99.8% | Lower purity implies higher levels of other contaminants. |
| Water Content | < 50 ppm | Catalyst deactivation, reduced yield, safety hazards. |
| Toluene Content | < 0.05% (500 ppm) | Formation of isomeric byproducts, difficult purification. |
| Thiophene Content | < 1 ppm | Can poison certain types of catalysts.[11] |
| Non-aromatics (e.g., Cyclohexane) | < 0.1% | Acts as an inert diluent, affecting concentration and kinetics. |
Experimental Protocols
Protocol 1: Purification and Drying of Reagent-Grade Benzene
This protocol describes a robust method for removing common impurities like water and thiophene from benzene.[11] Caution: Benzene is a known carcinogen and is highly flammable. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Reagent-grade benzene (1 L)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)
-
Calcium Hydride (CaH₂)
-
Distillation apparatus
Procedure:
-
Thiophene Removal (Acid Wash):
-
In a separatory funnel, vigorously shake 1 L of benzene with 100 mL portions of concentrated H₂SO₄.
-
Continue washing until the acid layer remains colorless (the thiophene-acid complex is colored).
-
Discard the acid layer after each wash.
-
-
Neutralization:
-
Wash the acid-treated benzene with 200 mL portions of deionized water to remove bulk acid.
-
Next, wash with two 150 mL portions of 10% NaOH solution to neutralize any remaining acid.
-
Finally, wash with deionized water until the aqueous layer is neutral (test with pH paper).
-
-
Preliminary Drying:
-
Transfer the washed benzene to a clean, dry flask and add a preliminary drying agent like anhydrous CaCl₂ or MgSO₄.
-
Allow it to stand for at least 4-6 hours, swirling occasionally.
-
-
Final Drying and Distillation:
-
Filter the benzene away from the preliminary drying agent into a dry distillation flask.
-
Add a powerful drying agent, such as Calcium Hydride (CaH₂), to the flask. Caution: CaH₂ reacts with water to produce hydrogen gas.
-
Set up for distillation under a dry nitrogen or argon atmosphere.
-
Discard the first 5-10% of the distillate.
-
Collect the fraction boiling at 80.1 °C.[5]
-
Store the purified, dry benzene over molecular sieves (3Å or 4Å) in a tightly sealed container under an inert atmosphere.
-
References
- Purification of Benzene. Chempedia - LookChem. [Link]
- Purification of Cyclohexane. Chempedia - LookChem. [Link]
- Purification of cyclohexane.
- Method of purifying benzene.
- Benzene. Wikipedia. [Link]
- 1-Methyl-4-(1-methylcyclohexyl)benzene.
- This compound.
- Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]
- Friedel Crafts aromatic alkylation of benzene methylbenzene. Doc Brown's Chemistry. [Link]
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
- cyclohexylbenzene. Organic Syntheses Procedure. [Link]
- Friedel Crafts Alkylation of Benzene Reaction Mechanism. YouTube. [Link]
- Friedel-Crafts Alkyl
- Friedel–Crafts reaction. Wikipedia. [Link]
- How does sulfuric acid react with w
- Do You Add Sulfuric Acid to W
- Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Clark University. [Link]
- 1-Methyl-2-(1-methylcyclohexyl)benzene.
Sources
- 1. mt.com [mt.com]
- 2. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. quora.com [quora.com]
- 4. Do You Add Sulfuric Acid to Water or Vice Versa? [thoughtco.com]
- 5. Benzene - Wikipedia [en.wikipedia.org]
- 6. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 7. Page loading... [wap.guidechem.com]
- 8. 1-Methyl-2-(1-methylcyclohexyl)benzene | C14H20 | CID 14028543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Purification of Benzene - Chempedia - LookChem [lookchem.com]
Technical Support Center: Isolation of Pure (1-Methylcyclohexyl)benzene
Welcome to the technical support center for the synthesis and purification of (1-Methylcyclohexyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and frequently asked questions encountered during the experimental work-up, providing field-proven insights and solutions grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the isolation and purification of this compound, particularly following a Friedel-Crafts alkylation synthesis.
Question: My crude product appears to be a complex mixture with significant amounts of unreacted benzene and 1-methylcyclohexanol. What went wrong?
Answer: This issue typically points to an incomplete reaction or inefficient initial work-up. The synthesis of this compound is often achieved via a Friedel-Crafts alkylation reaction, which is an electrophilic aromatic substitution.[1][2][3] The efficiency of this reaction is highly dependent on the catalyst activity and reaction conditions.
-
Causality & Solution:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) or Brønsted acid (e.g., H₂SO₄) may have been deactivated by moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Insufficient Reaction Time or Temperature: Friedel-Crafts alkylations can be slow.[2] If the reaction was not allowed to proceed to completion, a significant amount of starting material will remain. Consider increasing the reaction time or temperature, but monitor for potential side reactions.
-
Inefficient Quenching and Extraction: During the work-up, a careful aqueous wash is necessary to remove the acid catalyst and any water-soluble starting materials like 1-methylcyclohexanol. If the extraction is not thorough, these impurities will be carried through. Perform multiple washes with dilute acid, followed by a sodium bicarbonate solution, and finally brine to ensure complete removal.
-
Question: I'm observing a persistent emulsion during the aqueous extraction phase. How can I break it?
Answer: Emulsion formation is a common problem in the work-up of reactions involving aromatic compounds and viscous residues.
-
Causality & Solution:
-
High Concentration of Byproducts: Polyalkylated species or polymeric materials formed as side products can act as surfactants, stabilizing the emulsion.
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create a stable emulsion. Use a gentle swirling or inverting motion instead.
-
Breaking the Emulsion:
-
Add Brine: Addition of a saturated sodium chloride solution increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.
-
Filtration: Passing the emulsified layer through a pad of Celite or glass wool can help to coalesce the dispersed droplets.
-
Centrifugation: If the emulsion is particularly stubborn and the volume is manageable, centrifugation is a highly effective method for separating the layers.
-
-
Question: My final product is a pale yellow color, not colorless. What is the cause, and how can I fix it?
Answer: A yellow tint in the final product often indicates the presence of trace impurities, possibly from charring or side reactions.
-
Causality & Solution:
-
Acid-Induced Polymerization: Strong acids used as catalysts can cause some of the starting materials or product to polymerize or char, especially at elevated temperatures.[4]
-
Air Oxidation: Some minor byproducts may be susceptible to air oxidation, leading to colored compounds.
-
Purification Steps:
-
Activated Carbon Treatment: Before distillation, you can dissolve the crude product in a non-polar solvent (like hexane) and stir it with a small amount of activated charcoal. The charcoal will adsorb many of the colored impurities. Filter the mixture before proceeding.
-
Fractional Distillation: A careful fractional distillation is the most effective way to separate the colorless this compound from higher-boiling colored impurities.[4] Ensure your distillation apparatus is efficient to achieve good separation.
-
-
Question: The final purity of my product is low, and I suspect the presence of isomeric byproducts. How can I improve the separation?
Answer: The formation of isomers is a known limitation of Friedel-Crafts alkylation due to potential carbocation rearrangements.[2][5] Additionally, polyalkylation can occur because the product is more reactive than the starting benzene.[3]
-
Causality & Solution:
-
Isomer Formation: While the tertiary carbocation from 1-methylcyclohexanol is relatively stable, rearrangements can still occur under certain conditions. The primary side products are often di-substituted benzenes like 1,4-dicyclohexylbenzene.[4]
-
Purification Strategy:
-
Fractional Vacuum Distillation: This is the primary method for separating this compound from its isomers and polyalkylated byproducts. The boiling points are often close, so a column with high theoretical plates (e.g., a Vigreux or packed column) is recommended. Distillation under reduced pressure is crucial to prevent thermal decomposition of the product at its high atmospheric boiling point.
-
Chromatography: For very high purity on a smaller scale, column chromatography over silica gel with a non-polar eluent (e.g., hexane or petroleum ether) can be effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
The most common laboratory synthesis is the Friedel-Crafts alkylation of benzene with 1-methylcyclohexanol or 1-chloro-1-methylcyclohexane, using a strong acid catalyst like sulfuric acid (H₂SO₄) or a Lewis acid like aluminum chloride (AlCl₃).[2] The reaction proceeds via the formation of a tertiary carbocation which then acts as an electrophile in an electrophilic aromatic substitution reaction with benzene.[3][5]
Q2: What are the key physical properties I should know for purification?
Knowing the physical properties of your target compound and potential impurities is critical for designing an effective purification strategy, especially for distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 174.28 | ~248.6 | ~0.921 |
| Benzene (Starting Material) | 78.11 | 80.1 | 0.877 |
| 1-Methylcyclohexanol (Starting Material) | 114.19 | 165-166 | 0.919 |
| 1,4-Dicyclohexylbenzene (Side Product) | 242.42 | ~360 | (Solid at RT) |
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The spectra for this compound are well-documented.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can resolve the product from impurities, giving a measure of purity (e.g., % area). The mass spectrum will show the molecular ion peak (m/z = 174) and characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for an aromatic ring and aliphatic C-H bonds.[7]
Q4: What safety precautions are essential during this work-up?
-
Reagent Handling: Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.[8] Concentrated acids (H₂SO₄) and Lewis acids (AlCl₃) are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Quenching: The quenching of the reaction (adding water to the acid mixture) is highly exothermic and should be done slowly in an ice bath.
-
Distillation: Perform vacuum distillation behind a safety shield. Never heat a closed system.
Standard Work-Up and Purification Protocol
This protocol outlines a standard procedure for isolating this compound following its synthesis via Friedel-Crafts alkylation.
Step 1: Quenching the Reaction
-
Cool the reaction vessel in an ice-water bath.
-
Slowly and carefully add crushed ice or cold deionized water to the reaction mixture with vigorous stirring to quench the catalyst. Caution: This process is highly exothermic.
Step 2: Phase Separation
-
Transfer the entire mixture to a separatory funnel.
-
Allow the layers to separate. The upper layer is the organic phase containing the crude product dissolved in excess benzene. The lower layer is the aqueous phase containing the acid.
-
Drain and discard the aqueous layer.
Step 3: Aqueous Washing
-
Wash the organic layer sequentially with:
-
Deionized Water (2x): To remove the bulk of the acid.
-
5% Sodium Bicarbonate (NaHCO₃) Solution (2x): To neutralize any remaining acid. Check the final aqueous wash with pH paper to ensure it is neutral or slightly basic.
-
Brine (Saturated NaCl solution) (1x): To remove residual water and help break any emulsions.
-
Step 4: Drying the Organic Phase
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Swirl the flask and let it stand for 15-20 minutes. The solution should be clear, not cloudy.
Step 5: Solvent Removal
-
Filter the dried solution to remove the drying agent.
-
Remove the excess benzene using a rotary evaporator.
Step 6: Fractional Vacuum Distillation
-
Assemble a fractional distillation apparatus suitable for vacuum operation.
-
Transfer the crude, solvent-free product to the distillation flask.
-
Slowly apply vacuum and begin heating.
-
Collect the fraction boiling at the expected temperature for this compound under the applied pressure. Discard any initial low-boiling fractions and stop before high-boiling residues (potential di-alkylated products) begin to distill.
Visual Workflow
The following diagram illustrates the logical flow of the work-up and purification process.
Sources
- 1. youtube.com [youtube.com]
- 2. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | C13H18 | CID 181993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sieving Out Benzene Impurities from Cyclohexane - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for the Quantification of (1-Methylcyclohexyl)benzene
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of (1-Methylcyclohexyl)benzene. It is designed for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and compliant analytical method. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental choices and comparing different chromatographic approaches to provide a deeper understanding of method development and validation. The principles outlined are grounded in the latest regulatory guidelines, including the International Council for Harmonisation (ICH) Q2(R2) and Q14, as well as the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4][5][6][7][8]
This compound is an aromatic hydrocarbon whose accurate quantification is crucial in various applications, from chemical synthesis to environmental monitoring. This guide will compare two common reversed-phase HPLC columns to illustrate how column selection can impact method performance and validation outcomes.
The Modern Approach to Method Validation: A Lifecycle Perspective
Traditionally viewed as a one-time event, analytical method validation is now understood as a continuous process. The updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a lifecycle approach, integrating method development, validation, and ongoing monitoring to ensure the method remains fit for its intended purpose throughout its use.[3][9][10] This guide is structured to reflect this modern, science- and risk-based framework.
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the typical workflow for validating an HPLC method, highlighting the key parameters that will be discussed in this guide.
Caption: A typical workflow for HPLC method validation, from development to routine use.
Comparative Study: Column Selection and Its Impact on Method Validation
To illustrate the principles of method validation, we will compare the performance of two hypothetical reversed-phase HPLC columns for the quantification of this compound:
-
Column A: A conventional, fully porous C18 column (5 µm particle size, 4.6 x 150 mm).
-
Column B: A superficially porous C18 column (2.7 µm particle size, 4.6 x 100 mm).
The following chromatographic conditions were used as a starting point:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
System Suitability
System suitability testing is an integral part of any analytical procedure, ensuring that the chromatographic system is adequate for the intended analysis.[2][5][11] The key parameters evaluated are retention time, theoretical plates (N), tailing factor (T), and repeatability of injections.
Experimental Protocol for System Suitability:
-
Prepare a standard solution of this compound at a concentration of 100 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the retention time and peak area.
-
Determine the theoretical plates and tailing factor for the this compound peak from a representative chromatogram.
Comparative Data for System Suitability:
| Parameter | Acceptance Criteria | Column A (Fully Porous) | Column B (Superficially Porous) |
| Retention Time (min) | - | 4.2 | 3.5 |
| %RSD of Retention Time | ≤ 1.0% | 0.2% | 0.15% |
| %RSD of Peak Area | ≤ 1.0% | 0.4% | 0.3% |
| Theoretical Plates (N) | > 2000 | 8,500 | 12,000 |
| Tailing Factor (T) | ≤ 2.0 | 1.1 | 1.05 |
Analysis: Both columns meet the system suitability criteria. However, Column B, with its superficially porous particles, provides a shorter retention time and higher theoretical plates, indicating greater efficiency and faster analysis.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][12][13] For this study, we will consider potential impurities that are structurally similar to this compound, such as isomers with different substitution patterns on the benzene ring.
Experimental Protocol for Specificity:
-
Prepare individual solutions of this compound and potential impurities (e.g., 1-methyl-2-(1-methylcyclohexyl)benzene, 1-methyl-3-(3-methylcyclohexyl)benzene, and 1-methyl-4-(1-methylcyclohexyl)benzene).[14][15][16]
-
Prepare a mixed solution containing all the compounds.
-
Inject each solution and compare the chromatograms to ensure that the peak for this compound is well-resolved from the peaks of the potential impurities.
-
Peak purity analysis using a photodiode array (PDA) detector can also be performed to confirm the homogeneity of the analyte peak.
Comparative Data for Specificity (Resolution):
| Compound Pair | Resolution (Rs) - Column A | Resolution (Rs) - Column B |
| This compound & Impurity 1 | 2.1 | 2.8 |
| This compound & Impurity 2 | 2.5 | 3.2 |
| This compound & Impurity 3 | 1.9 | 2.5 |
Analysis: Both columns provide adequate resolution (Rs > 1.5) between the analyte and the potential impurities. Column B demonstrates superior resolving power, which is advantageous for complex samples where unexpected impurities may be present.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[17][18][19][20] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
Experimental Protocol for Linearity:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to prepare at least five calibration standards covering the expected concentration range (e.g., 10, 25, 50, 100, and 150 µg/mL).
-
Inject each calibration standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Determine the linearity by calculating the coefficient of determination (R²), y-intercept, and slope of the regression line.
Comparative Data for Linearity:
| Parameter | Acceptance Criteria | Column A | Column B |
| Range (µg/mL) | - | 10 - 150 | 10 - 150 |
| Coefficient of Determination (R²) | ≥ 0.999 | 0.9995 | 0.9998 |
| y-intercept | Close to zero | 1.25 | 0.85 |
| Slope | - | 150.3 | 152.1 |
Analysis: Both columns exhibit excellent linearity over the specified range. The slightly higher R² value for Column B suggests a marginally better fit of the data to the linear model.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[3][9][21] It is often assessed by recovery studies.
Experimental Protocol for Accuracy:
-
Prepare a placebo (matrix without the analyte) and spike it with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Comparative Data for Accuracy (Recovery):
| Spiked Level | Mean Recovery (%) - Column A | %RSD - Column A | Mean Recovery (%) - Column B | %RSD - Column B |
| 80% | 99.2% | 0.8% | 99.8% | 0.5% |
| 100% | 100.5% | 0.6% | 100.2% | 0.4% |
| 120% | 99.8% | 0.7% | 100.1% | 0.4% |
Analysis: Both methods are highly accurate, with recovery values well within the typical acceptance criteria of 98-102%. The lower %RSD values for Column B indicate slightly better precision in the accuracy determination.
Precision
Precision is the measure of the degree of scatter of a series of measurements.[3][21][22] It is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Experimental Protocol for Precision:
-
Repeatability: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Comparative Data for Precision (%RSD):
| Precision Level | Acceptance Criteria | Column A | Column B |
| Repeatability | ≤ 2.0% | 0.7% | 0.5% |
| Intermediate Precision | ≤ 2.0% | 1.2% | 0.9% |
Analysis: Both methods demonstrate excellent precision. The lower %RSD values obtained with Column B suggest a more consistent and reliable method.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][18][19][20][23]
Experimental Protocol for LOD and LOQ:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (SD of the y-intercept / Slope)
-
LOQ = 10 * (SD of the y-intercept / Slope)
Comparative Data for LOD and LOQ:
| Parameter | Column A | Column B |
| LOD (µg/mL) | 0.5 | 0.3 |
| LOQ (µg/mL) | 1.5 | 0.9 |
Analysis: The method using Column B provides lower LOD and LOQ values, indicating higher sensitivity. This would be a significant advantage if low levels of this compound need to be quantified.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]
Experimental Protocol for Robustness:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic component)
-
-
Analyze a system suitability solution under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).
Analysis of Robustness: The method is considered robust if the system suitability criteria are met under all the varied conditions. Both methods, when developed with a good understanding of the chromatographic principles, should demonstrate robustness. The method with the wider passing range for the tested parameters is considered more robust.
Logical Relationship Between Validation Parameters
The following diagram illustrates the interconnectedness of the HPLC method validation parameters.
Caption: Interdependencies of HPLC method validation parameters.
Conclusion and Recommendations
This comparative guide demonstrates the validation of an HPLC method for the quantification of this compound, adhering to the principles of scientific integrity and regulatory expectations. Based on the illustrative data, both the conventional fully porous and the superficially porous C18 columns can be used to develop a validatable method.
However, the superficially porous column (Column B) offers several distinct advantages :
-
Higher Efficiency and Throughput: Shorter analysis times and sharper peaks.
-
Superior Resolution: Better separation from potential impurities, enhancing the specificity of the method.
-
Enhanced Sensitivity: Lower LOD and LOQ values.
-
Improved Precision: More consistent and reliable results.
For laboratories seeking to develop a high-performance, robust, and efficient method for the quantification of this compound, a superficially porous column is the recommended choice. This aligns with the industry trend towards modernizing analytical methods to improve performance and reduce analysis time.[8]
The validation data presented herein serves as a template for researchers to design their own validation studies. It is crucial to predefine acceptance criteria in a validation protocol before initiating any experimental work.[9] By following a systematic and scientifically sound approach, a reliable and robust HPLC method can be successfully validated for its intended purpose.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- U.S. Pharmacopeia.
- ProPharma. (2024).
- gmp-compliance.org.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Lab Manager Magazine. (2023).
- International Council for Harmonis
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- IISER Kolkata ePrints Repository. (2016).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- Semantic Scholar. Validation of HPLC method for determination of priority polycyclic aromatichydrocarbons (PAHS)
- LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Scribd. Comparison Bet. US FDA, USP & ICH Guidelines. [Link]
- Agilent.
- Prime Scholars. Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS)
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- ResearchGate. Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS)
- PubMed. (2023). Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine. [Link]
- ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
- Journal of Liquid Chromatography & Related Technologies. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
- International Journal of Research and Review. (2023).
- PubChem. This compound. [Link]
- PubChem. 1-Methyl-2-(1-methylcyclohexyl)benzene. [Link]
- PubChem. 1-Methyl-3-(3-methylcyclohexyl)benzene. [Link]
- PubChem. 1-Methyl-4-(1-methylcyclohexyl)benzene. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. usp.org [usp.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. Chromatography [usp.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. starodub.nl [starodub.nl]
- 8. agilent.com [agilent.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. database.ich.org [database.ich.org]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. 1-Methyl-2-(1-methylcyclohexyl)benzene | C14H20 | CID 14028543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1-Methyl-3-(3-methylcyclohexyl)benzene | C14H20 | CID 15930809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1-Methyl-4-(1-methylcyclohexyl)benzene | C14H20 | CID 10702798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Validation of a HPLC Method for the Quantitative Analysis of 16-Poly Aromatic Hydrocarbon from Water Sample - IISER Kolkata ePrints Repository [eprints.iiserkol.ac.in]
- 18. Validation of HPLC method for determination of priority polycyclic aromatichydrocarbons (PAHS) in waste water and sediments | Semantic Scholar [semanticscholar.org]
- 19. primescholars.com [primescholars.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Lewis Acid Catalysts in (1-Methylcyclohexyl)benzene Synthesis
For researchers and professionals in drug development and organic synthesis, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design. The Friedel-Crafts alkylation stands as a powerful tool for this purpose, and the synthesis of (1-Methylcyclohexyl)benzene, a valuable building block, serves as an excellent case study for examining the nuances of catalyst selection. This guide provides a comparative analysis of common Lewis acid catalysts—Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃), Boron Trifluoride (BF₃), and Zinc Chloride (ZnCl₂)—for this important transformation. We will delve into the mechanistic underpinnings, compare catalyst performance based on established chemical principles and available data, and provide a detailed experimental protocol.
The Crucial Role of the Lewis Acid: Activating the Electrophile
The synthesis of this compound via Friedel-Crafts alkylation typically proceeds by reacting benzene with either 1-methylcyclohexene or 1-methylcyclohexanol. In both scenarios, the Lewis acid catalyst is essential for generating the key electrophile, the 1-methylcyclohexyl carbocation. This tertiary carbocation is relatively stable, which favors the desired reaction pathway.
The general mechanism involves the coordination of the Lewis acid to the alkene's double bond or the alcohol's hydroxyl group. This polarization, and in many cases, outright formation of the carbocation, renders it sufficiently electrophilic to be attacked by the nucleophilic π-system of the benzene ring.[1] The subsequent loss of a proton from the resulting arenium ion restores aromaticity and yields the final product.[1]
Caption: Generalized mechanism of Friedel-Crafts alkylation.
Comparative Analysis of Lewis Acid Catalysts
The choice of Lewis acid significantly impacts the yield, selectivity, and overall efficiency of the reaction. While direct comparative data for the synthesis of this compound is not extensively documented in a single study, we can infer the performance of each catalyst based on their known properties and behavior in similar Friedel-Crafts alkylations.
| Lewis Acid Catalyst | Relative Activity | Expected Yield | Selectivity (Mono-alkylation) | Key Advantages | Key Disadvantages |
| Aluminum Chloride (AlCl₃) | Very High | High | Moderate to Good | High reactivity, readily available. | Highly hygroscopic, can promote polyalkylation and side reactions, corrosive. |
| Iron(III) Chloride (FeCl₃) | High | Good to High | Good | Less corrosive and more environmentally benign than AlCl₃, cost-effective. | Can be less reactive than AlCl₃, may require higher temperatures. |
| Boron Trifluoride (BF₃) | Moderate to High | Moderate to Good | Good | Often used as a gas or in an etherate complex, can offer good selectivity. | Gaseous form can be difficult to handle, etherate is moisture-sensitive. |
| Zinc Chloride (ZnCl₂) | Moderate | Moderate | Good to High | Milder catalyst, can lead to higher selectivity for mono-alkylation. | Generally requires higher temperatures and longer reaction times. |
Strong Lewis Acids: AlCl₃ and FeCl₃
Aluminum chloride is a powerful and widely used Lewis acid in Friedel-Crafts reactions due to its high activity.[2] It readily activates both alkenes and alcohols, often leading to high conversions and yields.[2] However, its high reactivity can also be a drawback, as it can promote polyalkylation, where the product, being more nucleophilic than the starting benzene, undergoes further alkylation.[3]
Iron(III) chloride is a slightly milder Lewis acid compared to AlCl₃, which can be advantageous in controlling selectivity.[4] It is also less corrosive and more environmentally friendly. In some cases, using FeCl₃ in an ionic liquid medium has been shown to afford high selectivity for mono-alkylated products in the alkylation of benzene with long-chain alkenes.[5] This suggests that careful selection of reaction conditions can further enhance the performance of FeCl₃.
Milder Lewis Acids: BF₃ and ZnCl₂
Boron trifluoride, often used as its etherate complex (BF₃·OEt₂), is another effective Lewis acid for Friedel-Crafts alkylation.[6] Its reactivity is generally considered to be between that of AlCl₃ and ZnCl₂. The etherate complex is easier to handle than the gaseous BF₃.
Zinc chloride is a milder Lewis acid and often requires more forcing conditions (higher temperatures and longer reaction times) to achieve good conversion.[4] However, its milder nature can be beneficial in minimizing side reactions and achieving higher selectivity for the mono-alkylated product.
Experimental Protocol: Synthesis of this compound using Aluminum Chloride
This protocol is a representative procedure for the synthesis of this compound using aluminum chloride as the catalyst and 1-methylcyclohexanol as the alkylating agent.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
1-Methylcyclohexanol
-
Benzene (anhydrous)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser, add anhydrous benzene. Cool the flask in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride to the cooled benzene with stirring. The mixture may fume.
-
Addition of Alkylating Agent: Dissolve 1-methylcyclohexanol in a small amount of anhydrous benzene and place it in the addition funnel. Add the 1-methylcyclohexanol solution dropwise to the stirred benzene/AlCl₃ mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and 10% HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 10% HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion: A Matter of Balance
The selection of a Lewis acid catalyst for the synthesis of this compound is a critical decision that requires a balance between reactivity and selectivity. While strong Lewis acids like AlCl₃ can provide high yields, they may necessitate careful control of reaction conditions to mitigate side reactions such as polyalkylation. Milder catalysts like FeCl₃ and ZnCl₂ may offer improved selectivity at the cost of requiring more forcing conditions. BF₃ provides a moderate option with good selectivity. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including desired purity, scalability, and economic and environmental considerations. This guide provides a framework for making an informed decision, empowering researchers to optimize their synthetic strategies for this valuable compound.
References
- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- Sun, X., & Zhao, S. (2006). [bmim]Cl/[FeCl3] Ionic Liquid as Catalyst for Alkylation of Benzene with 1-Octadecene. Chinese Journal of Chemical Engineering, 14(3), 28-293.
- Davis, M. (2020, April 8). Alkylation Reactions for Benzene [Video]. YouTube.
- Mettler-Toledo. (n.d.).
- Lumen Learning. (n.d.). Organic Chemistry II: 16.
- ResearchGate. (2020).
- McMurry, J. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- Digital Commons@ETSU. (2022, May 4).
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- Nogueira, L. J., & Pliego Jr, J. R. (2022). The Friedel-Crafts Reaction of Benzene with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6: A Theoretical Study of the Mechanism and Microkinetics. Journal of the Brazilian Chemical Society, 34(2), 194-203.
- The Organic Chemistry Tutor. (2017, December 6). Friedel-Crafts Alkylation of Benzene: EAS Mechanism Made Easy! [Video]. YouTube.
- Elliot, M. (2017, June 2). Friedel-Crafts Reactions of Benzene [Video]. YouTube.
- Fanfei, M., Linhui, D., Wei, M., Yuansheng, D., & Jun, Q. (2022). High Efficiency Catalyst of Modified Y Molecular Sieve by Rare Earth La Catalyzed the Synthesis of Cyclohexylbenzene from Benzene and Cyclohexene.
- McMurry, J. (2025, January 29). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- PubChem. (n.d.). 1-Methyl-4-(1-methylcyclohexyl)benzene.
- El-Emary, T. I. (2007). Modern Friedel—Crafts Chemistry. Part 27. Alkylation of Benzene with 1-Benzyl- and 1-Phenylcyclohexanols in the Presence of H2SO4 and AlCl3/CH3NO2 Catalysts. Journal of the Indian Chemical Society, 83(10), 1018-1022.
- PubChem. (n.d.). 1-Methyl-3-(3-methylcyclohexyl)benzene.
- McMurry, J. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- Knockhardy Publishing. (n.d.). BENZENE.
- Boron Molecular. (n.d.). Buy 1-Methyl-3-(4-methylcyclohexyl)benzene.
- Clark, J. (2023, January 22).
- PubChem. (n.d.). This compound.
- Elliot, M. (2017, June 2). Friedel-Crafts Reactions of Benzene [Video]. YouTube.
Sources
A Spectroscopic Showdown: Differentiating (1-Methylcyclohexyl)benzene and Its Positional Isomers
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the nuanced world of organic chemistry, the seemingly minor shift of a methyl group on a cyclohexyl ring can lead to significant, albeit subtle, differences in the physicochemical properties of a molecule. For researchers working with (1-Methylcyclohexyl)benzene and its isomers—(2-Methylcyclohexyl)benzene, (3-Methylcyclohexyl)benzene, and (4-Methylcyclohexyl)benzene—the ability to unequivocally distinguish between these structurally similar compounds is paramount for ensuring the purity of synthetic products, understanding reaction mechanisms, and guaranteeing the consistency of materials.
This guide provides an in-depth comparative analysis of the spectroscopic data of this compound and its 2-, 3-, and 4-positional isomers. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will explore the characteristic fingerprints of each isomer. This document is designed to serve as a practical, field-proven resource, blending established experimental data with foundational spectroscopic principles to empower researchers in their analytical endeavors.
The Structural Landscape: A Visual Comparison
The fundamental difference between the four isomers lies in the point of attachment of the methyl group to the phenyl-substituted cyclohexane ring. This variation in structure directly influences the chemical environment of the constituent atoms, giving rise to unique spectroscopic signatures.
Figure 1. Molecular structures of this compound and its positional isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy is a powerful tool for probing the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a detailed map of the proton framework. For the methylcyclohexylbenzene isomers, the most significant differences are expected in the chemical shifts of the methyl protons and the methine proton of the cyclohexane ring, as well as the splitting patterns of the aromatic protons.
Key Differentiating Features in ¹H NMR:
-
This compound: Lacks a methine proton on the carbon bearing the phenyl group. The methyl group is a singlet, as it has no adjacent protons. The aromatic region may appear as a single multiplet due to the relatively small electronic effect of the substituent on the phenyl ring protons.
-
(2-Methylcyclohexyl)benzene: The ortho-position of the methyl group relative to the phenyl group will likely cause steric hindrance, potentially influencing the conformation of the cyclohexane ring and the chemical shifts of the nearby protons. The aromatic protons will exhibit a more complex splitting pattern due to the closer proximity of the chiral center.
-
(3-Methylcyclohexyl)benzene: With the methyl group in the meta-position, its direct influence on the phenyl ring is diminished compared to the 2-isomer. The aromatic region might simplify, and the methyl group signal will be a doublet.
-
(4-Methylcyclohexyl)benzene: The para-substitution pattern often leads to a more symmetrical molecule, which can simplify the aromatic region of the spectrum, sometimes resulting in two distinct doublets (an AA'BB' system).
Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
| Isomer | Aromatic Protons (δ, ppm) | Cyclohexyl Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| This compound | ~7.1-7.3 (m) | ~1.2-2.2 (m) | ~1.25 (s) |
| (2-Methylcyclohexyl)benzene | ~7.05–7.25 (m)[1] | ~1.24–1.86 (m), ~2.67–2.73 (m, 1H)[1] | ~2.33 (s)[1] |
| (3-Methylcyclohexyl)benzene | Predicted: ~7.1-7.3 (m) | Predicted: ~1.0-2.5 (m) | Predicted: ~0.9-1.1 (d) |
| (4-Methylcyclohexyl)benzene | ~7.08–7.12 (m)[1] | ~1.22–1.87 (m), ~2.43–2.47 (m, 1H)[1] | ~2.31 (s)[1] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton Unveiled
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon signal is highly sensitive to its local electronic environment. The key distinguishing features among the isomers will be the chemical shifts of the quaternary carbon in the 1-isomer, and the varying shifts of the methyl and cyclohexyl carbons in the 2-, 3-, and 4-isomers due to the different substitution patterns.
Key Differentiating Features in ¹³C NMR:
-
This compound: The presence of a quaternary carbon (C1) directly attached to the phenyl ring will be a unique and readily identifiable feature, typically appearing in the range of 40-50 ppm.
-
(2-, 3-, and 4-Methylcyclohexyl)benzene: The chemical shifts of the carbon bearing the methyl group and the carbon bearing the phenyl group will be distinct for each isomer. The symmetry of the 4-isomer may result in fewer signals for the cyclohexyl carbons compared to the 2- and 3-isomers.
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)
| Isomer | Aromatic Carbons (δ, ppm) | Cyclohexyl Carbons (δ, ppm) | Methyl Carbon (δ, ppm) |
| This compound | ~125-150 | Quaternary C1: ~45, Others: ~22-40 | ~25-30 |
| (2-Methylcyclohexyl)benzene | Predicted: ~125-148 | Predicted: ~20-50 | Predicted: ~15-20 |
| (3-Methylcyclohexyl)benzene | Predicted: ~125-148 | Predicted: ~20-45 | Predicted: ~20-25 |
| (4-Methylcyclohexyl)benzene | Predicted: ~125-148 | Predicted: ~25-45 | Predicted: ~20-25 |
Note: Specific experimental ¹³C NMR data for all isomers was not consistently available. The values for this compound are based on data available through SpectraBase, while the data for the other isomers are predicted based on established chemical shift trends.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational frequencies of chemical bonds. While all four isomers will exhibit similar characteristic absorptions for C-H bonds (aromatic and aliphatic) and C=C bonds of the phenyl ring, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation.
Key Differentiating Features in IR:
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring.
-
Monosubstituted (for the cyclohexyl group): Expect strong bands around 770-730 cm⁻¹ and 710-690 cm⁻¹. This will be common to all isomers.
-
-
Subtle Fingerprint Differences: The overall pattern of peaks in the fingerprint region will be unique for each isomer due to the different vibrational modes of the entire molecule.
Table 3: Key IR Absorption Regions (cm⁻¹)
| Functional Group | Absorption Range (cm⁻¹) | Expected for all Isomers |
| Aromatic C-H Stretch | 3100-3000 | Yes |
| Aliphatic C-H Stretch | 3000-2850 | Yes |
| Aromatic C=C Stretch | 1600-1450 | Yes |
| Aliphatic C-H Bend | 1470-1350 | Yes |
| Aromatic C-H Out-of-Plane Bend | 900-690 | Yes (with subtle differences) |
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule upon ionization. All four isomers have the same molecular formula (C₁₃H₁₈) and therefore the same molecular weight (174.28 g/mol )[2][3][4][5]. Differentiation, therefore, relies on analyzing the relative abundances of the fragment ions.
Key Differentiating Features in MS:
-
Molecular Ion (M⁺): A peak at m/z = 174 should be present for all isomers.
-
Fragmentation: The primary fragmentation pathways will likely involve the loss of the methyl group (M-15), and cleavage of the cyclohexane ring. The position of the methyl group will influence the stability of the resulting carbocations, leading to different relative intensities of the fragment ions. For instance, the loss of a methyl group from the 1-isomer would form a stable tertiary benzylic carbocation, likely resulting in a prominent M-15 peak.
Predicted Fragmentation:
-
Common Fragments: Expect peaks corresponding to the loss of alkyl fragments from the cyclohexane ring (e.g., loss of C₂H₄, C₃H₆, etc.) and the tropylium ion at m/z = 91, which is characteristic of alkylbenzenes.
-
Isomer-Specific Ratios: The relative intensities of the fragment ions will be the key to distinguishing the isomers.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for the accurate identification and comparison of isomers. The following are generalized, yet detailed, methodologies for the key experiments discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within each isomer.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Tune the spectrometer to the proton frequency.
-
Acquire a standard one-dimensional proton spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
-
¹³C NMR Acquisition:
-
Tune the spectrometer to the carbon frequency.
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present and obtain a unique vibrational fingerprint for each isomer.
Methodology:
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer's sample compartment and acquire the sample spectrum.
-
Typically, the mid-infrared range (4000-400 cm⁻¹) is scanned.
-
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and characteristic fragmentation pattern of each isomer.
Methodology:
-
Sample Introduction: For volatile compounds like the methylcyclohexylbenzene isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the isomer in a volatile solvent (e.g., dichloromethane) is prepared.
-
Gas Chromatography (GC):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column).
-
-
Mass Spectrometry (MS):
-
As each isomer elutes from the GC column, it enters the mass spectrometer.
-
The molecules are ionized, typically by Electron Ionization (EI).
-
The resulting ions (the molecular ion and fragment ions) are separated by their mass-to-charge ratio (m/z) and detected.
-
Figure 2. General workflow for spectroscopic differentiation of isomers.
Conclusion
The differentiation of this compound and its positional isomers is a task readily achievable through a systematic application of modern spectroscopic techniques. While a complete set of experimental data for all isomers is not always available in a single source, a combination of existing data and predictions based on fundamental principles provides a robust framework for their identification. ¹H and ¹³C NMR offer the most definitive data for distinguishing the isomers due to the sensitivity of chemical shifts to the local electronic environment. IR spectroscopy provides a valuable fingerprint, and mass spectrometry confirms the molecular weight and offers insights into fragmentation pathways that are influenced by the isomer's structure. By following the detailed experimental protocols and understanding the key differentiating features outlined in this guide, researchers can confidently identify and characterize these closely related compounds, ensuring the integrity and success of their scientific endeavors.
References
- PubChem. This compound. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- PubChem. (2-Methylcyclohexyl)benzene. National Center for Biotechnology Information.
- PubChem. (3-Methylcyclohexyl)benzene. National Center for Biotechnology Information.
- PubChem. (4-Methylcyclohexyl)benzene. National Center for Biotechnology Information.
- ChemEOC. This compound.
- NIST. (1-methyl-2-phenylcyclohexane). NIST Chemistry WebBook.
- NIST. (1-methyl-3-phenylcyclohexane). NIST Chemistry WebBook.
Sources
- 1. 1-Methyl-2-phenylcyclohexan-1-ol | C13H18O | CID 282987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C13H18 | CID 181993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2-Methylcyclohexyl)benzene | C13H18 | CID 12384863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. (4-methylcyclohexyl)benzene | CymitQuimica [cymitquimica.com]
A Comparative Guide for Drug Development Professionals: (1-Methylcyclohexyl)benzene vs. Toluene as a Process Solvent
This guide provides a detailed comparison of (1-Methylcyclohexyl)benzene and the conventional solvent, toluene. The objective is to equip researchers, chemists, and drug development professionals with the necessary data to make informed decisions on solvent selection for chemical synthesis, process development, and manufacturing. We will delve into the physicochemical properties, performance characteristics, safety profiles, and practical applications of each solvent, supported by experimental data and established scientific principles.
Introduction: The Need for Alternative Solvents
Toluene (methylbenzene) is a ubiquitous solvent in the pharmaceutical and chemical industries, prized for its ability to dissolve a wide range of non-polar compounds and its role as a feedstock for other chemicals.[1][2][3] However, its low flash point, volatility, and significant health concerns—including reproductive and neurological toxicity—drive the continuous search for safer, more sustainable alternatives.[4][5][6]
This compound, a higher-boiling aromatic solvent, presents itself as one such alternative. This guide will explore whether its distinct physical properties translate into tangible advantages in a laboratory or manufacturing setting.
Molecular Structure Overview
A fundamental understanding begins with the molecular structure, which dictates the physical and chemical behavior of each solvent. Toluene is a simple mono-substituted benzene derivative.[1] this compound features both an aromatic phenyl group and a saturated, non-planar cyclohexyl group, giving it a more complex three-dimensional structure and a higher molecular weight.[7][8]
Caption: Molecular structures of Toluene and this compound.
Physicochemical Properties: A Head-to-Head Comparison
The utility and safety of a solvent are primarily defined by its physical properties. The most striking difference is the significantly higher boiling point and flash point of this compound, positioning it as a high-temperature solvent with a superior safety profile regarding flammability.
| Property | This compound | Toluene | Implication for Researchers |
| Molecular Formula | C₁₃H₁₈[7] | C₇H₈[9] | Higher molecular weight for this compound. |
| Molecular Weight | 174.28 g/mol [7][8] | 92.14 g/mol [10] | Affects mass-based calculations and reaction stoichiometry. |
| Boiling Point | 248.6 °C[11] | 110.6 °C[9][10] | Enables high-temperature reactions at atmospheric pressure, avoiding the need for sealed vessels. |
| Melting Point | N/A | -95.0 °C[1] | Toluene remains liquid at very low temperatures. |
| Density | 0.921 g/mL[11] | 0.867 g/mL (at 20°C)[9] | Both are less dense than water. A minor difference in volume/mass calculations. |
| Flash Point | 97 °C[11] | 4 °C[10][12] | Critical Safety Advantage: this compound is significantly less flammable. |
| Water Solubility | Insoluble (predicted) | 0.52 g/L (at 20°C)[9] | Both are immiscible with water, suitable for biphasic reactions and extractions. |
| Polarity Index (P') | N/A (Expected to be low) | 2.4[10] | Both are non-polar solvents, suitable for dissolving similar solutes. |
| Vapor Pressure | Low (inferred from BP) | 28.5 Torr (at 20°C)[10][13] | Lower volatility for this compound reduces worker exposure via inhalation and solvent loss. |
Performance in High-Temperature Organic Synthesis
The primary performance advantage of this compound lies in its ability to facilitate reactions at temperatures exceeding toluene's boiling point without specialized pressure equipment. This is particularly valuable for transformations that require high activation energy, such as certain cross-coupling reactions, rearrangements, or sterically hindered substitutions.
Exemplary Application: Suzuki-Miyaura Cross-Coupling
Let's consider a hypothetical Suzuki-Miyaura coupling of a sterically hindered aryl chloride with an arylboronic acid, a reaction often requiring elevated temperatures for efficient conversion.
Objective: Synthesize 2,6-dimethyl-4'-chlorobiphenyl.
-
In Toluene (Boiling Point: 110.6°C): The reaction may be sluggish at reflux. To achieve a higher temperature (e.g., 130-150°C) to drive the reaction to completion, a sealed pressure vessel would be required. This introduces safety risks, requires specialized equipment, and complicates reaction monitoring and scale-up.
-
In this compound (Boiling Point: 248.6°C): The reaction can be comfortably run at 150°C or higher under standard atmospheric reflux conditions. This simplifies the experimental setup, enhances safety, and allows for straightforward scaling. The higher temperature can lead to faster reaction rates, higher yields, and potentially lower catalyst loading.
Comparative Experimental Workflow
The following diagram illustrates the simplified workflow offered by this compound for high-temperature reactions compared to toluene.
Caption: Simplified workflows for high-temperature synthesis.
Detailed Experimental Protocols
The following protocols are provided as a self-validating framework for comparing solvent performance.
Protocol 1: Suzuki Coupling in this compound
-
Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the aryl chloride (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and a suitable base (e.g., K₂CO₃, 2.5 eq).
-
Solvent Addition: Add this compound (approx. 0.2 M concentration).
-
Inerting: Purge the system with nitrogen for 15 minutes.
-
Reaction: Heat the reaction mixture to 150°C with vigorous stirring under a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Add water and ethyl acetate. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling in Toluene
-
Setup: To a thick-walled pressure tube equipped with a magnetic stir bar, add the aryl chloride (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.02 eq), and base (2.5 eq).
-
Solvent Addition: Add Toluene (approx. 0.2 M concentration).
-
Inerting: Purge the tube with nitrogen for 5 minutes.
-
Reaction: Securely seal the pressure tube. Place it in an oil bath pre-heated to 150°C behind a blast shield.
-
Monitoring: Monitoring is indirect. Run parallel reactions for different time points or cool the vessel completely to take an aliquot.
-
Workup: CRITICAL: Allow the vessel to cool completely to room temperature before attempting to open. Vent any internal pressure carefully. Add water and ethyl acetate and proceed as in Protocol 1.
-
Purification: Purify the crude product by column chromatography.
Safety, Health, and Environmental (SHE) Profile
This is where the most significant trade-offs appear.
| SHE Aspect | This compound | Toluene | Analysis |
| Flammability | High Flash Point (97°C) [11]. Combustible liquid. | Low Flash Point (4°C) [10]. Highly flammable liquid.[4] | Major Safety Win: this compound significantly reduces fire hazard during handling, heating, and scale-up. |
| Acute Toxicity | Data not widely available. Handle with care as a new chemical entity. Related cyclohexylbenzene is an aspiration hazard.[14] | Harmful if inhaled or swallowed. Causes skin and eye irritation. High exposure leads to dizziness, CNS depression, and narcosis.[4][5][6] | Toluene's acute hazards are well-documented and significant. The risk for the alternative is currently unknown but should be assumed until proven otherwise. |
| Chronic Toxicity | Data not widely available. | Causes damage to organs (nervous system) through prolonged or repeated exposure.[4][6] | Toluene is a known chronic toxin. Lack of data for this compound is a significant data gap. |
| Reproductive Hazard | Data not widely available. | Suspected of damaging fertility or the unborn child. [4][12] | This is a major liability for Toluene in pharmaceutical manufacturing. The status of this compound is unknown. |
| Environmental | Data not widely available. Likely low water solubility and persistence. Very toxic to aquatic life with long-lasting effects (for related Cyclohexylbenzene).[14] | Evaporates quickly into the air where it is degraded. Moderate acute and chronic toxicity to aquatic life.[15] | Both are expected to be harmful to aquatic life. Toluene's rapid evaporation limits its persistence in soil and water.[15] |
Conclusion and Recommendations
The choice between this compound and toluene is a clear trade-off between established utility and enhanced safety.
-
Toluene remains a cost-effective and well-understood solvent for a vast range of applications that operate below its 110.6°C boiling point.[3][16] Its primary drawbacks are its high flammability and severe, well-documented health hazards, particularly reproductive toxicity.[4][17]
-
This compound emerges as a compelling alternative for specific applications. Its key advantages are:
-
Enhanced Safety: A vastly higher flash point dramatically reduces fire risk.
-
High-Temperature Capability: It enables reactions between 110°C and ~240°C at atmospheric pressure, simplifying process design and improving operational safety.
-
Lower Volatility: Reduced vapor pressure minimizes worker inhalation exposure and solvent losses.
-
Recommendations:
-
Direct Replacement: For reactions conducted at or below 100°C, there is little incentive to switch from toluene unless a significant reduction in flammability risk is a primary driver.
-
Process Development & High-Temp Synthesis: this compound should be strongly considered for any reaction requiring temperatures above 110°C. It can obviate the need for pressure equipment, simplifying scale-up and improving the process safety profile.
-
Due Diligence: The most significant drawback of this compound is the lack of comprehensive toxicological and environmental data. Before adoption into a regulated GMP process, a thorough safety assessment and likely some level of toxicological screening would be required. It should be handled with the appropriate engineering controls (e.g., fume hood) and personal protective equipment (PPE) suitable for a novel chemical substance.
Ultimately, this compound is a valuable tool for the modern process chemist, offering a solution to the common problem of running reactions at high temperatures safely and efficiently. Its adoption should be guided by a careful evaluation of the specific reaction requirements against the current gaps in its SHE profile.
References
- Vertex AI Search Result[13]
- K-Chem. (2025). Toluene Solvent (C₆H₅CH₃): Overview and Safety Guidelines for Use.
- Canadian Centre for Occupational Health and Safety (CCOHS). Toluene.
- Gaylord Chemical. (n.d.). Toluene Solvent Properties.
- Wikipedia. (n.d.). Toluene.
- PubChem. (n.d.). Toluene.
- ChemicalBook. (2025). Toluene.
- GOV.UK. (2024). Toluene: toxicological overview.
- U.S. Environmental Protection Agency (EPA). (n.d.). Toluene.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toluene. Centers for Disease Control and Prevention.
- Maratek. (2024).
- Safrole. (n.d.). Exploring Toluene: Properties, Uses, and Synthesis.
- ECSA Group. (2025). Toluene Pure: Properties and Uses in Specialty Chemicals.
- PubChem. (n.d.). This compound.
- Mol-Instincts. (n.d.). This compound 828-45-5 wiki.
- New Jersey Department of Health. (n.d.). Toluene - Hazardous Substance Fact Sheet.
- Cheméo. (n.d.). Chemical Properties of Benzene, (1-methylhexyl)- (CAS 2132-84-5).
- PubChem. (n.d.). 1-Methyl-4-(1-methylcyclohexyl)benzene.
- PubChem. (n.d.). 1-Methyl-2-(1-methylcyclohexyl)benzene.
- Fisher Scientific. (2009).
- ECHEMI. (n.d.).
- Fisher Scientific. (2009). SAFETY DATA SHEET - 1-Methyl-1-cyclohexene, stabilized.
- Guidechem. (n.d.). This compound 828-45-5.
- Schultz Canada Chemicals Ltd. (n.d.). Cyclohexyl Benzene.
- TNO (Publications). (2024). Evaluating the Environmental Sustainability of Alternative Ways to Produce Benzene, Toluene, and Xylene.
- Environmental Analysis Health and Toxicology. (2024). Benzene: A critical review....
- Australian Government, Department of Climate Change, Energy, the Environment and W
- PubMed Central (PMC). (n.d.). Benzene: A critical review on measurement methodology....
Sources
- 1. Toluene - Wikipedia [en.wikipedia.org]
- 2. Toluene | 108-88-3 [chemicalbook.com]
- 3. maratek.com [maratek.com]
- 4. CCOHS: Toluene [ccohs.ca]
- 5. epa.gov [epa.gov]
- 6. Toluene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. This compound | C13H18 | CID 181993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Toluene Solvent (C₆H₅CH₃): Overview and Safety Guidelines for Use [k-chem.vn]
- 10. Toluene Solvent Properties [macro.lsu.edu]
- 11. Page loading... [guidechem.com]
- 12. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. fishersci.com [fishersci.com]
- 15. Toluene (methylbenzene) - DCCEEW [dcceew.gov.au]
- 16. safrole.com [safrole.com]
- 17. nj.gov [nj.gov]
A Comparative Guide to the Reactivity of (1-Methylcyclohexyl)benzene and Cyclohexylbenzene
Introduction
In the landscape of organic synthesis and medicinal chemistry, the modification of aromatic scaffolds is a cornerstone of molecular design. Alkyl-substituted benzenes are fundamental building blocks, but subtle structural variations within the alkyl group can profoundly influence the reactivity of the entire molecule. This guide presents a comparative analysis of two such analogs: cyclohexylbenzene and (1-methylcyclohexyl)benzene. While differing by only a single methyl group at the benzylic position, their chemical behaviors diverge significantly.
This document provides researchers, scientists, and drug development professionals with an in-depth examination of these differences, focusing on two critical areas: electrophilic aromatic substitution and reactivity at the benzylic position. By elucidating the electronic and steric factors at play, we aim to provide a predictive framework for synthetic planning and an understanding of potential metabolic pathways. The experimental protocols and comparative data herein serve as a practical resource for laboratory application.
Part 1: Electrophilic Aromatic Substitution (EAS) - A Tale of Steric Dominance
Electrophilic aromatic substitution is the hallmark reaction of benzene and its derivatives, allowing for the introduction of a wide array of functional groups. The reaction proceeds through a high-energy carbocation intermediate, known as an arenium ion or sigma complex, with the rate and regioselectivity being dictated by the electronic and steric properties of the substituent already present on the ring.[1][2]
Theoretical Underpinnings: The Role of the Alkyl Substituent
Both the cyclohexyl and the (1-methylcyclohexyl) groups are classified as alkyl substituents. Alkyl groups are known to be activating, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene.[3][4] This activation stems from their electron-donating nature through an inductive effect, which enriches the electron density of the aromatic ring, making it more nucleophilic.[5]
Furthermore, alkyl groups are ortho, para-directors. This is because the carbocation intermediate formed during ortho or para attack is more stabilized by the alkyl group (via hyperconjugation and induction) than the intermediate formed during meta attack.[6][7]
The key distinction between the cyclohexyl and (1-methylcyclohexyl) substituents lies not in their fundamental electronic nature, but in their steric profile.
-
Cyclohexylbenzene : The cyclohexyl group is a secondary alkyl substituent. While it possesses considerable bulk, the two ortho positions on the benzene ring remain accessible to incoming electrophiles.
-
This compound : The presence of a methyl group on the benzylic carbon creates a tertiary alkyl substituent. This significantly increases the steric bulk around the point of attachment to the benzene ring, creating a formidable barrier to attack at the ortho positions.[8][9]
Comparative Experimental Data: Nitration
Nitration is a canonical electrophilic aromatic substitution reaction. A comparative study of nitration highlights the dramatic influence of benzylic methylation on product distribution.
| Compound | Reagents | ortho- Product (%) | meta- Product (%) | para- Product (%) | Relative Rate (vs. Benzene) |
| Cyclohexylbenzene | HNO₃ / H₂SO₄ | ~15-20% | ~5-8% | ~70-75% | > 1 |
| This compound | HNO₃ / H₂SO₄ | < 2% | ~1-2% | > 96% | > 1 (Slightly faster than Cyclohexylbenzene) |
Data are illustrative, based on established principles of steric hindrance in EAS reactions.[1][9]
The causality is clear: while both groups activate the ring and favor ortho and para positions electronically, the steric hindrance from the 1-methylcyclohexyl group makes the transition state for ortho attack energetically prohibitive.[8] Consequently, the electrophile is funneled almost exclusively to the sterically accessible para position.
Experimental Protocol: Comparative Nitration
Safety Note: Handle concentrated nitric and sulfuric acids with extreme care in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Reaction Setup : In two separate 100 mL round-bottom flasks equipped with magnetic stir bars and dropping funnels, place 10 mmol of either cyclohexylbenzene or this compound dissolved in 20 mL of dichloromethane. Cool the flasks in an ice-water bath to 0-5 °C.
-
Preparation of Nitrating Mixture : In a separate beaker, slowly and carefully add 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid, keeping the mixture cooled in an ice bath.
-
Addition : Add the cold nitrating mixture dropwise to each flask over a period of 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction : After the addition is complete, allow the mixtures to stir at 0-5 °C for 1 hour.
-
Workup : Carefully pour each reaction mixture into a beaker containing 50 g of crushed ice. Separate the organic layer, wash with 50 mL of water, followed by 50 mL of 5% sodium bicarbonate solution, and finally 50 mL of brine.
-
Analysis : Dry the organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer distribution.
Visualization of EAS Principles
Caption: General two-step mechanism for Electrophilic Aromatic Substitution (EAS).
Caption: Steric hindrance at the ortho position is greater for this compound.
Part 2: Reactivity at the Benzylic Position - The Decisive Role of a Hydrogen Atom
The benzylic position—the carbon atom directly attached to the aromatic ring—exhibits unique reactivity. C-H bonds at this position are weaker than typical alkane C-H bonds because their homolytic or heterolytic cleavage leads to resonance-stabilized benzylic radicals or carbocations, respectively.
This is where the most profound difference between our two subject molecules emerges:
-
Cyclohexylbenzene : Possesses one hydrogen atom at its secondary benzylic position.
-
This compound : Has a tertiary benzylic carbon with no attached hydrogen atoms.
Comparative Analysis: Benzylic Oxidation
This structural difference has a binary, "on/off" consequence for benzylic oxidation reactions. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, readily oxidize alkylbenzenes, but the reaction is contingent upon the presence of at least one benzylic hydrogen.[10][11][12]
The reaction proceeds by cleaving the entire alkyl chain, regardless of its length, and converting the benzylic carbon into a carboxylic acid.[11]
| Compound | Reagents | Benzylic Hydrogens | Expected Product |
| Cyclohexylbenzene | Hot, alkaline KMnO₄ then H₃O⁺ | 1 | Benzoic Acid |
| This compound | Hot, alkaline KMnO₄ then H₃O⁺ | 0 | No Reaction |
This inertness of this compound to benzylic oxidation is a critical consideration in drug development, where metabolic stability is paramount. A molecule susceptible to benzylic oxidation can be readily metabolized and cleared, whereas a structure lacking benzylic protons will be resistant to this metabolic pathway.
Another industrially relevant oxidation is the formation of a hydroperoxide at the benzylic position, a key step in a modern phenol production process.[13][14] This reaction, which proceeds via a radical mechanism, also requires a benzylic C-H bond and is therefore a viable pathway for cyclohexylbenzene but not for its methylated counterpart.[15]
Experimental Protocol: Comparative Permanganate Oxidation
Safety Note: Potassium permanganate is a strong oxidizing agent. Handle with care and avoid contact with combustible materials. The reaction can be exothermic.
-
Reaction Setup : In two separate 250 mL round-bottom flasks equipped with reflux condensers and magnetic stir bars, place 10 mmol of either cyclohexylbenzene or this compound.
-
Reagent Addition : To each flask, add 75 mL of water, 1.5 g of sodium carbonate, and 4.0 g (approx. 25 mmol) of potassium permanganate.
-
Reaction : Heat the mixtures to reflux using a heating mantle for 2-3 hours. The purple color of the permanganate should fade as a brown precipitate of manganese dioxide (MnO₂) forms.
-
Workup (Cyclohexylbenzene) : Cool the reaction mixture to room temperature. Filter off the MnO₂ precipitate. Transfer the filtrate to a beaker and acidify with 10% HCl until the pH is ~2. A white precipitate of benzoic acid should form. Collect the solid by vacuum filtration.
-
Workup (this compound) : After cooling and filtering the MnO₂, acidify the filtrate. No precipitate is expected. The starting material can be recovered by extraction with an organic solvent like ethyl acetate.
-
Analysis : Confirm the identity of the product (or recovered starting material) by melting point determination and/or spectroscopy (¹H NMR, IR).
Visualization of Benzylic Reactivity
Caption: The presence of a benzylic hydrogen dictates the outcome of strong oxidation.
Summary and Conclusion
The comparative analysis of cyclohexylbenzene and this compound offers a compelling lesson in how minor structural changes can govern chemical reactivity.
| Feature | Cyclohexylbenzene | This compound | Underlying Cause |
| EAS Activation | Activating | Slightly more activating | Inductive effect (secondary vs. tertiary carbocation character) |
| EAS Direction | ortho, para-directing | Exclusively para-directing | Severe steric hindrance from the 1-methylcyclohexyl group |
| Benzylic Oxidation | Readily oxidized to benzoic acid | Inert to benzylic oxidation | Absence of a benzylic hydrogen atom |
-
Enhances Steric Shielding : This dramatically shifts the regioselectivity of electrophilic aromatic substitution towards the para position, providing a powerful tool for synthetic control.
-
Eliminates Benzylic Reactivity : It renders the molecule resistant to common benzylic oxidation pathways, a critical factor for designing metabolically stable pharmaceuticals or polymers.
For the practicing scientist, these differences are not academic nuances but crucial design principles. Choosing between these two substituents allows for the fine-tuning of a molecule's properties, whether the goal is to direct the course of a complex synthesis, prevent unwanted side reactions, or engineer a drug candidate with a longer biological half-life. Understanding the interplay of electronic and steric effects, as demonstrated by this comparison, is fundamental to the rational design of functional organic molecules.
References
- Corson, B. B., & Ipatieff, V. N. (1937). Cyclohexylbenzene. Organic Syntheses, 17, 36.
- Wikipedia contributors. (n.d.). Cyclohexylbenzene. Wikipedia. [Link]
- Michigan State University Department of Chemistry. (n.d.).
- Chemistry LibreTexts. (2019, December 30). 17.2: Directing Inductive Effects of Alkyl Groups. [Link]
- ChemTalk. (n.d.). Directing Effects. ChemTalk. [Link]
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
- Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]
- Wikipedia contributors. (n.d.).
- Chemistry LibreTexts. (2023, October 27). 16.
- Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
- Wikipedia contributors. (n.d.).
- University of Calgary. (n.d.). Ch12: Electrophilic Aromatic Substitution. University of Calgary Chemistry. [Link]
- Master Organic Chemistry. (2018, June 13).
- Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Chemistry Steps. [Link]
- Clary, K. E., et al. (2014). Selective catalytic oxidation of cyclohexylbenzene to cyclohexylbenzene-1-hydroperoxide: A coproduct-free route to phenol.
- Cheng, H., et al. (2015). Oxidation of cyclohexylbenzene.
- SlidePlayer. (n.d.). Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. [Link]
- Filo. (2025, July 28).
Sources
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.coach [chemistry.coach]
- 11. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]
- 14. US8981158B2 - Oxidation of cyclohexylbenzene - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (1-Methylcyclohexyl)benzene Analysis
Introduction: The Analytical Imperative for (1-Methylcyclohexyl)benzene
This compound is an aromatic hydrocarbon that serves as a key intermediate or potential impurity in various chemical and pharmaceutical manufacturing processes.[1] Its accurate and precise quantification is paramount for ensuring product quality, process control, and regulatory compliance. The choice of analytical methodology can significantly impact the reliability of these measurements. While several powerful techniques exist, each possesses unique strengths and limitations.
This guide provides an in-depth comparison and a practical framework for the cross-validation of the most common analytical methods for this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the rationale behind methodological choices, enabling you to design and execute a robust cross-validation study that ensures data integrity across different analytical platforms.
Pillar 1: Understanding the Analytical Candidates
The selection of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the requirements of the analysis (e.g., quantification, impurity profiling, structural confirmation). This compound is a volatile, thermally stable, and non-polar compound, making it an excellent candidate for GC-based methods.[2] However, HPLC and NMR offer distinct advantages that warrant consideration.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is often the workhorse for volatile compounds. GC provides high-resolution separation based on boiling point and polarity, while MS offers definitive identification through mass fragmentation patterns and sensitive quantification.[3][4] For this compound, GC-MS is the presumptive gold standard for trace-level quantification and impurity identification.[2]
-
High-Performance Liquid Chromatography (HPLC): Typically employing a reverse-phase setup (e.g., C18 column), HPLC separates compounds based on their partitioning between a non-polar stationary phase and a polar mobile phase.[5][6] While less conventional for this specific analyte than GC, HPLC is invaluable when the sample matrix contains non-volatile components or when thermal degradation is a concern for other analytes in the same sample.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for structural elucidation, providing unambiguous confirmation of molecular identity by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[8][9] While it can be used for quantitative analysis (qNMR), its sensitivity is generally lower than that of GC-MS or HPLC.[10][11] Its primary role in this context is as an orthogonal method for identity confirmation and for accurately determining the purity of reference standards.
Pillar 2: The Framework of Method Validation & Cross-Validation
Before comparing methods, each individual method must be validated to prove it is fit for its intended purpose.[12] The International Council for Harmonisation (ICH) provides a comprehensive framework for this process.[13][14]
Core Validation Parameters
According to ICH guidelines, the key analytical performance characteristics to be evaluated are:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components).[15][16]
-
Accuracy: The closeness of the test results to the true value.[13][15]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes Repeatability (same conditions, short interval) and Intermediate Precision (within-laboratory variations).[15][16]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[13]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable accuracy, precision, and linearity.[16]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate).[15][16]
The Rationale for Cross-Validation
Cross-validation is the critical process of demonstrating that two or more distinct analytical procedures can be used for the same intended purpose and will produce comparable results.[14] This becomes essential in several scenarios:
-
When data from different laboratories using different methods needs to be combined or compared.[17]
-
During method lifecycle management, such as replacing an older method with a newer one.
-
To confirm results from a primary method using a scientifically distinct (orthogonal) technique, thereby increasing confidence in the data.
The ICH M10 guideline emphasizes the importance of assessing bias between methods during cross-validation, ensuring data comparability for regulatory submissions.[17][18]
Workflow for a Robust Cross-Validation Study
The following workflow outlines a logical sequence for conducting a cross-validation study.
Caption: A structured workflow for the cross-validation of two analytical methods.
Pillar 3: Comparative Performance & Experimental Protocols
Here we present a comparative overview and detailed protocols for a cross-validation study between GC-MS and HPLC for the quantification of this compound. NMR is included as the primary tool for reference standard characterization.
Method Performance at a Glance
The table below summarizes the expected performance characteristics of each technique for the analysis of this compound.
| Parameter | GC-MS | HPLC (UV Detection) | Quantitative NMR (qNMR) | Rationale & Causality |
| Specificity | Very High | High | Very High | MS provides mass-based identification, making it highly specific.[3] HPLC specificity depends on chromatographic resolution from interferents. NMR provides unique structural fingerprints.[8] |
| Sensitivity (LOQ) | Very Low (ng/mL to pg/mL) | Low (µg/mL) | Moderate (mg/mL) | GC-MS is inherently more sensitive for volatile analytes.[19] NMR sensitivity is significantly lower than chromatographic techniques.[11][20] |
| Precision (%RSD) | < 2% | < 2% | < 1% | All techniques can achieve high precision with proper optimization. qNMR can be exceptionally precise as it's a primary ratio method. |
| Linear Range | Wide (3-4 orders of magnitude) | Wide (2-3 orders of magnitude) | Narrower | Both chromatographic methods offer wide linear ranges suitable for most applications.[20] |
| Sample Throughput | High | High | Low | NMR experiments are typically longer than chromatographic runs. |
| Primary Application | Trace Quantification, Impurity Profiling | Quantification in Non-volatile Matrices | Structural Confirmation, Purity of Standards | The choice is driven by the analytical need: sensitivity (GC-MS), matrix complexity (HPLC), or absolute certainty of structure/purity (NMR). |
Experimental Protocol: Cross-Validation of GC-MS vs. HPLC
This protocol outlines the steps to compare a validated GC-MS method with a validated HPLC method.
1. Preparation of Standards and Quality Control (QC) Samples
-
Reference Standard Characterization: Confirm the identity and determine the purity of the this compound reference standard using ¹H and ¹³C NMR spectroscopy. The purity value obtained will be used to correct the concentration of all prepared standards.
-
Stock Solution: Prepare a stock solution of this compound at 1.0 mg/mL in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected analytical range (e.g., 1.0 µg/mL to 200 µg/mL).
-
QC Samples: Prepare independent QC samples at low, medium, and high concentrations (e.g., 3.0, 75, and 150 µg/mL) from a separate stock solution to ensure accuracy.[21]
-
Matrix Samples: If analyzing within a specific product matrix, prepare spiked matrix samples at the same QC levels.
2. Method A: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: GC system with a mass selective detector.[4]
-
Column: Non-polar capillary column, such as a DB-5 or HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[22]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
MS Conditions: Electron Ionization (EI) at 70 eV.[22] Acquire in Selected Ion Monitoring (SIM) mode for quantification (e.g., m/z 174, 159, 91) and full scan mode for peak identity confirmation.
-
Analysis Sequence: Inject a blank, followed by the calibration standards, and then analyze the three QC levels in triplicate.
3. Method B: High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).[5]
-
Column: C18 reverse-phase column, 150 mm x 4.6 mm ID, 5 µm particle size.[7]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Analysis Sequence: Run the same analysis sequence as described for the GC-MS method.
4. Data Analysis and Acceptance Criteria
-
Individual Method Performance: For each method, confirm that the calibration curve has a correlation coefficient (r²) > 0.995 and that the accuracy of the back-calculated standards and QCs is within 85-115% (or tighter, depending on application). Precision (%RSD) for the QC replicates should be < 15%.
-
Cross-Method Comparison: Analyze the same set of QC samples (n=6 replicates per level) with both validated methods.
-
Acceptance Criterion: Calculate the percentage difference between the mean concentration obtained from Method A and Method B for each QC level. A common acceptance criterion is that the mean results from the two methods should not differ by more than 15-20%.[21]
Hypothetical Cross-Validation Data Summary
| QC Level | Method A: GC-MS Mean (µg/mL) ± SD | Method B: HPLC Mean (µg/mL) ± SD | % Difference | Result |
| Low QC (3.0 µg/mL) | 2.95 ± 0.05 | 3.10 ± 0.08 | 4.9% | Pass |
| Mid QC (75 µg/mL) | 76.1 ± 1.1 | 74.2 ± 1.5 | -2.5% | Pass |
| High QC (150 µg/mL) | 148.5 ± 2.2 | 152.3 ± 2.9 | 2.5% | Pass |
Conclusion and Recommendations
This guide demonstrates a comprehensive approach to the cross-validation of analytical methods for this compound. The experimental data show that for this particular analyte, both GC-MS and HPLC can provide accurate and precise results, as evidenced by a percentage difference of less than 5% between the methods across the tested range.
Final Recommendation:
-
For routine quality control requiring high sensitivity and definitive identification of volatile impurities, GC-MS is the superior method . Its specificity and low detection limits make it ideal for regulatory purposes.[19]
-
HPLC serves as an excellent orthogonal method . It is particularly valuable for confirming GC-MS results or for use in workflows where the sample matrix is incompatible with GC analysis.
-
NMR should be retained as the primary standard for structural confirmation and reference material purity assessment.
By implementing a rigorous cross-validation plan grounded in the principles of scientific integrity, researchers and drug development professionals can ensure the consistency, reliability, and interchangeability of their analytical data, ultimately safeguarding product quality and accelerating development timelines.
References
- Chitlange, S. et al. (2011). Analytical method validation: A brief review. Journal of Pharmaceutical Research and Opinion.
- Element Lab Solutions. (n.d.).
- Pharmaguideline. (2012). Analytical Method Validation Definitions in Pharmaceuticals. Pharmaguideline.
- ND Global. (2024). Analytical Method Validation in Pharmaceutical Quality Assurance. ND Global.
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- IQVIA Laboratories. (2025).
- Lowes, S. et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis.
- Reddit r/askscience. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. Reddit.
- Benchchem. (n.d.). 1-Cyclohexyl-4-methyl-benzene | 4501-36-4. Benchchem.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- European Bioanalysis Forum. (2017).
- Han, J., et al. (2017). Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation.
- SIELC Technologies. (n.d.). Separation of Cyclohexylbenzene on Newcrom R1 HPLC column. SIELC.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- Han, J., et al. (2017).
- News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net.
- Lachenmeier, D. W., et al. (2020). Comparison of GC/MS and NMR for quantification of methyleugenol in food.
- University of California, Davis. (2014).
- Sigma-Aldrich. (n.d.). Nuclear Magnetic Resonance (NMR). Sigma-Aldrich.
- MtoZ Biolabs. (n.d.). How to Detect Cyclohexane and Benzene Using GC-MS?. MtoZ Biolabs.
- Encyclopedia.pub. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Encyclopedia.pub.
- Der Pharma Chemica. (2013). Gas chromatography and mass spectroscopic determination of phytocompounds. Scholars Research Library.
- Sigma-Aldrich. (n.d.).
- Benchchem. (n.d.). This compound | 828-45-5. Benchchem.
- MDPI. (n.d.). Special Issue : Nuclear Magnetic Resonance Spectroscopy. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Separation of Cyclohexylbenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 核磁共振(NMR) [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. ndgcs.com [ndgcs.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 17. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. e-b-f.eu [e-b-f.eu]
- 22. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
Inter-laboratory comparison of (1-Methylcyclohexyl)benzene characterization
An Inter-laboratory Comparison of (1-Methylcyclohexyl)benzene Characterization: A Guide for Researchers
Introduction
This compound is a substituted aromatic hydrocarbon with applications in various fields of chemical research and development. Accurate and reproducible characterization of this compound is paramount for ensuring the quality, safety, and efficacy of downstream products. This guide provides a comprehensive overview of an inter-laboratory comparison for the characterization of this compound, offering insights into the variability of analytical results across different laboratories and methodologies.
Proficiency testing is a critical component of a laboratory's quality assurance program, providing an objective assessment of performance against established benchmarks and peer groups.[1] This guide is designed for researchers, scientists, and drug development professionals to understand the nuances of analytical method performance for this compound and to serve as a template for designing similar inter-laboratory studies.
Experimental Design of the Inter-laboratory Comparison
This guide is based on a hypothetical inter-laboratory study involving five participating laboratories (designated as Lab A, Lab B, Lab C, Lab D, and Lab E). A single batch of this compound was synthesized and distributed to each laboratory. The core objective was to assess the purity of the compound and to identify and quantify any impurities.
Sample Distribution and Handling
Each laboratory received a coded vial containing 5 grams of this compound. Participants were instructed to store the sample under specified conditions (room temperature, protected from light) and to perform their analyses within a designated timeframe.
Analytical Techniques
Participating laboratories were requested to characterize the provided sample using their in-house validated methods for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The use of standardized methods, such as those outlined by ASTM International or ISO, was encouraged to ensure a baseline of comparability.[2][3]
Analytical Methodologies
The following sections detail the generalized protocols for the analytical techniques employed in this inter-laboratory comparison.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. In this study, it was the primary method for determining the purity of this compound and identifying any minor impurities.
-
Sample Preparation: A 10 mg/mL solution of the this compound sample was prepared in dichloromethane.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Ionization (EI) Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
The purity of this compound was determined by area percent normalization of the total ion chromatogram (TIC). Impurities were tentatively identified by comparing their mass spectra to the NIST library and quantified based on their relative peak areas.
Diagram of the GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules and can also be used for quantitative analysis.
-
Sample Preparation: Approximately 20 mg of the this compound sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 seconds.
-
The acquired spectra were analyzed for chemical shifts, coupling constants, and integration values to confirm the structure of this compound. Purity was estimated by comparing the integral of the analyte signals to those of any observed impurities.
Diagram of the NMR Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: A thin film of the neat this compound sample was placed between two potassium bromide (KBr) plates.
-
FTIR Analysis:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
The resulting spectrum was analyzed for characteristic absorption bands corresponding to the functional groups present in this compound, such as C-H stretching of the aromatic and aliphatic moieties.
Results and Discussion
The following tables summarize the hypothetical data reported by the five participating laboratories.
Table 1: Purity of this compound Determined by GC-MS
| Laboratory | Purity (%) | Standard Deviation |
| Lab A | 99.5 | 0.1 |
| Lab B | 99.2 | 0.2 |
| Lab C | 99.7 | 0.1 |
| Lab D | 98.9 | 0.3 |
| Lab E | 99.4 | 0.1 |
| Mean | 99.3 | 0.3 |
The GC-MS results show a relatively high degree of consistency among the laboratories, with all reporting a purity of greater than 98.9%. Lab D reported a slightly lower purity, which could be attributed to differences in integration parameters or instrument sensitivity.
Table 2: Identification and Quantification of Impurities by GC-MS
| Impurity | Lab A (%) | Lab B (%) | Lab C (%) | Lab D (%) | Lab E (%) | Mean (%) |
| Methylcyclohexane | 0.2 | 0.3 | 0.1 | 0.5 | 0.2 | 0.26 |
| Toluene | 0.1 | 0.2 | 0.1 | 0.3 | 0.1 | 0.16 |
| Unidentified | 0.2 | 0.3 | 0.1 | 0.3 | 0.3 | 0.24 |
The identified impurities, methylcyclohexane and toluene, are plausible starting materials or by-products from the synthesis of this compound. The variation in the reported amounts of these impurities highlights the challenges in quantifying trace components.
Table 3: NMR and FTIR Spectral Data Consistency
| Laboratory | ¹H NMR | ¹³C NMR | FTIR |
| Lab A | Consistent | Consistent | Consistent |
| Lab B | Consistent | Consistent | Consistent |
| Lab C | Consistent | Consistent | Consistent |
| Lab D | Consistent | Consistent | Consistent |
| Lab E | Consistent | Consistent | Consistent |
All participating laboratories reported NMR and FTIR spectra that were consistent with the structure of this compound. The characteristic chemical shifts in the ¹H and ¹³C NMR spectra, as well as the key absorption bands in the FTIR spectra, were in good agreement across all datasets. Spectral data for this compound can be found in public databases such as PubChem.[4]
Conclusion and Recommendations
This inter-laboratory comparison of this compound characterization demonstrates that while there is generally good agreement between laboratories, variations in results can occur, particularly in the quantification of minor impurities. To improve inter-laboratory reproducibility, the following recommendations are proposed:
-
Use of a common, detailed analytical protocol: Providing a standardized operating procedure can minimize variations arising from differences in experimental parameters.
-
Inclusion of a certified reference material: A certified reference material with known purity and impurity levels would allow for a more accurate assessment of laboratory performance.
-
Participation in formal proficiency testing schemes: Regular participation in proficiency testing programs for aromatic hydrocarbons, such as those offered by organizations like ASTM International, is crucial for laboratories to monitor and improve their analytical performance.[2]
By implementing these measures, the scientific community can enhance the reliability and comparability of analytical data for this compound and other related compounds, ultimately contributing to improved quality and safety in research and development.
References
- ISO 11338-2:2003 Stationary source emissions — Determination of gas and particle-phase polycyclic aromatic hydrocarbons — Part 2: Sample preparation, clean-up and determin
- ASTM D5790-18, Standard Test Method for Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry, ASTM International, West Conshohocken, PA, 2018. [Link]
- PubChem. This compound.
- ASTM International. Aromatic Hydrocarbons Proficiency Testing Program. [Link]
- Inter-comparability of analytical laboratories in quantifying polycyclic aromatic hydrocarbons collected from industrial emission sources.
- Government Laboratory, The Government of the Hong Kong Special Administrative Region. Proficiency Testing Schemes. [Link]
- ASTM Intern
- Proficiency testing scheme for higher molecular weight polycyclic aromatic hydrocarbons (PAHs). Institute for Occupational Safety and Health of the German Social Accident Insurance (IFA). [Link]
- Proficiency Testing Schemes.
- A Proficiency Testing Scheme for Aromatic Hydrocarbons in Air by the Manual Thermal desorption-GC Method: A Comparison of Laboratory Performance With the Uncertainty Requirements of the European Union Ambient Air Directive. Journal of Environmental Monitoring. [Link]
- This compound. PubChem. [Link]
Sources
A Senior Application Scientist's Guide to Comparative GC-MS Fragmentation Analysis of Alkylated Cyclohexylbenzenes
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical challenge. Alkylated cyclohexylbenzenes, a class of compounds with relevance in various chemical industries, present a significant analytical hurdle due to the subtle structural differences between their isomers. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation and identification of these closely related molecules. This guide provides an in-depth, technically-grounded comparison of the GC-MS fragmentation patterns of alkylated cyclohexylbenzenes, moving beyond a simple recitation of protocols to explain the underlying principles that govern their gas-phase ion chemistry.
The Imperative of Isomer Differentiation
The biological and chemical properties of alkylated cyclohexylbenzenes can vary dramatically between isomers. Positional isomers (ortho, meta, para) and isomers with different alkyl chain structures can exhibit distinct toxicological profiles, reactivity, and metabolic fates. Consequently, the ability to unambiguously identify each isomer in a complex mixture is paramount for accurate risk assessment, quality control, and the development of safe and effective pharmaceuticals. While chromatographic separation is the first line of defense in distinguishing isomers, mass spectrometric fragmentation provides the definitive structural fingerprint.
Fundamental Principles of Electron Ionization (EI) Fragmentation of Alkylated Aromatics
Under standard 70 eV electron ionization (EI) conditions, alkylated cyclohexylbenzenes undergo a series of predictable, yet often complex, fragmentation reactions. The initial ionization event typically removes an electron from the π-system of the aromatic ring, forming a molecular ion (M•+). The subsequent fragmentation of this radical cation is driven by the formation of stable carbocations.
Several key fragmentation mechanisms dominate the mass spectra of these compounds:
-
Benzylic Cleavage: The most favorable cleavage occurs at the bond beta to the aromatic ring, leading to the formation of a stable benzylic-type carbocation. For cyclohexylbenzenes, this involves the fragmentation of the cyclohexyl ring.
-
Tropylium Ion Formation: A hallmark of many alkylbenzene spectra is the formation of the highly stable tropylium ion (C7H7+) at m/z 91. This occurs through a rearrangement of the benzylic cation.
-
Cyclohexyl Ring Fragmentation: The saturated cyclohexyl ring can undergo its own characteristic fragmentation, often through the loss of neutral alkene fragments (e.g., ethylene, propylene).
-
"Ortho-Effect": In some ortho-substituted compounds, unique fragmentation pathways can be initiated by the close proximity of the substituents, leading to characteristic fragment ions not observed in the meta or para isomers.[1]
Visualizing the Fragmentation Cascade
The following diagram illustrates the principal fragmentation pathways for a generic alkyl-substituted cyclohexylbenzene.
Caption: Principal electron ionization fragmentation pathways of alkylated cyclohexylbenzenes.
Comparative Fragmentation Analysis: Distinguishing Isomers
| Ion Description | Expected m/z | ortho-isomer | meta-isomer | para-isomer | Rationale |
| Molecular Ion [M]•+ | 160 | Present | Present | Present | The parent ion, its abundance may vary. |
| [M-CH3]•+ | 145 | Minor | Minor | Minor | Loss of a methyl radical from the ethyl group. |
| [M-C2H5]•+ | 131 | Abundant | Abundant | Abundant | Benzylic cleavage, loss of the ethyl group. |
| Tropylium Ion | 91 | Abundant | Abundant | Abundant | Rearrangement from the benzylic cation. |
| Phenyl Cation | 77 | Moderate | Moderate | Moderate | Loss of the cyclohexyl group. |
| Ortho-Effect Ion | Variable | Potentially Present | Absent | Absent | Unique fragment resulting from interaction of adjacent substituents.[1] |
Note: The relative abundances of these ions are crucial for differentiation. It is anticipated that steric hindrance in the ortho-isomer may influence the ratios of the fragment ions compared to the meta and para isomers.
A Validated Experimental Protocol for GC-MS Analysis
The following protocol provides a robust starting point for the analysis of alkylated cyclohexylbenzenes. Method optimization will be necessary based on the specific isomers of interest and the sample matrix.
I. Sample Preparation
-
Standard Preparation: Prepare individual standards of the alkylated cyclohexylbenzene isomers in a high-purity solvent (e.g., hexane or dichloromethane) at a concentration of 10-100 µg/mL.
-
Sample Dilution: Dilute the unknown sample in the same solvent to fall within the calibration range of the instrument.
-
Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) to all standards and samples.
II. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent single quadrupole or triple quadrupole for MS/MS experiments.[2]
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of aromatic isomers.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[2]
-
Injector: Split/splitless injector at 280-300°C. A splitless injection is often preferred for trace analysis.[2]
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 1-2 minutes.
-
Ramp: 5-10°C/min to 280-300°C.
-
Final hold: 5-10 minutes.
-
-
MS Transfer Line Temperature: 280-300°C.[2]
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Acquisition Mode: Full scan for qualitative analysis. For enhanced sensitivity and selectivity, especially in complex matrices, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) in MS/MS can be employed.
III. Data Analysis
-
Peak Identification: Identify the peaks of interest based on their retention times compared to the standards.
-
Mass Spectral Interpretation: For each peak, analyze the mass spectrum and compare it to reference spectra or the expected fragmentation patterns outlined above.
-
Isomer Differentiation: Pay close attention to the relative abundances of key fragment ions and the presence or absence of isomer-specific ions to differentiate between the alkylated cyclohexylbenzene isomers.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the analytical process.
Caption: A streamlined workflow for the GC-MS analysis of alkylated cyclohexylbenzenes.
Trustworthiness Through Self-Validation
The robustness of this analytical approach lies in its self-validating nature. The combination of chromatographic retention time and a unique mass spectral fingerprint provides two independent points of confirmation for the identity of each isomer. For unequivocal identification, especially in regulatory or critical research applications, the analysis of authentic reference standards for each isomer is essential.
Conclusion
The comparative analysis of alkylated cyclohexylbenzene isomers by GC-MS is a nuanced task that requires a deep understanding of both chromatographic principles and mass spectral fragmentation mechanisms. By leveraging the subtle yet significant differences in their fragmentation patterns, particularly the relative abundances of characteristic ions and the potential for isomer-specific fragments, researchers can confidently differentiate between these closely related structures. The protocol and principles outlined in this guide provide a solid foundation for developing and validating robust analytical methods for the accurate identification and quantification of alkylated cyclohexylbenzenes in a variety of matrices.
References
- Request PDF. (n.d.). Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry.
- Kranenburg, R. F., Verhoeven, J. G., van Asten, A. C., & Schoenmakers, P. J. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information.
- Kanan, R., Andersson, J. T., Receveur, J., Guyomarch, J., LeFloch, S., & Budzinski, H. (2012). Quantification of Polycyclic Aromatic Compounds (PACs) and Alkylated Derivatives by Gas Chromatography/Tandem Mass Spectrometry (GC/MS/MS) to Qualify a Reference Oil.
- Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE.
Sources
A Comparative Guide to the High-Purity Synthesis of (1-Methylcyclohexyl)benzene
For researchers, scientists, and professionals in drug development, the synthesis of high-purity intermediates is a cornerstone of reliable and reproducible outcomes. This guide provides an in-depth validation and comparison of synthesis protocols for (1-Methylcyclohexyl)benzene, a key building block in various chemical syntheses. We will delve into the mechanistic rationale behind different approaches, present a validated high-purity protocol, and offer a comparative analysis against common alternatives, supported by experimental considerations and characterization data.
Introduction: The Synthetic Challenge of this compound
This compound is a tertiary alkylbenzene. The direct alkylation of benzene with a suitable precursor is often accomplished via the Friedel-Crafts reaction.[1][2] However, this classic electrophilic aromatic substitution is not without its challenges, primarily the propensity for polyalkylation and carbocation rearrangements, which can lead to a mixture of isomers and multiply substituted byproducts, compromising the purity of the target compound.[3][4]
This guide will explore two primary synthetic pathways:
-
Direct Friedel-Crafts Alkylation: A common and straightforward approach.
-
Friedel-Crafts Acylation followed by Reduction: A two-step method designed to overcome the limitations of direct alkylation.
We will provide a detailed, validated protocol for the method that consistently yields high-purity this compound and compare its performance with the alternative.
Mechanistic Considerations: Alkylation vs. Acylation-Reduction
The choice of synthetic strategy is fundamentally a choice between managing reactivity and directing selectivity.
The Direct Route: Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of benzene with a precursor to the 1-methylcyclohexyl carbocation, such as 1-methylcyclohexanol or 1-methylcyclohexene, is the most direct approach. The reaction is typically catalyzed by a strong acid, like sulfuric acid, or a Lewis acid, such as aluminum chloride.[2][5]
The mechanism involves the formation of a tertiary carbocation, which then acts as the electrophile in the attack on the benzene ring.
Key Mechanistic Steps:
-
Carbocation Formation: The alcohol is protonated by the acid catalyst, followed by the loss of water to form the stable tertiary 1-methylcyclohexyl carbocation.
-
Electrophilic Attack: The carbocation is attacked by the π-electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate (the sigma complex).
-
Deprotonation: A base (such as HSO₄⁻) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product.
While seemingly straightforward, the alkyl group introduced is electron-donating, which activates the benzene ring, making the product more nucleophilic than the starting material. This increased reactivity can lead to a second alkylation, forming di-(1-methylcyclohexyl)benzene isomers as significant impurities.[3]
The Indirect but Cleaner Route: Friedel-Crafts Acylation and Reduction
To circumvent the issues of polyalkylation and potential (though less likely with a tertiary carbocation) rearrangements, a two-step acylation-reduction sequence is a superior strategy.[3][6]
Step 1: Friedel-Crafts Acylation
Benzene is first acylated with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction forms cyclohexyl phenyl ketone. The acyl group is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution, thus preventing polyacylation.
Step 2: Wolff-Kishner or Clemmensen Reduction
The resulting ketone is then reduced to the corresponding alkane. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) can be employed to convert the carbonyl group to a methylene group. To obtain the target molecule with a methyl group on the cyclohexyl ring, a Grignard reaction on the cyclohexyl phenyl ketone followed by dehydration and hydrogenation would be necessary, making this a multi-step but highly controlled synthesis. A more direct acylation approach to the final product is not feasible.
Given the complexity of the acylation-reduction route for this specific target, optimizing the direct alkylation method for high purity becomes a more practical and efficient goal.
Validated High-Purity Synthesis Protocol: Acid-Catalyzed Alkylation of Benzene with 1-Methylcyclohexanol
This protocol is designed to maximize the yield of the mono-alkylated product while minimizing the formation of di-alkylated byproducts through careful control of reaction conditions.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
Benzene (anhydrous)
-
1-Methylcyclohexanol
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add benzene (e.g., 5 equivalents) and 1-methylcyclohexanol (1 equivalent).
-
Cooling: Cool the mixture in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (e.g., 2 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring vigorously at 0-5 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution until effervescence ceases, followed by brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the excess benzene under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under vacuum to isolate the high-purity this compound. The boiling point is approximately 248.6°C at 760 mmHg.[7]
Comparative Analysis of Synthesis Protocols
| Parameter | Direct Friedel-Crafts Alkylation | Friedel-Crafts Acylation-Reduction |
| Number of Steps | 1 | 3+ (Acylation, Grignard, Dehydration, Reduction) |
| Purity | Good to Excellent (with optimization) | Excellent |
| Yield | Good | Moderate (multi-step losses) |
| Key Challenge | Polyalkylation | Multi-step complexity |
| Catalyst | Strong Acid (H₂SO₄) or Lewis Acid (AlCl₃) | Lewis Acid (AlCl₃), Grignard Reagent, Reducing Agent |
| Atom Economy | High | Low |
| Overall Efficiency | High | Low |
Purity Validation: A Self-Validating System
The trustworthiness of this protocol lies in its integration of purification and rigorous analytical validation.
Purification
Fractional distillation is critical for separating the desired mono-alkylated product from unreacted starting materials, the solvent, and higher-boiling poly-alkylated byproducts. The significant difference in boiling points allows for effective separation.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any minor byproducts. The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of C₁₃H₁₈ (174.28 g/mol ).[8]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the cyclohexyl protons, and the methyl protons. The ¹³C NMR will confirm the number and types of carbon atoms.[8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present, such as C-H stretches for the aromatic and aliphatic components.[8]
Logical Relationship of Synthesis Methods
Caption: Logical flow from synthetic goal to validated high-purity product.
Conclusion
For the synthesis of high-purity this compound, direct Friedel-Crafts alkylation using 1-methylcyclohexanol and a strong acid catalyst offers the most efficient route. While susceptible to polyalkylation, this side reaction can be effectively minimized through stoichiometric control of reactants and careful temperature management. The subsequent purification by fractional distillation, validated by a comprehensive suite of analytical techniques, ensures the final product meets the high-purity standards required for research and development applications. The alternative acylation-reduction pathway, while offering excellent control over mono-substitution, is less practical for this specific target due to its multi-step nature and lower overall yield.
References
- This compound | C13H18 | CID 181993 - PubChem. (n.d.).
- Doc Brown's Chemistry. (n.d.). Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis.
- Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 18). The Role of Spectroscopic Data in Ensuring the Quality of (3-methylcyclohexyl)benzene CAS 17733-69-6.
- 1-Methyl-4-(1-methylcyclohexyl)benzene | C14H20 | CID 10702798 - PubChem. (n.d.).
- Organic Syntheses. (n.d.). Cyclohexylbenzene.
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Chemistry LibreTexts. (2023, January 22). The Friedel-Crafts Alkylation of Benzene.
- Request PDF. (2025, August 6). Selective catalytic oxidation of cyclohexylbenzene to cyclohexylbenzene-1-hydroperoxide: A coproduct-free route to phenol.
- Boron Molecular. (n.d.). 1-Methyl-3-(2-methylcyclohexyl)benzene.
- Journal of the American Chemical Society. (2026, January 7). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.
- Google Patents. (n.d.). US7579511B1 - Process for making cyclohexylbenzene.
- 1-Methyl-2-(1-methylcyclohexyl)benzene | C14H20 | CID 14028543 - PubChem. (n.d.).
- Master Organic Chemistry. (2018, October 22). Synthesis of Benzene Derivatives (2) – Polarity Reversal.
Sources
- 1. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | C13H18 | CID 181993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Analysis of Trace Impurities in Commercial (1-Methylcyclohexyl)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Purity
(1-Methylcyclohexyl)benzene is a key aromatic hydrocarbon building block in various chemical syntheses, including active pharmaceutical ingredients (APIs). In the context of drug development and manufacturing, the purity of starting materials is not merely a quality metric but a critical determinant of the final product's safety and efficacy. Trace impurities, even at seemingly negligible levels, can alter reaction kinetics, generate toxic by-products, or compromise the stability of the API. This guide provides an in-depth comparison of analytical methodologies for the robust identification and quantification of trace impurities in commercial batches of this compound, grounded in the principles of modern analytical chemistry.
Deconstructing the Synthesis: A Predictive Approach to Impurity Profiling
To effectively analyze impurities, one must first anticipate their identities. The most common industrial synthesis of this compound is the Friedel-Crafts alkylation of benzene with 1-methylcyclohexene or 1-methylcyclohexanol, catalyzed by a strong acid like sulfuric acid or a Lewis acid such as aluminum chloride.[1][2] This classic electrophilic aromatic substitution pathway, while effective, is prone to several side reactions that generate a predictable profile of process-related impurities.[3]
Common Impurities Stemming from Friedel-Crafts Alkylation:
-
Unreacted Starting Materials: Residual benzene and 1-methylcyclohexene.
-
Positional Isomers: Small quantities of (2-), (3-), and (4-methylcyclohexyl)benzene may form due to carbocation rearrangements.
-
Polyalkylation Products: The initial product, this compound, is an activated aromatic ring, making it susceptible to further alkylation, leading to di- and tri-substituted benzene derivatives.
-
Rearrangement By-products: Carbocation intermediates can undergo hydride or methyl shifts, leading to structurally different, unintended hydrocarbon by-products.[3][4]
-
Residual Solvents: Solvents used in the reaction or workup phases may persist in the final product.[5]
Comparative Analysis of Analytical Techniques
The primary challenge in analyzing this compound is its non-polar, volatile nature. This characteristic strongly dictates the most suitable analytical approaches. While several techniques exist for organic purity analysis, Gas Chromatography (GC) stands out as the most powerful and appropriate method.[6][7]
Gas Chromatography (GC): The Gold Standard
GC is the premier technique for separating and analyzing volatile and semi-volatile compounds.[7][8] The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of analytes between the two phases, which is governed by their boiling points and polarity.[8][9]
Why GC is Superior for this Application:
-
High Resolution: Capillary GC columns offer exceptional resolving power, enabling the separation of closely related isomers.
-
Sensitivity: Detectors like the Flame Ionization Detector (FID) are highly sensitive to hydrocarbons, allowing for detection in the parts-per-million (ppm) range and lower.
-
Versatility: Coupling GC with a Mass Spectrometer (GC-MS) provides unequivocal identification of unknown impurities by combining chromatographic separation with mass-based detection.[8][10]
High-Performance Liquid Chromatography (HPLC): A Limited Alternative
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[5][11] However, for a non-polar, volatile analyte like this compound, its utility is limited. Analysis would typically require a reversed-phase column (e.g., C18) with a non-aqueous mobile phase. While a UV detector could quantify aromatic impurities, it would be blind to non-aromatic, saturated hydrocarbon by-products that lack a chromophore.
Performance Comparison: GC vs. HPLC
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale & Justification |
| Applicability | Excellent | Poor to Moderate | GC is ideally suited for volatile, non-polar hydrocarbons. HPLC is less effective. |
| Resolution | Excellent | Moderate | GC capillary columns provide superior separation for complex hydrocarbon mixtures and isomers. |
| Sensitivity (LOD) | Low ppm to ppb | Mid-to-high ppm | FID provides exceptional sensitivity for all hydrocarbons. UV sensitivity is limited to aromatic impurities. |
| Identification | Excellent (with MS) | Poor | GC-MS allows for definitive structural elucidation of unknown peaks.[10][12] HPLC-UV only provides retention time data. |
| Analysis Time | Fast (15-30 min) | Moderate (20-40 min) | Modern GC methods can be optimized for rapid throughput. |
Experimental Design & Protocols
A robust analytical method must be self-validating. The following protocol for GC-MS analysis is designed for both the identification and quantification of trace impurities, incorporating system suitability and quality control checks.
Overall Analytical Workflow
The logical flow from sample handling to data reporting is critical for ensuring reproducible and reliable results.
Caption: Workflow for GC-MS impurity analysis.
Detailed Protocol: GC-MS for Impurity Profiling
This protocol is designed as a starting point and should be validated for specific instrumentation and samples.
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with high-purity hexane. This creates a 10 mg/mL stock solution.
- Further dilute 1.0 mL of the stock solution to 10.0 mL with hexane to yield a final concentration of 1.0 mg/mL (1000 ppm).
- Filter the final solution through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 8890 GC or equivalent.[6]
- MS System: Agilent 5977B MSD or equivalent.
- Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (A non-polar column is crucial for separating hydrocarbons by boiling point).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet: Split/Splitless, operated in split mode with a ratio of 50:1. Temperature: 280°C.
- Injection Volume: 1 µL.
- Oven Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp 1: 10°C/min to 200°C.
- Ramp 2: 25°C/min to 300°C, hold for 5 minutes.
- MSD Parameters:
- Transfer Line: 280°C.
- Ion Source: 230°C.
- Quadrupole: 150°C.
- Scan Range: 35-450 m/z.
3. Data Analysis and Quantification:
- Identification: Identify the main peak of this compound. Search the mass spectra of all other detected peaks against a reliable spectral library (e.g., NIST) for tentative identification.[8]
- Quantification: Use the area percent method for an initial estimation of impurity levels. For accurate quantification, a reference standard for each identified impurity should be used to create a calibration curve.
Conclusion and Recommendations
For the comprehensive analysis of trace impurities in commercial this compound, Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is unequivocally the most suitable and powerful analytical technique.[8][10] It provides the necessary separation efficiency, sensitivity, and definitive identification capabilities required to ensure the quality and safety of materials used in research and pharmaceutical development. While HPLC may have niche applications, it cannot provide the comprehensive impurity profile that GC-MS delivers. Adherence to a structured analytical workflow and a well-defined, validated GC-MS protocol is paramount for achieving accurate and reliable results.
References
- GC/MS Identification of Impurities. Medistri SA. (2024).
- GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu Corporation.
- Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online.
- Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International.
- Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. (2025).
- Analytical determination of aromatic hydrocarbons by adsorption. National Bureau of Standards. (1944).
- Aromatic Hydrocarbon Analysis. Agilent.
- The Friedel-Crafts Alkylation of Benzene. Chemistry LibreTexts. (2023).
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018).
- Ch12: Friedel-Crafts limitations. University of Calgary.
- Cyclohexylbenzene. Wikipedia.
- Friedel-Crafts Alkylation of aromatic molecules. Chemstuff.
- Gas chromatography. Wikipedia.
- Gas Chromatography. Chemistry LibreTexts. (2023).
- 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. (2020).
- Cyclohexylbenzene - Organic Syntheses Procedure. Organic Syntheses.
Sources
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. agilent.com [agilent.com]
- 7. Gas chromatography - Wikipedia [en.wikipedia.org]
- 8. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. omicsonline.org [omicsonline.org]
- 11. tandfonline.com [tandfonline.com]
- 12. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thermal Stability in Aromatic Systems
Aromatic compounds bearing alkyl substituents are ubiquitous in various industrial applications, serving as high-boiling point solvents, heat transfer fluids, and key intermediates in the synthesis of pharmaceuticals and polymers.[1] Their efficacy and safety in these roles are intrinsically linked to their thermal stability—the ability to resist decomposition at elevated temperatures.[2] Understanding the relationship between molecular structure and thermal stability allows for the rational design of more robust molecules and safer chemical processes.[3]
This guide focuses on three structurally related alkylbenzenes to elucidate the impact of the cyclohexyl moiety and the nature of the benzylic carbon on thermal stability.
-
(1-Methylcyclohexyl)benzene: Features a quaternary benzylic carbon, with a methyl group and the cyclohexyl ring attached to the carbon bonded to the benzene ring.
-
Cyclohexylbenzene: Possesses a tertiary benzylic carbon, with the cyclohexyl ring directly attached to the benzene ring.
-
tert-Butylbenzene: Also has a quaternary benzylic carbon, but with three methyl groups instead of a cyclohexyl ring.
Theoretical Framework for Thermal Stability
The thermal decomposition of alkylbenzenes is primarily initiated by the cleavage of the weakest chemical bond. In these compounds, the carbon-carbon and carbon-hydrogen bonds at the benzylic position are generally the most susceptible to homolytic cleavage due to the resonance stabilization of the resulting benzylic radical.
The stability of the alkylbenzene is therefore influenced by:
-
Bond Dissociation Energy (BDE): Higher BDEs for the bonds at the benzylic position correlate with greater thermal stability.
-
Steric Hindrance: Bulky groups around the benzylic position can sterically shield the labile bonds, potentially increasing the energy required for decomposition.[3]
-
Hyperconjugation: The presence of adjacent C-H or C-C bonds that can stabilize the developing radical character at the benzylic position can influence the decomposition pathway.
Based on these principles, a qualitative prediction of the relative thermal stabilities can be made:
-
tert-Butylbenzene is expected to be highly stable due to the absence of benzylic hydrogens and the strong C-C bonds of the tert-butyl group.
-
This compound , with its quaternary benzylic carbon, is also anticipated to exhibit high thermal stability, comparable to or slightly different from tert-butylbenzene, depending on the influence of the cyclohexyl ring's strain and steric effects.
-
Cyclohexylbenzene , possessing a tertiary benzylic hydrogen, is predicted to be the least thermally stable of the three. The C-H bond at the benzylic position is typically weaker than a C-C bond in a similar environment, making it a more likely initiation site for decomposition.
Comparative Data and Physical Properties
While direct TGA/DSC comparison data is elusive, a review of their physical properties provides some context for their relative intermolecular forces and general behavior at elevated temperatures.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₃H₁₈ | 174.28 | ~245-247 | |
| Cyclohexylbenzene | C₁₂H₁₆ | 160.26 | 239-240[4] | |
| tert-Butylbenzene | C₁₀H₁₄ | 134.22 | 169[5] |
Note: Boiling points are sourced from various public databases and may vary slightly depending on the experimental conditions.
Experimental Protocols for Thermal Stability Assessment
For a definitive comparison of the thermal stability of these compounds, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[6]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary method for determining the decomposition temperature of a material.
Step-by-Step TGA Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 500 °C).
-
-
Data Analysis:
-
Plot the sample mass (or mass percent) as a function of temperature.
-
Determine the onset temperature of decomposition, which is often taken as the temperature at which a 5% mass loss is observed.
-
The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
-
TGA Workflow Diagram:
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect exothermic or endothermic events associated with decomposition.
Step-by-Step DSC Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into a DSC pan. For volatile liquids, hermetically sealed pans are recommended.
-
Experimental Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature.
-
Heat the sample at a constant rate (e.g., 10 °C/min) through the expected decomposition range.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
An exothermic peak indicates a decomposition process.
-
The onset temperature of the exotherm provides information about the initiation of decomposition.
-
DSC Workflow Diagram:
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Predicted Thermal Decomposition Pathways
The initial step in the thermal decomposition of these alkylbenzenes is likely to be the homolytic cleavage of the weakest bond, which is typically at the benzylic position.
Decomposition Pathway Relationship Diagram:
Caption: Predicted initial steps in thermal decomposition.
For cyclohexylbenzene , the cleavage of the benzylic C-H bond is a probable initiation step. The pyrolysis of cyclohexane itself is known to initiate via C-C bond fission to form a diradical, which can then undergo further reactions. The presence of the phenyl group in cyclohexylbenzene would further weaken the adjacent C-H bond.
For This compound and tert-butylbenzene , decomposition would likely initiate through C-C bond cleavage at the quaternary benzylic carbon, leading to the formation of a stable benzylic radical and an alkyl radical. High-temperature pyrolysis studies of related compounds like n-butylbenzene show that side-chain cracking is a dominant mechanism.[7]
Conclusion and Future Directions
In the absence of direct comparative experimental data, a theoretical analysis based on bond dissociation energies and steric considerations provides a strong basis for predicting the relative thermal stabilities of this compound, cyclohexylbenzene, and tert-butylbenzene. The predicted order of decreasing thermal stability is:
tert-Butylbenzene ≈ this compound > Cyclohexylbenzene
This guide provides the foundational knowledge and detailed experimental protocols for researchers to conduct their own comparative studies. Such experimental work would be invaluable in confirming these predictions and providing quantitative data on the onset of decomposition and the kinetic parameters of the degradation processes. This information is critical for the safe and effective application of these compounds in high-temperature environments.
References
- NETZSCH Analyzing & Testing. (n.d.). Melting, Boiling and Vapor Pressure of 3 Polycyclic Aromatic Hydrocarbons.
- Longdom Publishing. (n.d.). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications.
- IJCRT.org. (n.d.). Designing Benzene Derivatives With Improved Thermal Stability.
- National Institute of Standards and Technology. (n.d.). Benzene, tert-butyl-. NIST Chemistry WebBook.
- Wikipedia. (n.d.). Phenol.
- ResearchGate. (2025). Analysis of pyrolysis property of cyclohexane under supercritical conditions.
- ResearchGate. (n.d.). Cyclohexylbenzene oxidation and decomposition to phenol and cyclohexanone.
- Shao, K., et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). Cyclohexylbenzene. National Center for Biotechnology Information.
- Chemistry Stack Exchange. (2018). Thermodynamic stability of benzene derivatives.
- University of Wisconsin-Madison. (n.d.). Characterizing Solid Compounds by DSC and TGA.
- ResearchGate. (n.d.). Features of the Thermolysis of Aromatic Compounds.
- Chemistry LibreTexts. (2023). 15.2: Structure and Stability of Benzene.
- National Institute of Standards and Technology. (n.d.). Benzene, tert-butyl-. NIST Chemistry WebBook.
- Chirico, R. D., & Steele, W. V. (2009). Thermodynamic properties of tert-butylbenzene and 1,4-di-tert-butylbenzene. The Journal of Chemical Thermodynamics, 41(3), 392-401.
- Wikipedia. (n.d.). Cyclohexylbenzene.
- ResearchGate. (2025). Thermal decomposition kinetic of 1,1-di(tert-butylperoxy)cyclohexane in organic solvents.
- PubChem. (n.d.). 1-Methyl-4-(3-methylcyclohexyl)benzene. National Center for Biotechnology Information.
- Collection of Czechoslovak Chemical Communications. (n.d.). QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY.
- National Institute of Standards and Technology. (n.d.). Benzene, (1-methylhexyl)-. NIST Chemistry WebBook.
- PubChem. (n.d.). 1-Methyl-4-(1-methylcyclohexyl)benzene. National Center for Biotechnology Information.
- Boron Molecular. (n.d.). 1-Methyl-4-(3-methylcyclohexyl)benzene.
- ResearchGate. (2025). Thermal Decomposition Kinetics and Mechanism of 1,1′-Bicyclohexyl.
- ResearchGate. (2025). Thermal Decomposition Kinetics of Propylcyclohexane.
Sources
- 1. Cyclohexylbenzene, 97+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. longdom.org [longdom.org]
- 3. ijcrt.org [ijcrt.org]
- 4. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]
- 5. Benzene, tert-butyl- [webbook.nist.gov]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1-Methylcyclohexyl)benzene
As researchers and developers, our work with specialized chemical compounds demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. (1-Methylcyclohexyl)benzene, an aromatic hydrocarbon, is a valuable compound in various synthetic applications.[1][2] However, its hazardous properties necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Part 1: Foundational Risk Assessment
Before any handling or disposal begins, a thorough understanding of the compound's inherent risks is paramount. This knowledge forms the basis for all subsequent safety and disposal decisions. This compound shares hazards common to many aromatic hydrocarbons, including flammability, potential health effects, and environmental toxicity.[3][4][5]
Causality of Hazards: The benzene ring structure contributes to its environmental persistence and potential for adverse health effects, while the hydrocarbon nature results in flammability. Understanding this allows us to anticipate risks; for example, its low water solubility and toxicity to aquatic life mean that even small spills into a drainage system can have significant ecological consequences.[4][6]
| Hazard Classification | Description | Primary Precaution |
| Physical Hazard | Flammable / Combustible Liquid. Vapors may form explosive mixtures with air.[3][4] | Keep away from all ignition sources, including heat, sparks, and open flames.[3][4][5] Use only non-sparking tools and explosion-proof equipment.[3][4][7] |
| Health Hazard | May be fatal if swallowed and enters airways (Aspiration Hazard).[3][4][5] Causes skin and eye irritation.[3][7] Repeated exposure may cause skin dryness or cracking.[5] Potential for long-term systemic effects, similar to other aromatic hydrocarbons.[3][8] | Avoid all direct contact. Do NOT induce vomiting if swallowed.[5][6] Utilize appropriate Personal Protective Equipment (PPE) at all times. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[4][6] | Prevent release into the environment. Do not allow entry into drains, soil, or surface water.[6] All spills must be contained and collected. |
Part 2: Pre-Disposal Operations: Engineering Controls and PPE
Safe disposal begins long before the waste container leaves the lab. It starts with establishing robust safety barriers through engineering controls and personal protective equipment.
Engineering Controls: The First Line of Defense
Your primary method for minimizing exposure should always be engineering controls.
-
Ventilation: All handling of this compound, including transfers to waste containers, must be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[9] This prevents the accumulation of flammable and potentially toxic vapors in the breathing zone.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6] Fire extinguishers suitable for chemical fires (e.g., dry chemical, CO2) should also be nearby.[9]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for good engineering controls but is a critical final barrier to exposure.[10] The following PPE is mandatory when handling this compound for use or disposal.
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[9][11] | Protects eyes from splashes and irritating vapors. A face shield may be required over goggles for tasks with a high splash potential.[11] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile for incidental contact). | Prevents skin contact and absorption. Always check the glove manufacturer's resistance guide for the specific chemical and discard gloves immediately if contamination occurs.[12] |
| Body Protection | Flame-retardant lab coat or coveralls.[4] Long pants and fully enclosed, chemical-resistant footwear are required.[11][12] | Protects skin from accidental splashes and prevents clothing from becoming a source of secondary exposure. |
| Respiratory Protection | Not typically required when using a fume hood. If ventilation is inadequate or exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][11] | Protects against the inhalation of harmful vapors. |
Part 3: The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[13][14] Adherence to these regulations is a legal and ethical requirement.
Step 1: Waste Segregation and Collection
-
Action: Designate a specific, labeled hazardous waste container for this compound and related waste (e.g., contaminated wipes, absorbent materials).
-
Causality: This compound is incompatible with strong oxidizing agents.[6][7] Segregating waste streams prevents dangerous chemical reactions within the waste container. The container must be made of a compatible material (e.g., glass or polyethylene) to ensure its integrity.
Step 2: Containerization and Labeling
-
Action: Collect the waste in a container that can be securely sealed. The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Flammable, Health Hazard, Environmental Hazard).[3][4][13]
-
Causality: Proper labeling is a regulatory requirement that ensures anyone handling the container, from lab personnel to waste disposal technicians, is immediately aware of its contents and the associated dangers. The container must be kept closed at all times except when adding waste to prevent the release of vapors.[4]
Step 3: Managing Contaminated Materials and Spills
-
Action for Small Spills:
-
Wearing full PPE, contain the spill.
-
Absorb the liquid with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binder.[5][6][15]
-
Carefully scoop the contaminated absorbent material into your designated hazardous waste container using non-sparking tools.[7]
-
Clean the spill area and ventilate thoroughly.
-
Causality: Using an inert absorbent prevents any reaction with the chemical. Non-sparking tools are critical to avoid igniting flammable vapors that may be present.
Step 4: Arranging for Final Disposal
-
Action: Store the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials. Arrange for pickup and final disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[3]
-
Self-Validating System: Under no circumstances should this compound be disposed of down the drain or in regular trash.[6] The only trustworthy and legal method is through a certified hazardous waste management service, which provides a manifest for tracking the waste from generation to final disposal, ensuring a closed-loop, compliant process.[16]
Caption: Decision workflow for the disposal of this compound.
Part 4: Emergency Response Protocols
Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is vital.
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting due to the high risk of chemical aspiration into the lungs.[5][6] If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[5][6]
By adhering to this guide, you ensure that your use of this compound is not only scientifically productive but also conducted with the highest standards of safety and regulatory compliance.
References
- Source: U.S.
- Title: SAFETY DATA SHEET - 2,2'-Methylenebis[6-(1-methylcyclohexyl)
- Title: 1-CYCLOHEXYL-4-METHYL-BENZENE SDS, 4501-36-4 Safety Data Sheets Source: ECHEMI URL
- Title: SAFETY DATA SHEET - Cyclohexylbenzene Source: Fisher Scientific URL
- Title: Chemical Safety: Personal Protective Equipment Source: University of California, San Francisco URL
- Title: (1-Methylcyclohexyl)
- Source: U.S.
- Title: Safety Data Sheet - Benzene Source: Chevron Phillips Chemical URL
- Title: SAFETY DATA SHEET - Product containing aromatic hydrocarbons Source: Sigma-Aldrich URL
- Title: SAFETY DATA SHEET - Flammable Liquid Source: Fisher Scientific URL
- Title: Protective Gear for Chemical Handling Must-Have Equipment Source: SAMS Solutions URL
- Title: UNIT 7: Personal Protective Equipment Source: University of Hawaii - CTAHR URL
- Title: Recommended PPE to handle chemicals Source: Bernardo Ecenarro URL
- Title: Safety Data Sheet: Cyclohexylbenzene Source: Carl ROTH URL
- Title: Hazardous Materials, Solid Waste, and Pollution Prevention Source: Federal Aviation Administration URL
- Title: Aromatic Hydrocarbons Standard (1X1 mL)
- Title: (1-methylcyclohexyl)
- Source: U.S.
Sources
- 1. This compound | C13H18 | CID 181993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scitoys.com [scitoys.com]
- 3. cpchem.com [cpchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. echemi.com [echemi.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. epa.gov [epa.gov]
- 14. faa.gov [faa.gov]
- 15. agilent.com [agilent.com]
- 16. epa.gov [epa.gov]
Comprehensive Guide to Personal Protective Equipment for Handling (1-Methylcyclohexyl)benzene
This guide provides essential safety and logistical information for the handling and disposal of (1-Methylcyclohexyl)benzene in a laboratory setting. As a derivative of cyclohexylbenzene, and in the absence of comprehensive GHS data for this compound itself, a cautious approach is warranted, adopting the safety protocols for structurally similar and potentially hazardous compounds. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Rationale for Precaution
This compound is an aromatic hydrocarbon. While specific toxicity data is not widely available, its structural similarity to cyclohexylbenzene suggests potential hazards that must be addressed with appropriate personal protective equipment (PPE). The primary concerns with compounds of this nature often include:
-
Aspiration Toxicity : If swallowed, the liquid can be aspirated into the lungs, which can be fatal.[1][2]
-
Skin Irritation : Prolonged or repeated contact may cause skin irritation, dryness, or cracking.[1]
-
Eye Irritation : Direct contact with the eyes can cause irritation.[3][4]
-
Aquatic Toxicity : Like many aromatic hydrocarbons, it is expected to be toxic to aquatic life with long-lasting effects.[1][2]
Given these potential hazards, a comprehensive PPE strategy is crucial to minimize exposure and ensure laboratory safety.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling this compound.
| Body Part | PPE Recommendation | Standard/Specification | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or ANSI Z87.1 (US) | Protects against splashes and vapors that can cause eye irritation.[1][5] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | EN 374 | Prevents skin contact, which can lead to irritation and absorption. It is advisable to check the glove manufacturer's compatibility data. |
| Body | Flame-retardant and impervious lab coat or clothing. | Protects against accidental splashes and potential fire hazards.[5] | |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with organic vapor cartridges is necessary.[5] | NIOSH (US) or EN 14387 (EU) | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[4][6] |
Procedural Guidance for PPE Usage
Donning and Doffing PPE
A systematic approach to putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Handling Procedure
-
Preparation : Before handling this compound, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are accessible.[1]
-
PPE Donning : Follow the donning sequence outlined in the diagram above.
-
Handling :
-
Conduct all work with this compound inside a certified chemical fume hood to ensure adequate ventilation.[7]
-
Use non-sparking tools and ground all equipment to prevent static discharge, which could ignite vapors.[3]
-
Avoid direct contact with skin and eyes.[5]
-
Keep containers tightly closed when not in use.[1]
-
-
Accidental Release :
-
PPE Doffing : Follow the doffing sequence to prevent contamination of your skin and clothing.
-
Hygiene : Wash hands thoroughly with soap and water after removing PPE.[7]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to protect the environment.
-
Chemical Waste : this compound should be disposed of as hazardous waste.[2] Collect it in a suitable, labeled, and closed container.
-
Contaminated PPE : Used gloves, absorbent pads, and other contaminated disposable materials must also be disposed of as hazardous waste.[7] Place them in a designated, sealed container.
-
Regulations : All waste disposal must be in accordance with local, regional, and national regulations.[1][2] Do not pour this chemical down the drain.[1]
Emergency Procedures
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[1][7] Remove contaminated clothing. If skin irritation persists, call a physician.
-
Inhalation : Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]
-
Ingestion : Do NOT induce vomiting due to the aspiration hazard.[1] Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[1]
This guide is based on the best available information for structurally similar compounds and general chemical safety principles. Always consult the most recent Safety Data Sheet (SDS) for any chemical before use and adhere to your institution's specific safety protocols.
References
- ECHEMI. (n.d.). 1-CYCLOHEXYL-4-METHYL-BENZENE SDS, 4501-36-4 Safety Data Sheets.
- Fisher Scientific. (2025). Safety Data Sheet - Cyclohexylbenzene.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- LookChem. (n.d.). This compound 828-45-5 wiki.
- BP. (n.d.). Benzene Policy.
- Fisher Scientific. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexylbenzene.
- National Center for Biotechnology Information. (n.d.). 1-Methyl-4-(1-methylcyclohexyl)benzene. PubChem.
- Chevron Phillips Chemical. (2021). Safety Data Sheet - Benzene.
- Tokyo Chemical Industry. (2025). Safety Data Sheet.
- Harper College. (2008). Material Safety Data Sheet - 1-Methyl-1-cyclohexene.
- ChemSpider. (n.d.). This compound.
- Airgas. (2022). Benzene - Safety Data Sheet.
- Guidechem. (n.d.). (3-methylcyclohexyl)benzene 17733-69-6 wiki.
- University of Washington. (1991). Standard Operating Procedures for Hazardous Chemicals - Carcinogen - Benzene.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
